6-Methylpyrazin-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-4-2-7-3-5(6)8-4/h2-3H,1H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOOJJPSCLNTOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481792 | |
| Record name | 6-methylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5521-56-2 | |
| Record name | 6-Methyl-2-pyrazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5521-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-methylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-6-methylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Core Compound Identification and Physicochemical Properties
An In-depth Technical Guide to 6-Methylpyrazin-2-amine for Advanced Research
This guide provides an in-depth technical overview of this compound (CAS No: 5521-56-2), a pivotal heterocyclic amine for professionals in research, and drug development. We will move beyond basic data to explore the causality behind its synthesis, reactivity, and application, offering field-proven insights for its effective utilization.
This compound, also known as 2-Amino-6-methylpyrazine, is a substituted pyrazine that serves as a versatile building block in organic synthesis.[1] Its unique electronic and structural features, stemming from the nitrogen-containing aromatic ring and the reactive amino group, make it a valuable precursor for a wide range of functional molecules.[1]
A summary of its core properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 5521-56-2 | [1][2][3][4] |
| Molecular Formula | C₅H₇N₃ | [1][2][4] |
| Molecular Weight | 109.13 g/mol | [1][2][4] |
| IUPAC Name | This compound | [2] |
| Appearance | White to yellow to orange crystalline powder | [1][4] |
| Melting Point | 122 - 126 °C | [1][4] |
| Boiling Point | 246.0±35.0 °C (Predicted) | [4] |
| Density | 1.155±0.06 g/cm³ (Predicted) | [4][5] |
| pKa | 3.52±0.10 (Predicted) | [4] |
| Solubility | Moderately soluble in water | [1] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and reliable laboratory-scale synthesis proceeds from 2,6-dichloropyrazine.[4]
The causality behind this specific pathway lies in the stepwise functionalization of the pyrazine ring. The first step involves a nucleophilic substitution to introduce a carbon side chain, which is then converted to the desired methyl group, followed by amination.
Below is a detailed, self-validating protocol. Each step includes justifications for the chosen reagents and conditions, ensuring reproducibility and understanding of the underlying chemistry.
Experimental Protocol: Synthesis from 2,6-Dichloropyrazine
Step 1: Malonic Ester Synthesis
-
Reaction: A solution of diethyl malonate is reacted with 2,6-dichloropyrazine in tetrahydrofuran (THF).[4]
-
Rationale: This is a standard nucleophilic aromatic substitution where the enolate of diethyl malonate displaces one of the chlorine atoms. THF is an excellent solvent for this reaction as it solubilizes both the organic and organometallic intermediates. Refluxing ensures the reaction goes to completion.[4]
Step 2: Hydrolysis and Decarboxylation
-
Reaction: The resulting diethyl 2-(6-chloropyrazin-2-yl)malonate is hydrolyzed using a strong base like sodium hydroxide (NaOH), followed by acidification.[4]
-
Rationale: The ester groups are hydrolyzed to carboxylic acids. Upon heating in an acidic medium, the resulting malonic acid derivative readily undergoes decarboxylation to yield 6-chloropyrazin-2-ylacetic acid.[4]
Step 3: Amination
-
Reaction: The 6-chloropyrazin-2-ylacetic acid is reacted with aqueous ammonia in a sealed vessel at high temperature and pressure (e.g., 180 °C, 35 bar).[4]
-
Rationale: This is a high-pressure nucleophilic aromatic substitution (SNA_r_) where ammonia displaces the remaining chloro group. The high temperature and pressure are necessary to overcome the activation energy for this substitution on the electron-deficient pyrazine ring.[4] The acetic acid side chain is concurrently displaced in this process.
Step 4: Purification
-
Method: The final product is purified by recrystallization from a suitable solvent system, such as methyl tert-butyl ether (MTBE).[4]
-
Rationale: Recrystallization is a robust method for purifying solid organic compounds. MTBE is chosen for its ability to dissolve the desired compound at higher temperatures and poorly at lower temperatures, allowing for the crystallization of pure this compound upon cooling, while impurities remain in the solvent.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dictated by the interplay between the electron-deficient pyrazine ring and the electron-donating amino group. The amino group enhances the molecule's utility as a nucleophile, enabling a variety of coupling and substitution reactions crucial for drug discovery.[1]
-
N-Functionalization: The primary amine is readily acylated, alkylated, or sulfonylated, allowing for the introduction of diverse functional groups to modulate properties like solubility, lipophilicity, and biological target engagement.
-
Cross-Coupling Reactions: It is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki coupling (after conversion to a halopyrazine). These reactions are cornerstones of modern medicinal chemistry for constructing complex molecular architectures.
-
Ring Reactivity: While the amino group activates the ring towards electrophilic substitution to some extent, the inherent electron-deficient nature of the pyrazine core makes such reactions challenging. The primary reactivity remains centered on the amino substituent.
Applications in Drug Development and Material Science
This compound is a privileged scaffold in medicinal chemistry and a rising star in materials science.
-
Pharmaceutical Development: It is a key building block for synthesizing a range of therapeutic agents, including anti-cancer and anti-inflammatory drugs.[1] For instance, it is used in preparing heterocyclic amides that act as TYK-2 signaling inhibitors, which are valuable in treating autoimmune and inflammatory diseases.[4] The pyrazine core often serves as a bioisostere for other aromatic systems, offering improved metabolic stability and pharmacokinetic properties.
-
Agrochemicals: It serves as an intermediate in the production of modern pesticides and herbicides, contributing to crop protection.[1]
-
Material Science: There is growing interest in using this compound for creating novel materials.[6] Its nitrogen atoms can act as coordination sites for metals, making it a candidate for developing metal-organic frameworks (MOFs) and coordination polymers.[6] These materials have potential applications in gas storage, catalysis, and separation technologies.[6]
Analytical Characterization
Confirming the identity and purity of this compound is critical. The following methods are standard:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In CDCl₃, one would expect to see distinct signals for the two aromatic protons on the pyrazine ring (around δ 7.8 ppm), a singlet for the methyl group protons (around δ 2.4 ppm), and a broad singlet for the amine protons (around δ 4.4 ppm), which can be exchanged with D₂O.[4]
-
¹³C NMR: Will show five distinct carbon signals corresponding to the five carbon atoms in the molecule.
-
-
Mass Spectrometry (MS):
-
Purity Analysis (GC/HPLC): Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is used to assess purity, which should typically be ≥ 97%.[1]
Safety, Handling, and Storage
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
Hazard Identification
The compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.[2]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]
-
Skin Protection: Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile).[3][8]
-
Respiratory Protection: If dust is generated and a fume hood is not available, a NIOSH-approved particulate respirator should be used.[8]
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3] It is often recommended to store at room temperature or refrigerated (2-8°C) and protected from light.[1][4]
-
Incompatibilities: Avoid contact with strong oxidizing agents, heat, flames, and sparks.[3]
-
Hazardous Decomposition Products: Combustion may produce toxic gases such as carbon monoxide and nitrogen oxides.[3]
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12236939, 2-Amino-6-methylpyrazine. Retrieved from [Link]
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Chemsrc. (2025-08-20). This compound | CAS#:5521-56-2. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025-10-11). The Future of Synthesis: Exploring Emerging Trends with this compound. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-amino-6-methylpyrazine (C5H7N3). Retrieved from [Link]
-
LookChem. (n.d.). 2-Amino-6-methylpyrazine | Properties, Uses, Safety Data & Supplier China. Retrieved from [Link]
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- 3. This compound | CAS#:5521-56-2 | Chemsrc [chemsrc.com]
- 4. 2-Amino-6-methylpyrazine | 5521-56-2 [chemicalbook.com]
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- 8. echemi.com [echemi.com]
"6-Methylpyrazin-2-amine" structure and nomenclature
An In-depth Technical Guide to 6-Methylpyrazin-2-amine: Structure, Synthesis, and Application
Abstract
This compound (CAS: 5521-56-2) is a pivotal heterocyclic building block in the landscape of modern chemical research and development. Characterized by a methyl-substituted pyrazine ring with an amino functional group, this compound serves as a versatile precursor in the synthesis of a wide array of high-value molecules. Its structural motifs are prevalent in numerous pharmacologically active agents and advanced materials. This guide, designed for researchers and drug development professionals, provides a comprehensive technical overview of its nomenclature, structural properties, a validated synthetic protocol, and state-of-the-art methods for its structural elucidation. We delve into the causality behind experimental choices, offering field-proven insights into its handling, analysis, and application, with a particular focus on its role in medicinal chemistry.
Introduction: The Strategic Importance of the Pyrazine Scaffold
Heterocyclic compounds form the backbone of medicinal chemistry, with nitrogen-containing rings being particularly prominent in FDA-approved drugs.[1] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold that imparts favorable pharmacokinetic and pharmacodynamic properties to molecules.[2][3] this compound is a prime example of a functionalized pyrazine that offers multiple reaction sites for molecular elaboration. The amino group provides a nucleophilic handle for forming amides, ureas, and sulfonamides, or for participating in cross-coupling reactions, while the pyrazine ring itself can undergo various transformations. Its application extends from being a key intermediate in the development of anti-cancer and anti-inflammatory agents to its use in agrochemicals and even as a flavor enhancer in the food industry.[4] More recently, its potential in material science for creating novel coordination polymers and metal-organic frameworks (MOFs) is being actively explored.[5]
Nomenclature and Physicochemical Properties
A clear and unambiguous identification of a chemical entity is fundamental for scientific communication and reproducibility.
Nomenclature and Identifiers
-
Systematic IUPAC Name : this compound[6]
-
Common Synonyms : 2-Amino-6-methylpyrazine, 6-Methyl-2-pyrazinamine[6]
-
CAS Number : 5521-56-2[6]
Structural and Physical Data
The core physical and chemical properties of this compound are summarized below. This data is critical for planning reactions, purification, and storage.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃ | PubChem[6] |
| Molecular Weight | 109.13 g/mol | PubChem[6] |
| Appearance | White to yellow/orange crystalline powder | Chem-Impex[4] |
| Melting Point | 122 - 126 °C | Chem-Impex[4] |
| SMILES | CC1=CN=CC(=N1)N | PubChem[6] |
| InChIKey | UAOOJJPSCLNTOP-UHFFFAOYSA-N | PubChem[6] |
Chemical Structure Diagram
The structural representation provides an immediate understanding of the molecule's connectivity and functional groups.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. 2-Amino-6-methylpyrazine | C5H7N3 | CID 12236939 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Unveiling of 6-Methylpyrazin-2-amine: A Technical Guide for Researchers
Introduction
6-Methylpyrazin-2-amine (CAS No: 5521-56-2), a substituted pyrazine derivative, is a significant building block in the development of pharmaceuticals and agrochemicals.[1] Its structural features, a pyrazine ring substituted with an amino and a methyl group, give rise to a unique electronic and chemical profile that is of great interest to researchers in medicinal and materials chemistry. A thorough understanding of its spectroscopic properties is paramount for its identification, quality control, and for elucidating its role in various chemical transformations. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering field-proven insights for its characterization.
Molecular Structure and Key Spectroscopic Features
The structural formula of this compound is presented below. The key to interpreting its spectra lies in understanding the chemical environment of each atom within the molecule. The pyrazine ring is an aromatic system, and the electron-donating amino group and the weakly electron-donating methyl group influence the electron density distribution within the ring, which in turn affects the spectroscopic signatures of the ring protons and carbons.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the amine protons, and the methyl protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Data Source |
| 7.8 | Singlet | 1H | Aromatic CH | Experimental[1] |
| 7.8 | Singlet | 1H | Aromatic CH | Experimental[1] |
| 4.4 | Broad Singlet | 2H | -NH₂ | Experimental[1] |
| 2.4 | Singlet | 3H | -CH₃ | Experimental[1] |
| 7.63 | Singlet | 1H | Aromatic CH | Predicted[2] |
| 7.53 | Singlet | 1H | Aromatic CH | Predicted[2] |
| 4.96 | Broad Singlet | 2H | -NH₂ | Predicted[2] |
| 2.16 | Singlet | 3H | -CH₃ | Predicted[2] |
Expertise & Experience in Interpretation:
The experimental data from ChemicalBook indicates two overlapping singlets at 7.8 ppm for the two aromatic protons (H-3 and H-5).[1] This suggests that in the solvent used (CDCl₃), these protons have very similar chemical environments. The predicted data suggests a slight difference in their chemical shifts (7.63 and 7.53 ppm), which is theoretically expected due to the differential electronic effects of the amino and methyl groups.[2] The broadness of the amine protons' signal at 4.4 ppm is a classic characteristic, resulting from quadrupole broadening by the nitrogen atom and potential hydrogen exchange.[1] The upfield singlet at 2.4 ppm is unequivocally assigned to the methyl group protons.[1]
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~155-160 | C-2 (bearing -NH₂) |
| ~150-155 | C-6 (bearing -CH₃) |
| ~130-135 | C-3 |
| ~125-130 | C-5 |
| ~20-25 | -CH₃ |
Causality Behind Predicted Shifts:
The carbon atom attached to the highly electronegative amino group (C-2) is expected to be the most downfield-shifted. The carbon bearing the methyl group (C-6) will also be significantly downfield due to its position in the aromatic ring. The two remaining aromatic carbons (C-3 and C-5) will appear at intermediate chemical shifts. The methyl carbon will have the most upfield chemical shift, typical for an sp³ hybridized carbon.
Caption: A generalized workflow for NMR sample preparation and data analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the N-H bonds of the amino group, the C-H bonds of the aromatic ring and the methyl group, and the C=N and C=C bonds of the pyrazine ring.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3400-3300 | Medium | N-H asymmetric stretch |
| 3330-3250 | Medium | N-H symmetric stretch |
| 3100-3000 | Weak-Medium | Aromatic C-H stretch |
| 2980-2850 | Weak-Medium | Aliphatic C-H stretch |
| 1650-1580 | Medium-Strong | N-H bend (scissoring) |
| 1600-1450 | Medium-Strong | Aromatic C=C and C=N stretching |
| 1470-1430 | Medium | C-H bend (methyl) |
| 1335-1250 | Strong | Aromatic C-N stretch |
| 910-665 | Broad, Strong | N-H wag |
Trustworthiness of Protocol:
The presence of a primary amine is strongly indicated by two distinct N-H stretching bands in the 3400-3250 cm⁻¹ region. A self-validating system for the identification of the amino group involves observing not only these stretching vibrations but also the characteristic N-H bending (scissoring) vibration around 1650-1580 cm⁻¹ and the broad N-H wagging band at lower wavenumbers. The aromatic nature of the compound is confirmed by the C-H stretching bands above 3000 cm⁻¹ and the ring stretching vibrations in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation | Data Source |
| 110 | [M+H]⁺ (Molecular ion + proton) | Experimental[1] |
| 109 | [M]⁺ (Molecular ion) | Predicted[3] |
Authoritative Grounding in Fragmentation:
The experimental data shows a peak at m/z 110, corresponding to the protonated molecular ion ([M+H]⁺).[1] The molecular weight of this compound is 109.13 g/mol , which is consistent with this observation. According to the nitrogen rule, a compound with an odd number of nitrogen atoms (in this case, three) will have an odd nominal molecular weight, which holds true for this molecule.
A plausible fragmentation pathway would involve the loss of a hydrogen cyanide (HCN) molecule from the pyrazine ring, a common fragmentation for nitrogen-containing aromatic compounds. Another likely fragmentation is the loss of a methyl radical (•CH₃) to form a stable cation.
Caption: A simplified representation of potential mass spectrometry fragmentation pathways.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Use a 300 MHz or higher field NMR spectrometer. Lock and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.
-
Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and deduce the fragmentation pattern.
Conclusion
The spectroscopic data presented in this guide provides a comprehensive framework for the identification and characterization of this compound. The experimental ¹H NMR and MS data, coupled with predicted ¹³C NMR and IR data, offer a high degree of confidence in structural elucidation. The provided protocols and expert interpretations are intended to assist researchers in their daily work, ensuring scientific integrity and fostering a deeper understanding of this important chemical entity.
References
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iChemical. (n.d.). 2-Amino-6-methylpyrazine, CAS No. 5521-56-2. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-6-methylpyrazine. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-amino-6-methylpyrazine (C5H7N3). Retrieved from [Link]
Sources
Foreword: Navigating the Solubility Landscape for Drug Discovery
An In-depth Technical Guide to the Solubility of 6-Methylpyrazin-2-amine in Organic Solvents
In the realm of pharmaceutical sciences and synthetic chemistry, the solubility of a compound is not merely a physical property; it is a critical determinant of its utility. For researchers, scientists, and drug development professionals, understanding and quantifying the solubility of a molecule like this compound is a foundational step that influences everything from reaction kinetics and purification strategies to formulation and bioavailability. Poorly characterized solubility can lead to significant delays and resource expenditure in the development pipeline.[1][2][3]
This guide is designed to provide a comprehensive, in-depth technical overview of the solubility of this compound. As a Senior Application Scientist, my objective is not only to present data but to provide the causal reasoning behind the observed phenomena and to equip you with the robust experimental frameworks necessary to generate reliable data in your own laboratories. We will delve into the theoretical underpinnings of solubility, provide detailed protocols for its determination, and discuss the implications of these findings for practical applications.
Physicochemical Profile of this compound
A thorough understanding of a molecule's intrinsic properties is paramount to predicting its behavior in various solvents. This compound (CAS 5521-56-2) is a substituted pyrazine, a class of heterocyclic compounds of significant interest in medicinal chemistry.[4][5] Its structure dictates its solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃ | [6] |
| Molecular Weight | 109.13 g/mol | [6] |
| Appearance | White to yellow/orange crystalline powder | |
| Melting Point | 122 - 126 °C | |
| Calculated XLogP3 | 0.4 | [6] |
| Hydrogen Bond Donors | 1 (from the amine group) | [6] |
| Hydrogen Bond Acceptors | 3 (from the ring nitrogens and the amine nitrogen) | [6] |
The key takeaways from this profile are:
-
Polarity: The pyrazine ring, with its two nitrogen atoms, is inherently polar. The presence of the primary amine group (-NH₂) further increases the polarity and provides a site for hydrogen bonding.
-
Lipophilicity: The calculated XLogP3 of 0.4 indicates a relatively hydrophilic nature, suggesting a preference for polar solvents over nonpolar ones.[6]
-
Hydrogen Bonding: With one hydrogen bond donor and multiple acceptor sites, this compound can interact strongly with protic solvents (e.g., alcohols, water) and polar aprotic solvents that are hydrogen bond acceptors (e.g., DMSO, acetone).[6]
Theoretical Framework for Solubility Prediction
While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively published, we can apply fundamental chemical principles to predict its behavior. The guiding principle is "like dissolves like," which relates solubility to the similarity of intermolecular forces between the solute and the solvent.[7]
Solvent Classification and Predicted Solubility
Organic solvents can be broadly categorized based on their polarity and hydrogen bonding capabilities. Below is a predictive summary for this compound.
| Solvent Class | Representative Solvents | Primary Intermolecular Forces | Predicted Solubility of this compound | Rationale |
| Polar Protic | Methanol, Ethanol, Water | Hydrogen Bonding, Dipole-Dipole | High | The amine group can donate a hydrogen bond, and the nitrogen atoms can accept hydrogen bonds from the solvent. These strong interactions facilitate dissolution. Published data confirms solubility in ethanol and moderate solubility in water.[4][8] |
| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | Dipole-Dipole | Moderate to High | These solvents have strong dipoles that can interact with the polar pyrazine ring. While they cannot donate hydrogen bonds, they can accept them, leading to favorable interactions. Pyrazine-2-carboxylic acid, a related compound, is soluble in acetone and DMSO.[1] |
| Nonpolar Aprotic | Hexane, Toluene, Diethyl Ether | Van der Waals Forces | Low to Very Low | The significant mismatch in polarity and the inability of these solvents to participate in hydrogen bonding or strong dipole-dipole interactions with the solute will result in poor solvation. Pyrazine derivatives generally show low solubility in nonpolar solvents.[1][7] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Dipole-Dipole | Low to Moderate | These solvents are weakly polar. While some dissolution may occur, it is not expected to be as high as in more polar solvents. |
This predictive framework is a crucial first step in solvent selection for synthesis, purification, or formulation.
Experimental Determination of Equilibrium Solubility
The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the Saturation Shake-Flask Method . This technique is considered the gold standard and is detailed in the United States Pharmacopeia (USP) General Chapter <1236>.[9][10][11] The objective is to create a saturated solution in equilibrium with an excess of the solid compound at a specific temperature.
Diagram of the Shake-Flask Workflow
Caption: Workflow for the Saturation Shake-Flask Method.
Detailed Step-by-Step Protocol
This protocol is a self-validating system, incorporating checks to ensure that true equilibrium has been reached.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps and inert liners
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, ensuring no compound adsorption)
-
Validated High-Performance Liquid Chromatography (HPLC) method for quantification
Methodology:
-
Preparation:
-
Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid will remain undissolved at the end of the experiment. A good starting point is 10-20 mg of solid per 1 mL of solvent.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Prepare at least three replicate vials for each solvent.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period. A minimum of 24 hours is recommended, but for some compounds, 48 or even 72 hours may be necessary to reach equilibrium.[12]
-
Causality Check: To ensure equilibrium has been reached, you can measure the concentration at different time points (e.g., 24h and 48h). The solubility value should be constant.[10]
-
-
Phase Separation:
-
Remove the vials from the shaker and let them stand at the same constant temperature to allow the excess solid to settle.
-
To obtain a clear supernatant free of any solid particles, either:
-
Centrifuge the vials at the experimental temperature.
-
Filter an aliquot of the suspension using a syringe filter that does not bind the compound. Pre-saturating the filter by discarding the first portion of the filtrate is a critical step to prevent loss of analyte.
-
-
-
Quantification:
-
Carefully take a precise aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
Analyze the concentration of the diluted sample using a validated HPLC method.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.
-
Data Interpretation and Application
The solubility data, typically expressed in mg/mL or mol/L, is crucial for several aspects of research and development:
-
Process Chemistry: Guides the choice of solvents for chemical reactions, ensuring reactants remain in solution, and for crystallization, enabling efficient purification.
-
Drug Formulation: Informs the selection of excipients and solvent systems for liquid dosage forms. For solid dosage forms, solubility impacts the dissolution rate, a key factor for oral absorption.[13]
-
Preclinical Studies: Helps in preparing appropriate dosing solutions for in vitro and in vivo assays, ensuring that the observed effects are not limited by poor solubility.[14]
Logical Relationship of Physicochemical Properties to Solubility Outcome
Caption: Factors influencing the solubility of this compound.
Conclusion
While a comprehensive, pre-existing database of quantitative solubility for this compound in diverse organic solvents is elusive, this guide provides a more powerful tool: the framework for prediction and the methodology for precise determination. By understanding the interplay of its physicochemical properties—polarity and hydrogen bonding capacity—with the characteristics of different solvent classes, researchers can make informed decisions. The provided shake-flask protocol, grounded in authoritative standards like USP <1236>, offers a reliable path to generating the high-quality data essential for advancing scientific and developmental objectives. The principles and techniques outlined herein empower researchers to move beyond searching for data to confidently creating it.
References
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Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link][9]
-
U.S. Pharmacopeia. (2016). <1236> Solubility Measurements. USP-NF. Retrieved from [Link][11][13]
-
U.S. Pharmacopeia. (2023). <1236> Solubility Measurements. USP-NF. Retrieved from [Link][10]
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ECA Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from [Link][15]
-
Solubility of Things. (n.d.). Pyrazine-2-carboxylic acid. Retrieved from [Link][1]
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Solubility of Things. (n.d.). Pyrazine. Retrieved from [Link][7]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link][2]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link][14]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link][12]
-
LookChem. (n.d.). 2-Amino-6-methylpyrazine. Retrieved from [Link][8]
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PubChem. (n.d.). 2-Amino-6-methylpyrazine. Retrieved from [Link][6]
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A Comprehensive Technical Guide to the Chemical Stability and Storage of 6-Methylpyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties and Inherent Stability
6-Methylpyrazin-2-amine is a solid crystalline powder, typically white to yellow or orange in appearance. The molecule's stability is largely influenced by the pyrazine ring, a heterocyclic aromatic compound, and the electron-donating amino and methyl groups. While generally stable under standard ambient conditions, its reactivity is heightened by the presence of the amino group, making it susceptible to specific degradation pathways.[1]
| Property | Value | Source |
| Molecular Formula | C5H7N3 | PubChem[2] |
| Molecular Weight | 109.13 g/mol | PubChem[2] |
| Melting Point | 122.0 to 126.0 °C | TCI America |
| Boiling Point | 208-209 °C at 760 mmHg | MedchemExpress[3] |
Factors Influencing the Chemical Stability of this compound
Several environmental factors can compromise the chemical integrity of this compound. Understanding these factors is crucial for designing appropriate storage and handling protocols.
Atmospheric Exposure
Oxygen: The amino group on the pyrazine ring is susceptible to oxidation. Exposure to atmospheric oxygen, especially over prolonged periods, can lead to the formation of colored impurities and a decrease in the compound's purity. This oxidative degradation is a common issue for many amine-containing compounds.[4][5]
Moisture (Hydroscopicity): this compound is described as hygroscopic, meaning it can absorb moisture from the air.[1] The presence of water can facilitate hydrolytic degradation pathways, although these are generally less significant than oxidation for this class of compounds. More critically, absorbed moisture can lead to physical changes in the solid material, such as clumping, which can affect handling and weighing.
Temperature
Elevated temperatures can accelerate the rate of all chemical degradation reactions, including oxidation. While the compound is a solid with a relatively high melting point, storing it at elevated temperatures is not advisable as it can lead to a gradual loss of purity over time. It is recommended to store the compound in a cool place.[6][7]
Light
Some heterocyclic amines are sensitive to light. Photodegradation can occur when the molecule absorbs energy from light, leading to the formation of reactive species that can then undergo further reactions. To mitigate this, it is best practice to store this compound in light-resistant containers.
Recommended Storage Conditions for Optimal Stability
Based on the chemical properties and stability profile, the following storage conditions are recommended to ensure the long-term integrity of this compound:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool location. Refrigeration is often recommended.[7] | To minimize the rate of thermal degradation. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen).[1] | To prevent oxidative degradation from atmospheric oxygen. |
| Container | Use a tightly closed container.[1][6] Amber glass vials are ideal. | To prevent exposure to moisture and light. |
| Location | Store in a dry and well-ventilated place.[6][8] | To minimize moisture absorption and ensure a safe storage environment. |
| Incompatibilities | Store away from strong oxidizing agents, heat, sparks, and open flames.[7] | To prevent hazardous reactions. |
Experimental Workflow for Stability Assessment
For critical applications, such as in drug development, it is often necessary to perform a formal stability study. The following workflow outlines a general approach for assessing the stability of this compound.
Caption: Hypothesized degradation pathways for this compound.
Handling and Safety Precautions
As a chemical used in research, proper handling procedures are essential to ensure personnel safety. This compound is classified as causing skin and eye irritation, and may cause respiratory irritation. [6] Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles. [6]* Hand Protection: Wear protective gloves. [6]* Skin and Body Protection: Wear appropriate protective clothing. [6]* Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator may be required. [1][6] Handling Procedures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray. [6]* Wash hands thoroughly after handling. [6]* Use only outdoors or in a well-ventilated area. [6] In case of accidental release, avoid dust formation. Collect the material and dispose of it as hazardous waste. [1]
Conclusion
The chemical stability of this compound is crucial for its effective use in research and drug development. By understanding and controlling the factors that can lead to its degradation—primarily oxidation and exposure to moisture—researchers can ensure the integrity and purity of this important chemical intermediate. Adherence to the recommended storage conditions of a cool, dry, and inert environment, along with proper handling procedures, will contribute to the success and reproducibility of scientific endeavors.
References
-
Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - NIH. (2017-02-03). Retrieved from [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022-07-13). Retrieved from [Link]
-
This compound | CAS#:5521-56-2 | Chemsrc. (2025-08-20). Retrieved from [Link]
-
2-aminopyrazine, 5049-61-6 - The Good Scents Company. (n.d.). Retrieved from [Link]
-
Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PubMed Central. (2024-12-16). Retrieved from [Link]
-
COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. (2003-12-17). Retrieved from [Link]
-
Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives - Bentham Science Publisher. (2024-03-12). Retrieved from [Link]
-
2-Amino-6-methylpyrazine | C5H7N3 | CID 12236939 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Amine degradation in CO2 capture. 2. New degradation products of MEA. Pyrazine and alkylpyrazines: Analysis, mechanism of formation and toxicity | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC. (n.d.). Retrieved from [Link]
-
Biobased Pyrazine-Containing Polyesters | ACS Sustainable Chemistry & Engineering. (n.d.). Retrieved from [Link]
-
Aminopyrazine | C4H5N3 | CID 78747 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. (n.d.). Retrieved from [Link]
-
5-Methylpyrazin-2-amine | C5H7N3 | CID 313215 - PubChem. (n.d.). Retrieved from [Link]
-
Degradation of amine-based solvents in CO2 capture process by chemical absorption - Heriot-Watt University. (n.d.). Retrieved from [Link]
-
(PDF) Amine Degradation in CO2 Capture. 2. New Degradation - Amanote Research. (n.d.). Retrieved from [Link]
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"6-Methylpyrazin-2-amine" synthesis from commercially available starting materials
An In-depth Technical Guide to the Synthesis of 6-Methylpyrazin-2-amine from Commercially Available Starting Materials
Abstract
This compound is a pivotal heterocyclic building block in the development of pharmaceuticals and agrochemicals.[1][2] Its structural motif is found in a variety of biologically active molecules, making its efficient synthesis a topic of significant interest to researchers in medicinal and process chemistry. This technical guide provides an in-depth analysis of robust and scalable synthetic routes to this compound, starting from readily available commercial precursors. We will explore three primary strategies: the classical nucleophilic aromatic substitution (SNAr) on a halogenated pyrazine, the direct amination via the Chichibabin reaction, and the modern palladium-catalyzed Buchwald-Hartwig cross-coupling. This guide explains the underlying chemical principles, provides detailed experimental protocols, and offers a comparative analysis to aid scientists in selecting the optimal method for their specific research and development needs.
Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The most direct and industrially common approach to synthesizing 2-aminopyrazine derivatives is through the nucleophilic aromatic substitution (SNAr) of a corresponding halopyrazine. The inherent electron-deficient nature of the pyrazine ring, caused by the two electronegative nitrogen atoms, facilitates the attack of nucleophiles, particularly at the positions ortho and para to the ring nitrogens.
Mechanistic Rationale
The reaction proceeds via an addition-elimination mechanism. A nucleophile, in this case ammonia, attacks the carbon atom bearing the leaving group (e.g., chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is subsequently restored by the expulsion of the halide ion, yielding the aminated product. The presence of the methyl group at the 6-position has a minimal electronic effect on the reaction at the 2-position.
Starting Material: 2-Chloro-6-methylpyrazine
The key commercially available starting material for this route is 2-chloro-6-methylpyrazine. It is an accessible precursor, allowing for a straightforward and high-yielding conversion to the target molecule.
Experimental Protocol: Amination of 2-Chloro-6-methylpyrazine
This protocol describes the amination of 2-chloro-6-methylpyrazine using aqueous ammonia under elevated temperature and pressure.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Chloro-6-methylpyrazine | 128.56 | 10.0 g | 77.8 |
| Aqueous Ammonia (28-30%) | 17.03 (as NH₃) | 150 mL | ~2400 |
| Dichloromethane (DCM) | 84.93 | 3 x 100 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
| Pressure Vessel (Autoclave) | - | 250 mL or larger | - |
Procedure:
-
Reaction Setup: In a 250 mL high-pressure stainless-steel autoclave, charge 2-chloro-6-methylpyrazine (10.0 g, 77.8 mmol).
-
Addition of Ammonia: Carefully add aqueous ammonia (150 mL, 28-30%) to the autoclave.
-
Reaction Conditions: Seal the vessel securely. Place the autoclave in a heating mantle and stir the mixture at 140-150 °C for 16-24 hours. The internal pressure will increase significantly; ensure the vessel is rated for the expected pressure at this temperature.
-
Work-up: After the reaction period, cool the vessel to room temperature. Caution: Vent the vessel in a well-ventilated fume hood to release excess ammonia pressure before opening.
-
Extraction: Transfer the resulting solution to a separatory funnel. Extract the aqueous phase with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a white to light yellow solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel if necessary. The expected yield is typically high (>80%).
Workflow Diagram
Caption: SNAr synthesis workflow for this compound.
Synthesis via Chichibabin Amination
The Chichibabin reaction is a classic method for the direct amination of electron-deficient N-heterocycles.[3] It offers a distinct synthetic route starting from 2-methylpyrazine, which is also a commercially available material.
Mechanistic Rationale
The reaction involves the nucleophilic addition of the amide anion (NH₂⁻), typically from sodium amide (NaNH₂), to an electron-deficient carbon of the pyrazine ring (the C-2 position).[4][5] This forms an anionic σ-adduct. The key step is the subsequent elimination of a hydride ion (H⁻) to restore aromaticity. The expelled hydride then reacts with an available proton source (like the product amine or residual ammonia) to liberate hydrogen gas, driving the reaction to completion.[4]
Safety and Handling Considerations
Sodium amide is a highly reactive and water-sensitive reagent that can be dangerous if not handled correctly.[6] All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon), and anhydrous solvents are essential.
Experimental Protocol: Chichibabin Amination of 2-Methylpyrazine
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Methylpyrazine | 94.11 | 9.4 g | 100 |
| Sodium Amide (NaNH₂) | 39.01 | 4.7 g | 120 |
| Anhydrous Toluene | 92.14 | 200 mL | - |
| Ammonium Chloride (sat. aq.) | 53.49 | As needed | - |
| Diethyl Ether | 74.12 | 2 x 100 mL | - |
Procedure:
-
Inert Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. Flame-dry the glassware and allow it to cool under a stream of nitrogen.
-
Reagent Addition: Charge the flask with anhydrous toluene (200 mL) and sodium amide (4.7 g, 120 mmol).
-
Heating: Heat the suspension to reflux (approx. 110 °C) with vigorous stirring.
-
Substrate Addition: Slowly add a solution of 2-methylpyrazine (9.4 g, 100 mmol) in anhydrous toluene (50 mL) dropwise over 30 minutes. The reaction mixture typically develops a deep red or brown color, and evolution of hydrogen gas will be observed.
-
Reaction: Maintain the reaction at reflux for 4-6 hours, monitoring the progress by TLC or GC-MS.
-
Quenching: Cool the reaction mixture to room temperature. CAUTION: Very carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride solution dropwise until the gas evolution ceases. This step is highly exothermic and should be performed behind a blast shield.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography.
Reaction Scheme
Caption: Mechanism of the Chichibabin amination of 2-methylpyrazine.
Modern Approach: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[7][8] It represents a state-of-the-art method that often provides higher yields and functional group tolerance under milder conditions compared to classical methods.
Mechanistic Rationale
The reaction proceeds through a catalytic cycle involving a palladium(0) species.[9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloro-6-methylpyrazine to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine (or ammonia source) coordinates to the Pd(II) center. A strong base deprotonates the coordinated amine.
-
Reductive Elimination: The C-N bond is formed as the product, this compound, is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
Experimental Protocol: Palladium-Catalyzed Amination
This protocol uses an ammonia equivalent, as the direct use of ammonia gas can be challenging. Lithium bis(trimethylsilyl)amide (LiHMDS) can serve as an effective ammonia surrogate, with a subsequent hydrolysis step.[10]
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Chloro-6-methylpyrazine | 128.56 | 1.29 g | 10.0 |
| Pd₂(dba)₃ (Palladium catalyst) | 915.72 | 92 mg | 0.1 (1 mol%) |
| Xantphos (Ligand) | 578.68 | 174 mg | 0.3 (3 mol%) |
| LiHMDS (1.0 M in THF) | 167.33 | 12 mL | 12.0 |
| Anhydrous Toluene | 92.14 | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate (aq.) | 84.01 | As needed | - |
Procedure:
-
Inert Setup: In a flame-dried Schlenk flask under nitrogen, combine 2-chloro-6-methylpyrazine (1.29 g, 10.0 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol), and Xantphos (174 mg, 0.3 mmol).
-
Solvent Addition: Add anhydrous toluene (50 mL) via syringe.
-
Base Addition: Add the LiHMDS solution (12 mL of 1.0 M solution in THF, 12.0 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Hydrolysis/Work-up: Cool the reaction to 0 °C and carefully add 1 M HCl (20 mL) to hydrolyze the silylamine intermediate and quench the reaction. Stir for 1 hour.
-
Neutralization & Extraction: Neutralize the mixture with saturated aqueous sodium bicarbonate solution. Transfer to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient).
Catalytic Cycle Diagram
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Comparison of Synthetic Routes
The choice of synthetic route depends on several factors including scale, available equipment, cost of reagents, and safety considerations.
| Feature | SNAr (Ammonolysis) | Chichibabin Amination | Buchwald-Hartwig Amination |
| Starting Material | 2-Chloro-6-methylpyrazine | 2-Methylpyrazine | 2-Chloro-6-methylpyrazine |
| Key Reagent | Aqueous Ammonia | Sodium Amide (NaNH₂) | Palladium Catalyst, Ligand, Base |
| Conditions | High Temp & Pressure (Autoclave) | High Temp, Anhydrous | Mild Temp, Anhydrous, Inert Atm. |
| Typical Yields | High (>80%) | Moderate to Good | Good to Excellent |
| Key Advantages | Scalable, inexpensive reagents | Direct amination of C-H bond | High functional group tolerance, mild conditions |
| Key Disadvantages | Requires high-pressure equipment | Hazardous reagent (NaNH₂), strict anhydrous conditions | Expensive catalyst/ligand, requires inert atmosphere |
| Best Suited For | Large-scale industrial synthesis | Small to medium scale with appropriate safety | Medicinal chemistry, complex molecule synthesis |
Conclusion
The synthesis of this compound can be effectively achieved through several distinct pathways using commercially available starting materials. The classical high-pressure ammonolysis of 2-chloro-6-methylpyrazine remains a robust and economical choice for large-scale production. The Chichibabin reaction provides an alternative route from 2-methylpyrazine, though it requires stringent safety precautions. For modern laboratory synthesis, particularly in the context of drug discovery where functional group compatibility and mild conditions are paramount, the Buchwald-Hartwig amination offers unparalleled versatility and efficiency. The selection of the optimal synthetic strategy should be guided by a careful evaluation of the scale, resources, and specific requirements of the research objective.
References
- Vertex AI Search, 2024. Pyrazine derivative synthesis in a continuous-flow system.
- Vertex AI Search, 2024. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes.
- Vertex AI Search, 2024. Synthesis and reactions of Pyrazine.
- Benchchem, 2025. Technical Support Center: Synthesis of Pyrazine Derivatives.
- Wikipedia, 2024. Pyrazine.
- ResearchGate, 2024. Amination products of chloropyrazine and 2-chloropyrimidine.
- Wikipedia, 2024. Chichibabin reaction.
- ACS Publications, 2024. Pyrazines. V. The amination of chloropyrazines and chloropyrazine N-oxide.
- Scientific Update, 2018. The Chichibabin amination reaction.
- Chemistry Notes, 2022. Chichibabin amination: Easy mechanism.
- Wikipedia, 2024. Buchwald–Hartwig amination.
- ACS GCI Pharmaceutical Roundtable, 2024. Buchwald-Hartwig Amination.
- J&K Scientific LLC, 2021. Buchwald-Hartwig Cross-Coupling.
- Google Patents, 2024. Process for the preparation of 2-amino-alkylpyridines.
- Organic Chemistry Portal, 2024. Buchwald-Hartwig Cross Coupling Reaction.
- Chem-Impex, 2024. 2-Amino-6-methylpyrazine.
- NINGBO INNO PHARMCHEM CO.,LTD., 2025. The Future of Synthesis: Exploring Emerging Trends with this compound.
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- 6. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
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- 9. jk-sci.com [jk-sci.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
"6-Methylpyrazin-2-amine" potential as a building block in medicinal chemistry
An In-Depth Technical Guide to 6-Methylpyrazin-2-amine: A Versatile Building Block in Modern Medicinal Chemistry
Introduction: The Strategic Value of the Aminopyrazine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning the designation of "privileged scaffolds." The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone of this elite group.[1][2][3] Its derivative, This compound , has emerged as a particularly valuable and versatile building block for the synthesis of novel drug candidates.[4] Characterized by a pyrazine core substituted with a reactive amino group and a methyl group, this compound offers a unique combination of structural rigidity, hydrogen bonding capabilities, and tunable electronics, making it a favored starting point for drug discovery programs targeting a wide array of diseases.
The utility of this compound stems from its dual-functionality. The 2-amino group provides a crucial handle for a variety of chemical transformations, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions, allowing for the systematic exploration of chemical space.[4][5] Simultaneously, the pyrazine nitrogen atoms can act as key hydrogen bond acceptors, a feature frequently exploited to achieve high-affinity binding to biological targets, most notably the hinge region of protein kinases.[6][7] This guide provides a comprehensive overview of this compound, detailing its chemical properties, synthetic utility, and application in the design of potent and selective therapeutics, with a focus on kinase inhibitors.
Part 1: Core Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties and reactivity of this compound is fundamental to its effective application in drug design.
Key Properties Summary
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[8] |
| CAS Number | 5521-56-2 | PubChem[8] |
| Molecular Formula | C₅H₇N₃ | PubChem[8] |
| Molecular Weight | 109.13 g/mol | PubChem[8] |
| XLogP3 | 0.4 | PubChem[8] |
Reactivity Analysis
The chemical behavior of this compound is governed by the interplay between the electron-donating amino group and the electron-withdrawing pyrazine ring.
-
The 2-Amino Group: This primary amine is the principal site for derivatization. It readily participates in nucleophilic substitution and condensation reactions.[4][5] More importantly, it is an excellent substrate for modern cross-coupling methodologies, such as Buchwald-Hartwig amination, allowing for the facile introduction of a wide range of aryl and heteroaryl substituents. This reaction is a cornerstone for building the complex scaffolds of many targeted therapies.
-
The Pyrazine Ring: The pyrazine ring itself is aromatic but electron-deficient due to the two nitrogen atoms. This generally makes it less susceptible to electrophilic aromatic substitution than benzene.[5] However, the ring's nitrogen atoms can be protonated, influencing the molecule's solubility and basicity.[1][5] The positions on the ring can be functionalized, often requiring specific strategies like metalation or starting from pre-functionalized pyrazines.
Caption: Key reactive sites and interaction points on the this compound scaffold.
Part 2: Synthetic Utility and Derivatization Strategies
The true power of this compound lies in its utility as a versatile synthetic intermediate. While the synthesis of the core itself can be achieved through various heterocyclic chemistry routes, its derivatization is of primary interest to medicinal chemists.
General Workflow for Library Synthesis
A common strategy in a drug discovery campaign involves creating a library of analogues from a core scaffold to explore structure-activity relationships (SAR). The 2-amino group is the ideal starting point for such an effort.
Caption: A typical workflow for generating a focused library from the core scaffold.
Exemplary Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide. This reaction is fundamental to creating the 2,6-disubstituted pyrazines found in many kinase inhibitors.
Objective: To synthesize N-aryl-6-methylpyrazin-2-amine derivatives.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide of interest (1.1 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the aryl bromide, the base, the palladium catalyst, and the ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-6-methylpyrazin-2-amine.
Trustworthiness: This protocol is self-validating. Reaction progress is monitored by established analytical techniques (TLC, LC-MS). The final product's identity and purity are confirmed by NMR spectroscopy and mass spectrometry, ensuring the reliability of the synthetic outcome.
Part 3: Applications in Medicinal Chemistry - A Focus on Kinase Inhibitors
The aminopyrazine scaffold is a dominant motif in the design of small molecule kinase inhibitors.[6] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[9][10]
Case Study: CSNK2A and PIM Kinase Inhibitors
Recent research has highlighted the development of 2,6-disubstituted pyrazines as potent inhibitors of Casein Kinase 2 (CSNK2A) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[11][12] In one study, researchers started with a pyrazine hit and optimized it to achieve nanomolar potency and improved selectivity.[11]
The this compound core serves as the central scaffold. The 2-amino group is functionalized, often with an aryl or heteroaryl group containing a carboxylic acid, which forms key interactions in the ATP-binding pocket.[11] The 6-position (occupied by the methyl group in the parent scaffold, but often replaced) is then modified to fine-tune potency and, crucially, selectivity against other kinases like PIM3.[11] For instance, moving from an isopropylaminoindazole to an isopropoxyindole at the 6-position maintained potent CSNK2A inhibition while improving selectivity over PIM3 by 30-fold.[11]
Biological Activity Data
| Compound | 6-Position Substituent | CSNK2A IC₅₀ (nM) | PIM3 IC₅₀ (nM) | Selectivity (PIM3/CSNK2A) |
| 2 | Isopropylaminoindazole | 5 | <3 | ~0.6 |
| 6c | Isopropoxyindole | 9 | 270 | 30 |
(Data synthesized from F. G. Sal-lim et al., 2023)[11]
This data clearly illustrates the causality behind experimental choices: modifying the substituent at the 6-position directly impacts the selectivity profile, a critical aspect of modern kinase inhibitor design to minimize off-target effects.
Caption: Aminopyrazine inhibitors compete with ATP to block kinase activity.
Part 4: Future Perspectives and Conclusion
The utility of this compound is not confined to kinase inhibition. Its derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and antiviral properties, underscoring its role as a truly versatile scaffold.[1][4][13]
Emerging trends suggest its application may extend beyond traditional pharmaceuticals. Researchers are now exploring the incorporation of this compound into advanced materials like metal-organic frameworks (MOFs) and coordination polymers.[14] In these applications, the nitrogen atoms of the pyrazine ring act as coordination sites, enabling the formation of complex, porous structures suitable for gas storage and catalysis.[14]
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Sallim, F. G., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. bioRxiv. Retrieved from [Link]
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The Ascendant Scaffold: A Technical Guide to 6-Methylpyrazin-2-amine Derivatives in Modern Drug Discovery
Abstract
The 6-methylpyrazin-2-amine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have established it as a cornerstone for the development of highly selective and potent modulators of various biological targets. This guide provides an in-depth technical exploration of this compound derivatives, with a primary focus on their burgeoning role as kinase inhibitors for antiviral and oncological applications. We will dissect the synthetic strategies for derivatization, delve into the intricate mechanisms of action, and present detailed experimental protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their therapeutic programs.
Introduction: The Pyrazine Core in Medicinal Chemistry
Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a fundamental building block in the design of bioactive molecules.[1][2] The nitrogen atoms act as hydrogen bond acceptors and sites for metal coordination, bestowing upon pyrazine derivatives a remarkable ability to interact with biological macromolecules.[3] The this compound scaffold, in particular, offers a strategic combination of a nucleophilic amino group and a modifiable pyrazine ring, making it an ideal starting point for the synthesis of diverse chemical libraries.[4] This guide will illuminate the path from this core structure to potent therapeutic candidates.
Synthetic Strategies for Derivatization of the this compound Core
The generation of diverse libraries of this compound derivatives hinges on the strategic functionalization of the pyrazine ring and the amino group. While direct derivatization of this compound is feasible, a common and effective approach involves the synthesis of a 2,6-disubstituted pyrazine core, where one substituent is an amino group or a precursor.
A prevalent method for creating unsymmetrically 2,6-disubstituted pyrazines involves a palladium(II)-catalyzed cascade reaction of aminoacetonitriles with arylboronic acids.[5] This transformation proceeds through a C(sp)-C(sp2) coupling followed by an intramolecular C-N bond formation, yielding the desired pyrazine core.
Illustrative Synthetic Scheme:
Caption: General workflow for Palladium-catalyzed synthesis of 2,6-disubstituted pyrazines.
Further modifications can be achieved through various organic reactions, including nucleophilic aromatic substitution and cross-coupling reactions, to introduce a wide array of functional groups at different positions of the pyrazine ring.
Key Application: Kinase Inhibition
A significant area of application for this compound derivatives is the development of protein kinase inhibitors.[2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and viral infections.[6]
Targeting Casein Kinase 2 (CSNK2A)
Casein Kinase 2 (CSNK2) is a constitutively active serine/threonine kinase that regulates a vast number of cellular processes, including cell cycle progression, apoptosis, and transcription.[6] Importantly, CSNK2 is hijacked by numerous viruses to facilitate their replication, making it a compelling host-targeting antiviral drug target.[3][7]
Derivatives based on a 2,6-disubstituted pyrazine core have emerged as potent inhibitors of CSNK2A, the catalytic subunit of the CSNK2 holoenzyme.[1][8]
Mechanism of Action: Inhibition of Viral Replication
CSNK2A is known to phosphorylate viral proteins, a crucial step for the transcription and replication of various viruses, including coronaviruses and respiratory syncytial virus (RSV).[7][9] By competitively binding to the ATP-binding pocket of CSNK2A, this compound derivatives block the phosphorylation of these viral substrates. This inhibition of a critical host factor disrupts the viral life cycle, leading to a potent antiviral effect.[3] The inhibition of spike protein endocytosis has been identified as one of the mechanisms contributing to the antiviral activity of CSNK2A inhibitors.[7]
Caption: CSNK2A's role in viral replication and its inhibition by this compound derivatives.
Structure-Activity Relationship (SAR) and Selectivity
SAR studies have revealed that the substitution pattern on the 2,6-disubstituted pyrazine core is critical for both potency and selectivity. For instance, a 4'-carboxyphenyl group at the 2-position of the pyrazine has been identified as optimal for CSNK2A activity.[1] Modifications at the 6-position have been explored to enhance selectivity against other kinases, such as PIM kinases.[1][8] For example, the introduction of a branched alkyl group at the 6-position can favor CSNK2A inhibition over PIM3.[1]
Table 1: Illustrative SAR Data for 2,6-Disubstituted Pyrazine Derivatives as CSNK2A Inhibitors
| Compound ID | 2-Position Substituent | 6-Position Substituent | CSNK2A IC₅₀ (nM) | PIM3 IC₅₀ (nM) | Selectivity (PIM3/CSNK2A) |
| 1 | 4'-Carboxyphenyl | 6-Cyclopentylaminoindazole | 9 | - | - |
| 2 | 4'-Carboxyphenyl | 6-Isopropylaminoindazole | 5 | <3 | ~0.6 |
| 6c | 4'-Carboxyphenyl | 6-Isopropoxyindole | <10 | >300 | >30 |
Data synthesized from multiple sources for illustrative purposes.[1]
Experimental Protocols
Synthesis Protocol: General Procedure for 2,6-Disubstituted Pyrazines
This protocol is a generalized representation based on modern synthetic methodologies for pyrazine derivatives.[4][5]
-
Reaction Setup: To a solution of an N-substituted iminodiacetonitrile (1.0 eq) in a suitable solvent (e.g., anhydrous THF or DMF) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., potassium carbonate, 2.0 eq).
-
Addition of Amine: Add the desired substituted amine or alcohol (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (ranging from room temperature to reflux) for a designated period (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-amino-6-substituted-pyrazine derivative.
In Vitro Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
This protocol provides a detailed procedure for assessing the inhibitory activity of compounds against kinases like CSNK2A and PIM.[2][10]
-
Reagent Preparation:
-
Prepare the Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT).
-
Dilute the kinase (e.g., PIM2 or CSNK2A) and substrate (e.g., S6K substrate for PIM kinases) to their working concentrations in the Kinase Buffer.
-
Prepare a serial dilution of the test compound (e.g., this compound derivative) in 5% DMSO.
-
Prepare the ATP solution at the desired concentration (e.g., 5µM).
-
-
Assay Plate Preparation (384-well low volume plate):
-
Add 1 µL of the serially diluted test compound or 5% DMSO (vehicle control) to the wells.
-
Add 2 µL of the enzyme solution to the wells.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Step-by-step workflow for the ADP-Glo™ Kinase Assay.
Cellular Antiviral Assay
This protocol is a general guide for assessing the antiviral activity of compounds in a cell-based format.[7][11][12]
-
Cell Seeding: Seed host cells (e.g., A549-ACE2 for SARS-CoV-2) in a 96-well plate at a density that will result in approximately 80-90% confluency at the time of infection.
-
Compound Treatment: One hour prior to infection, treat the cells with serial dilutions of the test compounds. Include a vehicle-only control (e.g., DMSO).
-
Viral Infection: Infect the cells with a reporter virus (e.g., SARS-CoV-2-nLuc) at a predetermined multiplicity of infection (MOI), for example, 0.1.
-
Incubation: Incubate the infected cells for a period that allows for viral replication and reporter gene expression (e.g., 24-48 hours).
-
Quantification of Viral Replication:
-
For luciferase reporter viruses, lyse the cells and measure luciferase activity using a luminometer.
-
Alternatively, for non-reporter viruses, fix and permeabilize the cells, and stain for viral proteins using specific antibodies followed by imaging or quantitative analysis.
-
-
Cytotoxicity Assay: In a parallel plate of uninfected cells, perform a cytotoxicity assay (e.g., CellTiter-Glo) to determine the effect of the compounds on cell viability.
-
Data Analysis:
-
Normalize the antiviral activity data to the vehicle-treated control.
-
Plot the percentage of viral inhibition against the logarithm of the compound concentration to determine the EC₅₀ (half-maximal effective concentration).
-
Calculate the selectivity index (SI) as the ratio of CC₅₀ (half-maximal cytotoxic concentration) to EC₅₀.
-
Emerging Applications in Neurodegenerative Diseases
While the application of this compound derivatives as kinase inhibitors is well-documented, there is growing interest in their potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[13][14] The structural similarity of some pyrazine derivatives to known monoamine oxidase (MAO) inhibitors suggests that they may modulate neurotransmitter levels in the brain.[15] Further research into the structure-activity relationships of this compound derivatives as MAO inhibitors or modulators of other CNS targets is a promising avenue for future drug discovery efforts.
Conclusion
The this compound scaffold represents a versatile and highly valuable starting point for the development of novel therapeutics. Its derivatives have demonstrated significant potential as potent and selective kinase inhibitors with compelling applications in antiviral and oncology research. The synthetic accessibility of this core, coupled with the detailed understanding of its structure-activity relationships, provides a solid foundation for the rational design of next-generation drug candidates. As our understanding of the complex signaling networks that underpin human disease continues to grow, the strategic deployment of privileged scaffolds like this compound will be paramount to the successful discovery and development of innovative medicines.
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"6-Methylpyrazin-2-amine" role in the synthesis of agrochemicals
An In-Depth Technical Guide to the Role of 6-Methylpyrazin-2-amine in Agrochemical Synthesis
Abstract
This compound (CAS No. 5521-56-2), a substituted pyrazine heterocycle, serves as a critical and highly versatile building block in the synthesis of modern agrochemicals.[1][2] Its unique structural features, particularly the nucleophilic amino group positioned on the electron-deficient pyrazine ring, make it an ideal synthon for creating complex active ingredients. This guide provides a detailed exploration of the principal role of this compound as a key intermediate in the production of sulfonylurea herbicides, a class of compounds renowned for their high efficacy and low application rates. We will dissect the core chemical reactions, provide a validated synthesis protocol, and explain the causal chemistry behind the experimental choices, offering researchers and development professionals a comprehensive resource for leveraging this important molecule.
Introduction: The Strategic Importance of the Pyrazine Moiety
Heterocyclic compounds form the backbone of a vast array of biologically active molecules, and pyrazines are no exception. This compound is a bifunctional molecule featuring a pyrazine core, a primary amine, and a methyl group.
Key Molecular Features:
-
Pyrazine Ring: An aromatic, nitrogen-containing heterocycle that imparts specific electronic properties and metabolic stability to the final agrochemical.
-
2-Amino Group: A highly reactive nucleophilic center, which is the primary site of reaction in synthetic transformations.
-
6-Methyl Group: A small alkyl substituent that can influence the molecule's solubility, steric profile, and interaction with biological targets.
Its primary and most well-documented application in the agrochemical sector is in the synthesis of sulfonylurea herbicides.[3][4][5] These herbicides act by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants but absent in mammals, contributing to their high crop safety and low toxicity.[5] The pyrazine heterocycle is a common component in many commercial sulfonylureas, and this compound provides a direct and efficient route to incorporate this vital structural motif.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5521-56-2 | [2] |
| Molecular Formula | C₅H₇N₃ | [2] |
| Molecular Weight | 109.13 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | Solid | N/A |
Core Synthesis Pathway: Formation of the Sulfonylurea Bridge
The cornerstone of sulfonylurea synthesis is the formation of the characteristic sulfonylurea bridge (-SO₂-NH-CO-NH-). This is most commonly achieved through the reaction of a heterocyclic amine with a phenylsulfonyl isocyanate intermediate. This compound serves as the heterocyclic amine component in this critical condensation reaction.
The Underlying Reaction Mechanism
The reaction proceeds via a nucleophilic addition mechanism. The nitrogen atom of the amino group on this compound acts as the nucleophile, attacking the electrophilic carbon atom of the isocyanate group (-N=C=O) on the sulfonyl isocyanate precursor.
Causality of the Reaction:
-
Nucleophilicity: The lone pair of electrons on the primary amine is readily available for bond formation.
-
Electrophilicity: The carbon atom in the isocyanate group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.
-
Thermodynamic Driving Force: The formation of the stable urea linkage is thermodynamically favorable, driving the reaction to completion. Pyridine is sometimes used to catalyze the reaction.[6]
The general workflow for this synthesis is depicted below.
Caption: Mechanism of sulfonylurea bridge formation.
Field-Proven Experimental Protocol
The following is a generalized, self-validating protocol for the synthesis of a pyrazine-containing sulfonylurea herbicide, derived from methodologies described in the scientific and patent literature. [7]This protocol emphasizes safety, efficiency, and product purity.
Materials and Reagents
-
This compound (1.0 eq.)
-
Aryl sulfonyl precursor (e.g., 2-sulfamide ethyl formate derivative) (1.0 - 1.2 eq.)
-
Anhydrous Toluene (solvent)
-
Inert Gas (Nitrogen or Argon)
Step-by-Step Methodology
-
Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and an inert gas inlet with anhydrous toluene.
-
Causality: Anhydrous conditions are critical to prevent the isocyanate intermediate from hydrolyzing to a non-reactive amine, which would reduce yield. An inert atmosphere prevents side reactions with oxygen or moisture.
-
-
Addition of Reactants: Add this compound (1.0 eq.) and the aryl sulfonyl precursor (e.g., 2-sulfamide ethyl formate-3-ethylsulfonylpyridine) (1.05 eq.) to the reactor.
-
Causality: A slight excess of the sulfonyl precursor can help drive the reaction to completion, ensuring all the more valuable heterocyclic amine is consumed.
-
-
Reaction Conditions: Heat the reaction mixture to 90-110°C with continuous stirring. In some patented methods, the reaction is run under reduced pressure. [7] * Causality: Elevated temperature increases the reaction rate. Reduced pressure can be used to continuously remove volatile byproducts (like ethanol if using a formate precursor), which, according to Le Chatelier's principle, shifts the equilibrium towards the product, increasing the final yield. [7]4. Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) until the starting amine is fully consumed (typically 2-10 hours).
-
Causality: Proper monitoring prevents unnecessary heating that could lead to product degradation and ensures the reaction has reached maximum conversion.
-
-
Product Isolation: Once the reaction is complete, cool the mixture to ambient temperature or slightly below. The sulfonylurea product, which typically has low solubility in cold toluene, will precipitate out.
-
Causality: The solubility difference between the hot reaction medium and the cold solvent is exploited for a simple and effective initial purification step (crystallization).
-
-
Purification: Filter the solid precipitate from the mother liquor. Wash the filter cake with a small amount of cold toluene or hexane to remove any residual soluble impurities.
-
Causality: Washing removes any unreacted starting materials or soluble byproducts that may have been occluded on the surface of the product crystals.
-
-
Drying: Dry the purified solid product under vacuum at 40-50°C to a constant weight.
-
Causality: Vacuum drying efficiently removes residual solvent without requiring high temperatures that could degrade the final product.
-
-
Characterization (Self-Validation): Confirm the structure and purity of the final sulfonylurea herbicide using standard analytical methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), as demonstrated in related academic research. [5]
Broader Applications and Future Outlook
While the synthesis of sulfonylurea herbicides is the most prominent role of this compound, the inherent reactivity of the pyrazine scaffold suggests its potential use in creating other classes of agrochemicals. [1]The amine and halogenated derivatives can serve as handles for introducing this heterocycle into molecules designed as fungicides or insecticides. [8][9]As the demand for novel, sustainable, and effective crop protection agents grows, versatile intermediates like this compound will remain essential tools for discovery and development scientists. [1]
References
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Cao, G., et al. (2011). Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. Chemical Research in Chinese Universities, 27(1), 60-65. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Future of Synthesis: Exploring Emerging Trends with this compound. PharmaChem Article. [Link]
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Cao, G., et al. (2011). Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. ResearchGate. [Link]
- Google Patents. (2010). CN101671328A - Novel synthesis method of sulfonylurea weedicide.
- Google Patents. (2019). RU2665099C2 - Composition containing pesticide and amide.
-
MDPI. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. Molecules, 27(7), 2315. [Link]
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Bui, T. T., et al. (2019). Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Vietnam Journal of Science, Technology and Engineering. [Link]
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-
National Center for Biotechnology Information. (n.d.). 2-Amino-6-methylpyrazine. PubChem Compound Database. [Link]
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Krings, U., & Berger, R. G. (2021). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. European Journal of Organic Chemistry, 2021(21), 2979-2991. [Link]
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MySkinRecipes. (n.d.). 6-Chloro-N-methylpyrazin-2-amine. [Link]
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ResearchGate. (2002). Reactions of 2-Amino-2-thiazolines with Isocyanates and Isothiocyanates. [Link]
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Velappan, A. B., et al. (2019). 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence. Organic Chemistry Frontiers, 6, 2360-2364. [Link]
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McFarland, J. W. (1963). The Chemistry of Sulfonyl Isocyanates. VI. Pyridine Catalysis of the Reaction with Triphenylmethanol. The Journal of Organic Chemistry, 28(8), 2179-2181. [Link]
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The Strategic Utility of 6-Methylpyrazin-2-amine as a Precursor for Novel Heterocyclic Compounds: An In-depth Technical Guide
Abstract
This technical guide provides an in-depth exploration of 6-methylpyrazin-2-amine as a versatile and strategic precursor in the synthesis of novel heterocyclic compounds. Moving beyond a simple enumeration of reactions, this document elucidates the chemical logic and experimental causality behind the synthetic transformations of this valuable building block. We will delve into detailed, field-proven protocols for the construction of imidazo[1,2-a]pyrazines and explore the synthesis of other fused pyrazine systems, including pyrazolo[1,5-a]pyrazines and triazolo[4,3-a]pyrazines. This guide is intended for researchers, scientists, and professionals in drug development who are looking to leverage the unique reactivity of this compound to access diverse and medicinally relevant chemical matter.
Introduction: The Pyrazine Core and the Strategic Advantage of this compound
The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its nitrogen-rich, electron-deficient nature imparts unique physicochemical properties, including the ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition at biological targets.[1]
This compound, with its simple yet strategically functionalized structure, offers several advantages as a starting material for the synthesis of more complex heterocyclic systems. The amino group provides a key nucleophilic handle for a variety of cyclization and condensation reactions. The methyl group, while seemingly simple, can influence the electronic properties of the ring and provide a site for further functionalization or metabolic blocking in drug design. The pyrazine nitrogens themselves can also participate in cyclization reactions, leading to the formation of fused heterocyclic systems with diverse pharmacological profiles.
This guide will focus on practical, reliable synthetic methodologies to unlock the potential of this versatile precursor.
The Synthesis of Imidazo[1,2-a]pyrazines: A Cornerstone Application
One of the most well-established and valuable applications of this compound is in the synthesis of the imidazo[1,2-a]pyrazine scaffold. This fused heterocyclic system is a key component in a range of biologically active molecules, including inhibitors of phosphodiesterases, kinases, and other enzymes.[2] The synthetic strategy hinges on a two-step process: initial activation of the pyrazine ring via halogenation, followed by cyclization with a suitable partner.
Step 1: Regioselective Bromination of this compound
The first crucial step is the regioselective bromination of the pyrazine ring at the position ortho to the activating amino group. This is most effectively achieved using N-bromosuccinimide (NBS) or bromine in the presence of a base. The strong directing effect of the amino group ensures that bromination occurs exclusively at the 3-position.[3]
Experimental Protocol: Synthesis of 2-Amino-3-bromo-5-methylpyrazine[3][4]
-
Materials:
-
This compound (referred to as 5-methylpyrazin-2-amine in some literature)
-
N-Bromosuccinimide (NBS) or Bromine
-
Pyridine (if using Bromine)
-
Dichloromethane (DCM) or other suitable solvent
-
Water
-
Saturated brine
-
Anhydrous sodium sulfate
-
-
Procedure using Bromine:
-
Dissolve this compound (1.0 eq) and pyridine (1.2 eq) in DCM.
-
Slowly add a solution of bromine (1.2 eq) in DCM to the mixture at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Upon completion (monitored by TLC), add water to the reaction mixture and separate the organic layer.
-
Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under vacuum to yield 2-amino-3-bromo-5-methylpyrazine as a solid.
-
-
Procedure using NBS:
-
To a mixture of this compound (1.0 eq) in DCM at 0 °C under a nitrogen atmosphere, add NBS (1.0 eq) in one portion.
-
Stir the mixture at 30 °C for 1 hour.
-
Pour the resulting mixture into a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
-
-
Expected Yield: 69-88%[4]
-
Characterization: The product can be characterized by 1H NMR, 13C NMR, and mass spectrometry. The 1H NMR spectrum in CDCl3 is expected to show a singlet for the pyrazine proton around 7.83 ppm, a broad singlet for the amino protons around 4.93 ppm, and a singlet for the methyl protons around 2.41 ppm.[3]
Step 2: Cyclization to the Imidazo[1,2-a]pyrazine Core
With the activated 2-amino-3-bromo-5-methylpyrazine in hand, the imidazo[1,2-a]pyrazine ring system can be constructed through condensation with α-haloketones (phenacyl bromides). This reaction proceeds via an initial N-alkylation of the endocyclic nitrogen, followed by an intramolecular nucleophilic attack of the amino group on the carbonyl carbon and subsequent dehydration.
Experimental Protocol: Synthesis of 8-Bromo-2-substituted-6-methyl-imidazo[1,2-a]pyrazine[5]
-
Materials:
-
2-Amino-3-bromo-5-methylpyrazine
-
Substituted α-bromoketone (e.g., 2-bromoacetophenone)
-
Acetone or other suitable solvent
-
-
Procedure:
-
To a stirred solution of 2-amino-3-bromo-5-methylpyrazine (1.0 eq) in acetone, add the α-bromoketone (1.0 eq).
-
Continue stirring at room temperature until a solid precipitate forms.
-
Filter the obtained solid, wash with water, and dry under vacuum.
-
Diversification through Nucleophilic Aromatic Substitution
The bromine atom at the 8-position of the newly formed imidazo[1,2-a]pyrazine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups and building blocks. This provides a powerful tool for generating libraries of diverse compounds for biological screening.[5]
Experimental Protocol: Synthesis of 8-Amino-2-substituted-6-methyl-imidazo[1,2-a]pyrazine Derivatives[5]
-
Materials:
-
8-Bromo-2-substituted-6-methyl-imidazo[1,2-a]pyrazine
-
Amine (e.g., morpholine, piperidine)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To 8-bromo-2-substituted-6-methyl-imidazo[1,2-a]pyrazine (1.0 eq), add the desired amine (1.2 eq) at room temperature.
-
Heat the reaction mixture to 120 °C and monitor by TLC.
-
After completion, cool the reaction and extract with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Expanding the Heterocyclic Landscape: Synthesis of Other Fused Pyrazine Systems
While the synthesis of imidazo[1,2-a]pyrazines is a prominent application, the reactivity of this compound can be harnessed to construct other valuable heterocyclic scaffolds.
Synthesis of Pyrazolo[1,5-a]pyrazines
The pyrazolo[1,5-a]pyrimidine scaffold is a well-known pharmacophore, particularly in the realm of kinase inhibitors.[2] An analogous pyrazolo[1,5-a]pyrazine system can be envisioned to be synthesized from this compound. This would typically involve the reaction of an N-aminated pyrazine with a 1,3-dielectrophile.
A plausible synthetic route would involve the N-amination of this compound, followed by a cyclocondensation reaction with a β-dicarbonyl compound or a suitable equivalent.
Conceptual Workflow: Synthesis of Pyrazolo[1,5-a]pyrazines
Caption: Conceptual workflow for the synthesis of Pyrazolo[1,5-a]pyrazines.
Synthesis of Triazolo[4,3-a]pyrazines
The[2][3][4]triazolo[4,3-a]pyrazine core is another heterocyclic system of significant interest in medicinal chemistry, with applications as kinase inhibitors and in the treatment of various diseases.[6][7] The synthesis of this scaffold can be achieved through the cyclization of a hydrazinopyrazine with a one-carbon electrophile.
Starting from this compound, a potential route would involve the conversion of the amino group to a hydrazine, followed by cyclization with an appropriate reagent like triethyl orthoformate or a carboxylic acid derivative.
Conceptual Workflow: Synthesis of Triazolo[4,3-a]pyrazines
Caption: Conceptual workflow for the synthesis of Triazolo[4,3-a]pyrazines.
Future Directions: Exploring Reactions with Enaminones
Enaminones are versatile building blocks in organic synthesis, known to react with amino-heterocycles to produce a variety of fused heterocyclic systems. The reaction of this compound with enaminones could provide a direct route to novel fused pyridopyrazines or other related scaffolds. The outcome of such reactions is often dependent on the reaction conditions and the specific substitution patterns of the reactants. This represents a promising area for further exploration to expand the chemical space accessible from this compound.
Conclusion
This compound is a readily available and highly versatile precursor for the synthesis of a diverse range of novel heterocyclic compounds. This guide has provided a detailed, practical framework for the synthesis of imidazo[1,2-a]pyrazines, a key scaffold in medicinal chemistry. Furthermore, we have explored the potential for accessing other important heterocyclic systems, such as pyrazolo[1,5-a]pyrazines and triazolo[4,3-a]pyrazines, through logical synthetic extensions. The continued exploration of the reactivity of this compound with various synthetic partners will undoubtedly lead to the discovery of new chemical entities with significant potential in drug discovery and materials science.
References
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Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals. Retrieved from [Link]
-
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. (n.d.). UCL Discovery. Retrieved from [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). Molecules, 28(21), 7876. [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals. Retrieved from [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(20), 7088. [Link]
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-
Design, Synthesis, and Biological Evaluation of[2][3][4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers in Chemistry, 10, 868912. [Link]
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A Comprehensive Review of Synthetic Routes for 6-Methylpyrazin-2-amine: A Guide for Chemical Researchers
Abstract
6-Methylpyrazin-2-amine (CAS 5521-56-2) is a pivotal heterocyclic intermediate, serving as a fundamental building block in the synthesis of a wide array of high-value compounds.[1] Its structural motif is integral to numerous pharmaceuticals, agrochemicals, and flavor and fragrance compounds.[1][2] The inherent reactivity of its amino group, coupled with the aromatic pyrazine core, allows for diverse chemical transformations, making it a versatile precursor in drug discovery and material science.[1][3] This technical guide provides an in-depth review of the principal synthetic routes for this compound, offering field-proven insights into the causality behind experimental choices. We will explore established industrial processes and classical heterocyclic chemistry approaches, presenting detailed protocols, mechanistic considerations, and a comparative analysis to aid researchers in selecting the most appropriate methodology for their specific application.
Introduction: The Significance of this compound
The pyrazine ring is a common scaffold in biologically active molecules and functional materials.[4][5] The introduction of a methyl group and an amino group at the 2- and 6-positions, respectively, imparts specific electronic and steric properties that are crucial for molecular recognition and activity. In the pharmaceutical sector, this compound is a key intermediate for synthesizing drugs targeting a range of conditions, including antibacterial and antitumor agents.[2] In the food and fragrance industry, pyrazine derivatives are known for their characteristic roasted, nutty, or savory aromas, and this compound can serve as a precursor to unique flavoring agents.[2]
The synthesis of this molecule, while achievable through several pathways, presents distinct challenges related to regioselectivity, yield, and the use of hazardous reagents. An ideal synthesis must be efficient, scalable, and increasingly, environmentally sustainable. This guide will dissect the most prominent synthetic strategies, providing a robust framework for both laboratory-scale research and industrial production.
Principal Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main approaches:
-
Ring Synthesis (Construction): Building the pyrazine ring from acyclic precursors.
-
Ring Functionalization (Modification): Introducing the amino group onto a pre-existing methylpyrazine core.
We will also discuss a modern industrial method that leverages a classical rearrangement reaction for efficient, large-scale production.
Route 1: Ring Synthesis via Condensation of α-Amino Ketones
A foundational method for pyrazine synthesis involves the self-condensation of α-amino ketones, which subsequently oxidizes to the aromatic pyrazine. This biomimetic approach is inspired by the natural formation of many alkylpyrazines from amino acid precursors.[6][7]
Causality and Mechanism: The synthesis begins with an α-amino ketone, such as aminoacetone, which can be derived from the decarboxylation of 2-amino-3-ketobutyrate (an intermediate in L-threonine metabolism).[6] Two molecules of the α-amino ketone undergo condensation to form a dihydropyrazine intermediate. This intermediate is unstable and readily undergoes air oxidation to yield the stable, aromatic pyrazine ring. To synthesize an unsymmetrically substituted pyrazine like this compound, a condensation between two different amino-carbonyl species is required, which adds a layer of complexity regarding regioselectivity and cross-condensation products.
A more controlled variant involves the condensation of an α-dicarbonyl compound (like methylglyoxal) with an aminating agent that can provide two nitrogen atoms, such as aminoguanidine.
Workflow: Conceptual Pathway from Amino Acid Precursors
Caption: Pathway for amination of a chloropyrazine.
Experimental Protocol: Amination of 2-Chloro-6-methylpyrazine This protocol is synthesized from general principles of SNAr reactions on similar heterocyclic systems. [8]1. Reactor Setup: A high-pressure autoclave reactor is charged with 2-chloro-6-methylpyrazine (1.0 eq). 2. Reagent Addition: An excess of aqueous ammonia (e.g., 28-30% solution, 10-20 eq) is added to the reactor. A copper catalyst, such as copper(I) oxide or copper(II) sulfate, may be added to facilitate the reaction, though it is not always necessary. 3. Reaction Conditions: The reactor is sealed and heated to a temperature range of 150-200 °C. The internal pressure will increase significantly. The reaction is stirred under these conditions for 8-24 hours. 4. Work-up: After cooling to room temperature, the reactor is carefully vented. The reaction mixture is made basic with NaOH solution and extracted several times with an organic solvent (e.g., dichloromethane or ethyl acetate). 5. Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Route 3: Industrial Synthesis via Curtius Rearrangement
For large-scale and industrial production, efficiency, cost, and safety are paramount. A patented method describes an elegant and practical synthesis starting from the readily available 5-methyl-2-pyrazinecarboxylic acid. [9]This route avoids hazardous reagents like cyanogen bromide and offers a clear path to high-purity product without the need for column chromatography. [9] Causality and Mechanism: This multi-step process leverages the Curtius rearrangement, a thermal or photochemical rearrangement of an acyl azide to an isocyanate.
-
Azidation: The starting carboxylic acid is converted into an acyl azide. This is typically done by first forming an activated ester or acyl chloride, which then reacts with an azide source like sodium azide. A more direct method described in the patent uses diphenylphosphoryl azide (DPPA).
-
Curtius Rearrangement: Upon heating in an inert solvent like toluene, the acyl azide loses dinitrogen gas (N₂) to form a highly reactive acyl nitrene intermediate, which immediately rearranges to form an isocyanate.
-
Trapping & Deprotection: The isocyanate is trapped with an alcohol (e.g., tert-butanol) to form a stable Boc-protected amine (a carbamate). This Boc group is a convenient protecting group that can be easily removed under acidic conditions to liberate the final amine.
Workflow: Industrial Synthesis via Curtius Rearrangement
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An In-depth Technical Guide to 6-Methylpyrazin-2-amine: From Discovery to Modern Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazine Core and the Emergence of 6-Methylpyrazin-2-amine
Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a fundamental scaffold in the realm of organic chemistry. Its derivatives are not only integral to the flavor and aroma of many foods but also serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The unique electronic properties and structural features of the pyrazine ring make it a privileged structure in medicinal chemistry, with applications ranging from anticancer to anti-inflammatory agents.
This guide focuses on a key derivative, this compound, a compound that has garnered significant interest due to its versatile applications as a building block in the development of novel bioactive molecules. We will delve into the historical context of its discovery, tracing the evolution of its synthesis from classical methods to modern, efficient protocols. This comprehensive overview aims to provide researchers and drug development professionals with a thorough understanding of the chemistry of this compound, empowering them to leverage this important molecule in their scientific endeavors.
The Dawn of Pyrazine Chemistry: A Historical Perspective
The journey into the world of pyrazines began in the mid-19th century, with early pioneers laying the groundwork for this important class of heterocycles. While the exact date of the first synthesis of this compound is not definitively documented in readily available literature, its origins can be traced back to the foundational methods developed for pyrazine synthesis in the late 1800s.
Two classical named reactions stand out as the cornerstones of early pyrazine chemistry:
-
The Staedel–Rugheimer Pyrazine Synthesis (1876): This was one of the first methods to construct the pyrazine ring. The reaction involves the treatment of a 2-chloroacetophenone with ammonia to form an amino ketone, which then undergoes condensation and subsequent oxidation to yield a pyrazine.[1]
-
The Gutknecht Pyrazine Synthesis (1879): A variation of the Staedel–Rugheimer method, the Gutknecht synthesis also relies on the self-condensation of α-amino ketones. However, it differs in the preparation of the α-ketoamine intermediate.[2][3] This method involves the reduction of isonitroso ketones to yield dihydropyrazines, which are then dehydrogenated.[2]
These early methods, while groundbreaking for their time, often suffered from harsh reaction conditions and low yields. However, they provided the fundamental understanding of pyrazine ring formation that paved the way for future innovations.
Evolution of Synthetic Methodologies for this compound
Over the decades, the synthesis of substituted pyrazines, including this compound, has undergone significant evolution, driven by the need for more efficient, scalable, and versatile methods.
Classical Approaches and Their Mechanistic Underpinnings
The classical syntheses, while not always the most practical for modern applications, offer valuable insights into the fundamental reactivity of the precursors.
Conceptual Pathway based on the Gutknecht Synthesis:
A plausible early route to this compound could have involved a modification of the Gutknecht synthesis. The key would be the dimerization of an appropriate α-amino ketone precursor.
Caption: Conceptual workflow for this compound synthesis via a Gutknecht-type approach.
Experimental Causality: The choice of reducing agent for the isonitroso ketone and the oxidizing agent for the dihydropyrazine intermediate would be critical in determining the overall yield and purity of the final product. Early methods often employed metal-based reagents, which have since been largely replaced by more environmentally benign alternatives.
Modern Synthetic Protocols: Efficiency and Versatility
Contemporary organic synthesis offers a plethora of methods for the preparation of this compound, often with significant improvements in yield, selectivity, and operational simplicity.
1. From Halogenated Pyrazines:
A common and efficient modern approach involves the nucleophilic aromatic substitution of a halogenated pyrazine precursor.
Caption: Synthesis of this compound from a halogenated precursor.
Detailed Protocol:
-
Reaction Setup: To a solution of 2-chloro-6-methylpyrazine in a suitable solvent (e.g., ethanol, isopropanol), add a source of ammonia (e.g., aqueous ammonia, ammonia gas).
-
Reaction Conditions: Heat the reaction mixture in a sealed vessel at a temperature typically ranging from 150-200°C. The reaction progress is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: After completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be purified by crystallization or column chromatography to yield pure this compound.
Causality of Experimental Choices:
-
Solvent: The choice of a polar protic solvent like ethanol facilitates the dissolution of the reactants and can aid in the reaction mechanism.
-
Temperature and Pressure: The use of elevated temperatures and a sealed vessel is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyrazine ring.
-
Purification: The purification method is chosen based on the physical properties of the product and any impurities present. Crystallization is often a cost-effective method for obtaining high-purity material on a larger scale.
2. From Pyrazinecarboxamides:
Another versatile method involves the Hofmann rearrangement of a pyrazine-2-carboxamide derivative.
Caption: Synthesis of this compound via the Hofmann rearrangement.
Detailed Protocol:
-
Preparation of the Carboxamide: 6-Methylpyrazine-2-carboxylic acid is first converted to its corresponding carboxamide. This can be achieved by treating the carboxylic acid with a chlorinating agent (e.g., thionyl chloride) to form the acid chloride, followed by reaction with ammonia.
-
Hofmann Rearrangement: The 6-methylpyrazine-2-carboxamide is then treated with a solution of bromine in aqueous sodium hydroxide.
-
Reaction Conditions: The reaction is typically carried out at low temperatures initially, followed by warming to effect the rearrangement.
-
Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by standard methods such as crystallization or chromatography.
Causality of Experimental Choices:
-
Reagents: The specific stoichiometry of bromine and sodium hydroxide is crucial for the successful rearrangement and to minimize side reactions.
-
Temperature Control: The initial low temperature is important to control the formation of the N-bromoamide intermediate. Subsequent warming provides the energy for the rearrangement to the isocyanate, which is then hydrolyzed to the amine.
Quantitative Data Summary
| Synthetic Route | Key Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |
| From Halogenated Pyrazines | 2-Chloro-6-methylpyrazine, Ammonia | 70-90% | High yield, readily available starting materials | Requires high temperature and pressure |
| Hofmann Rearrangement | 6-Methylpyrazine-2-carboxamide, Br₂, NaOH | 60-80% | Avoids high-pressure equipment | Multi-step process, use of hazardous bromine |
Conclusion and Future Outlook
The journey of this compound, from its conceptual origins in classical 19th-century pyrazine chemistry to its efficient synthesis through modern organic reactions, highlights the continuous evolution of synthetic methodology. The development of robust and scalable synthetic routes is paramount for its application in the pharmaceutical and agrochemical industries.
Future research in this area will likely focus on the development of even more sustainable and atom-economical synthetic methods. This may include the use of catalytic C-H amination reactions, which would obviate the need for pre-functionalized starting materials, and the application of flow chemistry to enable safer and more efficient large-scale production. As our understanding of the biological significance of pyrazine derivatives continues to grow, the demand for versatile building blocks like this compound is set to increase, ensuring its continued importance in the landscape of modern chemical synthesis.
References
-
Pyrazine, a six-membered heteroaromatic compound featuring two nitrogen atoms positioned oppositely within the ring, is crucial in various industrial and scientific fields. This review offers a comprehensive examination of pyrazine's chemical structure, synthesis methods, physicochemical characteristics, and its extensive applications in pharmaceuticals, food chemistry, and materials science.
- Gutknecht, H. (1879). Ueber die Bildung von Pyrazinderivaten. Berichte der deutschen chemischen Gesellschaft, 12(2), 2290-2292.
- Gutknecht, H. (1880). Zur Kenntniss der Pyrazinbildung. Berichte der deutschen chemischen Gesellschaft, 13(1), 1116-1117.
- Staedel, W., & Rugheimer, L. (1876). Ueber die Einwirkung von Ammoniak auf Phenyl-α-bromäthylketon. Berichte der deutschen chemischen Gesellschaft, 9(1), 563-564.
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Theoretical Calculations of Electronic Properties for 6-Methylpyrazin-2-amine: A Guide for Drug Discovery and Molecular Design
An In-depth Technical Guide
Abstract: 6-Methylpyrazin-2-amine is a heterocyclic compound featuring the pyrazine scaffold, a motif of significant interest in medicinal chemistry due to its presence in numerous biologically active agents.[1][2] Understanding the electronic properties of this molecule is paramount for predicting its reactivity, metabolic stability, and potential for intermolecular interactions—key factors in rational drug design. This technical guide provides a comprehensive framework for the theoretical calculation of critical electronic properties of this compound using Density Functional Theory (DFT). We present a detailed, step-by-step protocol for geometry optimization, frequency analysis, and the calculation of Frontier Molecular Orbitals (HOMO-LUMO) and the Molecular Electrostatic Potential (MEP) surface. The causality behind methodological choices, such as the selection of functional and basis set, is explained to ensure both technical accuracy and practical applicability for researchers, chemists, and drug development professionals.
Introduction: The Significance of In Silico Characterization
The journey of a drug from concept to clinic is arduous and expensive. Modern computational chemistry offers indispensable tools to accelerate this process by providing deep insights into molecular behavior at the electronic level. Pyrazine and its derivatives are a cornerstone in medicinal chemistry, forming the core of drugs used to treat diseases ranging from tuberculosis to cancer.[1][3] this compound, a readily available pyrazine derivative, serves as a versatile building block in the synthesis of novel pharmaceutical agents and agrochemicals.[4][5]
Predicting how a molecule like this compound will interact with a biological target, such as an enzyme or receptor, requires a fundamental understanding of its electronic landscape. Where are the electron-rich regions susceptible to electrophilic attack? Where are the electron-deficient regions? How readily can the molecule donate or accept an electron? Answering these questions through theoretical calculations allows for the early-stage, rational design of more potent and selective drug candidates, significantly reducing the time and cost associated with laboratory synthesis and screening.
Foundational Theoretical Concepts
Before detailing the computational protocol, it is essential to understand the key theoretical pillars upon which these calculations are built.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and condensed phases. Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule based on its electron density. This approach provides a remarkable balance of accuracy and computational efficiency, making it the workhorse for electronic property calculations in organic and biological systems.
Frontier Molecular Orbitals (HOMO & LUMO)
According to Frontier Molecular Orbital (FMO) theory, the chemical reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[6]
-
HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It represents the ability of a molecule to donate an electron, acting as a nucleophile. A higher HOMO energy indicates a greater propensity for electron donation.[7]
-
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is empty of electrons. It represents the ability of a molecule to accept an electron, acting as an electrophile. A lower LUMO energy signifies a greater affinity for electrons.[3]
-
The HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[7][8] A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[7] Conversely, a small gap suggests the molecule is more polarizable and more reactive.[6][8]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species.[9] The MEP map is color-coded to identify:
-
Electron-rich regions (Negative Potential): Typically colored in shades of red, these areas are susceptible to electrophilic attack and are often associated with lone pairs of electrons on heteroatoms (like nitrogen or oxygen). These sites are favorable for hydrogen bonding interactions.[10]
-
Electron-deficient regions (Positive Potential): Colored in shades of blue, these areas are susceptible to nucleophilic attack.[11]
-
Neutral regions (Zero Potential): Often colored in green, these areas represent regions of relatively neutral electrostatic potential.
For drug design, the MEP surface provides a roadmap to the molecule's reactive behavior and its potential binding modes within a receptor's active site.[9][11]
Computational Workflow: A Validating Protocol
This section provides a detailed, step-by-step methodology for calculating the electronic properties of this compound. The protocol is designed as a self-validating system, where frequency calculations are used to confirm that the optimized geometry represents a true energy minimum.
Experimental Protocol: DFT Calculation
-
Step 1: Initial Structure Generation
-
Draw the 2D structure of this compound (CAS: 5521-56-2)[12] in a molecular modeling software package (e.g., GaussView, Avogadro).
-
Perform an initial 3D cleanup using a molecular mechanics force field (e.g., UFF) to generate a reasonable starting geometry.
-
-
Step 2: Geometry Optimization
-
Causality: The goal is to find the most stable, lowest-energy conformation of the molecule. All subsequent electronic property calculations must be performed on this optimized structure to be meaningful.
-
Method: Density Functional Theory (DFT).
-
Functional Selection: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and has been shown to provide a good balance between accuracy and computational cost for a broad range of organic molecules.[13]
-
Basis Set Selection: 6-311++G(d,p). This is a Pople-style triple-zeta basis set. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing systems with lone pairs and for calculating properties like electron affinity. The (d,p) indicates the addition of polarization functions, which allow for more flexibility in describing the shape of the orbitals.[14]
-
Software Command (Illustrative for Gaussian):
-
-
Step 3: Vibrational Frequency Calculation
-
Causality (Self-Validation): This step is critical to validate the result of the geometry optimization. A true minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization has not found a stable structure and must be repeated.
-
Method: Use the same level of theory (B3LYP/6-311++G(d,p)) as the optimization.
-
Software Command (Illustrative for Gaussian):
-
Verification: Confirm that the output lists zero imaginary frequencies.
-
-
Step 4: Single-Point Energy and Property Calculation
-
Causality: Using the validated, optimized geometry, perform a final, high-precision calculation to extract the electronic properties.
-
Method: Use the same level of theory (B3LYP/6-311++G(d,p)).
-
Procedure: This calculation will generate the necessary output files containing the energies of all molecular orbitals (including HOMO and LUMO) and the data required to generate the MEP surface.
-
Software Command (Illustrative for Gaussian): The output from the frequency calculation typically contains all the necessary information. To generate cube files for visualization, an additional keyword like output=wfx might be used.
-
Data Visualization
The following diagram illustrates the computational workflow.
Caption: Computational workflow for electronic property analysis.
Results and Interpretation
The calculations performed using the protocol above yield quantitative data that provides deep insights into the electronic nature of this compound.
Frontier Molecular Orbitals and Global Reactivity
The energies of the HOMO and LUMO orbitals are used to calculate several global reactivity descriptors that quantify the molecule's behavior.
| Parameter | Formula | Value (eV) | Interpretation |
| EHOMO | - | -5.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | - | -0.75 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.10 | A large gap indicates high kinetic stability and low reactivity.[7] |
| Ionization Potential (I) | -EHOMO | 5.85 | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 0.75 | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | 2.55 | Measures resistance to change in electron distribution. A harder molecule is less reactive.[7] |
| Chemical Softness (S) | 1 / (2η) | 0.196 | The reciprocal of hardness. A softer molecule is more reactive.[7] |
| Electronegativity (χ) | (I + A) / 2 | 3.30 | The power of an atom/molecule to attract electrons. |
Note: The values presented are illustrative and representative for a molecule of this type calculated at the specified level of theory.
The large HOMO-LUMO gap of approximately 5.10 eV suggests that this compound is a kinetically stable molecule. This stability is a desirable property in drug candidates, contributing to a longer shelf-life and predictable in vivo behavior.
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Navigating the Tautomeric Landscape of 6-Methylpyrazin-2-amine: A Technical Guide to Reactivity and Drug Discovery
Abstract
Tautomerism, the dynamic equilibrium between interconverting isomers, is a pivotal concept in medicinal chemistry, profoundly influencing a molecule's physicochemical properties and its interactions with biological targets. This technical guide provides an in-depth exploration of the amino-imino tautomerism of 6-Methylpyrazin-2-amine, a key scaffold in contemporary drug development. By dissecting the factors that govern this equilibrium and its consequential impact on reactivity, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to predict molecular behavior, optimize drug-receptor interactions, and design more efficacious and stable therapeutic agents.
The Significance of Tautomerism in Drug Design
The precise three-dimensional structure and electronic properties of a drug molecule are paramount to its therapeutic effect. Tautomerism introduces a layer of complexity and opportunity in this regard. The existence of multiple, readily interconvertible forms of a molecule means that its properties are not static but rather a weighted average of the contributing tautomers. For this compound, understanding the dominant tautomeric form and the potential for the minor tautomer to participate in reactions is crucial for predicting its metabolic fate, receptor binding affinity, and potential off-target effects. The pyrazine core, with its electron-withdrawing nature, further modulates the tautomeric equilibrium and reactivity compared to its pyridine analogues.
The Amino-Imino Tautomerism of this compound
The primary tautomeric equilibrium for this compound involves the interconversion between the aromatic amino form and the non-aromatic imino form. This equilibrium is dictated by a proton transfer between the exocyclic amino group and a ring nitrogen atom.
Caption: Tautomeric equilibrium of this compound.
It is well-established for analogous 2-aminopyridine systems that the amino tautomer is predominantly favored due to the preservation of aromaticity.[1] The pyrazine ring, being more electron-withdrawing than pyridine, is expected to further stabilize the amino form where the exocyclic amino group can donate electron density to the ring.
Quantitative Insights from Computational Chemistry
| Parameter | Value (kcal/mol) | Method | Reference |
| Relative Energy (ΔE) | 13.60 | B3LYP/6-311++G(d,p) | [1][2] |
| Activation Energy (Ea) | 44.81 | B3LYP/6-311++G(d,p) |
Table 1: Calculated Energetic Parameters for the Tautomerism of 2-amino-4-methylpyridine, an Analogue for this compound.
The significant energy difference of 13.60 kcal/mol indicates that the amino tautomer is substantially more stable than the imino form in the gas phase.[1][2] This large energy gap suggests that the equilibrium lies heavily in favor of the amino tautomer under standard conditions. The high activation energy for the proton transfer further suggests that the interconversion between tautomers is slow under normal conditions.
Experimental and Computational Workflow for Tautomerism Analysis
A multi-faceted approach combining experimental spectroscopy with computational modeling is essential for a thorough analysis of the tautomeric equilibrium of this compound.
Caption: Workflow for the analysis of tautomerism.
Experimental Protocols
NMR is a powerful tool for identifying the predominant tautomeric form and quantifying the tautomeric ratio in solution.
-
Objective: To determine the major tautomer and its relative abundance in various solvents.
-
Methodology:
-
Sample Preparation: Dissolve a precisely weighed sample of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl3, DMSO-d6, CD3OD) to a concentration of approximately 10-20 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.[3]
-
Spectral Acquisition: Record 1H and 13C NMR spectra at a controlled temperature.
-
Data Analysis: The amino protons of the major amino tautomer will exhibit a characteristic chemical shift. The presence of the minor imino tautomer would be indicated by a distinct set of signals. The relative integration of signals corresponding to each tautomer allows for the calculation of the tautomeric ratio.
-
UV-Vis spectroscopy can probe the electronic transitions of the tautomers, which are expected to have different absorption maxima (λmax).
-
Objective: To qualitatively assess the tautomeric equilibrium.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, acetonitrile, water) and prepare a series of dilutions.
-
Spectral Acquisition: Record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: The aromatic amino form and the conjugated, non-aromatic imino form will have distinct chromophores and thus different λmax values. Solvent-dependent studies can reveal shifts in the equilibrium.[3]
-
FTIR spectroscopy provides information about the vibrational modes of the molecule, which are characteristic of the functional groups present in each tautomer.
-
Objective: To identify the predominant tautomer in the solid state or in solution.
-
Methodology:
-
Sample Preparation: For solid-state analysis, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For solution-phase analysis, use a suitable IR-transparent solvent.
-
Spectral Acquisition: Record the FTIR spectrum over the mid-IR range (typically 4000-400 cm-1).
-
Data Analysis: The amino tautomer will show characteristic N-H stretching vibrations for the -NH2 group (typically 3500-3300 cm-1).[1] The imino tautomer would exhibit a C=N stretching vibration (around 1640-1690 cm-1) and a single N-H stretching vibration at a different frequency.[1]
-
The Influence of Tautomerism on the Reactivity of this compound
The different electronic and structural features of the amino and imino tautomers lead to distinct reactivity profiles. While the amino tautomer is the dominant species, the highly reactive, albeit minor, imino tautomer can participate in certain reactions, leading to unexpected products.[2]
Caption: Comparative reactivity of this compound tautomers.
Comparative Reactivity Profile
| Reaction Type | This compound (Amino Tautomer) | 6-Methyl-1,6-dihydropyrazin-2-imine (Imino Tautomer) |
| Protonation | Primarily at the endocyclic (ring) nitrogen. | Primarily at the more basic exocyclic (imine) nitrogen. |
| Alkylation | Primarily at the endocyclic (ring) nitrogen, leading to N-alkyl pyrazinium salts.[2] | Expected to be highly reactive at the more nucleophilic exocyclic (imine) nitrogen. |
| Acylation | Primarily at the exocyclic (amino) nitrogen. | Expected to be highly reactive at the exocyclic (imine) nitrogen. |
Table 2: Predicted Reactivity of this compound Tautomers.
The pyrazine ring's electron-withdrawing nature decreases the basicity of the ring nitrogens in the amino tautomer compared to aminopyridines, potentially making the exocyclic amino group more competitive for protonation and alkylation under certain conditions.
The Role of Solvent in Modulating Tautomeric Equilibrium
Solvent polarity and hydrogen-bonding capability can significantly influence the position of the tautomeric equilibrium.[3][4] Polar protic solvents may stabilize the more polar imino tautomer through hydrogen bonding, potentially increasing its population. Conversely, nonpolar aprotic solvents are expected to favor the less polar amino tautomer. For drug development, understanding the tautomeric preference in aqueous environments is of paramount importance. Studies on related heterocyclic systems like aminopurines have shown that solvation can have a substantial impact on tautomer stability.[5][6]
Implications for Drug Discovery and Development
A thorough understanding of the tautomerism of this compound is critical for:
-
Structure-Activity Relationship (SAR) Studies: The dominant tautomer is likely the one that interacts with the biological target. Designing analogues based on the correct tautomeric form is essential for meaningful SAR.
-
Pharmacokinetic Profiling: Tautomerism affects lipophilicity (LogP), solubility, and membrane permeability, all of which are key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Intellectual Property: Defining the specific tautomeric forms in patent applications can provide stronger intellectual property protection.
-
Synthetic Route Design: The differential reactivity of the tautomers can be exploited for the selective synthesis of derivatives. For instance, reactions targeting the exocyclic nitrogen may proceed through the minor imino tautomer.
Conclusion
References
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Solvent effect on the tautomerism of 4-aminopyrazino[2,3-c][7][8]thiadiazine 2,2-dioxides. (n.d.). ScienceDirect. Retrieved January 11, 2026, from [Link]
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Synthesis and tautomeric equilibrium of 6-amino-5-benzyl-3-methylpyrazin-2-one. An acceptor-donor-donor nucleoside base analog. (1999). Journal of the American Chemical Society. Retrieved January 11, 2026, from [Link]
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Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. (2021). ACS Omega. Retrieved January 11, 2026, from [Link]
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The Future of Synthesis: Exploring Emerging Trends with this compound. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]
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Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2022). RSC Advances. Retrieved January 11, 2026, from [Link]
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Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. (2022). Molecules. Retrieved January 11, 2026, from [Link]
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Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. (2022). Molecules. Retrieved January 11, 2026, from [Link]
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2-Amino-6-methylpyrazine. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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6-Methylpyridin-2-amine. (2012). Acta Crystallographica Section E. Retrieved January 11, 2026, from [Link]
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Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. (2023). Molecules. Retrieved January 11, 2026, from [Link]
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Methodological & Application
Application Note: Synthesis of 6-Methylpyrazin-2-amine via Nucleophilic Aromatic Amination
Abstract
This application note provides a comprehensive technical guide for the synthesis of 6-Methylpyrazin-2-amine, a valuable heterocyclic building block in pharmaceutical and materials science research. The protocol details a robust and scalable method centered on the direct amination of 2-chloro-6-methylpyrazine using aqueous ammonia. The scientific narrative emphasizes the underlying reaction mechanism, experimental causality, in-process controls, and rigorous safety protocols necessary for a successful and reproducible synthesis. This guide is intended for researchers, chemists, and process development professionals in the life sciences and chemical industries.
Introduction and Scientific Rationale
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a prevalent scaffold in medicinal chemistry. The strategic placement of an amine group at the 2-position and a methyl group at the 6-position provides a versatile platform for further functionalization.
The selected synthetic route—direct amination of 2-chloro-6-methylpyrazine—is predicated on the principles of efficiency and atom economy. This method avoids the use of expensive transition-metal catalysts and complex ligands often required in modern cross-coupling chemistry, such as the Buchwald-Hartwig amination.[1][2] The inherent electronic properties of the pyrazine ring make it particularly susceptible to nucleophilic aromatic substitution (SNAr), providing a direct and cost-effective pathway to the desired product.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The conversion of 2-chloro-6-methylpyrazine to this compound proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism.[3][4] This pathway is highly favored due to the electron-deficient nature of the pyrazine ring, which is caused by the inductive effect of the two electronegative nitrogen atoms.[5] This electron deficiency polarizes the C2-Cl bond and activates the ring toward attack by nucleophiles.
The mechanism unfolds in two key steps:
-
Nucleophilic Attack: The ammonia molecule (NH₃), acting as the nucleophile, attacks the carbon atom bearing the chlorine leaving group. This attack is the rate-determining step and results in the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex.[4] The aromaticity of the pyrazine ring is temporarily disrupted. The negative charge is delocalized across the ring and, most importantly, onto the electronegative nitrogen atoms, which provides significant stabilization for this intermediate.[6]
-
Elimination and Aromatization: The intermediate rapidly collapses, expelling the chloride ion (Cl⁻) as the leaving group and restoring the aromaticity of the pyrazine ring to yield the final product, this compound.
The use of elevated temperature and pressure ensures that the ammonia concentration remains high and provides the necessary activation energy to overcome the initial energy barrier of disrupting the aromatic system.
Caption: S(N)Ar Mechanism for Amination
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations involving concentrated ammonia and volatile solvents must be performed in a certified chemical fume hood.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 2-Chloro-6-methylpyrazine | ≥97% | Sigma-Aldrich | 38557-71-0 | Solid, handle with care. |
| Ammonium Hydroxide | 28-30% NH₃ basis | Fisher Scientific | 1336-21-6 | Corrosive, pungent odor.[7] |
| Dichloromethane (DCM) | ACS Grade | VWR | 75-09-2 | For extraction. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Alfa Aesar | 7757-82-6 | For drying. |
| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore | 141-78-6 | For chromatography. |
| Hexanes | ACS Grade | EMD Millipore | 110-54-3 | For chromatography. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | 7631-86-9 | For column chromatography. |
Equipment
-
100 mL High-Pressure Steel Autoclave (Parr Instrument or similar) with stirrer
-
Magnetic stir plate with heating capabilities
-
Standard laboratory glassware (beakers, flasks, separatory funnel)
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Synthetic Procedure
Caption: Experimental Workflow Diagram
-
Charging the Reaction Vessel: To a 100 mL steel autoclave, add 2-chloro-6-methylpyrazine (5.00 g, 38.9 mmol). In a certified chemical fume hood, carefully add concentrated aqueous ammonium hydroxide (50 mL, ~28-30% NH₃).
-
Causality: A large excess of ammonia is used to ensure it acts as both the nucleophile and the solvent, driving the reaction to completion and minimizing potential side reactions.[8][9] The reaction is performed in a sealed autoclave to contain the volatile ammonia and to build pressure upon heating, which increases the reaction rate.
-
-
Reaction Execution: Seal the autoclave securely. Place it in a heating mantle on a stir plate and begin stirring. Heat the reaction mixture to an internal temperature of 130-140 °C. Maintain this temperature for 12-16 hours.
-
Causality: The elevated temperature provides the necessary activation energy for the SNAr reaction. The reaction progress can be monitored by taking small aliquots (after cooling) and analyzing by TLC or GC-MS, if the reactor setup allows.
-
-
Workup and Extraction: After the reaction period, turn off the heat and allow the autoclave to cool completely to room temperature (overnight is recommended). Crucially, vent the residual ammonia pressure slowly in the back of the fume hood. Carefully open the vessel and transfer the dark reaction mixture to a 250 mL separatory funnel. Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Causality: Dichloromethane is an effective solvent for extracting the organic product from the aqueous ammonia solution. Multiple extractions are necessary to ensure complete recovery of the product.
-
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a dark solid.
-
Purification: Purify the crude solid by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc) is typically effective. Monitor the fractions by TLC.
-
Causality: Chromatography separates the desired product from unreacted starting material and any non-polar impurities or baseline byproducts.
-
-
Product Isolation: Combine the pure fractions (as identified by TLC) and remove the solvent via rotary evaporation. Dry the resulting solid under high vacuum to obtain this compound as a crystalline solid.
Expected Results
| Parameter | Expected Value |
| Yield | 75-90% |
| Appearance | Off-white to light yellow solid |
| Molecular Formula | C₅H₇N₃ |
| Molecular Weight | 109.13 g/mol [10] |
| TLC (30% EtOAc/Hex) | Rf ≈ 0.3 (product), Rf ≈ 0.7 (starting material) |
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.0-7.8 (2H, m): Two aromatic protons on the pyrazine ring.
-
δ ~4.5 (2H, br s): Broad singlet for the two protons of the primary amine (-NH₂).
-
δ ~2.4 (3H, s): Singlet for the three protons of the methyl group (-CH₃).
-
Rationale: The predicted chemical shifts are based on analogous structures like 2-amino-6-methylpyridine and 2-methylpyrazine.[11][12]
-
-
¹³C NMR (100 MHz, CDCl₃): Expect 4 distinct signals corresponding to the 4 unique carbon environments in the molecule (2 aromatic CH, 2 aromatic quaternary carbons, 1 methyl carbon).
-
Mass Spectrometry (EI):
-
m/z (M⁺): 109.06 (calculated for C₅H₇N₃). The molecular ion peak should be prominent.
-
-
Infrared (IR) Spectroscopy (ATR):
-
~3400-3200 cm⁻¹: N-H stretching vibrations (doublet for primary amine).
-
~3050 cm⁻¹: Aromatic C-H stretching.
-
~1620 cm⁻¹: N-H scissoring (bending) vibration.
-
~1580-1450 cm⁻¹: Aromatic C=C and C=N stretching.
-
Safety Precautions and Waste Disposal
5.1. Hazard Identification:
-
2-Chloro-6-methylpyrazine: Harmful if swallowed. Causes skin and serious eye irritation.[13][14][15]
-
Concentrated Ammonium Hydroxide (28-30%): Causes severe skin burns and eye damage.[7][16] May cause respiratory irritation.[17] Vapors can be flammable in confined spaces.[18] Very toxic to aquatic life.[19]
-
Dichloromethane: Suspected of causing cancer. May cause drowsiness or dizziness.
5.2. Personal Protective Equipment (PPE):
-
Standard PPE: Splash-proof safety goggles, a flame-resistant lab coat, and nitrile gloves are mandatory.
-
Specialized PPE: When handling concentrated ammonium hydroxide, consider using heavier-duty butyl rubber gloves and a face shield in addition to goggles. All operations must be conducted within a properly functioning chemical fume hood.
5.3. Engineering Controls:
-
The reaction must be performed in a high-pressure autoclave rated for the temperatures and pressures expected. Ensure the autoclave has a pressure relief valve and has been recently inspected.
-
A chemical fume hood is essential for handling concentrated ammonia and chlorinated solvents.
5.4. Waste Disposal:
-
Aqueous waste containing ammonia should be neutralized with a suitable acid (e.g., dilute HCl) in an ice bath before disposal.
-
Chlorinated organic waste (DCM, column fractions) must be collected in a designated halogenated waste container.
-
Solid waste (silica gel) contaminated with the product should be disposed of in a labeled solid chemical waste container.
-
Follow all local, state, and federal regulations for chemical waste disposal.
References
-
Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Ammonia Solution. Retrieved from [Link]
-
Tanner Industries. (n.d.). aqua ammonia: MSDS (Material Safety Data Sheet). Retrieved from [Link]
-
CLEAPSS Science. (2022). Student safety sheets 30 Ammonia (gas and solution). Retrieved from [Link]
-
HF Sinclair. (n.d.). Aqueous Ammonia Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7170095, 2-Chloro-6-methylpyrazine. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Golding, B. T., et al. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity.
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Arienzo, M. et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2189-2195. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12236939, 2-Amino-6-methylpyrazine. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reaction of Alkyl Halides with Ammonia. Retrieved from [Link]
-
Clark, J. (n.d.). reactions between halogenoalkanes and ammonia. Chemguide. Retrieved from [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Utilizing 6-Methylpyrazin-2-amine Derivatives
These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 6-methylpyrazin-2-amine and its derivatives in palladium-catalyzed cross-coupling reactions. This document offers detailed protocols, mechanistic insights, and practical guidance for leveraging this valuable scaffold in the synthesis of complex molecules.
Introduction: The Significance of the this compound Scaffold
The this compound moiety is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its presence in numerous biologically active compounds underscores its importance as a versatile building block for the synthesis of novel pharmaceuticals and agrochemicals. The pyrazine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, imparts unique electronic properties and metabolic stability to molecules. The strategic functionalization of this core through palladium-catalyzed cross-coupling reactions opens a vast chemical space for the development of new chemical entities with tailored properties.
These protocols focus on the application of halogenated derivatives of this compound as substrates in several cornerstone palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for both exploratory and process chemistry.
Prerequisite: Synthesis of Halogenated this compound Precursors
The successful implementation of palladium-catalyzed cross-coupling reactions necessitates the availability of suitable halogenated precursors of this compound. The choice of halogen (Cl, Br, or I) can significantly impact reactivity, with the general trend being I > Br > Cl. Below are general procedures for the synthesis of bromo- and chloro-derivatives.
Protocol 1: Synthesis of 2-Amino-6-bromo-methylpyrazine
This protocol is adapted from the bromination of similar aminopyrazine systems.[3]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-6-bromo-methylpyrazine.
Protocol 2: Synthesis of 2-Amino-6-chloro-methylpyrazine
This protocol is based on chlorination methods for related heterocyclic amines.[1]
Materials:
-
This compound
-
N-Chlorosuccinimide (NCS)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Suspend this compound (1.0 eq) in dichloromethane.
-
Add N-Chlorosuccinimide (1.1 eq) in one portion.
-
Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography to yield 2-amino-6-chloro-methylpyrazine.
I. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4] This reaction is particularly valuable for synthesizing biaryl and heteroaryl-aryl structures.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the halo-aminopyrazine to a Pd(0) complex, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[5] The presence of a base is crucial for the activation of the organoboron reagent.
Protocol 3: Suzuki-Miyaura Coupling of 2-Amino-6-bromo-methylpyrazine with Arylboronic Acids
This protocol is adapted from procedures for the Suzuki coupling of other halo-aminopyridazines and pyrimidines.[6][7]
Materials:
-
2-Amino-6-bromo-methylpyrazine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Toluene/Water (10:1 mixture)
Procedure:
-
To an oven-dried Schlenk tube, add 2-amino-6-bromo-methylpyrazine, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the tube with argon or nitrogen (repeat three times).
-
Add Pd(OAc)₂ and SPhos to the tube.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-6-aryl-methylpyrazine.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 75-95 |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 60-85 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 | 70-90 |
Table 1: Representative conditions for Suzuki-Miyaura coupling of 2-amino-6-halo-methylpyrazines.
II. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides and amines.[8][9]
Mechanistic Rationale
The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[10] The choice of ligand is critical for the efficiency of this reaction, with bulky, electron-rich phosphine ligands often being employed.
Protocol 4: Buchwald-Hartwig Amination of 2-Amino-6-bromo-methylpyrazine
This protocol provides a general method for the coupling of various primary and secondary amines with 2-amino-6-bromo-methylpyrazine.
Materials:
-
2-Amino-6-bromo-methylpyrazine (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Add 2-amino-6-bromo-methylpyrazine and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the tube, remove it from the glovebox, and heat the mixture to 110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS (typically 8-16 hours).
-
After cooling to room temperature, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography on silica gel.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 70-90 |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 65-85 |
| RuPhos Pd G3 | LHMDS | THF | 80 | 75-95 |
Table 2: Common conditions for Buchwald-Hartwig amination of 2-amino-6-halo-methylpyrazines.
III. Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, providing access to valuable conjugated enynes and arylalkynes.[6]
Mechanistic Rationale
The reaction is co-catalyzed by palladium and copper complexes.[11] The palladium cycle mirrors that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.
Protocol 5: Sonogashira Coupling of 2-Amino-6-bromo-methylpyrazine with Terminal Alkynes
This protocol is based on established methods for the Sonogashira coupling of halo-aminopyridines.[12]
Materials:
-
2-Amino-6-bromo-methylpyrazine (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous DMF
Procedure:
-
To a Schlenk tube, add 2-amino-6-bromo-methylpyrazine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF, triethylamine, and the terminal alkyne via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80 | 65-90 |
| Pd(PPh₃)₄ | CuI | Diisopropylamine | THF | 60 | 70-95 |
Table 3: Conditions for Sonogashira coupling of 2-amino-6-halo-methylpyrazines.
IV. Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[13][14]
Mechanistic Rationale
The catalytic cycle involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond.[15] A subsequent β-hydride elimination step forms the substituted alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst in the presence of a base.
Protocol 6: Heck Reaction of 2-Amino-6-bromo-methylpyrazine with an Alkene
Materials:
-
2-Amino-6-bromo-methylpyrazine (1.0 eq)
-
Alkene (e.g., styrene, butyl acrylate) (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous DMF
Procedure:
-
In a sealed tube, combine 2-amino-6-bromo-methylpyrazine, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill with argon.
-
Add anhydrous DMF, triethylamine, and the alkene.
-
Seal the tube and heat to 120 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Cool the reaction, filter through a pad of celite, and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | 50-75 |
| PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 100 | 45-70 |
Table 4: Representative conditions for the Heck reaction of 2-amino-6-halo-methylpyrazines.
Conclusion and Future Perspectives
The palladium-catalyzed cross-coupling reactions detailed in these application notes provide a powerful toolkit for the functionalization of the this compound scaffold. The protocols presented offer robust starting points for the synthesis of a diverse array of derivatives for applications in drug discovery and materials science. Further optimization of reaction conditions, including the exploration of novel catalyst systems and ligands, will undoubtedly continue to expand the synthetic utility of this important heterocyclic building block.
References
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
2-Amino-3-bromo-6-chloropyrazine CAS 212779-21-0. (n.d.). BIOSYNCE. Retrieved from [Link]
-
Synthesis of 2-amino-6-bromopyridine. (n.d.). Dissertation. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Hocek, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Retrieved from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. Retrieved from [Link]
-
Buchwald-Hartwig amination. (2023, March 5). YouTube. Retrieved from [Link]
-
Heck Reaction. (n.d.). Merck Index. Retrieved from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. (2016, March 10). Master Organic Chemistry. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Hocek, M., et al. (2001). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate. Retrieved from [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Europe PMC. Retrieved from [Link]
-
2-amino-6-bromo-5-methylpyrazine. (n.d.). VEGSCI Inc. Retrieved from [Link]
- Synthesis method of 2-amino-6-chloropurine. (n.d.). Google Patents.
-
2-Chloro-6-methylpyrazine. (n.d.). PubChem. Retrieved from [Link]
- 2-amino-6-chloropurine, and synthesis method, intermediate and application thereof. (n.d.). Google Patents.
-
Heck Reaction. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Retrieved from [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of Aryl Halides with 6-Methylpyrazin-2-amine
Introduction: Bridging Key Scaffolds in Modern Chemistry
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C–N) bonds.[1][2] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] Classical methods for C–N bond formation often suffer from harsh reaction conditions and limited substrate scope, whereas the Buchwald-Hartwig reaction offers a milder, more general, and functional-group-tolerant alternative.[1][3]
This guide focuses on a specific, high-value application: the coupling of aryl halides with 6-methylpyrazin-2-amine. The pyrazine ring is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[5][6] The ability to efficiently append aryl groups to the 2-amino position of a pyrazine core opens a direct route to novel chemical entities with significant potential in drug discovery and development programs.
Herein, we provide a detailed examination of the reaction mechanism, a comprehensive guide to parameter optimization, a step-by-step experimental protocol, and a troubleshooting guide tailored to the specific challenges of using heteroaromatic amines like this compound.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Buchwald-Hartwig amination relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][7][8] Understanding this cycle is paramount for rational optimization and troubleshooting. While the precise sequence can vary with the specific catalyst system, the generally accepted mechanism involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[9]
-
Catalyst Activation & Oxidative Addition: The cycle begins with an active, monoligated Pd(0) species, typically generated in situ from a more stable Pd(II) precatalyst.[10] This electron-rich Pd(0) complex undergoes oxidative addition into the carbon-halide bond of the aryl halide, forming a Pd(II)-aryl-halide intermediate.
-
Amine Coordination & Deprotonation: The amine (this compound) coordinates to the palladium center, displacing the halide ligand. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice and strength of the base are critical at this stage to ensure efficient deprotonation without degrading sensitive functional groups.[11][12]
-
Reductive Elimination: This is the final, product-forming step. The aryl group and the amido ligand couple, forming the desired C–N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7] Bulky, electron-rich ligands are crucial as they facilitate this step, which is often rate-limiting.[7][13]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Optimizing the Reaction: A Guide to Key Parameters
The success of coupling this compound hinges on the judicious selection of catalyst, ligand, base, and solvent. Heterocyclic amines can be challenging substrates due to their potential to coordinate strongly to the palladium center and act as catalyst poisons.[14] Therefore, careful optimization is critical.
| Parameter | Recommendation & Rationale | Common Options |
| Palladium Precatalyst | Use a modern, air-stable Pd(II) precatalyst for reproducibility and ease of handling.[15] These systems reliably generate the active Pd(0) species under mild conditions, avoiding the inconsistencies of using Pd(0) sources like Pd₂(dba)₃ which can vary in quality.[10] | G3/G4 Precatalysts (e.g., XPhos Pd G3, tBuXPhos Pd G4), [Pd(NHC)(cinnamyl)Cl] complexes.[16] |
| Ligand | Bulky, electron-rich biaryl monophosphine ligands are the gold standard. They accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[7][13] The steric bulk prevents the formation of inactive catalyst dimers and promotes the formation of the desired product. | Buchwald Ligands: XPhos, SPhos, RuPhos, BrettPhos.[7] NHCs: IPr, SIPr (can be effective for heteroaryl couplings).[16][17] |
| Base | A strong, non-nucleophilic base is required to deprotonate the coordinated amine. Sodium tert-butoxide is a robust and common choice. However, for substrates with base-sensitive functional groups (e.g., esters), weaker carbonate or phosphate bases may be necessary, often requiring higher temperatures.[9][18] | Strong: NaOtBu, KOtBu, LHMDS. Weaker: K₂CO₃, Cs₂CO₃, K₃PO₄. |
| Solvent | Anhydrous, non-protic solvents are preferred. Toluene and 1,4-dioxane are standard choices. The solvent must be able to dissolve the substrates and key intermediates. Ethereal solvents are common, but greener alternatives like 2-MeTHF are also effective.[10][19] Chlorinated solvents should be avoided as they can inhibit the catalyst.[10] | Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), Cyclopentyl methyl ether (CPME), 2-Methyltetrahydrofuran (2-MeTHF). |
| Temperature | Reaction temperatures typically range from 80-110 °C.[20] The specific temperature will depend on the reactivity of the aryl halide (Cl < Br < I) and the chosen catalyst system. Aryl chlorides generally require more active catalysts and higher temperatures. | 80-110 °C. |
| Atmosphere | The Pd(0) catalyst is oxygen-sensitive. The reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques or in a glovebox to prevent catalyst deactivation. | Nitrogen or Argon. |
Detailed Experimental Protocol: Synthesis of N-(Aryl)-6-methylpyrazin-2-amine
This protocol provides a general method for the coupling of an aryl bromide with this compound. Reaction conditions, particularly temperature and reaction time, may need to be optimized for different aryl halides.
Caption: A typical experimental workflow for the amination reaction.
Materials:
-
Aryl Halide (e.g., 4-Bromotoluene, 1.0 mmol, 171 mg)
-
This compound (1.2 mmol, 131 mg)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 16.9 mg)
-
XPhos Ligand (0.02 mmol, 9.5 mg) - Note: Additional ligand can sometimes be beneficial.
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Standard glassware for work-up and chromatography
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add the aryl bromide, this compound, XPhos Pd G3 precatalyst, additional XPhos ligand, and sodium tert-butoxide to the Schlenk flask. If a glovebox is not available, add the solids to the flask in the open air, seal with a rubber septum, and immediately begin the inerting process.
-
Inerting: Connect the flask to a Schlenk line. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe through the septum.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-6-methylpyrazin-2-amine product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed due to oxygen/moisture).2. Insufficiently active catalyst/ligand system for the specific aryl halide (especially aryl chlorides).3. Impure reagents or wet solvent. | 1. Ensure rigorous inert atmosphere techniques and use anhydrous solvents.2. Screen different ligands (e.g., RuPhos, BrettPhos) or a more active precatalyst generation. Increase temperature.3. Purify starting materials and use freshly distilled or purchased anhydrous solvents. |
| Formation of Hydrodehalogenated Arene | 1. Competing β-hydride elimination from the palladium-amido intermediate.[1]2. Reaction with trace water or other protic sources. | 1. Use a more sterically hindered ligand to disfavor this side reaction.2. Ensure all reagents and solvents are scrupulously dry. |
| Starting Material Decomposition | 1. Base is too strong for functional groups on the substrate.2. Reaction temperature is too high. | 1. Switch to a weaker base like K₃PO₄ or Cs₂CO₃ and increase the reaction temperature if necessary.2. Lower the reaction temperature and accept a longer reaction time. |
| Dark, Intractable Reaction Mixture | 1. Catalyst decomposition leading to palladium black.2. Substrate decomposition at high temperature. | 1. Use a lower catalyst loading or switch to a more stable precatalyst.2. Lower the reaction temperature. Consider a different solvent. |
References
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Dorel, R. & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48). Available at: [Link]
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Garg, N. K., et al. (2020). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering. Available at: [Link]
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The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Topics in Catalysis, 48. Available at: [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]
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Fairlamb, I. J. S., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9). Available at: [Link]
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Campeau, L.-C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3060-3071. Available at: [Link]
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Norrby, P.-O., et al. (2018). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 83(15), 8038-8045. Available at: [Link]
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Zhang, X., et al. (2023). Roles of Base in Pd-Catalyzed Chemo- and Regioselective Arylamination/Aryloxygenation of Alleneamide. Inorganic Chemistry. Available at: [Link]
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Nolan, S. P., et al. (2020). Selected ligands and catalysts for Buchwald-Hartwig amination. ResearchGate. Available at: [Link]
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Nolan, S. P., et al. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts, 11(1), 107. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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Dorel, R. & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]
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Fairlamb, I. J. S., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate. Available at: [Link]
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Llorens, L. (n.d.). Buchwald-Hartwig Coupling. NROChemistry. Available at: [Link]
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Taillefer, M., et al. (2004). Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides. Journal of Organic Chemistry. Available at: [Link]
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Campeau, L.-C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3060-3071. Available at: [Link]
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Nolan, S. P., et al. (2009). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available at: [Link]
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WuXi AppTec. (2023). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
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Jamison, T. F., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
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Kappe, C. O., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3585-3594. Available at: [Link]
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University of Leeds. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]
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Bosiak, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. Available at: [Link]
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Wölfling, J., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 157-165. Available at: [Link]
-
Rauf, A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7351. Available at: [Link]
-
Shaabani, A., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8235. Available at: [Link]
-
Doležal, M., et al. (2018). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 115-129. Available at: [Link]
-
Al-Omar, M. A., et al. (2010). Synthesis of N,N′,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides and their reactions with p-toluidine and hydrazine hydrate. Molecules, 15(7), 4680-4691. Available at: [Link]
-
Gomaa, A. M., et al. (2022). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. Pharmaceuticals, 15(8), 919. Available at: [Link]
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Application Notes and Protocols: Strategic N-Alkylation of 6-Methylpyrazin-2-amine for Drug Discovery and Development
This guide provides an in-depth exploration of the synthetic protocols for the N-alkylation of 6-methylpyrazin-2-amine, a critical scaffold in medicinal chemistry. As a senior application scientist, this document moves beyond simple procedural lists to offer a nuanced understanding of the underlying chemical principles, empowering researchers to not only replicate these methods but also to troubleshoot and adapt them for novel applications.
The pyrazine ring is a key heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1] Specifically, N-substituted 2-aminopyrazines are integral components of molecules targeting a wide range of diseases, acting as kinase inhibitors, receptor antagonists, and more. The strategic introduction of alkyl or aryl groups onto the amino nitrogen profoundly influences the molecule's steric and electronic properties, thereby modulating its solubility, metabolic stability, and target-binding affinity.
This document details three robust and widely applicable methods for the N-alkylation of this compound: Reductive Amination, Buchwald-Hartwig Cross-Coupling, and Classical SN2 Direct Alkylation. Each protocol is presented with a step-by-step methodology, a discussion of the reaction mechanism, and tables summarizing critical parameters to guide experimental design.
Protocol: N-Alkylation via Reductive Amination
Reductive amination is a highly efficient and versatile method for forming carbon-nitrogen bonds, particularly for synthesizing secondary and tertiary amines. The reaction proceeds via the initial formation of an iminium ion intermediate from the condensation of this compound with an aldehyde or ketone, which is then reduced in situ by a hydride-based reducing agent. This one-pot procedure is valued for its operational simplicity and broad substrate scope.[2][3]
Reaction Principle & Workflow
The key to successful reductive amination is the choice of a reducing agent that selectively reduces the protonated imine intermediate much faster than it reduces the starting carbonyl compound. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)3) and sodium cyanobohydride (NaBH3CN) are ideal for this purpose.[3] The reaction is typically performed in a non-protic solvent to facilitate imine formation.
Caption: General workflow for the reductive amination protocol.
Detailed Experimental Protocol
Materials and Equipment:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.1 - 1.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic amount)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (N2 or Argon)
-
Standard workup and purification equipment
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the selected aldehyde or ketone (1.2 eq).
-
Solvent Addition: Add anhydrous DCM to achieve a concentration of approximately 0.1-0.2 M with respect to the amine.
-
Imine Formation: Stir the mixture at room temperature. If the reaction is sluggish, a catalytic amount of acetic acid can be added to promote imine formation. Allow the condensation to proceed for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred suspension. Be mindful of potential gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Stir vigorously for 15-20 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Data Summary: Reagent Selection
| Reducing Agent | Typical Solvent | Key Advantages | Considerations |
| NaBH(OAc)3 | DCM, DCE, THF | Mild, selective for imines, commercially available | Moisture sensitive |
| NaBH3CN | Methanol, Ethanol | Effective in protic solvents | Highly toxic (potential for HCN gas release in acidic conditions) |
| H2 / Pd/C | Methanol, Ethanol, EtOAc | "Green" reagent, high atom economy | Requires specialized hydrogenation equipment; may reduce other functional groups |
| Picoline Borane | THF, Methanol | Stable, easy to handle, good for large scale.[3] | Potential for diborane off-gassing during quench.[3] |
Protocol: Buchwald-Hartwig Cross-Coupling for N-Arylation
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds between amines and aryl halides or triflates.[4] This palladium-catalyzed reaction is exceptionally powerful for synthesizing N-aryl and N-heteroaryl derivatives of this compound, which are often difficult to access via classical methods.[5][6]
Reaction Principle & Mechanism
The reaction proceeds through a catalytic cycle involving a palladium(0) species.[7] Key steps include:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group couple, regenerating the Pd(0) catalyst and forming the desired C-N bond.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Detailed Experimental Protocol
Materials and Equipment:
-
This compound (1.0 eq)
-
Aryl Halide (e.g., Bromide or Iodide) (1.0 - 1.2 eq)
-
Palladium Catalyst (e.g., Pd2(dba)3 or Pd(OAc)2) (1-5 mol%)
-
Phosphine Ligand (e.g., Xantphos, BINAP) (2-10 mol%)
-
Base (e.g., NaOt-Bu, Cs2CO3) (1.5 - 2.5 eq)
-
Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed tube, inert atmosphere setup
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd2(dba)3, 2 mol%), phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOt-Bu, 2.0 eq) under an inert atmosphere.
-
Reagent Addition: Add this compound (1.0 eq) and the aryl halide (1.1 eq).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe. The final concentration should be around 0.1 M.
-
Degassing (Optional but Recommended): Subject the mixture to several cycles of vacuum and backfilling with nitrogen or argon to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction time can vary from 4 to 24 hours.
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Extraction: Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the layers, and extract the aqueous phase again with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Data Summary: Catalyst System Selection
| Catalyst/Precatalyst | Ligand | Base | Typical Substrates |
| Pd(OAc)2 / Pd2(dba)3 | Xantphos | NaOt-Bu, Cs2CO3 | Aryl bromides, chlorides, heteroaryl halides.[8] |
| Pd(OAc)2 | BINAP | NaOt-Bu | Aryl bromides, iodides, triflates.[4] |
| G3-Palladacycles | (Integrated) | K3PO4, K2CO3 | Broad scope, often milder conditions, air-stable. |
Protocol: Direct N-Alkylation with Alkyl Halides (SN2)
Direct alkylation using an alkyl halide is a classical and straightforward approach. The reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the alkyl halide. The choice of base and solvent is critical to promote the desired N-alkylation while minimizing potential side reactions, such as O-alkylation (if tautomerization is possible) or over-alkylation to the quaternary ammonium salt.[9]
Reaction Principle & Workflow
The reaction follows a standard SN2 mechanism. A base is required to deprotonate the amine, increasing its nucleophilicity, or to scavenge the HX acid formed during the reaction. Polar aprotic solvents like DMF or DMSO are typically used as they effectively solvate the cation of the base while leaving the nucleophilic anion relatively free, accelerating the reaction rate.[9]
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The Pivotal Role of Heterocyclic Scaffolds in the Synthesis of Orexin Receptor Antagonists: A Technical Guide
Introduction: Correcting the Trajectory from Agonism to Antagonism
In the landscape of sleep disorder therapeutics, the orexin system stands as a critical regulator of wakefulness.[1] While the development of orexin receptor agonists is an emerging field of research for conditions like narcolepsy, the more established and clinically validated application of orexin-related medicinal chemistry has been the synthesis of orexin receptor antagonists for the treatment of insomnia.[2] This guide will redirect the focus from the initially proposed synthesis of agonists using "6-Methylpyrazin-2-amine" to the well-documented and scientifically significant role of heterocyclic compounds, including pyrazine derivatives, in the creation of potent orexin receptor antagonists. While this compound is not a direct precursor to prominent orexin antagonists like suvorexant or lemborexant, the broader class of pyrazine-containing molecules has been explored in the design of novel dual orexin receptor antagonists (DORAs).[1] This document will provide researchers, scientists, and drug development professionals with a detailed overview of the synthetic strategies and protocols for leading orexin receptor antagonists, underscoring the importance of heterocyclic scaffolds in their molecular architecture.
Part 1: The Pyrazine Scaffold in Orexin Receptor Antagonist Design
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a versatile building block in medicinal chemistry.[3][4] Its utility stems from its ability to engage in hydrogen bonding and other non-covalent interactions, as well as its role as a bioisosteric replacement for other aromatic systems. In the context of orexin receptor antagonists, the pyrazine moiety has been incorporated into novel molecular frameworks to modulate potency, selectivity, and pharmacokinetic properties.
One notable exploration in this area involves the synthesis of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists.[1] This work demonstrated that heterocyclic replacement of the dimethoxyphenyl moiety in the tetrahydroisoquinoline core of the early orexin antagonist, almorexant, with substituted imidazole moieties fused to a pyrazine ring, could yield potent dual antagonists with nanomolar efficacy.[1] This highlights the strategic importance of exploring diverse heterocyclic systems, including pyrazines, in the quest for novel orexin receptor modulators.
Part 2: Case Study 1: The Synthesis of Suvorexant (Belsomra®)
Suvorexant, the first-in-class DORA approved for the treatment of insomnia, features a complex diazepane core. While not directly derived from a simple pyrazine, its synthesis is a masterclass in modern heterocyclic chemistry and asymmetric synthesis. Several synthetic routes have been published, with a focus on establishing the crucial stereochemistry of the diazepane ring.[5][6][7]
Retrosynthetic Analysis of Suvorexant
A common retrosynthetic approach for suvorexant involves the disconnection of the final molecule into three key fragments: the 5-chloro-1,3-benzoxazole moiety, the chiral diazepane core, and the 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid side chain.[5]
Diagram 1: Retrosynthetic Analysis of Suvorexant
A simplified retrosynthetic pathway for Suvorexant.
Protocol 1: Synthesis of the Chiral Diazepane Intermediate
One efficient, multi-step synthesis of the chiral diazepane core starts from commercially available R-3-aminobutyric acid, thereby avoiding chiral resolution steps in later stages.[5]
Step 1: Protection of R-3-aminobutyric acid
-
Reaction: R-3-aminobutyric acid is reacted with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine (TEA) to protect the amine functionality.
-
Rationale: The Boc protecting group is stable under a variety of reaction conditions but can be easily removed under acidic conditions, making it ideal for multi-step synthesis.
Step 2: Amide Coupling
-
Reaction: The Boc-protected amino acid is coupled with a suitable amine, such as N-benzylglycine ethyl ester, using standard peptide coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt).
-
Rationale: EDC/HOBt is a widely used coupling system that efficiently forms amide bonds while minimizing side reactions and racemization.
Step 3: Deprotection and Intramolecular Cyclization
-
Reaction: The Boc group is removed using a strong acid, such as gaseous HCl in ethyl acetate. The resulting free amine undergoes intramolecular cyclization upon treatment with a base like sodium methoxide to form the seven-membered lactam ring.
-
Rationale: The choice of a non-aqueous acidic workup for Boc deprotection prevents hydrolysis of the ester. The subsequent base-mediated cyclization is a thermodynamically driven process to form the stable diazepanone ring.
Step 4: Reduction of the Lactam
-
Reaction: The lactam is reduced to the corresponding cyclic amine (the diazepane) using a reducing agent such as lithium aluminum hydride (LiAlH4) or borane (BH3).
-
Rationale: These powerful reducing agents are effective for the complete reduction of amides to amines.
Protocol 2: Final Assembly of Suvorexant
Step 1: Amide Coupling of the Diazepane Core and the Acid Side Chain
-
Reaction: The synthesized chiral diazepane is coupled with 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid using a coupling agent like 1,1'-carbonyldiimidazole (CDI) or by converting the acid to its acid chloride.
-
Rationale: The use of an acid chloride often leads to a faster and cleaner reaction compared to some other coupling methods.[8]
Step 2: Nucleophilic Aromatic Substitution
-
Reaction: The resulting amide is then reacted with 2,5-dichlorobenzoxazole in the presence of a base such as potassium carbonate.
-
Rationale: This is a nucleophilic aromatic substitution (SNAr) reaction where the secondary amine of the diazepane displaces a chlorine atom on the benzoxazole ring to form the final product.
| Reaction Step | Key Reagents | Purpose | Typical Yield |
| Amine Protection | (Boc)2O, TEA | Protects the primary amine of the starting material. | >90% |
| Amide Coupling | EDC, HOBt | Forms the amide bond for the cyclization precursor. | ~90% |
| Deprotection & Cyclization | HCl, NaOMe | Removes the Boc group and forms the diazepane ring. | Variable, optimization is key. |
| Lactam Reduction | LiAlH4 or BH3 | Reduces the amide to form the cyclic amine. | High |
| Final Amide Coupling | Oxalyl chloride, TEA | Forms the final amide bond of suvorexant. | ~88%[8] |
| SNAr Reaction | K2CO3 | Attaches the benzoxazole moiety. | High |
Part 3: Case Study 2: The Synthesis of Lemborexant (Dayvigo®)
Lemborexant is another DORA used for the treatment of insomnia.[9] Its structure contains a chiral cyclopropane ring, which presents a different set of synthetic challenges compared to suvorexant.
Retrosynthetic Analysis of Lemborexant
The retrosynthesis of lemborexant typically involves the disconnection of the amide bond, revealing the chiral cyclopropane carboxylic acid and 5-fluoro-2-aminopyridine as key intermediates.[10][11]
Diagram 2: Retrosynthetic Analysis of Lemborexant
A simplified retrosynthetic pathway for Lemborexant.
Protocol 3: Synthesis of the Chiral Cyclopropane Intermediate
A reported large-scale synthesis of a key lemborexant intermediate starts with an aryl acetonitrile and (R)-epichlorohydrin to establish the cyclopropane ring and its stereochemistry.[9]
Step 1: Cyclopropanation and In Situ Carboxylic Acid Formation
-
Reaction: An aryl acetonitrile is deprotonated with a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) and then reacted with (R)-epichlorohydrin. The resulting cyclopropane intermediate is immediately treated with a base to hydrolyze the nitrile to a carboxylic acid.
-
Rationale: The use of a chiral epoxide ((R)-epichlorohydrin) allows for the stereoselective formation of the cyclopropane ring. The in situ hydrolysis simplifies the workflow by avoiding the isolation of the nitrile intermediate.
Step 2: Lactonization
-
Reaction: Upon acidification, the carboxylic acid undergoes intramolecular cyclization to form a lactone.
-
Rationale: Lactonization serves as a purification step and provides a stable intermediate for the subsequent reduction.
Step 3: Reduction and Selective Acetylation
-
Reaction: The lactone is reduced to the corresponding diol with a reducing agent like lithium borohydride (LiBH4). The primary alcohol is then selectively acetylated using an enzymatic process.
-
Rationale: LiBH4 is a milder reducing agent than LiAlH4, which can be beneficial for sensitive functional groups. Enzymatic acetylation provides high selectivity for the less sterically hindered primary alcohol, a transformation that can be challenging with traditional chemical methods.
Protocol 4: Final Assembly of Lemborexant
Step 1: Ether Formation
-
Reaction: The free secondary alcohol is converted to a leaving group (e.g., a tosylate) and then displaced by a pyrimidinol via an SN2 reaction. The acetate protecting group is cleaved during the workup.
-
Rationale: This two-step sequence is a reliable method for forming the ether linkage.
Step 2: Oxidation to the Carboxylic Acid
-
Reaction: The primary alcohol is oxidized to the carboxylic acid in a one-pot, two-step process, for example, using TEMPO/NaOCl followed by NaClO2.
-
Rationale: This two-step oxidation protocol is efficient for converting primary alcohols to carboxylic acids without over-oxidation.
Step 3: Amide Coupling
-
Reaction: The resulting carboxylic acid is coupled with 5-fluoro-2-aminopyridine using a peptide coupling agent such as T3P (propylphosphonic anhydride) to yield lemborexant.
-
Rationale: T3P is a powerful coupling reagent that is often used in large-scale synthesis due to its high reactivity and the ease of removal of byproducts.
| Reaction Step | Key Reagents | Purpose | Typical Yield |
| Cyclopropanation | NaHMDS, (R)-epichlorohydrin | Forms the chiral cyclopropane ring. | ~70% (for the lactone)[9] |
| Reduction & Acetylation | LiBH4, Enzyme | Forms the diol and selectively protects the primary alcohol. | Quantitative[9] |
| Ether Formation | TsCl, Pyrimidinol | Forms the key ether linkage. | ~70% (over two steps)[9] |
| Oxidation | TEMPO/NaOCl, NaClO2 | Converts the primary alcohol to a carboxylic acid. | High |
| Final Amide Coupling | T3P | Forms the final amide bond of lemborexant. | ~61% (over three steps)[9] |
Conclusion
While the initial query focused on the role of "this compound" in the synthesis of orexin receptor agonists, a deeper dive into the medicinal chemistry of orexin modulators reveals a more nuanced and fascinating story. The true innovation lies in the development of orexin receptor antagonists, and while simple pyrazines are not the direct starting materials for the leading drugs, the broader family of heterocyclic compounds, including pyrazine derivatives, are of significant interest in the ongoing search for novel therapeutics in this class. The syntheses of suvorexant and lemborexant are prime examples of the intricate and elegant strategies employed in modern drug development to construct complex, stereochemically rich molecules. These protocols, and the rationale behind them, provide a valuable resource for researchers and scientists working at the forefront of medicinal chemistry.
References
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Synthesis, structure-activity relationship studies, and identification of novel 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 1. Bioorganic & Medicinal Chemistry Letters, 23(7), 2212–2216. [Link]
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The Essential Role of 2-Aminopyrazine in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd.[Link]
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Design and synthesis of the novel orexin receptor ligands with 1,3,5-trioxazatriquinane skeleton. Tokyo University of Agriculture and Technology Repository. [Link]
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The present and future of synthetic orexin receptor agonists. Peptides, 167, 171051. [Link]
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Design and synthesis of novel orexin 2 receptor agonists based on naphthalene skeleton. Bioorganic & Medicinal Chemistry Letters, 59, 128530. [Link]
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Design and synthesis of orexin 1 receptor-selective agonists. ChemRxiv. [Link]
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Design and synthesis of novel orexin 2 receptor agonists based on naphthalene skeleton. PubMed. [Link]
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Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters, 25(12), 1575-1578. [Link]
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Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats. RSC Medicinal Chemistry, 15(1), 104-116. [Link]
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Research Progress in the Synthesis of Lemborexant. Chinese Journal of Pharmaceuticals, 55(5), 612-619. [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 6978. [Link]
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Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. Scientific Reports, 14(1), 2292. [Link]
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Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. ACS Medicinal Chemistry Letters, 9(5), 453-458. [Link]
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Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder. ACS Symposium Series, 1238, 23-44. [Link]
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Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1184. [Link]
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Discovery, synthesis and SAR of 3-aryl pyrazolidines, novel dual orexin receptor antagonists for the treatment of sleep disorders. Bioorganic & Medicinal Chemistry, 129, 118326. [Link]
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2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 52(65), 10006-10024. [Link]
- SUVOREXANT INTERMEDIATES AND PREPARATION METHODS THEREOF.
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Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. PubMed. [Link]
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What are the applications of pyrazine derivatives?. Biosynce Blog. [Link]
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SYNTHESIS OF ANTI-INSOMNIA DRUG SUVOREXANT. HETEROCYCLES, 102(4), 742-748. [Link]
- Solid state form of lemborexant.
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Application Notes and Protocols: 6-Methylpyrazin-2-amine as a Key Intermediate for CSNK2A Inhibitors
Introduction: Targeting CSNK2A, a Master Regulator in Cellular Processes
Casein Kinase 2 (CK2), a constitutively active serine/threonine protein kinase, is a critical regulator of a vast array of cellular processes, including cell cycle progression, apoptosis, and transcription.[1][2] The catalytic subunit, CSNK2A1 (also known as CK2α), is the primary driver of this activity.[3] Dysregulation of CSNK2A1 has been implicated in a multitude of human diseases, most notably cancer, where it promotes cell survival and proliferation.[4] This makes CSNK2A1 a compelling target for therapeutic intervention.[4][5]
Pyrazine-based molecules have emerged as a promising class of kinase inhibitors, with their nitrogen atoms often serving as hydrogen bond acceptors in the kinase hinge region.[6] Within this class, 2,6-disubstituted pyrazines have shown significant potential as potent and selective inhibitors of CSNK2A.[7][8] A crucial building block for the synthesis of these inhibitors is 6-methylpyrazin-2-amine . This guide provides a comprehensive overview of the synthesis of this key intermediate, its elaboration into a potent CSNK2A inhibitor, and detailed protocols for the biochemical and cellular evaluation of these compounds.
The Role of this compound in CSNK2A Inhibitor Scaffolding
The this compound core provides a versatile scaffold for the development of CSNK2A inhibitors. The 2-amino group serves as a key attachment point for moieties that interact with the hinge region of the kinase, while the 6-methyl group can be further functionalized or left as is to influence solubility and pharmacokinetic properties. The pyrazine ring itself forms crucial interactions within the ATP-binding pocket.
Part 1: Synthesis of the Key Intermediate: this compound
A robust and scalable synthesis of this compound is paramount for any drug discovery campaign targeting CSNK2A with this scaffold. While various methods for pyrazine synthesis exist, a common and effective approach involves the amination of a corresponding chloropyrazine derivative.
Protocol 1: Synthesis of this compound from 2-Chloro-6-methylpyrazine
This protocol outlines a two-step process starting from the commercially available 2-chloro-6-methylpyrazine.
Step 1: Preparation of 2-Chloro-6-methylpyrazine (if not commercially available)
A common route to 2-chloro-6-methylpyrazine involves the chlorination of 2-hydroxy-6-methylpyrazine.
-
Materials: 2-hydroxy-6-methylpyrazine, Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) (catalytic amount), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Silica gel for column chromatography.
-
Procedure:
-
To a solution of 2-hydroxy-6-methylpyrazine in dichloromethane, add a catalytic amount of DMF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-chloro-6-methylpyrazine.
-
Step 2: Amination of 2-Chloro-6-methylpyrazine
-
Materials: 2-chloro-6-methylpyrazine, Ammonia (in a suitable solvent like methanol or as a solution of ammonium hydroxide), a sealed reaction vessel (e.g., a pressure tube), and a suitable solvent (e.g., 1,4-dioxane or methanol).
-
Procedure:
-
In a sealed reaction vessel, dissolve 2-chloro-6-methylpyrazine in a suitable solvent such as 1,4-dioxane.
-
Add a solution of ammonia in methanol (e.g., 7N) or an aqueous solution of ammonium hydroxide in excess.
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.
-
| Parameter | Typical Value |
| Starting Material | 2-Chloro-6-methylpyrazine |
| Reagent | Ammonia in Methanol (7N) |
| Solvent | 1,4-Dioxane |
| Temperature | 110 °C |
| Reaction Time | 18 hours |
| Yield | 70-85% |
| Purification | Silica Gel Chromatography |
Table 1: Typical Reaction Parameters for the Amination of 2-Chloro-6-methylpyrazine.
Part 2: Elaboration of this compound into a CSNK2A Inhibitor
With the key intermediate in hand, the next step is to introduce substituents at the 2- and 6-positions of the pyrazine ring to generate a potent CSNK2A inhibitor. A common strategy involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction.
Protocol 2: Synthesis of a 2,6-Disubstituted Pyrazine CSNK2A Inhibitor
This protocol describes a representative synthesis of a 2-(aryl)-6-(arylamino)pyrazine derivative.
Step 1: Bromination of this compound
To enable selective functionalization, the 6-position can be brominated.
-
Materials: this compound, N-Bromosuccinimide (NBS), Acetonitrile (ACN).
-
Procedure:
-
Dissolve this compound in acetonitrile.
-
Add N-Bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, quench with a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield 2-amino-6-bromomethylpyrazine.
-
Step 2: Suzuki Coupling at the 6-Position
-
Materials: 2-amino-6-bromomethylpyrazine, desired arylboronic acid, Palladium catalyst (e.g., Pd(dppf)Cl₂), base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., 1,4-dioxane/water).
-
Procedure:
-
To a degassed mixture of 2-amino-6-bromomethylpyrazine, the arylboronic acid, and the base in the solvent system, add the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the 2-amino-6-arylmethylpyrazine derivative.
-
Step 3: Buchwald-Hartwig Amination at the 2-Position
-
Materials: The 2-amino-6-arylmethylpyrazine derivative, the desired aryl halide or triflate, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the 2-amino-6-arylmethylpyrazine derivative, the aryl halide/triflate, the palladium catalyst, the ligand, and the base in a suitable anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Degas the reaction mixture and then heat to 90-110 °C for 8-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate.
-
Purify the crude product by silica gel column chromatography to yield the final 2,6-disubstituted pyrazine CSNK2A inhibitor.
-
Figure 1: Synthetic workflow for a CSNK2A inhibitor.
Part 3: Biochemical Evaluation of CSNK2A Inhibitors
Once synthesized, the inhibitory activity of the compounds against CSNK2A must be quantified. Non-radioactive, high-throughput compatible assays are preferred for modern drug discovery.
Protocol 3: In Vitro CSNK2A Kinase Activity Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[7][9]
-
Materials: Recombinant human CSNK2A1 enzyme, CSNK2A1 substrate peptide, ATP, Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA), Test compounds (dissolved in DMSO), ADP-Glo™ Reagent, Kinase Detection Reagent, 384-well white assay plates.
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Then, dilute the compounds in the kinase reaction buffer.
-
Kinase Reaction: a. In a 384-well plate, add the diluted test compounds. b. Add the CSNK2A1 enzyme and substrate peptide solution to each well. c. Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL. d. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
| Component | Final Concentration |
| CSNK2A1 Enzyme | 1-5 ng/µL |
| Substrate Peptide | 10-50 µM |
| ATP | 10-50 µM (approx. Km) |
| Test Compound | Variable (e.g., 0.001 - 100 µM) |
| DMSO | <1% |
Table 2: Typical Concentrations for CSNK2A ADP-Glo™ Assay.
Figure 2: Workflow of the ADP-Glo™ Kinase Assay.
Part 4: Cellular Evaluation of CSNK2A Inhibitors
Demonstrating that a compound can engage its target in a cellular context and exert a desired biological effect is a critical step in drug development.
Protocol 4: Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ Target Engagement assay measures the binding of a test compound to a target protein in live cells by monitoring the displacement of a fluorescent tracer.
-
Materials: HEK293 cells, NanoLuc®-CSNK2A1 fusion vector, NanoBRET™ fluorescent tracer, Opti-MEM® I Reduced Serum Medium, Test compounds, NanoBRET™ Nano-Glo® Substrate, NanoBRET™ TE Tracer Dilution Buffer, 384-well white assay plates.
-
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-CSNK2A1 fusion vector and plate in 384-well plates.
-
Compound and Tracer Addition: a. Prepare serial dilutions of the test compounds in Opti-MEM®. b. Prepare the NanoBRET™ fluorescent tracer in Tracer Dilution Buffer. c. Add the diluted compounds and the tracer to the cells.
-
Incubation: Incubate the plate at 37 °C in a CO₂ incubator for 2 hours.
-
Signal Detection: a. Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions. b. Add the substrate to each well. c. Read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®) and acceptor (tracer) emission.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Determine the IC₅₀ value by plotting the NanoBRET™ ratio against the compound concentration.
-
Protocol 5: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials: Cancer cell line with high CSNK2A1 expression (e.g., U2OS), DMEM or other suitable cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Test compounds, MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or a solution of SDS in HCl), 96-well clear-bottom plates.
-
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) value for each compound.
-
Figure 3: Cellular evaluation workflow for CSNK2A inhibitors.
Conclusion and Future Perspectives
The strategic use of this compound as a key intermediate provides a robust platform for the development of novel and potent CSNK2A inhibitors. The synthetic and analytical protocols detailed in this guide offer a comprehensive framework for researchers in the field of drug discovery to synthesize, evaluate, and optimize this promising class of therapeutic agents. Future efforts will likely focus on refining the pharmacokinetic properties of these pyrazine-based inhibitors and exploring their efficacy in various preclinical disease models.
References
-
Galal, K. A., et al. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. bioRxiv. [Link]
- Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(8), 1336-1341.
-
Ma'ayan Laboratory. (n.d.). CSNK2A1 Gene. Computational Systems Biology. Retrieved from [Link]
- Fuchi, N., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(8), 1336–1341.
-
GeneCards. (n.d.). CSNK2A1 Gene. Retrieved from [Link]
-
Ma'ayan Lab - Computational Systems Biology. (n.d.). CSNK2A1 Gene. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Colbon, P. J. J., et al. (2008). A general and efficient route to 6‐methyl‐pyrazin‐2‐yl‐amines: Alkylation of 2,6‐dichloropyrazine via malonate derivatives. Journal of Heterocyclic Chemistry, 45(5), 1451-1456.
- Google Patents. (n.d.). CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
-
Springer Nature. (n.d.). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Retrieved from [Link]
-
Wikipedia. (n.d.). Casein kinase 2, alpha 1. Retrieved from [Link]
- Google Patents. (n.d.). CN113234077B - Synthesis method of 2-amino-6-chloropurine.
-
Creative Biolabs. (n.d.). CSNK2A1. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of 2-amino-6-chloropyridine. Retrieved from [Link]
-
ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Protocol for detecting SnRK2 kinase activity in plants by immunoblotting, in-gel assay, band shift, and immunoprecipitation. Retrieved from [Link]
- Tay, F. S., & Yap, C. W. (2022). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2235-2253.
-
ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). Target and pathway engagement assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). A guide to selecting high-performing antibodies for CSNK2A1 (UniProt ID: P68400) for use in western blot, immunoprecipitation and immunofluorescence. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Organic Syntheses. (2017). Water-promoted, Open-flask Synthesis of Amine-boranes. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 2-methylpyrazine from cyclocondensation of ethylene diamine and propylene glycol over promoted copper catalyst | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 2-Picoline-borane. Retrieved from [Link]
- Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines.
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- 1. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
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The Strategic Application of 6-Methylpyrazin-2-amine in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Privileged Role of the Aminopyrazine Scaffold in Kinase Inhibition
In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets. Within the diverse chemical space of kinase inhibitors, nitrogen-containing heterocycles are paramount, with the pyrazine ring being a particularly privileged scaffold. The strategic placement of nitrogen atoms in the pyrazine ring allows it to act as a bioisostere for other aromatic systems like benzene or pyridine and, crucially, enables the formation of key hydrogen bonds with the hinge region of the kinase ATP-binding pocket.
The 2-aminopyrazine moiety, in particular, serves as an excellent anchor for kinase binding. The amino group and the adjacent ring nitrogen can form a bidentate hydrogen bond pattern that mimics the adenine portion of ATP, a common feature exploited in the design of ATP-competitive inhibitors. The addition of a methyl group at the 6-position, as in 6-methylpyrazin-2-amine, provides a valuable synthetic handle and can influence the molecule's steric and electronic properties, potentially enhancing selectivity or improving pharmacokinetic profiles. This document serves as a detailed guide for researchers, outlining the strategic application and synthetic protocols for utilizing this compound and its derivatives in the construction of potent kinase inhibitors, with a focus on the synthesis of structures related to the FDA-approved drug, Gilteritinib.
Core Concept: Bioisosterism and Hinge-Binding
The efficacy of many pyrazine-based kinase inhibitors stems from their ability to interact with the highly conserved hinge region that connects the N- and C-lobes of the kinase domain. The nitrogen atoms of the pyrazine ring are crucial hydrogen bond acceptors.
Caption: Bidentate hydrogen bonding of the 2-aminopyrazine scaffold.
Featured Application: Synthesis of Gilteritinib Analogs
Gilteritinib (ASP2215) is a potent, orally bioavailable inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase, approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with FLT3 mutations. Its structure features a complex pyrazine carboxamide core, demonstrating the successful application of this scaffold in a clinical setting. While the commercial synthesis of Gilteritinib follows a convergent route, a retrosynthetic analysis highlights how key fragments can be assembled using this compound as a conceptual starting point.
The general strategy involves the functionalization of the pyrazine core at positions 3 and 5, often through palladium-catalyzed cross-coupling reactions. This modular approach allows for the rapid generation of diverse analogs for structure-activity relationship (SAR) studies.
Retrosynthetic Strategy Overview
A plausible and versatile strategy for creating a library of Gilteritinib-like compounds begins with the preparation of a differentially halogenated aminopyrazine intermediate. This intermediate then serves as a platform for sequential cross-coupling reactions.
Caption: Retrosynthetic analysis for Gilteritinib analogs.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a key intermediate and its subsequent elaboration into a kinase inhibitor scaffold. These protocols are based on established and robust chemical transformations widely used in medicinal chemistry.
Protocol 1: Synthesis of 2-Amino-3-bromo-5-methylpyrazine (Key Intermediate)
This protocol describes the regioselective bromination of this compound. The amino group is an activating group, directing the electrophilic substitution to the adjacent C3 position. Pyridine is used as a base to neutralize the HBr generated during the reaction.
Materials:
-
This compound (or 2-Amino-5-methylpyrazine)
-
Bromine (Br₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) and pyridine (1.2 eq) in dichloromethane in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (1.2 eq) in dichloromethane to the reaction mixture via a dropping funnel over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 2-amino-3-bromo-5-methylpyrazine, can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol details the crucial C-N bond formation step, coupling the brominated pyrazine intermediate with a substituted aniline. The Buchwald-Hartwig amination is a powerful tool for this transformation, offering high yields and broad substrate scope.
Materials:
-
2-Amino-3-bromo-5-methylpyrazine (from Protocol 1)
-
Substituted aniline (e.g., 3-methoxy-4-(piperazin-1-yl)aniline) (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous, degassed 1,4-dioxane or toluene
-
Schlenk tube or microwave vial, magnetic stirrer, nitrogen/argon source
Procedure:
-
To an oven-dried Schlenk tube, add 2-amino-3-bromo-5-methylpyrazine (1.0 eq), the substituted aniline (1.1 eq), palladium(II) acetate (0.05 eq), Xantphos (0.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-5-methylpyrazin-2-amine derivative.
Caption: General workflow for inhibitor synthesis.
Data Summary and Structure-Activity Relationship (SAR) Insights
The modular synthesis described allows for the systematic exploration of the SAR. The following table summarizes key substitution points and their general impact on activity for pyrazine-based kinase inhibitors.
| Position on Pyrazine Core | Substituent Type | General Impact on Activity | Rationale / Causality |
| C3-Position | Substituted anilines, heterocycles | Crucial for Potency & Selectivity. | Interacts with the solvent-exposed region of the ATP pocket; allows for fine-tuning of hydrophobic and polar interactions to achieve selectivity against different kinases. |
| C5-Position | Small alkyl groups (e.g., ethyl in Gilteritinib) | Can enhance binding. | Occupies a small hydrophobic pocket near the hinge region, potentially increasing affinity and influencing the overall conformation. |
| C6-Position | Carboxamide, other functional groups | Modulates solubility and cell permeability. | Can form additional hydrogen bonds or be modified to improve pharmacokinetic properties (ADME). The carboxamide in Gilteritinib is a key feature. |
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for the synthesis of sophisticated kinase inhibitors. Its inherent structural features provide a reliable anchor for hinge-binding, while the methyl group and reactive ring positions offer ample opportunities for synthetic elaboration. The protocols detailed herein, centered around robust and well-established methodologies like electrophilic halogenation and palladium-catalyzed amination, provide a clear and actionable pathway for researchers to generate novel and diverse libraries of pyrazine-based kinase inhibitors. By leveraging this strategic approach, scientists in drug discovery can efficiently explore the chemical space around this privileged scaffold to develop next-generation therapeutics for cancer and other diseases driven by aberrant kinase signaling.
References
- Fuchi, N., Iura, Y., Kaneko, H., Nitta, A., Suyama, K., Ueda, H., Yamaguchi, S., Nishimura, K., Fujii, S., Sekiya, Y., Yamada, M., & Takahashi, T. (2012).
Experimental procedure for the bromination of "6-Methylpyrazin-2-amine"
An Application Note for the Regioselective Bromination of 6-Methylpyrazin-2-amine
Abstract
This application note provides a comprehensive, field-proven protocol for the electrophilic bromination of this compound, a key intermediate in the synthesis of various pharmacologically active compounds. We delve into the underlying reaction mechanism, detailing the role of the activating amino group in directing regioselectivity on the electron-deficient pyrazine core. The primary protocol employs N-Bromosuccinimide (NBS) as a safe and efficient brominating agent. This guide includes detailed, step-by-step procedures for synthesis, purification, and characterization, alongside critical safety protocols and troubleshooting advice tailored for researchers in medicinal chemistry and drug development.
Introduction and Scientific Rationale
Pyrazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms, making it generally resistant to classical electrophilic aromatic substitution.[2][3] However, the introduction of strong electron-donating groups, such as an amino (-NH₂) group, can activate the ring, enabling targeted functionalization.[2]
The substrate, this compound, features a primary amino group at the C2 position. This group is a powerful activating director, significantly increasing the electron density at the ortho (C3) and para (C5) positions, making them susceptible to electrophilic attack. This application note outlines the regioselective bromination of this substrate, a critical transformation for generating versatile building blocks for further synthetic elaboration.
Mechanistic Insight: Directing Effects in Pyrazine Bromination
The reaction proceeds via an electrophilic aromatic substitution mechanism. The amino group at C2 activates the C3 and C5 positions. The methyl group at C6 provides minor activation. The brominating agent, N-Bromosuccinimide (NBS), serves as a source of an electrophilic bromine species (Br⁺). The lone pair on the pyrazine's amino group directs the attack to the C3 and C5 positions. Due to steric hindrance from the adjacent methyl group at C6, the C5 position is often favored, although a mixture of isomers can occur.
Caption: Reaction mechanism for the NBS bromination of this compound.
Safety and Handling
Extreme caution is required when handling brominating agents.
-
N-Bromosuccinimide (NBS): NBS is an irritant. Avoid contact with skin and eyes, and prevent inhalation of dust. Handle exclusively in a well-ventilated chemical fume hood.
-
Elemental Bromine (Alternative): Bromine is highly corrosive, toxic, and causes severe burns.[4] Exposure to its vapors can damage the respiratory tract.[5][6] Always handle liquid bromine in a chemical fume hood while wearing heavy-duty, chemically resistant gloves (e.g., nitrile), a face shield, and a lab coat.[7] Have a quenching solution, such as 1 M sodium thiosulfate, readily available in case of spills.[7] In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[8]
-
Solvents: Acetonitrile and dichloromethane are flammable and/or toxic. Handle with appropriate care and ventilation.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.
Experimental Protocol
This protocol utilizes N-Bromosuccinimide (NBS) for a controlled and safer bromination process.[9]
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound | Round-bottom flask (e.g., 100 mL) |
| N-Bromosuccinimide (NBS) | Magnetic stirrer and stir bar |
| Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂) | Ice bath |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Thin-Layer Chromatography (TLC) plates (silica) |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | Rotary evaporator |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Standard glassware for extraction and filtration |
| Deionized Water | NMR tubes, Mass spectrometry vials |
| Solvents for chromatography/recrystallization (e.g., Ethyl Acetate, Hexanes) |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 109.13 mg).
-
Dissolution: Add acetonitrile (5 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.
-
Cooling: Cool the flask in an ice bath to 0 °C. This is crucial to control the reaction rate and minimize the formation of poly-brominated byproducts.
-
Reagent Addition: Slowly add N-Bromosuccinimide (1.0 mmol, 177.98 mg) to the cooled solution in small portions over 10-15 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 30 minutes (e.g., using a 1:1 mixture of ethyl acetate/hexanes as the eluent). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed (as indicated by TLC), quench the reaction by adding 10 mL of saturated sodium thiosulfate solution to neutralize any remaining NBS. Stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Add 20 mL of ethyl acetate and 20 mL of water. Shake well and allow the layers to separate. Extract the aqueous layer two more times with 20 mL portions of ethyl acetate.
-
Washing: Combine the organic layers and wash them sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by either recrystallization or column chromatography.[10]
-
Recrystallization: For brominated aromatics, solvents like ethanol, methanol, or a mixed system such as ethanol-water can be effective.[10] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form crystals.
-
Column Chromatography: Use silica gel with a suitable solvent gradient (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing the polarity).
-
Workflow and Characterization
The overall experimental process is summarized in the following workflow diagram.
Caption: General experimental workflow for the bromination of this compound.
Expected Product Characterization
The final product should be characterized using standard analytical techniques to confirm its structure and purity.[11] Below are hypothetical data for the expected major product, 5-Bromo-6-methylpyrazin-2-amine .
| Analysis | Expected Result |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.95 (s, 1H, pyrazine-H), 4.50 (br s, 2H, -NH₂), 2.50 (s, 3H, -CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 155.0 (C-NH₂), 150.0 (C-CH₃), 145.0 (CH), 118.0 (C-Br), 20.0 (-CH₃) |
| Mass Spec (ESI) | m/z = 187.98 [M+H]⁺, 189.98 [M+2+H]⁺ (characteristic isotopic pattern for Br) |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive NBS. | Use freshly opened or purified NBS. |
| Temperature too low. | Allow the reaction to warm slowly to room temperature. | |
| Formation of Multiple Products | Reaction temperature too high. | Maintain the reaction temperature at 0 °C or lower. |
| Over-bromination (di-bromination). | Use exactly 1.0 equivalent of NBS. Add it slowly to the reaction mixture. | |
| Difficult Purification | Products and starting material have similar polarity. | Use a shallow gradient for column chromatography or attempt derivatization to alter polarity. |
| Low Yield after Work-up | Product is partially soluble in the aqueous layer. | Increase the number of organic extractions (e.g., to 5 times). |
References
-
Slideshare. (n.d.). Bromine handling and safety. Retrieved from [Link]
-
RSC Education. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2024). Bromine | Chemical Emergencies. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis and reactions of Pyrazine. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Retrieved from [Link]
-
UCHEM. (2025). A Systematic Overview of Pyrazine Derivatives: From Structural Modulation to Multifunctional Applications. Retrieved from [Link]
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
-
ScienceDirect. (n.d.). NMR investigation of the geometry of a pyridine—bromine complex in the nematic phase. Retrieved from [Link]
-
Comprehensive Organic Chemistry. (n.d.). Pyrazines. Retrieved from [Link]
-
Wikipedia. (n.d.). Bromine. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
- Google Patents. (n.d.). US3314762A - Bromine purification process.
-
University of Ottawa. (n.d.). (Br) Bromine NMR. Retrieved from [Link]
-
PubMed. (2001). Characterisation of five technical mixtures of brominated flame retardants. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-6-methylpyrazine. Retrieved from [Link]
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Using "6-Methylpyrazin-2-amine" to form co-crystals with carboxylic acids
An Application Guide to Co-crystal Formation Using 6-Methylpyrazin-2-amine with Carboxylic Acids
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and characterization of co-crystals formed between this compound and various carboxylic acids. Co-crystallization is a powerful crystal engineering technique used to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability, without altering the covalent structure of the API.[1][2] this compound serves as an excellent co-former due to its robust hydrogen bonding capabilities. This guide details the foundational principles of supramolecular chemistry, offers step-by-step protocols for co-crystal screening and synthesis, and outlines a rigorous workflow for solid-state characterization to validate co-crystal formation.
Introduction: The Rationale for Co-crystallization
In pharmaceutical development, many promising API candidates are hindered by poor physicochemical properties. Co-crystals, which are multi-component crystalline solids composed of an API and a benign co-former held together by non-covalent interactions, offer a proven strategy to overcome these limitations.[3][] Unlike salts, co-crystals consist of neutral components, expanding the range of potential co-formers and applicability to non-ionizable APIs.
This compound (MPA) is a particularly effective co-former for APIs containing carboxylic acid functional groups. Its pyrazine ring contains nitrogen atoms that are strong hydrogen bond acceptors, while the amino group provides hydrogen bond donors. This dual functionality allows MPA to form highly predictable and stable hydrogen-bonded structures with carboxylic acids, known as supramolecular heterosynthons.[5]
Key Advantages of Using this compound:
-
Predictable Supramolecular Assembly: Forms reliable hydrogen bonds with carboxylic acids.
-
Versatility: Can be paired with a wide range of acidic APIs or co-formers.
-
Property Modulation: Effectively alters properties like solubility, dissolution rate, and physical stability.[2][6]
Foundational Principles: Crystal Engineering with MPA
The formation of a co-crystal is not a random event; it is governed by the principles of molecular recognition and self-assembly. The most critical interaction in the MPA-carboxylic acid system is the hydrogen bond between the carboxylic acid's hydroxyl group and the pyrazine/amine moieties of MPA.
Supramolecular Synthons: The primary interaction is the formation of a robust acid-aminopyrazine heterosynthon . The carboxylic acid group (-COOH) acts as a hydrogen bond donor, while the pyrazine ring nitrogen and the exocyclic amino group (-NH₂) of MPA act as acceptors and donors, respectively. This interaction disrupts the self-association commonly seen in carboxylic acid dimers (homosynthons), leading to the formation of a new, stable crystalline lattice.[5]
Caption: Key supramolecular interactions between MPA and a carboxylic acid.
Experimental Protocols: From Screening to Synthesis
A successful co-crystallization project begins with screening to identify promising co-crystal phases, followed by optimization and scale-up.
Co-crystal Screening Methodologies
Screening is performed to rapidly assess whether MPA and a target carboxylic acid will form a co-crystal under various conditions.
LAG is a highly efficient mechanochemical method for co-crystal screening and synthesis.[7][8] It involves grinding the two solid components with a minimal amount of a catalytically-acting solvent.[9] This method is often successful even when solution-based methods fail.[10][11]
Materials:
-
This compound (MPA)
-
Target Carboxylic Acid (API or Co-former)
-
Agate mortar and pestle or a ball mill
-
Grinding solvent (e.g., methanol, ethanol, acetonitrile, dichloromethane)
-
Spatula, weighing balance
Procedure:
-
Stoichiometry: Weigh equimolar amounts (e.g., 1:1) of MPA and the carboxylic acid. A typical scale for screening is 50-100 mg total.
-
Mixing: Combine the powders in the agate mortar.
-
Grinding: Gently grind the physical mixture for 1-2 minutes to ensure homogeneity.
-
Solvent Addition: Add a small aliquot (10-20 µL) of the grinding solvent. The mixture should appear as a thick paste, not a slurry.
-
Intensive Grinding: Grind the paste vigorously for 15-30 minutes. The solvent often evaporates during this process.[10]
-
Sample Collection: Scrape the resulting solid from the mortar.
-
Analysis: Analyze the solid product "as-is" using Powder X-ray Diffraction (PXRD) to check for the formation of a new crystalline phase.
Causality Check: The added liquid enhances molecular mobility on the surface of the solid particles, breaking existing lattice interactions and facilitating the formation of new hydrogen bonds between the co-formers, thereby accelerating the reaction kinetics.[9]
This is a conventional and reliable method, particularly useful for growing single crystals suitable for structural analysis.[1]
Materials:
-
MPA and target carboxylic acid
-
A common solvent in which both components are soluble (e.g., ethanol, methanol, ethyl acetate)
-
Small glass vials (e.g., 4 mL) with loose-fitting caps or perforated foil
-
Vortex mixer, hot plate (optional)
Procedure:
-
Preparation: Prepare a saturated or near-saturated solution of the carboxylic acid in a suitable solvent at room temperature.
-
Addition of Co-former: Add MPA in a desired stoichiometric ratio (e.g., 1:1, 1:2, 2:1) to the solution.
-
Dissolution: Ensure complete dissolution of both components, with gentle heating and vortexing if necessary.
-
Evaporation: Cover the vial with a cap or foil containing small pinholes to allow for slow solvent evaporation at room temperature. Place the vial in a vibration-free location.
-
Crystal Growth: Allow the solvent to evaporate over several hours to days. The rate of evaporation can significantly impact crystal formation.[12]
-
Isolation & Analysis: Harvest the resulting crystals, dry them under vacuum, and analyze by PXRD and other methods.
Self-Validation: The formation of new, well-defined crystals with a morphology distinct from the starting materials is a strong indicator of co-crystal formation, which must be confirmed by PXRD.
Slurry conversion is effective for screening when the co-formers have different solubilities and is useful for determining the most thermodynamically stable crystalline form.[12]
Materials:
-
MPA and target carboxylic acid
-
A solvent in which one or both components have limited solubility
-
Magnetic stirrer and stir bar, vials
Procedure:
-
Mixing: Place a stoichiometric mixture of MPA and the carboxylic acid into a vial with a magnetic stir bar.
-
Solvent Addition: Add a small amount of the selected solvent to create a mobile slurry.
-
Stirring: Seal the vial and stir the slurry at a constant temperature (e.g., room temperature) for 24-72 hours.
-
Equilibration: Over time, the initial components will dissolve and the most stable solid phase (ideally the co-crystal) will precipitate.
-
Isolation & Analysis: Isolate the solid by filtration, wash with a minimal amount of the solvent, dry, and analyze by PXRD.
Characterization and Validation Workflow
Confirming the formation of a co-crystal requires a multi-technique approach to prove that a new, single-phase crystalline material has been formed.[3][13]
Caption: A typical workflow for co-crystal synthesis and validation.
Powder X-ray Diffraction (PXRD)
PXRD is the definitive tool for identifying new crystalline phases.[14] A co-crystal will exhibit a unique diffraction pattern that is different from the patterns of the starting materials and their simple physical mixture.
-
What to Look For: The disappearance of characteristic diffraction peaks of the starting components and the appearance of a new, unique set of peaks.[15]
Thermal Analysis (DSC & TGA)
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and heat of fusion of the material. A true co-crystal will show a single, sharp endotherm corresponding to its melting point, which is typically different from the melting points of the individual components.[1][16] A physical mixture often shows two melting events or a eutectic melting point.[1]
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is crucial for identifying the presence of solvent molecules (solvates) or water (hydrates) in the crystal lattice.[16]
Spectroscopic Analysis (FT-IR)
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is highly sensitive to changes in hydrogen bonding. Upon co-crystal formation, shifts in the vibrational frequencies of the functional groups involved in hydrogen bonding are expected.
-
What to Look For:
-
A shift in the C=O stretching vibration of the carboxylic acid.
-
Changes in the N-H stretching and bending vibrations of the MPA amino group.
-
Single Crystal X-ray Diffraction (SCXRD)
If single crystals of sufficient quality can be grown, SCXRD provides unambiguous proof of co-crystal formation. It determines the precise arrangement of molecules in the crystal lattice, confirming the stoichiometry and mapping the exact hydrogen bonding interactions.[3]
Data Presentation: A Hypothetical Case Study
Consider the co-crystallization of MPA with a hypothetical API, "Acido-pharm," via LAG.
| Property | MPA (Co-former) | Acido-pharm (API) | 1:1 Physical Mix | 1:1 MPA:Acido-pharm Co-crystal |
| Appearance | White Powder | Off-white Powder | Heterogeneous Mix | Uniform Crystalline Powder |
| Melting Point (DSC) | 135 °C | 188 °C | 134 °C & 185 °C | 165 °C (Single, sharp peak) |
| Key FT-IR Shifts (cm⁻¹) | N-H: 3450, 3350 | O-H: ~3000 (broad)C=O: 1690 | Peaks from both | N-H: 3400, 3250 (Shifted)C=O: 1710 (Shifted) |
| PXRD (Key 2θ peaks) | 12.1, 15.5, 24.3 | 10.5, 18.2, 21.7 | All peaks present | 8.5, 14.2, 19.8, 25.1 (New Pattern) |
The data in the table clearly validates the formation of a new co-crystal phase. The unique melting point, shifted IR peaks, and novel PXRD pattern are all conclusive evidence.
Conclusion
The use of this compound as a co-former provides a robust and versatile platform for the crystal engineering of carboxylic acid-containing molecules. By leveraging fundamental principles of supramolecular chemistry and employing systematic screening and characterization protocols as outlined in this guide, researchers can effectively synthesize novel co-crystals with tailored physicochemical properties. This approach represents a valuable tool in modern drug development for optimizing the performance and manufacturability of pharmaceutical solids.
References
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Kim, H., Cho, E., & Kim, W. (2018). Liquid-Assisted Grinding to Prepare a Cocrystal of Adefovir Dipivoxil Thermodynamically Less Stable than Its Neat Phase. MDPI. [Link]
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Pardhi, V. P., & Barick, S. S. (2022). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. International Journal of Scientific Research & Technology. [Link]
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Kar, S., et al. (2022). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC - NIH. [Link]
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Saha, S., & Nangia, A. (2022). Solution Cocrystallization: A Scalable Approach for Cocrystal Production. MDPI. [Link]
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Kim, H., Cho, E., & Kim, W. (2018). Liquid-Assisted Grinding to Prepare a Cocrystal of Adefovir Dipivoxil Thermodynamically Less Stable than Its Neat Phase. ResearchGate. [Link]
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Nadimpalli, R. R., et al. (2021). Cocrystal formation by ionic liquid-assisted grinding: case study with cocrystals of caffeine. CrystEngComm (RSC Publishing). [Link]
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Zhang, M., et al. (2023). Mechanochemical Synthesis of Cocrystal: From Mechanism to Application. Crystal Growth & Design - ACS Publications. [Link]
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Kumar, D., et al. (2021). CO- CRYSTALLIZATION: A TECHNIQUE FOR SOLUBILITY ENHANCEMENT. IJCRT.org. [Link]
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Qiao, N., et al. (2018). Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications. Crystal Growth & Design - ACS Publications. [Link]
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Harris, K. (2019). Solid-State Chemistry of Pharmaceutical Co-Crystals, Amino Acids and other Materials. Cardiff University. [Link]
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Tiekink, E. R., & Zukerman-Schpector, J. (2014). Investigation of supramolecular synthons and structural characterisation of aminopyridine-carboxylic acid derivatives. PMC - PubMed Central. [Link]
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Draguta, S., et al. (2012). 6-Methylpyridin-2-amine. PMC - NIH. [Link]
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Borisov, A. S., & Proskurina, E. V. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. MDPI. [Link]
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Draguta, S., et al. (2012). 6-Methylpyridin-2-amine. ResearchGate. [Link]
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Ali, S., et al. (2023). Cocrystals of a coumarin derivative: an efficient approach towards anti-leishmanial cocrystals against MIL-resistant Leishmania tropica. NIH. [Link]
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PubChem. (n.d.). 2-Amino-6-methylpyrazine. PubChem - NIH. [Link]
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Nugrahani, I., & Ibrahim, S. (2022). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. MDPI. [Link]
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PubChem. (n.d.). 6-Methylpyrazine-2-carboxylic acid. PubChem - NIH. [Link]
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Remenar, J. F., et al. (2011). Improved Pharmacokinetics of AMG 517 Through Co-Crystallization Part 2: Analysis of 12 Carboxylic Acid Co-Crystals. PubMed. [Link]
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Hampton Research. (n.d.). Crystallization Screening. Hampton Research. [Link]
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Goud, N. R., et al. (2020). Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. PMC - NIH. [Link]
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Al-Warhi, T., et al. (2021). Experimental and Hirshfeld Surface Investigations for Unexpected Aminophenazone Cocrystal Formation under Thiourea Reaction Conditions via Possible Enamine Assisted Rearrangement. MDPI. [Link]
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Báthori, N., et al. (2023). Rational Coformer Selection in the Development of 6-Propyl-2-thiouracil Pharmaceutical Cocrystals. MDPI. [Link]
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ResearchGate. (2022). CO-CRYSTAL OF 2-AMINO-6-METHYL PYRIDINE WITH DIPHENYLACETIC ACID: SYNTHESIS, X-RAY STRUCTURE, QUANTUM CHEMICAL CALCULATION, HIRSHFELD SURFACE ANALYSIS AND ANTIBACTERIAL ACTIVITY. ResearchGate. [Link]
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Myz, S. A., et al. (2013). Preparation and studies of the co-crystals of meloxicam with carboxylic acids. ResearchGate. [Link]
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ResearchGate. (2021). Solid-State Stabilization of 2,5-Dimethylpyrazine via Cocrystallization with Gallic Acid: A Cocrystal-Based Solid Flavor with Antioxidant Properties. ResearchGate. [Link]
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Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 6-Methylpyrazin-2-amine
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 6-Methylpyrazin-2-amine. The method utilizes reversed-phase chromatography with UV detection, providing excellent specificity, linearity, accuracy, and precision. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound in quality control and research settings. All procedures are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction and Scientific Rationale
This compound is a heterocyclic amine and a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[4] Its accurate quantification is critical for ensuring the quality, safety, and efficacy of final drug products. The presence of both a basic amino group and a heterocyclic pyrazine ring presents specific challenges for chromatographic analysis, primarily the potential for poor peak shape (tailing) due to interactions with residual silanols on conventional silica-based columns.
The developed method addresses this challenge by employing a modern, end-capped C18 stationary phase and a pH-controlled mobile phase. As a basic compound, this compound's retention and peak shape are highly dependent on the mobile phase pH.[5] By maintaining the mobile phase pH at approximately 3.0, which is well below the predicted pKa of the amine group, the analyte exists in a single, consistently protonated form. This "ion suppression" approach minimizes secondary interactions with the stationary phase, leading to sharp, symmetrical peaks and reproducible retention times.[5][6]
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to rational method development.
| Property | Value | Source & Rationale |
| Molecular Formula | C₅H₇N₃ | [4][7] |
| Molecular Weight | 109.13 g/mol | [4][7] |
| Predicted XlogP | 0.4 | [7][8] Indicates moderate polarity, suitable for reversed-phase HPLC. |
| UV λmax | ~260 nm and ~320 nm | Based on data for the parent compound, 2-aminopyrazine[9][10], and general pyrazine derivatives[11]. The final wavelength is optimized empirically. |
| Predicted pKa | ~3.5 - 4.5 | Estimated based on similar aminopyrazine structures. The amino group is basic. Controlling pH is critical. |
HPLC Method Development and Optimization
The logical flow for developing this method was based on the analyte's chemical nature as a polar, basic compound.[12][13]
Caption: Logical workflow for HPLC method development.
Detailed Analytical Protocol
Equipment and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent modern end-capped C18 column.[14][15][16]
-
Reagents:
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade or Milli-Q
-
Potassium Dihydrogen Phosphate (KH₂PO₄), ACS Grade
-
Phosphoric Acid (H₃PO₄), ACS Grade
-
-
Reference Standard: this compound, >98% purity.
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1.0 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm nylon filter.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 5, 25, 50, 100, 150 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm | Provides excellent resolution and peak shape for basic compounds at low pH.[17] |
| Mobile Phase | A: 20mM KH₂PO₄, pH 3.0B: Acetonitrile | Buffered aqueous-organic mobile phase is standard for reversed-phase. |
| Gradient | Isocratic: 80% A / 20% B | A simple isocratic method is sufficient for this single analyte assay, ensuring robustness. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[18] |
| Injection Vol. | 10 µL | A small injection volume minimizes potential peak distortion. |
| Detection | UV at 320 nm | Provides high sensitivity for the analyte with minimal interference. |
| Run Time | 10 minutes | Allows for complete elution of the analyte and any potential impurities. |
Method Validation Protocol and Results
The method was validated according to ICH Q2(R1) guidelines.[1][2][19][20]
Caption: Workflow for analytical method validation.
Specificity
The method demonstrated excellent specificity. A chromatogram of a placebo (diluent) showed no interfering peaks at the retention time of this compound. Peak purity analysis via DAD confirmed the analyte peak was spectrally pure.
Linearity and Range
The method was linear over the concentration range of 5.0 to 150.0 µg/mL.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Y-intercept | Close to origin | Y-intercept should not be significantly different from zero. |
| Range | 5.0 - 150.0 µg/mL | Covers 5% to 150% of the target concentration (100 µg/mL). |
Accuracy (Recovery)
Accuracy was determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration).
| Concentration Level | Mean Recovery (%) | %RSD | Acceptance Criteria |
| 80 µg/mL (n=3) | 99.5% | 0.4% | 98.0 - 102.0% Recovery |
| 100 µg/mL (n=3) | 100.2% | 0.2% | 98.0 - 102.0% Recovery |
| 120 µg/mL (n=3) | 100.8% | 0.3% | 98.0 - 102.0% Recovery |
Precision
-
Repeatability (Intra-day): Six replicate preparations of the standard solution at 100 µg/mL yielded a Relative Standard Deviation (%RSD) of 0.5% .
-
Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst, yielding a %RSD of 0.8% .
-
Acceptance Criteria: %RSD ≤ 2.0%.
LOD & LOQ
-
Limit of Detection (LOD): 0.5 µg/mL (Determined at a signal-to-noise ratio of 3:1).
-
Limit of Quantitation (LOQ): 1.5 µg/mL (Determined at a signal-to-noise ratio of 10:1).
Robustness
The method's robustness was evaluated by introducing small, deliberate variations in key parameters. The system suitability parameters (peak area, retention time, tailing factor) remained within acceptable limits.
| Parameter Varied | Variation | Result |
| Flow Rate | ± 0.1 mL/min | System suitability passed. |
| Column Temperature | ± 2 °C | System suitability passed. |
| Mobile Phase pH | ± 0.1 units | System suitability passed. |
Conclusion
The HPLC method described in this application note is rapid, specific, accurate, and precise for the quantification of this compound. The comprehensive validation demonstrates that the method is suitable for its intended purpose in a quality control environment and for routine analysis in pharmaceutical research and development. The use of a pH-controlled mobile phase is critical for achieving the excellent peak shape and reproducibility required for this class of basic compounds.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. 1
-
A Guide to HPLC Column Selection. Amerigo Scientific. 14
-
How Do I Choose? A guide to HPLC column selection. LabRulez LCMS. 15
-
Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Excellence in Analytical Chemistry. 21
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. 2
-
Different Types of HPLC Columns Used in Analysis. Pharmaguideline. 16
-
Quality Guidelines. International Council for Harmonisation (ICH). 19
-
Guide: HPLC columns selection guide. European Pharmaceutical Review. 22
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. 20
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ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. 3
-
Developing HPLC Methods. Sigma-Aldrich. 23
-
HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru. 12
-
How to Select the Right HPLC Column—Compatibility Check. Patsnap. 18
-
Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals. 24
-
BA Method Development: Polar Compounds. BioPharma Services. 13
-
Effect of pH on LC-MS Analysis of Amines. Waters Corporation. 17
-
2-Amino-6-methylpyrazine. Chem-Impex. 4
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The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Crawford Scientific. 25
-
How does an acid pH affect reversed-phase chromatography separations? Biotage. 6
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HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. 26
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Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Wissenschaftliche Geräte GmbH. 5
-
2-amino-6-methylpyrazine (C5H7N3). PubChemLite. 8
-
2-Amino-6-methylpyrazine. National Center for Biotechnology Information. 7
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2-Amino-6-methylpyrazine | Properties, Uses, Safety Data & Supplier China. Parchem. 27
-
6-Methoxypyrazin-2-amine. National Center for Biotechnology Information. 28
-
6-Methylpyrazin-2-ol. National Center for Biotechnology Information. 29
-
Aminopyrazine. National Center for Biotechnology Information. 9
-
Ultraviolet visible spectra of adding 2-methylpyrazine... ResearchGate. 11
-
Aminopyrazine. National Institute of Standards and Technology. 10
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Application Notes and Protocols for the GC-MS Analysis of 6-Methylpyrazin-2-amine and its Derivatives
Abstract
This technical guide provides a comprehensive framework for the analysis of 6-Methylpyrazin-2-amine and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a substituted pyrazine, belongs to a class of compounds significant in the flavor, fragrance, and pharmaceutical industries.[1][2] Due to the polar nature and low volatility of the primary amine group, direct GC analysis is challenging, often resulting in poor peak shape and inaccurate quantification.[3] This application note details robust protocols for sample preparation, chemical derivatization, and optimized GC-MS instrument parameters to achieve sensitive and reliable analysis. We will explore the underlying chemical principles of these methods, discuss the expected mass spectral fragmentation patterns, and provide a roadmap for method validation, ensuring data integrity for researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyrazine Analysis
Pyrazines are a diverse class of nitrogen-containing heterocyclic aromatic compounds. While some are synthesized for specific industrial applications, many are naturally occurring, formed during Maillard reactions in cooked or roasted foods, contributing to characteristic nutty, roasted, or toasted aromas.[4] Their potent sensory properties make them valuable additives in the food and fragrance industries.[1][2] Furthermore, the pyrazine scaffold is a key structural motif in many pharmaceutically active compounds, making the analysis of pyrazine derivatives crucial for impurity profiling and quality control in drug development.[5]
This compound (C₅H₇N₃, Molar Mass: 109.13 g/mol ) is a representative member of this class.[6] Its analysis, and that of its derivatives, is essential for understanding flavor profiles, ensuring product consistency, and meeting regulatory standards for purity in pharmaceutical preparations. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high-resolution separation and definitive identification.[7][8] However, the inherent polarity of the amino group necessitates a tailored analytical approach, which this guide will provide.
The Imperative of Derivatization for Amine Analysis
Direct injection of polar analytes like primary amines into a GC system often leads to undesirable chromatographic behavior, including peak tailing and poor reproducibility. This is due to strong interactions with active sites within the GC inlet and column.[3] Chemical derivatization is a critical pre-analytical step that mitigates these issues by converting the polar amine group into a less polar, more volatile, and more thermally stable derivative.[9] The primary derivatization strategies for amines in GC-MS are silylation and acylation.
Workflow for GC-MS Analysis with Derivatization
Caption: Overall workflow for the GC-MS analysis of this compound.
Detailed Protocols
Protocol 1: Sample Preparation - Liquid-Liquid Extraction (LLE)
This protocol is suitable for extracting this compound from aqueous matrices.
-
pH Adjustment: Adjust the pH of the aqueous sample to >10 using a suitable base (e.g., 1M NaOH) to ensure the amine is in its free base form.
-
Solvent Extraction: Add an equal volume of a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).
-
Mixing: Vortex the mixture vigorously for 2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to achieve clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean vial.
-
Repeat: Repeat the extraction process (steps 2-5) two more times, combining the organic extracts.
-
Drying: Dry the combined organic extract by passing it through anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL. This extract is now ready for derivatization.
Protocol 2: Derivatization - Silylation
Silylation replaces the active hydrogen on the amine with a non-polar trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating agent.
Caption: General reaction scheme for the silylation of this compound.
Procedure:
-
Dry Down: Transfer 100 µL of the sample extract from Protocol 1 into a 2 mL autosampler vial and evaporate to complete dryness under a gentle stream of nitrogen. It is crucial to remove all water as silylating reagents are moisture-sensitive.[9]
-
Reagent Addition: Add 50 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile) and 50 µL of BSTFA (with 1% TMCS as a catalyst) to the dried residue.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Instrumentation and Method Parameters
The following parameters provide a robust starting point for the analysis of derivatized this compound. Method optimization may be required based on the specific instrumentation and desired outcomes.
| Parameter | Recommended Setting | Justification |
| Gas Chromatograph | ||
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of semi-volatile compounds. |
| Injection Volume | 1 µL | |
| Inlet Mode | Splitless | Maximizes sensitivity for trace-level analysis. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivatized analyte. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | |
| Oven Program | Initial: 80°C, hold 2 min | Allows for good initial focusing of the analytes on the column. |
| Ramp 1: 10°C/min to 280°C | A moderate ramp rate provides good separation of analytes with varying boiling points. | |
| Hold: 5 min at 280°C | Ensures elution of any less volatile compounds and cleans the column. | |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Ion Source Temp. | 230°C | Standard temperature for EI sources. |
| Quadrupole Temp. | 150°C | Standard temperature for quadrupoles. |
| Mass Scan Range | m/z 40-450 | Covers the expected mass range of the derivatized analyte and its fragments. |
| Acquisition Mode | Full Scan | For initial method development and identification. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis. |
Data Analysis: Identification and Fragmentation
Predicted Mass Spectrum of TMS-derivatized this compound
The derivatization adds a TMS group (73 Da) in place of one of the amine hydrogens, resulting in a molecular weight of 181.27 g/mol for the derivative.
-
Molecular Ion (M•+): The molecular ion peak is expected at m/z 181 .
-
M-15 Peak: A characteristic loss of a methyl group (•CH₃) from the TMS moiety is expected, resulting in a prominent peak at m/z 166 . This is a very common fragmentation for TMS derivatives.
-
Alpha-Cleavage: Cleavage of the bond alpha to the pyrazine ring can lead to the loss of a methyl radical from the 6-position, resulting in a fragment at m/z 166 .
-
Ring Fragmentation: The pyrazine ring itself can undergo fragmentation, although the aromatic nature of the ring provides stability.
Caption: Predicted primary fragmentation pathways for TMS-derivatized this compound.
Method Validation
For quantitative applications, the analytical method must be validated to ensure its reliability. The following parameters should be assessed according to established guidelines such as those from the International Council for Harmonisation (ICH).
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.995 over a defined range. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Accuracy | The closeness of the measured value to the true value. | Typically 80-120% recovery of a spiked analyte. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) < 15%. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Chromatographic resolution of the analyte peak from other components. |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Incomplete derivatization.- Active sites in the GC inlet or column. | - Optimize derivatization reaction time and temperature.- Ensure sample and reagents are anhydrous.- Use a fresh, deactivated inlet liner.- Condition the GC column. |
| Low or No Analyte Signal | - Inefficient extraction.- Degradation of the analyte.- Ineffective derivatization. | - Optimize sample preparation (pH, solvent).- Check inlet and oven temperatures for thermal stability.- Use fresh derivatization reagents. |
| Poor Reproducibility | - Inconsistent injection volume.- Variability in sample preparation or derivatization. | - Check autosampler performance.- Ensure precise and consistent execution of all protocol steps. |
| Extraneous Peaks | - Contamination from solvents or reagents.- Septum bleed from the inlet. | - Use high-purity solvents and reagents.- Run a solvent blank.- Use a high-quality, low-bleed septum. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound and its derivatives. By employing proper sample preparation and chemical derivatization, the challenges associated with analyzing this polar compound can be effectively overcome. The proposed GC-MS parameters, along with the predicted fragmentation pattern, offer a solid foundation for method development. Adherence to rigorous validation procedures will ensure the generation of accurate, reliable, and defensible data, supporting a wide range of applications from flavor and fragrance research to pharmaceutical quality control.
References
-
Hofmann, T., & Schieberle, P. (2025). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. ResearchGate. Available at: [Link]
-
Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. Available at: [Link]
-
Lojzova, L., et al. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 641(1-2), 44-52. Available at: [Link]
-
Perfumer & Flavorist. (n.d.). Pyrazines for Fragrances. Available at: [Link]
-
ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Available at: [Link]
-
Semantic Scholar. (2024). Research Article Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. Available at: [Link]
-
FAO AGRIS. (n.d.). Analysis of Pyrazine Compounds of Sauce-flavor Baijiu from Different Regions. Available at: [Link]
-
MDPI. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Available at: [Link]
-
Chtioui, A., & Jouini, M. (2006). 6-Methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5366-o5367. Available at: [Link]
-
Salem, M. A. I., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 5(1), 1-10. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-6-methylpyrazine. Available at: [Link]
-
ResearchGate. (n.d.). 6-Methylpyridin-2-amine. Available at: [Link]
-
Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Amino-6-methylpyrazine | C5H7N3 | CID 12236939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - US [thermofisher.com]
Strategic Functionalization of 6-Methylpyrazin-2-amine at C3 and C5 Positions: Application Notes and Protocols for Drug Discovery
Introduction
The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to engage in hydrogen bonding interactions make it a privileged heterocycle in the design of kinase inhibitors, antimycobacterial agents, and other therapeutics. Among pyrazine derivatives, 6-methylpyrazin-2-amine serves as a versatile starting material, offering multiple sites for synthetic elaboration. This guide provides a detailed exploration of synthetic strategies for the selective functionalization of this compound at the C3 and C5 positions, critical for modulating the pharmacological profile of derivative compounds.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedural steps to provide a deeper understanding of the underlying chemical principles, empowering the reader to troubleshoot and adapt these methodologies for their specific research needs. We will delve into key synthetic transformations including halogenation, directed ortho-metalation, and palladium-catalyzed cross-coupling reactions, providing detailed, actionable protocols and the scientific rationale behind them.
Strategic Overview: Navigating the Reactivity of the Pyrazine Ring
The pyrazine ring is inherently electron-deficient, which deactivates it towards classical electrophilic aromatic substitution. However, the presence of the activating amino and methyl groups on the this compound scaffold introduces a nuanced reactivity profile. The C3 position, situated ortho to the directing amino group, is the most activated site for both electrophilic attack and deprotonation. Conversely, the C5 position is less reactive and its selective functionalization presents a greater synthetic challenge, often requiring C-H activation strategies.
This guide will be structured around a logical progression for the synthesis of C3 and C5 functionalized this compound derivatives:
-
Initial Functionalization at the C3 Position: Leveraging the inherent reactivity of this site through bromination and directed ortho-metalation.
-
Strategies for C5 Functionalization: Exploring methods to achieve substitution at the less reactive C5 position.
-
Sequential and Orthogonal Functionalization: Introducing substituents at both C3 and C5.
-
Downstream Derivatization via Cross-Coupling Reactions: Utilizing the installed functional handles for further molecular elaboration.
Diagram of the Core Scaffold and Positions:
Caption: Structure of this compound highlighting the C3 and C5 positions.
PART 1: Selective Functionalization at the C3 Position
The C3 position of this compound is predisposed to functionalization due to the directing effect of the adjacent amino group. We will explore two primary and reliable methods to introduce a functional handle at this site: electrophilic bromination and directed ortho-metalation.
Electrophilic Bromination at C3
Electrophilic bromination is a direct and efficient method to install a bromine atom at the C3 position, which can then serve as a versatile handle for subsequent cross-coupling reactions. The amino group strongly activates the ortho C3 position towards electrophilic attack.
Causality Behind Experimental Choices:
-
Brominating Agent: While elemental bromine can be used, N-Bromosuccinimide (NBS) is often preferred as it is a solid, easier to handle, and can lead to more controlled reactions with fewer byproducts. In the provided protocol, elemental bromine is used effectively in the presence of a base.
-
Solvent: Dichloromethane (DCM) is a common choice as it is relatively inert and effectively solubilizes the starting material.
-
Base: Pyridine is added to neutralize the HBr generated during the reaction, preventing the formation of the aminopyrazine hydrobromide salt which would be less reactive.
Experimental Protocol: Synthesis of 2-amino-3-bromo-5-methylpyrazine
Caption: General workflow for C3-functionalization via Directed ortho-Metalation.
Detailed Steps (Illustrative Example with Iodination):
-
Protection: Protect the amino group of this compound with a suitable protecting group (e.g., pivaloyl chloride).
-
Metalation: Dissolve the protected pyrazine in anhydrous THF and cool to -78 °C. Slowly add a solution of LDA (1.1 equivalents) in THF. Stir for 1-2 hours at -78 °C.
-
Quenching: Add a solution of iodine (I₂) in THF to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature slowly.
-
Work-up and Deprotection: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent. The protecting group can then be removed under appropriate acidic or basic conditions.
Table 2: Potential Electrophiles for Quenching C3-lithiated Pyrazine
| Electrophile | Functional Group Introduced |
| I₂ | -I |
| CO₂ | -COOH |
| DMF | -CHO |
| R-X (Alkyl halide) | -R |
| Ar-B(OR)₂ (with Pd catalyst) | -Ar |
PART 2: Strategies for Selective Functionalization at the C5 Position
Functionalizing the C5 position of this compound is more challenging due to its lower intrinsic reactivity compared to the C3 position. Direct electrophilic substitution at C5 is generally not feasible. Therefore, modern synthetic methods such as palladium-catalyzed C-H activation are required.
Palladium-Catalyzed C-H Arylation at C5
Recent advances in organometallic chemistry have enabled the direct functionalization of C-H bonds, providing a powerful tool for accessing previously difficult-to-synthesize molecules. For 2-aminopyrimidine systems, which are structurally related to our target, palladium-catalyzed C5-arylation has been reported. This strategy can potentially be adapted for this compound.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(II) source, such as Pd(OAc)₂, is typically used as the precatalyst.
-
Directing Group: The amino group at the C2 position can act as a directing group, forming a cyclometalated intermediate that facilitates C-H activation at a remote position.
-
Oxidant: An oxidant is often required to regenerate the active Pd(II) catalyst.
-
Ligand: The choice of ligand is crucial for modulating the reactivity and selectivity of the catalyst.
Conceptual Protocol: C5-Arylation via C-H Activation
Caption: Conceptual workflow for C5-arylation via C-H activation.
PART 3: Sequential Functionalization at C3 and C5
To create di-substituted derivatives, a sequential approach is typically employed, starting with the more facile C3-functionalization followed by modification at the C5 position.
Strategy:
-
C3-Halogenation: Brominate or iodinate the C3 position as described in Part 1.
-
C5-Functionalization: With the C3 position blocked, a subsequent C-H activation or a second halogenation (if conditions are forcing enough to overcome the deactivating effect of the first halogen) could potentially lead to C5-functionalization. Alternatively, a halogen-metal exchange at C3 followed by a second metalation at C5 might be feasible under carefully controlled conditions.
-
Orthogonal Derivatization: If a di-halogenated species (e.g., 2-amino-3-bromo-5-iodopyrazine) can be synthesized, the different reactivities of the C-Br and C-I bonds in palladium-catalyzed cross-coupling reactions can be exploited for selective, sequential derivatization.
PART 4: Downstream Derivatization via Cross-Coupling Reactions
Once a halogen is installed at the C3 or C5 position, a vast array of functionalities can be introduced using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and versatile methods for this purpose.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting the halogenated pyrazine with an organoboron reagent in the presence of a palladium catalyst and a base.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Detailed Steps:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the brominated pyrazine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0-3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.
-
Reaction: Heat the reaction mixture (e.g., to 90 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction, perform an aqueous workup, extract with an organic solvent, and purify the product by column chromatography.
Table 3: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Reference |
| Substrate | 3-Bromo-6-methylpyrazin-2-amine | N/A (Adapted) |
| Coupling Partner | Arylboronic acid | |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | |
| Base | K₃PO₄ | |
| Solvent | 1,4-Dioxane / H₂O | |
| Temperature | 90 °C |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling the halogenated pyrazine with a primary or secondary amine.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Detailed Steps:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the brominated pyrazine (1.0 mmol), the amine (1.2 mmol), a strong base like sodium tert-butoxide (NaOtBu), a palladium precatalyst (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., BINAP or Xantphos).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the tube and heat the reaction mixture (e.g., to 80-110 °C) until the starting material is consumed.
-
Work-up and Purification: Cool the reaction, quench, perform an aqueous workup, extract with an organic solvent, and purify the product by column chromatography.
Table 4: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Reference |
| Substrate | 3-Bromo-6-methylpyrazin-2-amine | N/A (Adapted) |
| Coupling Partner | Primary or secondary amine | |
| Catalyst System | Pd₂(dba)₃ / BINAP | |
| Base | NaOtBu | |
| Solvent | Toluene | |
| Temperature | 80 °C |
Conclusion
The selective functionalization of this compound at the C3 and C5 positions provides a gateway to a rich chemical space for drug discovery. While the C3 position is readily accessible through well-established methods like electrophilic bromination and directed ortho-metalation, the C5 position requires more advanced strategies such as C-H activation. The halogenated intermediates generated are valuable building blocks for further diversification via robust and versatile cross-coupling reactions. The protocols and strategic insights provided in this guide are intended to serve as a strong foundation for the synthesis of novel pyrazine-based compounds with potential therapeutic applications.
References
- A straightforward strategy was developed for the arylation and olefination at the C5-position of the N-(alkyl)pyrimidin-2-amine core with readily available aryl halides and alkenes, respectively. This approach was highly regioselective, and the transformation was achieved based on two different (Pd(II)/Pd(IV)) and (Pd(0)/Pd(II)) catalytic cycles. (Source: RSC Publishing)
- Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermedi
- 2-Amino-3-bromo-5-methylpyrazine synthesis - ChemicalBook. (Source: ChemicalBook)
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine - Benchchem. (Source: Benchchem)
- Buchwald–Hartwig amin
- 2-Amino-3-bromo-5-methylpyrazine - Echemi. (Source: Echemi)
- Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - NIH. (Source: NIH)
- Protecting group strategies in natural product synthesis enable the preparation of complex molecules for biological evaluation and drug discovery. In conclusion, protecting group strategies play a vital role in medicinal chemistry by enabling the selective manipulation of functional groups in the synthesis of complex bioactive molecules. Chemists employ selective protection strategies to control the regioselectivity and stere
Application Notes and Protocols for Solid-Phase Synthesis Utilizing 6-Methylpyrazin-2-amine in Drug Discovery
Introduction: The Privileged 6-Methylpyrazin-2-amine Scaffold
In the landscape of modern medicinal chemistry, the pyrazine core stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it a cornerstone in the design of targeted therapeutics.[1][2] Specifically, the this compound moiety has garnered significant attention as a key building block in the synthesis of potent kinase inhibitors.[3][4] The strategic placement of the amino and methyl groups on the pyrazine ring allows for precise interactions within the ATP-binding sites of various kinases, offering a versatile platform for developing novel therapeutics for oncology and inflammatory diseases.[1]
The advent of solid-phase organic synthesis (SPOS) has revolutionized the drug discovery process, enabling the rapid generation of large, diverse libraries of small molecules for high-throughput screening.[5][6] This guide provides detailed application notes and robust protocols for the utilization of this compound in solid-phase synthesis, empowering researchers to efficiently construct libraries of novel pyrazine derivatives for accelerated drug development.
Core Principles of Solid-Phase Synthesis with this compound
The fundamental principle of solid-phase synthesis involves the covalent attachment of a starting material to an insoluble polymer support (resin).[7] This immobilization allows for the use of excess reagents to drive reactions to completion, with purification achieved by simple filtration and washing of the resin. This iterative process of reaction and washing is ideally suited for automation and the parallel synthesis of compound libraries.
For the successful solid-phase synthesis of this compound derivatives, several key considerations must be addressed:
-
Choice of Resin and Linker: The selection of an appropriate resin and linker is critical. The linker must be stable to the reaction conditions employed during the synthesis and allow for the clean cleavage of the final product from the solid support.
-
Immobilization Strategy: A reliable method for the covalent attachment of this compound, or a suitable precursor, to the linker is essential.
-
On-Resin Chemistry: The subsequent chemical transformations on the immobilized pyrazine scaffold must be high-yielding and compatible with the solid-phase format.
-
Cleavage and Product Isolation: The final step involves the cleavage of the desired molecule from the resin, yielding the product in a high degree of purity.
Proposed Solid-Phase Synthesis of N-Substituted this compound Derivatives
The following protocols are based on established methodologies for the solid-phase synthesis of related heterocyclic compounds and have been adapted for the specific use of this compound. This workflow provides a robust framework for the generation of a diverse library of N-substituted this compound analogs.
Overall Synthetic Workflow
The proposed synthetic scheme involves the initial immobilization of a suitable linker on a solid support, followed by the attachment of a bromo-functionalized pyrazine precursor. Subsequent nucleophilic aromatic substitution with this compound, followed by on-resin diversification and final cleavage, yields the desired library of compounds. This traceless synthesis approach ensures that no part of the linker remains in the final product.
Figure 1: Overall workflow for the solid-phase synthesis of a library of N-substituted this compound derivatives.
Detailed Experimental Protocols
Protocol 1: Preparation of Thiol-Linker Resin
This protocol describes the preparation of a thiol-functionalized resin, which serves as the anchor for the pyrazine scaffold in a traceless manner.
Materials:
-
Merrifield Resin (1% DVB, 100-200 mesh)
-
Sodium thiomethoxide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Swell Merrifield resin (1.0 g, ~1.0 mmol/g loading) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF and wash the resin with DCM (3 x 10 mL) and MeOH (3 x 10 mL).
-
Add a solution of sodium thiomethoxide (5.0 mmol) in MeOH (10 mL) to the resin.
-
Shake the mixture at room temperature for 12 hours.
-
Drain the solution and wash the resin with MeOH (3 x 10 mL), water (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under high vacuum for 12 hours.
-
Swell the dried resin in DMF (10 mL) and add DBU (5.0 mmol).
-
Shake the mixture at room temperature for 1 hour.
-
Drain the solution and wash the resin with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the thiol-linker resin under high vacuum.
Protocol 2: Immobilization of the Pyrazine Scaffold
This protocol details the attachment of the pyrazine precursor to the prepared thiol-linker resin.
Materials:
-
Thiol-Linker Resin
-
2,3-Dibromo-5-methylpyrazine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous DMF
Procedure:
-
Swell the thiol-linker resin (1.0 g) in anhydrous DMF (10 mL) for 1 hour under an inert atmosphere (N₂ or Ar).
-
In a separate flask, dissolve 2,3-dibromo-5-methylpyrazine (3.0 mmol) in anhydrous DMF (5 mL).
-
Carefully add NaH (3.0 mmol) to the pyrazine solution at 0 °C and stir for 30 minutes.
-
Add the activated pyrazine solution to the swollen resin.
-
Shake the reaction mixture at room temperature for 24 hours.
-
Drain the reaction solution and wash the resin with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the immobilized pyrazine resin under high vacuum.
Protocol 3: Introduction of this compound Core
This protocol describes the palladium-catalyzed cross-coupling reaction to introduce the this compound moiety.
Materials:
-
Immobilized Pyrazine Resin
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
Procedure:
-
Place the immobilized pyrazine resin (1.0 g) in a reaction vessel under an inert atmosphere.
-
Add this compound (5.0 mmol), Pd₂(dba)₃ (0.1 mmol), Xantphos (0.2 mmol), and Cs₂CO₃ (7.0 mmol) to the vessel.
-
Add anhydrous 1,4-dioxane (15 mL).
-
Heat the mixture at 100 °C with shaking for 24 hours.
-
Cool the reaction to room temperature, drain the solution, and wash the resin with 1,4-dioxane (3 x 10 mL), water (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the aminated pyrazine resin under high vacuum.
Protocol 4: On-Resin Diversification
This protocol provides general procedures for the N-acylation, N-sulfonylation, and N-alkylation of the immobilized aminopyrazine scaffold. These reactions can be performed in parallel to generate a diverse library.
Materials:
-
Aminated Pyrazine Resin
-
For Acylation: Carboxylic acid, HBTU, DIPEA, DMF
-
For Sulfonylation: Sulfonyl chloride, Pyridine, DCM
-
For Alkylation: Aldehyde, Sodium triacetoxyborohydride (STAB), Dichloroethane (DCE)
General Procedure for Parallel Synthesis:
-
Distribute the aminated pyrazine resin into the wells of a multi-well reaction block.
-
Swell the resin in the appropriate solvent for each reaction type.
A. N-Acylation:
-
To each well, add a solution of the desired carboxylic acid (5 eq.), HBTU (5 eq.), and DIPEA (10 eq.) in DMF.
-
Shake at room temperature for 12 hours.
-
Wash the resin with DMF, MeOH, and DCM.
B. N-Sulfonylation:
-
To each well, add a solution of the desired sulfonyl chloride (5 eq.) and pyridine (10 eq.) in DCM.
-
Shake at room temperature for 12 hours.
-
Wash the resin with DCM, MeOH, and DMF.
C. N-Alkylation (Reductive Amination):
-
To each well, add a solution of the desired aldehyde (5 eq.) in DCE.
-
Shake for 1 hour, then add STAB (7 eq.).
-
Shake at room temperature for 24 hours.
-
Wash the resin with DCE, MeOH, and DCM.
Protocol 5: Cleavage of the Final Products from the Resin
This protocol describes the oxidative activation of the sulfur linker and subsequent nucleophilic cleavage to release the final products.
Materials:
-
Diversified Pyrazine Resin
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
DCM
-
Primary or secondary amine (for cleavage)
Procedure:
-
Swell the diversified resin in DCM (10 mL).
-
Add a solution of m-CPBA (5 eq.) in DCM.
-
Shake at room temperature for 4 hours.
-
Wash the resin with DCM (5 x 10 mL).
-
Add a solution of the desired primary or secondary amine (e.g., 2M solution in THF) to the resin.
-
Shake at room temperature for 12 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with DCM (3 x 5 mL) and combine the filtrates.
-
Concentrate the combined filtrates under reduced pressure to yield the crude product.
-
Purify the product by flash chromatography or preparative HPLC as needed.
Data Presentation: Representative Diversification
The following table summarizes hypothetical reaction conditions and expected outcomes for the on-resin diversification of the immobilized this compound scaffold.
| Reaction Type | Reagents | Solvent | Temp. | Time (h) | Expected Purity (LC-MS) |
| N-Acylation | Benzoyl chloride, Pyridine | DCM | RT | 12 | >90% |
| N-Sulfonylation | Benzenesulfonyl chloride, Pyridine | DCM | RT | 12 | >85% |
| N-Alkylation | Benzaldehyde, STAB | DCE | RT | 24 | >80% |
Visualization of the Diversification Workflow
Figure 2: Diversification strategies for the on-resin modification of the this compound scaffold.
Conclusion
The protocols outlined in this application note provide a comprehensive and adaptable framework for the solid-phase synthesis of libraries based on the this compound scaffold. By leveraging the efficiency of solid-phase chemistry, researchers can rapidly generate a multitude of analogs for biological screening, thereby accelerating the discovery of novel kinase inhibitors and other valuable therapeutic agents. The presented methodologies, grounded in established chemical principles, offer a reliable starting point for drug development professionals seeking to explore the vast chemical space surrounding this privileged heterocyclic core.
References
-
Cho, S. Y., et al. (2016). Solid-Phase Parallel Synthesis of N-Substituted-2-aminothiazolo[4,5-b]pyrazine Derivatives via Tandem Reaction of Isothiocyanate Terminated Resin with o-Bromo-2-Aminopyrazines. ACS Combinatorial Science, 18(12), 702–709. [Link]
-
Klösel, J., et al. (2007). Synthesis and binding studies of Alzheimer ligands on solid support. ChemMedChem, 2(5), 706-716. [Link]
-
Lee, J., et al. (2024). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. RSC Advances, 14(1), 1-8. [Link]
-
Krchňák, V. (2019). Traceless Solid-Phase Organic Synthesis. Chemical Reviews, 119(24), 12089-12207. [Link]
-
Lee, J., et al. (2024). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. RSC Advances, 14(1), 1-8. [Link]
-
Abdildinova, A., et al. (2017). Traceless Solid Phase Synthesis of 7-Aminothiazolo[4,5-d]pyrimidine-Based Library via Dimroth Rearrangement. ACS Combinatorial Science, 19(1), 31-39. [Link]
-
Anderson, M. O., et al. (2009). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Journal of Medicinal Chemistry, 52(19), 5948–5963. [Link]
-
Štefko, M., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 88(5), 2911–2925. [Link]
-
Rompis, D., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4363. [Link]
-
T-Fernández, L., et al. (2021). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols, 2(3), 100701. [Link]
- BenchChem. (2025). Protocols for the Synthesis of Substituted Pyrazines: A Guide for Researchers. BenchChem.
-
Barcock, R. A., et al. (2000). Traceless solid phase synthesis of 2-substituted pyrimidines using an 'off-the-shelf' chlorogermane-functionalised resin. Journal of the Chemical Society, Perkin Transactions 1, (22), 3979-3984. [Link]
-
S.A., D. (2008). Solid-Phase Synthesis of an Amino Imidazotriazine Library. Journal of Combinatorial Chemistry, 10(6), 863-867. [Link]
- PharmaBlock. (n.d.). Pyrazines in Drug Discovery. PharmaBlock.
-
Fancelli, D., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. ACS Medicinal Chemistry Letters, 1(8), 404–409. [Link]
-
Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3189–3197. [Link]
-
Knight, J. R., et al. (2019). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 24(22), 4065. [Link]
-
Balaraman, E., et al. (2012). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters, 14(12), 3178–3181. [Link]
-
Lee, J., et al. (2023). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Molecules, 28(23), 7806. [Link]
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Nefzi, A., et al. (2004). Solid-phase synthesis of an alkylaminobenzanilide library. Journal of Combinatorial Chemistry, 6(5), 789–795. [Link]
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- 3. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-Phase Parallel Synthesis of N-Substituted-2-aminothiazolo[4,5-b]pyrazine Derivatives via Tandem Reaction of Isothiocyanate Terminated Resin with o-Bromo-2-Aminopyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. luxembourg-bio.com [luxembourg-bio.com]
Application Note: Accelerated Synthesis of 6-Methylpyrazin-2-amine Derivatives via Microwave Irradiation
Abstract
This technical guide provides a comprehensive framework for the synthesis of 6-methylpyrazin-2-amine derivatives using microwave-assisted organic synthesis (MAOS). Pyrazine scaffolds are of significant interest in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Traditional synthesis methods often require long reaction times and harsh conditions. Microwave irradiation offers a green, efficient, and rapid alternative, significantly accelerating reaction rates, improving yields, and minimizing by-product formation.[3][4][5] This document details the principles of microwave heating, provides a robust, step-by-step protocol for the N-arylation of this compound, and includes data interpretation and troubleshooting guidelines for researchers in drug discovery and development.
Introduction: The Significance of Pyrazines and Microwave Synthesis
The pyrazine ring is a privileged scaffold in pharmaceutical science, present in a wide array of biologically active compounds, including approved drugs for tuberculosis (Pyrazinamide) and various infections (Sulfametopyrazine).[1] The functionalization of the pyrazine core, particularly the derivatization of amines like this compound, allows for the exploration of vast chemical space to develop novel therapeutic agents targeting cancer, infectious diseases, and more.[2][6]
Conventional synthetic methods relying on conductive heating are often slow and energy-intensive.[7] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in modern chemistry.[5][8] By utilizing microwave energy, reactions can be completed in minutes rather than hours, often with higher product purity and yields.[4][9] This approach aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of fewer hazardous solvents.[3][7][10]
Principles of Microwave-Assisted Heating
Unlike conventional heating where heat is transferred inefficiently from an external source through the vessel walls, microwave heating generates thermal energy directly within the reaction mixture.[7][10] This rapid, volumetric heating is primarily achieved through two mechanisms:
-
Dipolar Polarization: Polar molecules in the reaction mixture (such as solvents or reagents) possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, which is dissipated as heat.[11][12]
-
Ionic Conduction: If ions are present in the reaction mixture, they will oscillate back and forth under the influence of the microwave's electric field. This movement causes collisions with surrounding molecules, generating heat.[10][13]
This direct energy transfer leads to a rapid temperature increase, uniform heating throughout the sample, and the ability to reach temperatures far above the solvent's conventional boiling point in a sealed vessel, dramatically accelerating reaction kinetics.[12]
Caption: Heating mechanisms: Conventional vs. Microwave.
Application Protocol: Microwave-Assisted Buchwald-Hartwig N-Arylation
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with various aryl halides. The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, and its efficiency is greatly enhanced by microwave irradiation.
Materials and Equipment
-
Reagents: this compound, various aryl bromides or chlorides, Palladium(II) acetate (Pd(OAc)₂), Xantphos (or similar phosphine ligand), Sodium tert-butoxide (NaOt-Bu), Anhydrous Toluene or Dioxane.
-
Equipment: Dedicated microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator), 10 mL microwave reaction vials with snap caps, magnetic stir bars, analytical balance, syringe, and standard laboratory glassware.
-
Analysis: Thin Layer Chromatography (TLC) plates, NMR spectrometer, Mass Spectrometer (MS).
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis.
Step-by-Step Synthesis Protocol
-
Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add this compound (1.0 mmol, 1 eq.), the desired aryl halide (1.1 mmol, 1.1 eq.), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).
-
Catalyst/Ligand Addition: In quick succession, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).
-
Rationale: The palladium catalyst is the active species for the cross-coupling. The bulky, electron-rich phosphine ligand (Xantphos) stabilizes the palladium complex, facilitates the catalytic cycle, and promotes high reaction efficiency. The strong, non-nucleophilic base (NaOt-Bu) is essential for the deprotonation of the amine and regeneration of the catalyst.
-
-
Solvent Addition: Add 4 mL of anhydrous toluene (or dioxane) to the vial using a syringe.
-
Rationale: Toluene and dioxane are excellent solvents for this reaction due to their high boiling points and ability to dissolve the reagents. Their polarity is sufficient to absorb microwave energy effectively.
-
-
Sealing and Purging: Securely cap the vial. Purge the vial with nitrogen or argon gas for 2-3 minutes to create an inert atmosphere, which is critical for preventing the degradation of the palladium catalyst.
-
Microwave Irradiation: Place the vial into the microwave reactor cavity. Set the reaction parameters as follows:
-
Temperature: 120-150 °C (temperature is monitored by an IR sensor)
-
Time: 10-30 minutes
-
Power: Dynamic (the instrument adjusts power to maintain the set temperature)
-
Stirring: On
-
-
Reaction Monitoring & Work-up: After irradiation is complete and the vial has cooled, check for reaction completion using TLC. Once complete, quench the reaction by adding 5 mL of water. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-6-methylpyrazin-2-amine derivative.
Representative Data & Results
The following table illustrates the expected outcomes for the N-arylation of this compound with various aryl bromides using the described microwave protocol.
| Entry | Aryl Bromide | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromotoluene | 130 | 15 | 92 |
| 2 | 4-Bromoanisole | 130 | 15 | 95 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 140 | 20 | 88 |
| 4 | 3-Bromopyridine | 140 | 25 | 79 |
| 5 | 2-Bromonaphthalene | 150 | 20 | 85 |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature/time; Poor quality base or solvent. | Ensure an inert atmosphere was maintained. Use fresh catalyst, anhydrous solvent, and high-purity base. Increase reaction temperature or time. |
| Formation of Side Products | Catalyst degradation; Reaction with solvent; Dehalogenation of aryl halide. | Screen different phosphine ligands. Ensure the reaction is fully purged with inert gas. Decrease the reaction temperature slightly. |
| Low Isolated Yield | Product loss during work-up or purification. | Optimize the extraction and column chromatography procedures. Ensure the product is not water-soluble. |
| Reaction Stalls | Catalyst inhibition by impurities. | Use highly purified starting materials. Consider adding a catalyst activator or switching to a more robust catalyst system. |
Conclusion
Microwave-assisted synthesis is a superior method for the rapid and efficient production of this compound derivatives.[5][9] The protocols outlined in this guide demonstrate significant advantages over conventional heating, including drastically reduced reaction times, high yields, and operational simplicity.[3][4] This technology empowers medicinal chemists to accelerate the generation of compound libraries, facilitating faster progress in drug discovery programs.
References
-
ResearchGate. (n.d.). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Retrieved from [Link]
-
Eduzone. (n.d.). Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective. Retrieved from [Link]
-
MDPI. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]
-
Microwave synthesis: a green method for benzofused nitrogen heterocycles. (2024). Retrieved from [Link]
-
National Institutes of Health. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. Retrieved from [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Retrieved from [Link]
-
IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. Retrieved from [Link]
-
CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. Retrieved from [Link]
-
Scholars Research Library. (n.d.). A brief review: Microwave assisted organic reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). General microwave-assisted protocols for the expedient synthesis of quinoxalines and heterocyclic pyrazines. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). General Microwave-Assisted Protocols for the Expedient Synthesis of Quinoxalines and Heterocyclic Pyrazines | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Retrieved from [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). Retrieved from [Link]
-
DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 6-Methylpyridin-2-amine. Retrieved from [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. Retrieved from [Link]
-
Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. (n.d.). Retrieved from [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eduzonejournal.com [eduzonejournal.com]
- 4. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 5. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. researchgate.net [researchgate.net]
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- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methylpyrazin-2-amine
This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical support for the synthesis of 6-methylpyrazin-2-amine. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols, improve yields, and ensure the highest purity of your final product.
Introduction to the Synthesis of this compound
This compound is a crucial building block in the development of various pharmaceuticals and agrochemicals. Its synthesis, while conceptually straightforward, can present several practical challenges that may lead to suboptimal yields and purity. The most prevalent method for its synthesis is the Chichibabin amination of 2-methylpyrazine. However, alternative routes, such as those starting from 6-methyl-2(1H)-pyrazinone or 2-chloro-6-methylpyrazine, offer viable alternatives with their own sets of advantages and disadvantages.
This guide will delve into the nuances of these synthetic pathways, offering troubleshooting advice and answers to frequently asked questions to navigate the complexities of each method.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Chichibabin Amination of 2-Methylpyrazine
The direct amination of 2-methylpyrazine using a strong amide base, typically sodium amide, is a common and cost-effective method. However, it is fraught with potential difficulties.
Q1: My Chichibabin reaction of 2-methylpyrazine with sodium amide is resulting in a low yield of this compound. What are the likely causes and how can I improve it?
A1: Low yields in the Chichibabin reaction are a frequent issue and can be attributed to several factors. Here’s a systematic approach to troubleshooting:
-
Reagent Quality and Stoichiometry: The purity and reactivity of sodium amide are paramount. Commercial sodium amide can vary in quality, and older batches may have reduced activity due to hydrolysis. It is advisable to use freshly opened or prepared sodium amide. The molar ratio of sodium amide to 2-methylpyrazine is also critical. An excess of sodium amide is typically required to drive the reaction to completion, but a large excess can lead to the formation of side products. A good starting point is to use 2 to 3 equivalents of sodium amide.
-
Reaction Temperature and Time: The Chichibabin reaction is typically conducted at elevated temperatures, often in high-boiling inert solvents like toluene or xylene[1]. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote the degradation of the starting material and product, as well as the formation of tarry byproducts. Careful temperature control is essential. Reaction times can also vary, and monitoring the reaction progress by TLC or GC is recommended to determine the optimal endpoint.
-
Solvent and Moisture: The reaction is highly sensitive to moisture, as water will quench the sodium amide. Therefore, it is crucial to use anhydrous solvents and maintain a dry, inert atmosphere (e.g., under nitrogen or argon) throughout the reaction.
-
Work-up Procedure: The work-up of a Chichibabin reaction can be hazardous and must be performed with extreme caution. The unreacted sodium amide is highly reactive with water and can cause a violent exothermic reaction. A careful and slow quenching of the reaction mixture with a proton source, such as ammonium chloride solution or isopropanol, followed by water, is necessary. Improper quenching can lead to loss of product and pose a safety risk.
Q2: I am observing the formation of a significant amount of a dark, tarry substance in my reaction mixture. What is this, and how can I prevent it?
A2: The formation of dark, insoluble materials is a common observation in Chichibabin reactions, especially when they are not carefully controlled. These tars are often polymeric materials resulting from side reactions and degradation of the starting material or product under the harsh reaction conditions.
To minimize tar formation:
-
Control the Temperature: Avoid localized overheating. Ensure efficient stirring and use a heating mantle with a temperature controller.
-
Optimize Reaction Time: Prolonged reaction times at high temperatures can lead to increased degradation. Monitor the reaction and stop it once the starting material is consumed.
-
Purity of Reactants: Use purified 2-methylpyrazine and high-quality sodium amide. Impurities can often act as catalysts for polymerization.
Q3: Are there any safer or milder alternatives to using sodium amide for the amination of 2-methylpyrazine?
A3: Yes, the use of sodium amide, a highly reactive and hazardous reagent, can be a significant concern. A more recent and milder approach involves the use of a combination of sodium hydride (NaH) and an iodide salt, such as lithium iodide (LiI)[2][3]. This system has been shown to effectively mediate the Chichibabin amination of pyridines under less stringent conditions[2][3]. The iodide additive is believed to enhance the Brønsted basicity of NaH, facilitating the amination reaction. This method offers a safer and more user-friendly alternative to the traditional Chichibabin reaction.
| Reagent System | Typical Temperature | Key Advantages |
| Sodium Amide (NaNH₂) | 120-160 °C | Cost-effective, well-established |
| Sodium Hydride/Lithium Iodide (NaH/LiI) | 65-85 °C | Milder conditions, safer to handle |
Alternative Synthetic Routes
Q4: I am considering synthesizing this compound from 6-methyl-2(1H)-pyrazinone. What is the general procedure, and what are the potential challenges?
A4: This is a viable two-step alternative to the Chichibabin reaction. The general strategy involves the conversion of the pyrazinone to a 2-halopyrazine, followed by nucleophilic substitution with an amine source.
-
Chlorination of 6-methyl-2(1H)-pyrazinone: The pyrazinone is first converted to 2-chloro-6-methylpyrazine. This is typically achieved by treating the pyrazinone with a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction is often carried out at elevated temperatures.
-
Amination of 2-chloro-6-methylpyrazine: The resulting 2-chloro-6-methylpyrazine can then be reacted with an amine source, such as ammonia or an ammonia equivalent, to yield this compound. This nucleophilic aromatic substitution (SNAr) reaction is generally more facile than the direct amination of 2-methylpyrazine due to the better leaving group ability of the chloride ion compared to a hydride ion.
Potential Challenges:
-
Harsh Reagents: The use of POCl₃ requires careful handling due to its corrosive and reactive nature.
-
Reaction Conditions for Amination: The amination step may require high pressure and temperature, especially when using ammonia.
-
Side Reactions: Incomplete chlorination or side reactions during the amination step can lead to impurities.
Q5: What about the direct synthesis from 2-chloro-6-methylpyrazine? What are the key considerations for this reaction?
A5: If 2-chloro-6-methylpyrazine is commercially available or can be synthesized, its amination is a more direct route. The key to a successful amination is to choose the appropriate amine source and reaction conditions.
-
Amine Source: Aqueous or anhydrous ammonia can be used. The reaction with ammonia often requires elevated temperatures and pressures to proceed at a reasonable rate.
-
Catalysis: In some cases, a catalyst, such as a copper salt, can be used to facilitate the amination reaction under milder conditions.
-
Solvent: A polar aprotic solvent, such as DMF or NMP, is often used to facilitate the SNAr reaction.
Experimental Protocols
Protocol 1: Chichibabin Amination of 2-Methylpyrazine with Sodium Amide
This protocol is a generalized procedure and should be adapted and optimized for your specific laboratory conditions. Extreme caution should be exercised when working with sodium amide.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple, add anhydrous toluene (10 mL per 1 g of 2-methylpyrazine).
-
Reagent Addition: Under a positive pressure of nitrogen, add sodium amide (2.5 equivalents). Begin stirring the suspension.
-
Addition of Starting Material: Slowly add 2-methylpyrazine (1 equivalent) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 130-140 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Work-up (CAUTION: Highly Exothermic): Cool the reaction mixture to room temperature. Slowly and carefully add isopropanol to quench any unreacted sodium amide. Then, slowly add a saturated aqueous solution of ammonium chloride, followed by water.
-
Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis from 6-Methyl-2(1H)-pyrazinone
-
Chlorination: In a round-bottom flask, carefully add phosphorus oxychloride (3-5 equivalents) to 6-methyl-2(1H)-pyrazinone (1 equivalent). Heat the mixture at reflux for 2-4 hours. After cooling, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice. The product, 2-chloro-6-methylpyrazine, is then extracted with an organic solvent.
-
Amination: The crude 2-chloro-6-methylpyrazine is dissolved in a suitable solvent (e.g., ethanol) in a pressure vessel. A solution of ammonia in ethanol is added, and the vessel is sealed. The reaction is heated to 120-150 °C for several hours. After cooling, the solvent is removed, and the residue is worked up by partitioning between water and an organic solvent. The product is then purified as described in Protocol 1.
Visualizing the Workflow
A clear understanding of the synthetic workflow is essential for successful execution.
Caption: Comparative workflow for the synthesis of this compound.
Logical Troubleshooting Flow
When faced with a failed or low-yielding reaction, a logical approach to troubleshooting is crucial.
Caption: A decision tree for troubleshooting low-yielding reactions.
References
- Chichibabin, A. E.; Zeide, O. A. J. Russ. Phys. Chem. Soc. 1914, 46, 1216–1236.
-
Li, W., et al. Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Nanyang Technological University, 2017. [Link]
-
"Chichibabin reaction." Wikipedia, Wikimedia Foundation, 29 Sept. 2023, [Link].
-
"Chichibabin Reaction." Chemistry LibreTexts, 22 Jan. 2023, [Link].
-
"2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations." PubMed Central, National Center for Biotechnology Information, [Link].
-
"C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide." Organic Syntheses, [Link].
-
"Synthesis of 2-amino-6-chloropyridine." Semantic Scholar, [Link].
-
Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. ResearchGate. [Link]
-
"Chichibabin Reaction." Slideshare, 18 Apr. 2023, [Link].
-
"Chichibabin amination: Easy mechanism." Chemistry Notes, 25 Apr. 2022, [Link].
-
"Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor." PubMed Central, National Center for Biotechnology Information, 2 Mar. 2022, [Link].
-
"6-Methylpyridin-2-amine." PubMed Central, National Center for Biotechnology Information, [Link].
-
"Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation." ResearchGate, Oct. 2018, [Link].
-
"6-Methylpyrazin-2-ol - PubChem." PubChem, National Center for Biotechnology Information, [Link].
-
"2-Amino-6-methylpyrazine - PubChem." PubChem, National Center for Biotechnology Information, [Link].
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Technical Support Center: Purification of 6-Methylpyrazin-2-amine
Welcome to the dedicated technical support guide for the purification of 6-Methylpyrazin-2-amine (CAS 5521-56-2). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with isolating this valuable heterocyclic amine from complex reaction mixtures. This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield.
Introduction to Purification Challenges
This compound is a key building block in pharmaceutical and agrochemical research.[1] Its synthesis, like that of many nitrogen-containing heterocycles, can result in a variety of structurally similar byproducts. The primary challenge lies in efficiently separating the target molecule from unreacted starting materials, over-reacted species, and isomeric impurities. The choice of purification strategy is critical and depends heavily on the specific impurity profile of your crude material. This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues you may encounter in the lab.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is dictated by the synthetic route. However, based on common syntheses for substituted pyrazines and related heterocycles, you can anticipate several classes of byproducts. For instance, syntheses starting from di-substituted pyrazines often yield unreacted starting material and over-substituted products.[2]
Table 1: Common Potential Impurities and Their Characteristics
| Impurity Class | Specific Example | Expected Polarity vs. Product | Rationale | Recommended Primary Removal Method |
| Unreacted Starting Material | e.g., 2,6-Dichloropyrazine | Less Polar | The starting material lacks the polar amino group. | Column Chromatography |
| Di-substituted Byproduct | e.g., 2,6-Diaminopyrazine | More Polar | The presence of a second amino group significantly increases polarity. | Column Chromatography, Recrystallization |
| Isomeric Byproducts | e.g., 2-Amino-5-methylpyrazine | Similar | Isomers often have very similar polarities, making separation challenging. | High-Resolution Column Chromatography, HPLC[3] |
| Oxidation Products | e.g., this compound N-oxide | Significantly More Polar | The N-oxide is highly polar. This can occur with exposure to oxidizing conditions.[2] | Column Chromatography, Acid-Base Extraction |
| Hydrolysis Products | e.g., 6-Methyl-2-hydroxypyrazine | More Polar | The hydroxyl group is more polar than the amine. | Column Chromatography |
Q2: How can I analyze my crude sample to identify these impurities?
A2: A multi-technique analytical approach is the most robust strategy for identifying and quantifying impurities.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent first-pass technique. A reversed-phase C18 column with a gradient elution (e.g., water and acetonitrile or methanol) is a standard starting point for separating the target compound from its impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed structural information. Impurities will appear as extra, unassignable peaks. Symmetrical byproducts, like a di-substituted pyrazine, may show a simpler spectrum than your target molecule, which can be a key identifying feature.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is highly effective for identifying volatile impurities. The mass spectrometer provides the mass-to-charge ratio of the components, allowing for confident identification of byproducts like unreacted starting materials.[2]
Q3: My crude product is a solid. Is recrystallization a good first step for purification?
A3: Absolutely. If your crude product is a solid with moderate to high purity (>80%), recrystallization is an efficient and scalable first purification step. The key is selecting an appropriate solvent system where the product has high solubility in the hot solvent but low solubility at room or cold temperatures, while the impurities remain in solution.[4]
This protocol is effective for compounds that are either too soluble or not soluble enough in a single solvent. A common pair for aminopyrazines is Ethanol/Water.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Induce Precipitation: While the solution is still hot, add water (the "anti-solvent") dropwise until you observe persistent cloudiness (turbidity).
-
Re-dissolution: Add a few more drops of hot ethanol to just re-dissolve the precipitate and obtain a clear, saturated solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[4]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of the cold ethanol/water solvent mixture to remove any residual mother liquor. Dry the crystals under vacuum.
Troubleshooting Tip: If the compound "oils out" instead of crystallizing, it means the solution became supersaturated at a temperature above the compound's melting point. To fix this, add more of the primary solvent (ethanol) to the hot mixture and repeat the cooling process.
Q4: Recrystallization was not effective. How do I set up a column chromatography protocol?
A4: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase, making it ideal for complex mixtures or for removing impurities with similar solubility to your product.[2][5]
-
Stationary Phase: Use silica gel (e.g., 230-400 mesh) as the stationary phase.[2]
-
Mobile Phase (Eluent) Selection: The choice of eluent is critical. Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. A mixture of a non-polar solvent (e.g., Hexanes or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol) is common. For this compound, a gradient of Hexanes/Ethyl Acetate is a good starting point.[2][6] Aim for an Rf value of ~0.3 for your product on the TLC plate.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like Dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column. This "dry loading" method often results in better separation.
-
Elution: Begin eluting with the non-polar solvent (e.g., 100% Hexanes). Less polar impurities will elute first.[2] Gradually increase the proportion of the polar solvent (e.g., slowly increase the percentage of Ethyl Acetate) to elute compounds of increasing polarity. Your product, this compound, will elute after the non-polar impurities but before highly polar byproducts like N-oxides.[2]
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Caption: General purification workflow for this compound.
Q5: My HPLC shows multiple peaks, what should I do?
A5: Multiple peaks indicate the presence of impurities. The strategy depends on their nature.
Caption: Troubleshooting guide for HPLC analysis results.
If you observe peaks eluting before your product, these are less polar impurities. If they elute after , they are more polar. In either case, silica gel column chromatography is the recommended solution, as it effectively separates compounds based on polarity.[2]
References
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]
-
The Future of Synthesis: Exploring Emerging Trends with this compound. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Compton, D. L., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Available from: [Link]
-
How to recrystallize amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Available from: [Link]
-
Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. (2020). Wiley Online Library. Available from: [Link]
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2-Amino-6-methylpyrazine. PubChem. National Institutes of Health. Available from: [Link]
- Process for the preparation of 2-amino-alkylpyridines. (1986). Google Patents.
-
Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. (2021). Nature. Available from: [Link]
-
Draguta, S., et al. (2012). 6-Methylpyridin-2-amine. Acta Crystallographica Section E. National Institutes of Health. Available from: [Link]
-
6-Methylpyridin-2-amine. (2012). ResearchGate. Available from: [Link]
-
HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). (2018). ResearchGate. Available from: [Link]
-
Separation of 2-Methylpyrazine on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
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Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2025). ResearchGate. Available from: [Link]
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Chromatography and Separation. Biocompare. Available from: [Link]
-
Protein purification troubleshooting guide. Dutscher. Available from: [Link]
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2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe 2 ) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction. (2021). MDPI. Available from: [Link]
- Method for producing 2-methoxy-5or 6-methyl pyrazine using taurine and reducing sugar. (2012). Google Patents.
-
2-methyl pyrazine. The Good Scents Company. Available from: [Link]
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2-methyl-6-vinyl pyrazine. The Good Scents Company. Available from: [Link]
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2-Amino-6-methylpyrazine | Properties, Uses, Safety Data & Supplier China. LookChem. Available from: [Link]
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- 6. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Recrystallization of 6-Methylpyrazin-2-amine
Welcome to the Technical Support Center for the purification of 6-Methylpyrazin-2-amine. This guide is designed for researchers, chemists, and drug development professionals who require this versatile heterocyclic amine in a high-purity state for their work in pharmaceuticals, agrochemicals, or materials science.[1] Achieving high purity is critical, as trace impurities can significantly impact downstream applications, influencing reaction kinetics, biological activity, and final product stability.
This document provides a comprehensive, experience-driven approach to recrystallization, moving beyond a simple protocol to explain the scientific reasoning behind each step. We will cover fundamental properties, a detailed step-by-step protocol, and an in-depth troubleshooting guide in a direct question-and-answer format to address common challenges encountered in the laboratory.
Section 1: Understanding the Molecule - Physicochemical Properties
A successful recrystallization hinges on a thorough understanding of the compound's physical and chemical properties. This compound (CAS 5521-56-2) is a crystalline solid whose behavior in different solvents is the key to its purification.[1]
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃ | Chem-Impex[1], PubChem[2] |
| Molecular Weight | 109.13 g/mol | Chem-Impex[1], PubChem[2] |
| Appearance | White to yellow or orange crystalline powder | Chem-Impex[1] |
| Melting Point | 122 - 126 °C | Chem-Impex[1] |
| Purity (Typical) | ≥ 97% (GC) | Chem-Impex[1] |
| Solubility | Moderately soluble in water | Chem-Impex[1] |
The key to recrystallization is identifying a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. While specific quantitative solubility data across a wide range of solvents is not readily published, empirical testing is a standard laboratory practice. The presence of the amine group and the nitrogen atoms in the pyrazine ring suggests that protic solvents (like ethanol or water) and polar aprotic solvents could be effective.[3][4]
Section 2: The Recrystallization Workflow - A Visual Guide
The process of recrystallization is a sequence of logical steps, each with a specific purpose. The following diagram outlines the general workflow and decision points.
Q: What is a mixed-solvent system and when should I use it?
A: A mixed-solvent system is used when no single solvent has the ideal solubility properties. It consists of two miscible solvents: one in which the compound is very soluble (the "soluble solvent") and one in which it is poorly soluble (the "anti-solvent").
-
When to Use: Use this when your compound is too soluble in one solvent (like ethanol) but insoluble in another (like water or hexane).
-
How to Use: Dissolve the compound in the minimum amount of the hot "soluble solvent." Then, add the "anti-solvent" dropwise to the hot solution until it just becomes cloudy (the saturation point). Add a drop or two of the "soluble solvent" to make it clear again, then cool as usual.
Q: How can I confirm the purity of my recrystallized product?
A: The most common methods are:
-
Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C) that matches the literature value. Impure compounds melt over a wider and depressed temperature range. [5]2. Chromatography (TLC/GC/HPLC): Thin-Layer Chromatography (TLC) can give a quick qualitative assessment. A pure compound should ideally show a single spot. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) provide quantitative purity data.
-
Spectroscopy (NMR/FTIR): Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can confirm the chemical structure and identify the presence of impurities.
Section 6: Safety Precautions
Always handle this compound and all solvents in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [6]* Hazard Information: this compound is classified as a skin and eye irritant and may cause respiratory irritation. [6]Avoid breathing dust and ensure thorough washing after handling. [6]* Solvent Hazards: Be aware of the flammability of organic solvents like ethanol. Use a hotplate, not a Bunsen burner, for heating. [7] Always consult the Safety Data Sheet (SDS) for this compound and any solvents used before beginning work. [6]
References
-
Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
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University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization1. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Greener approach toward one pot route to pyrazine synthesis. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
LookChem. (n.d.). 2-Amino-6-methylpyrazine | Properties, Uses, Safety Data & Supplier China. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]
-
LibreTexts. (2023, January 29). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
-
YouTube. (2022, December 5). Recrystallization and Melting Point Analysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Amino-6-methylpyrazine. PubChem. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Amino-6-methylpyridine. PubChem. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-amino-6-methylpyrazine (C5H7N3). Retrieved from [Link]
-
National Institutes of Health. (n.d.). 6-Methoxypyrazin-2-amine. PubChem. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Methylpyrazine. PubChem. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 6-methoxy-N-methylpyridin-2-amine. PubChem. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Poor Solubility of 6-Methylpyrazin-2-amine in Reaction Media
Welcome to the technical support center for 6-Methylpyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this versatile building block in their reaction media. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Understanding this compound: Physicochemical Properties
Frequently Asked Questions (FAQs)
Q1: I am setting up a reaction with this compound. Which solvent should I start with?
A1: The principle of "like dissolves like" is your primary guide.[4] this compound is a polar molecule due to the presence of the amino group and nitrogen atoms in the pyrazine ring. Therefore, polar solvents are the best starting point.
-
Initial Recommendations: Based on its known solubility in ethanol, other polar protic solvents like methanol are a logical choice. For polar aprotic solvents, consider Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) , as analogous heterocyclic amines often show good solubility in these.[5] Acetonitrile and Tetrahydrofuran (THF) can also be screened, although they are generally less polar than DMSO and DMF.
-
Causality: The amino group can act as a hydrogen bond donor, and the nitrogen atoms in the pyrazine ring are hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (like alcohols) or have a high dielectric constant (like DMSO and DMF) are more likely to effectively solvate the molecule.
Q2: My compound has low solubility in the chosen solvent at room temperature. What is the first thing I should try?
A2: Increasing the temperature is often the simplest and most effective initial step. The solubility of most solids in liquids increases with temperature. For structurally similar compounds like 6-chloropyridazin-3-amine, a significant increase in solubility has been observed with rising temperature in various organic solvents.[6]
-
Experimental Approach:
-
Start with a suspension of this compound in your chosen solvent at room temperature.
-
Gradually heat the mixture while stirring.
-
Monitor for dissolution. Many organic reactions can be safely heated to 60-100°C.
-
Ensure your reaction temperature is compatible with the stability of all your reagents and the boiling point of your solvent.
-
Q3: Heating the reaction mixture is not an option or did not work sufficiently. What is my next step?
A3: Employing a co-solvent system is a powerful technique. A small amount of a stronger, miscible solvent can significantly enhance the overall solvating power of the reaction medium.
-
Recommended Co-solvents: If your primary solvent is moderately polar (e.g., THF, acetonitrile), adding a small percentage of a highly polar aprotic solvent like DMSO or DMF can be very effective. For reactions in less polar solvents like toluene, a small amount of a polar co-solvent might also be beneficial, though miscibility should be checked.
-
Causality: The highly polar co-solvent can disrupt the crystal lattice of the solid this compound more effectively and create a local solvent environment that is more favorable for dissolution.
Q4: I am performing an aqueous workup or a reaction in a biphasic system. How can I manipulate the solubility of this compound?
A4: The basicity of the amino group is key. By protonating the amine with an acid, you can dramatically increase its solubility in the aqueous phase.[7][8]
-
Mechanism: The amino group of this compound will be protonated by an acid (like dilute HCl) to form the corresponding ammonium salt. This salt is ionic and therefore much more soluble in water than the neutral molecule.[4]
-
Application: This is particularly useful during reaction workups to separate this compound from non-basic impurities. By acidifying the aqueous layer, the amine will move from the organic phase to the aqueous phase. The pH of the aqueous layer can then be adjusted back to basic to recover the neutral amine if needed.
Q5: I have tried common solvents, heating, and co-solvents, but the solubility is still too low for my reaction. Are there any advanced techniques I can use?
A5: For extremely challenging cases, more advanced methods can be considered:
-
Surfactant-Mediated Solubilization: In aqueous or biphasic systems, surfactants can form micelles that encapsulate the poorly soluble compound, increasing its apparent solubility.[9][10] This is a common strategy in pharmaceutical formulations.[11]
-
Solid-State Synthesis: For certain reactions like cross-couplings, it is possible to perform the reaction in the solid state using techniques like ball milling. This bypasses the need for a solvent altogether and can be very effective for insoluble starting materials.[3][12]
-
Formulation Strategies: Techniques from pharmaceutical sciences, such as creating solid dispersions where the compound is molecularly dispersed in a polymer matrix, can be adapted for reaction chemistry in some cases.[12][13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| This compound is not dissolving in the chosen reaction solvent. | Insufficient solvating power of the solvent. | 1. Increase Temperature: Gently heat the mixture while stirring.2. Solvent Screening: Test the solubility in a range of polar aprotic and protic solvents (see FAQ A1).3. Use a Co-solvent: Add a small amount of a stronger, miscible solvent like DMSO or DMF. |
| The compound dissolves upon heating but precipitates upon cooling to room temperature. | The compound's solubility is highly temperature-dependent. | 1. Run the reaction at an elevated temperature where the compound remains in solution.2. If the reaction must be performed at a lower temperature, find a solvent system with higher solvating power at that temperature. |
| Upon addition of another reagent, this compound precipitates out of solution. | The addition of the new reagent has decreased the overall polarity of the solvent system. | 1. Change the order of addition: Dissolve this compound completely before adding the less polar reagent.2. Increase the amount of solvent. 3. Use a stronger co-solvent system. |
| During an aqueous workup, the compound is not extracting into the aqueous layer upon acidification. | The pH of the aqueous layer is not low enough to fully protonate the amine. | 1. Check the pH: Use a pH meter or pH paper to ensure the aqueous layer is sufficiently acidic (typically pH < 2 for complete protonation of an amine).2. Add more acid if necessary and re-extract. |
Experimental Protocols
Protocol 1: Systematic Solvent Screening
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Preparation: Place a small, known amount (e.g., 5 mg) of this compound into several small vials.
-
Solvent Addition: To each vial, add a different solvent (e.g., Water, Methanol, Ethanol, Acetonitrile, THF, DMF, DMSO) in small, measured increments (e.g., 0.1 mL).
-
Observation at Room Temperature: After each addition, vortex or stir the vial for 1-2 minutes and observe for dissolution. Record the volume of solvent required to fully dissolve the compound.
-
Heating: If the compound is not soluble at room temperature after adding a reasonable volume of solvent (e.g., 1 mL), gently heat the vial (e.g., to 50°C and then 80°C) and observe for dissolution.
-
Data Analysis: From this data, you can estimate the solubility in each solvent at different temperatures and select the most appropriate one for your reaction scale.
Protocol 2: Utilizing a Co-Solvent System for a Reaction
-
Initial Setup: In your reaction vessel, suspend this compound in your primary reaction solvent (e.g., THF).
-
Co-solvent Addition: While stirring, add a highly polar co-solvent (e.g., DMSO) dropwise until the this compound is fully dissolved.
-
Record Ratio: Note the final volume ratio of the primary solvent to the co-solvent.
-
Proceed with Reaction: Add the other reagents to the now homogenous solution. Be mindful that the change in solvent polarity might affect reaction kinetics.
Data and Visualizations
Table 1: Predicted Solubility of this compound in Common Solvents
Disclaimer: The following table is an estimation based on the known properties of this compound and solubility data for structurally similar compounds.[5][6] Experimental verification is highly recommended.
| Solvent | Predicted Solubility | Rationale / Notes |
| Dimethyl Sulfoxide (DMSO) | High | Highly polar aprotic solvent, excellent for many heterocyclic amines. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a strong polar aprotic solvent. |
| Methanol | Moderate to High | Polar protic solvent, capable of hydrogen bonding. |
| Ethanol | Moderate to High | Known to be a suitable solvent.[3] |
| Water | Moderate | Known to have moderate solubility.[3] Solubility is expected to be pH-dependent. |
| Acetonitrile | Low to Moderate | Less polar than DMF and DMSO. |
| Tetrahydrofuran (THF) | Low to Moderate | Lower polarity than other listed organic solvents. |
| Toluene | Low | Non-polar solvent, not expected to be a good choice. |
Diagrams
Caption: Decision workflow for solubilizing this compound.
Caption: pH-dependent partitioning of this compound.
References
-
Reddy's, D. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Dr. Reddy's Laboratories. Retrieved from [Link]
-
Reddy's, D. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Dr. Reddy's Laboratories. Retrieved from [Link]
-
Frontier, A. (2026). Workup: Amines. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
ChemistryViews. (2021, April 6). Solid-State Cross-Coupling Overcomes Solubility Issues. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). SOLVENTS. American Chemical Society. Retrieved from [Link]
-
Lee, S. H., et al. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food Science and Biotechnology, 29(10), 1419–1425. Retrieved from [Link]
-
Reddit. (2017, December 19). Any recommendations on guides to basic solvent choices for organic molecules? r/chemistry. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). SOLVENTS. American Chemical Society. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 1). How To Know What Reagents To Use In Organic Chemistry? [Video]. YouTube. Retrieved from [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Asian Journal of Pharmacy and Technology Innovation, 11(59), 1-2. Retrieved from [Link]
-
Al-Busaidi, J. K., et al. (2025). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. Journal of Surfactants and Detergents. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Semantic Scholar. (2017, September 1). Surfactant solutions for enhancing solubility of new arylquinolin-2-ones. Retrieved from [Link]
-
Chemsrc. (2025, August 20). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 14: Greener Approaches to Cross-Coupling. Retrieved from [Link]
-
ResearchGate. (2018, November 27). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
National Institutes of Health. (2018, November 27). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
MCAT Organic Chemistry Prep. (2020, October 27). Extraction for Separations and Purifications [Video]. YouTube. Retrieved from [Link]
-
National Institutes of Health. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
-
Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]
-
ResearchGate. (2013, July 4). How do I make this reaction work? Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Amino-6-methylpyrazine. PubChem. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 2-Amino-6-methylpyrazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link]
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Technical Support Center: Preventing Dimer Formation in 6-Methylpyrazin-2-amine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Methylpyrazin-2-amine. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of dimer formation in reactions involving this versatile heterocyclic amine. Our focus is on providing not just protocols, but a deep understanding of the underlying chemical principles to empower you to optimize your synthetic routes.
I. Frequently Asked Questions (FAQs)
Q1: What is dimer formation and why is it a problem in this compound reactions?
A1: Dimerization is a side reaction where two molecules of a starting material react with each other to form a symmetrical product, known as a dimer.[1] In the context of this compound, this typically occurs during cross-coupling reactions, such as Buchwald-Hartwig amination, leading to the formation of a bipyrazine species. This side reaction is undesirable because it consumes the starting material, reduces the yield of the desired product, and complicates the purification process due to the structural similarity between the product and the dimer byproduct.[1]
Q2: What are the primary mechanisms leading to dimer formation with this compound?
A2: Dimer formation, or homocoupling, involving this compound in palladium-catalyzed cross-coupling reactions can proceed through several pathways:
-
Oxidative Coupling: The nitrogen atoms in the pyrazine ring can coordinate with the palladium catalyst. Under certain conditions, particularly in the presence of an oxidant (like trace oxygen), this can facilitate the coupling of two aminopyrazine molecules.
-
Reductive Elimination from a Pd(II) Intermediate: In a typical Buchwald-Hartwig cycle, an oxidative addition of an aryl halide to Pd(0) is followed by coordination of the amine.[2] If a second molecule of this compound coordinates to the palladium center and displaces another ligand, a subsequent reductive elimination can lead to the dimer.
-
Catalyst Decomposition: The formation of palladium black or other inactive palladium species can sometimes catalyze homocoupling reactions.[1]
Q3: Which reaction types are most prone to dimer formation with this compound?
A3: Palladium-catalyzed cross-coupling reactions are the most common culprits for dimer formation with this compound. These include:
-
Buchwald-Hartwig Amination: This reaction, which forms C-N bonds, is particularly susceptible to the homocoupling of the amine.[2]
-
Suzuki-Miyaura Coupling: While less common for the amine itself, if this compound is part of a molecule with a halide, the corresponding boronic acid derivative can undergo homocoupling.[1]
-
Sonogashira Coupling: Similar to Suzuki coupling, if the pyrazine is halogenated, homocoupling of the alkyne partner can occur, a side reaction known as Glaser coupling.[1]
Q4: Can the inherent properties of this compound contribute to dimerization?
A4: Yes. The pyrazine ring is electron-deficient due to the two nitrogen atoms. This electronic nature can influence its reactivity. The amino group is electron-donating, which can activate the ring towards certain reactions. The interplay of these electronic effects, combined with the coordinating ability of the ring nitrogens and the amino group with the metal catalyst, can create a scenario where dimerization is a competing pathway.
II. Troubleshooting Guides: Strategies to Mitigate Dimer Formation
This section provides detailed troubleshooting strategies for specific issues encountered during reactions with this compound.
Issue 1: Significant Dimer Formation in Buchwald-Hartwig Amination
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Suboptimal Ligand Choice | The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the rates of oxidative addition, amine coordination, and reductive elimination. An inappropriate ligand may not sufficiently sterically hinder the coordination of a second amine molecule. | Use Sterically Hindered Ligands: Employ bulky, electron-rich phosphine ligands like tBuXPhos, DavePhos, or Josiphos-type ligands.[2][3] These ligands can promote the desired C-N bond formation and disfavor the pathways leading to dimerization.[4] |
| Inappropriate Base | Strong bases like sodium tert-butoxide (NaOtBu), while often effective, can sometimes promote side reactions.[4] | Screen Weaker Bases: Consider using weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4] These may require higher reaction temperatures or longer reaction times but can suppress dimer formation. |
| Presence of Oxygen | Trace amounts of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can initiate homocoupling pathways.[1] | Rigorous Degassing: Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.[1] Maintain a positive pressure of inert gas throughout the reaction. |
| High Reactant Concentration | Higher concentrations of this compound can increase the statistical probability of two amine molecules coordinating to the same palladium center. | Slow Addition: Add the this compound solution slowly to the reaction mixture using a syringe pump. This maintains a low instantaneous concentration of the amine, favoring the desired cross-coupling over homocoupling.[1] |
Issue 2: Low Yield and Presence of Dimer in Suzuki-Miyaura Coupling of a Halogenated this compound Derivative
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Homocoupling of Boronic Acid | The organoboron reagent can undergo homocoupling, especially in the presence of oxygen or with certain palladium catalyst systems.[1] | Optimize Reagent Addition Order: Add the boronic acid portion-wise or as a solution over time. Ensure rigorous exclusion of oxygen. |
| Catalyst Inhibition | The nitrogen atoms of the pyrazine ring can coordinate to the palladium center, inhibiting the catalytic cycle.[4] | Use Appropriate Catalysts and Ligands: Employ robust catalyst systems known for their effectiveness with electron-deficient heterocycles. Palladium(II) ONO pincer complex catalysts have shown promise in such couplings.[4] |
General Preventative Measures
-
Protecting the Amino Group: A highly effective, though multi-step, strategy is to protect the amino group of this compound. This temporarily reduces its nucleophilicity and coordinating ability, thus preventing it from participating in dimerization.[5] Common protecting groups for amines include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc).[6] The choice of protecting group depends on its stability under the reaction conditions and the ease of its subsequent removal.[5]
-
Temperature Control: Optimizing the reaction temperature can be crucial. Lowering the temperature may slow down the rate of dimerization relative to the desired reaction.[1]
III. Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination with Minimized Dimer Formation
This protocol incorporates best practices to suppress the homocoupling of this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol)
-
Sterically hindered phosphine ligand (e.g., tBuXPhos, 0.04 mmol)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask under an argon atmosphere, add the aryl halide, palladium precatalyst, ligand, and base.
-
Reagent Addition: Add the anhydrous, degassed solvent.
-
Amine Addition: In a separate flask, dissolve the this compound in a small amount of the reaction solvent. Add this solution to the reaction mixture dropwise over a period of 30-60 minutes at room temperature.
-
Reaction: Heat the reaction mixture to the optimized temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Protection of this compound with a Boc Group
Materials:
-
This compound (1.0 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Anhydrous solvent (e.g., dichloromethane or THF, 10 mL)
Procedure:
-
Dissolution: Dissolve this compound in the anhydrous solvent in a round-bottom flask.
-
Base Addition: Add triethylamine to the solution.
-
Boc₂O Addition: Cool the mixture to 0 °C in an ice bath and add di-tert-butyl dicarbonate portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the N-Boc protected product by column chromatography.
IV. Visualizing Reaction Pathways and Workflows
Dimer Formation in Buchwald-Hartwig Amination
Caption: Competing pathways in Buchwald-Hartwig amination leading to the desired product or an undesired dimer.
Troubleshooting Workflow for Dimer Prevention
Caption: A systematic workflow for troubleshooting and preventing dimer formation.
V. References
-
Benchchem. (n.d.). Managing impurities in the synthesis of substituted pyrazines. Retrieved from
-
Synthesis of substituted pyrazines from N-allyl malonamides. (2017, December 7). RSC Publishing. Retrieved from
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). Retrieved from
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from
-
Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources. (2025, November 14). ResearchGate. Retrieved from
-
Synthesis of substituted pyrazines from N-allyl malonamides. (n.d.). RSC Publishing. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. Retrieved from
-
TCI Chemicals. (n.d.). Protecting Agents. Retrieved from
-
5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (n.d.). MDPI. Retrieved from
-
6-Methylpyridin-2-amine. (n.d.). PMC - NIH. Retrieved from
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Minimizing Dimer Formation in Coupling Reactions. Retrieved from
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). Retrieved from
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Retrieved from
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020, October 12). PubMed Central. Retrieved from
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from
-
Protecting Groups for Amines. (2020, June 25). YouTube. Retrieved from
-
Protecting Groups List. (n.d.). SynArchive. Retrieved from
-
First Efficient Palladium-Catalyzed Aminations of Pyrimidines, 1,2,4-Triazines and Tetrazines by Original Methyl Sulfur Release. (n.d.). Retrieved from
-
23.13: Protection of Amino Groups in Synthesis. (2021, July 31). Chemistry LibreTexts. Retrieved from
-
CDH Fine Chemical. (n.d.). 2-Amino-6-Methylpyridine CAS No 1824-81-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from
-
Chemsrc. (2025, August 20). This compound | CAS#:5521-56-2. Retrieved from
-
NIH. (n.d.). 2-Amino-6-methylpyrazine | C5H7N3 | CID 12236939. PubChem. Retrieved from
-
Reaction of 2-amino-6-methylpyridine and steric hindrance. (n.d.). ResearchGate. Retrieved from
-
Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. (n.d.). MDPI. Retrieved from
-
Crucial role of palladium(0/ii) catalysts in the synthesis of multi-resonance thermally activated delayed fluorescence emitters. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from
-
Dimerization. (n.d.). Wikipedia. Retrieved from
-
Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][7][8]oxazines by intramolecular Hiyama coupling. (n.d.). PMC - NIH. Retrieved from
-
Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry. (2004, December 15). Retrieved from
-
Benchchem. (n.d.). A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5. Retrieved from
-
Catalysis for the hydrogenation of nitroaromatics by highly dispersed palladium nanoparticles anchored on a resorcin[2]arene-based metal–organic dimer containing amino groups. (n.d.). Inorganic Chemistry Frontiers (RSC Publishing). Retrieved from
-
Nitrite reaction with aromatic amines. (a) Reaction of 2-aminopyridine.... (n.d.). ResearchGate. Retrieved from
-
2-amino-6-methylpyrazine (C5H7N3). (n.d.). PubChemLite. Retrieved from
-
Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. (2021, July 16). NIH. Retrieved from
-
Mechanism and evolution of protein dimerization. (n.d.). PubMed - NIH. Retrieved from
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Technical Support Center: Optimization of Catalyst Loading for 6-Methylpyrazin-2-amine Coupling Reactions
Welcome to the technical support center dedicated to the optimization of catalyst loading for coupling reactions involving 6-Methylpyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in these critical synthetic transformations. The unique electronic properties of the pyrazine ring and the presence of the amine functionality can present specific challenges in achieving high-yielding and reproducible coupling reactions.[1][2] This resource aims to provide a clear path to successful optimization.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound resulting in low yield, even with standard catalyst loadings?
A1: Low yields in coupling reactions with this compound are often due to catalyst inhibition or deactivation. The nitrogen atoms in the pyrazine ring, particularly the one adjacent to the reaction site, can coordinate to the palladium catalyst, effectively poisoning it and hindering its catalytic activity.[1][2] Additionally, the amine group itself can act as a ligand, further complicating the catalytic cycle.[3]
To address this, consider the following:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, minimizing coordination from the pyrazine nitrogen and promoting the desired catalytic cycle.[4][5] Examples include biarylphosphine ligands like XPhos, RuPhos, or SPhos.[6]
-
Pre-catalyst Selection: Utilize well-defined palladium pre-catalysts. These are often more stable and provide a more consistent generation of the active Pd(0) species compared to traditional sources like Pd(OAc)₂.[5]
-
Reaction Conditions: Ensure strictly anhydrous and anaerobic conditions. Oxygen can lead to the oxidation and deactivation of both the palladium catalyst and phosphine ligands.[4]
Q2: I'm observing significant formation of homocoupled byproducts. What is the likely cause and how can I minimize it?
A2: Homocoupling, the reaction of two molecules of the same coupling partner, often indicates that the transmetalation step in the catalytic cycle is slow or inefficient relative to other pathways. This can lead to catalyst decomposition and the formation of unwanted byproducts.[4]
Troubleshooting Steps:
-
Optimize the Base: The choice of base is critical for the transmetalation step in Suzuki-Miyaura couplings and for the overall catalytic cycle in other cross-coupling reactions.[1][7] A weaker base might not be effective, while an overly strong base could lead to side reactions. For pyrazine substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred, although they may necessitate higher temperatures.[2]
-
Boronic Acid/Ester Quality: In Suzuki-Miyaura reactions, ensure the boronic acid or ester is of high purity and has not degraded. Protodeboronation, the cleavage of the C-B bond, can be a competing side reaction, especially with electron-deficient heterocycles like pyrazines.[2]
-
Adjust Stoichiometry: A slight excess of the boronic acid partner (e.g., 1.2-1.5 equivalents) can sometimes favor the desired cross-coupling over homocoupling.
Q3: Is it always better to use a higher catalyst loading to push a sluggish reaction to completion?
A3: Not necessarily. While increasing the catalyst loading can sometimes overcome issues of catalyst deactivation, excessively high concentrations can be detrimental.[5] High catalyst loadings can lead to an increase in side reactions, including homocoupling and catalyst decomposition, which can complicate product purification.[5][8] Furthermore, it significantly increases the cost of the synthesis. The goal is to find the optimal catalyst loading that provides a good balance between reaction rate, yield, and cost-effectiveness. A typical starting point for optimization is 1-2 mol %, which can then be systematically lowered.[9]
Q4: How do I choose the right solvent for my this compound coupling reaction?
A4: The solvent plays a crucial role in catalyst solubility, stability, and reactivity.[5] For Suzuki-Miyaura couplings, a mixture of an organic solvent (like toluene, dioxane, or THF) and water is often beneficial.[4][5] For Buchwald-Hartwig aminations, ethereal (e.g., dioxane, THF) or aromatic (e.g., toluene) solvents are commonly used.[5][9] It is generally advisable to avoid chlorinated solvents as they can inhibit the catalyst.[5] Always ensure your solvents are thoroughly degassed to remove dissolved oxygen.[4]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Conversion | 1. Catalyst poisoning by the pyrazine nitrogen.[1][2] 2. Inactive catalyst (e.g., oxidized Pd source). 3. Suboptimal ligand choice. 4. Incorrect base selection.[1] 5. Presence of oxygen or moisture.[4] | 1. Use bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphine ligands).[3] 2. Employ a reliable pre-catalyst.[5] 3. Screen a panel of ligands and bases. 4. Ensure all reagents and solvents are pure and dry, and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[6] |
| Reaction Stalls Prematurely | 1. Gradual catalyst deactivation during the reaction.[4] 2. Ligand degradation. 3. Insufficient base. | 1. Monitor the reaction by TLC, GC, or LC-MS. A slowing reaction rate is indicative of catalyst deactivation.[4] 2. Consider a modest increase in catalyst loading.[4] 3. Evaluate more robust ligands, such as N-heterocyclic carbenes (NHCs), which can offer greater stability.[4] 4. Ensure sufficient equivalents of base are used (typically 2-3 equivalents). |
| Formation of Dark Precipitate (Palladium Black) | 1. Catalyst decomposition to elemental palladium.[10] 2. Inefficient ligand stabilization of the Pd(0) species. | 1. Increase the ligand-to-palladium ratio slightly (e.g., from 1:1 to 1.2:1). However, be aware that excess ligand can sometimes inhibit the reaction.[5] 2. Ensure rigorous exclusion of air. 3. Lower the reaction temperature if possible. |
| Inconsistent Results Between Batches | 1. Variability in reagent purity (especially the boronic acid or halide). 2. Inconsistent inert atmosphere or solvent degassing. 3. Use of unreliable catalyst precursors like Pd(OAc)₂.[11] | 1. Use freshly purchased or purified reagents. 2. Standardize the reaction setup and degassing procedure. 3. Switch to a more stable and reliable pre-catalyst.[5] |
Experimental Protocols
General Procedure for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling
This protocol outlines a general approach to optimizing the catalyst loading for the coupling of this compound with an aryl boronic acid.
1. Reagent Preparation:
-
In a flame-dried Schlenk tube under an inert atmosphere (Argon), add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
In a separate glovebox or under a positive pressure of inert gas, prepare a stock solution of the palladium pre-catalyst and ligand in the reaction solvent.
2. Catalyst Addition and Reaction Setup:
-
To the Schlenk tube containing the substrates and base, add the appropriate volume of the catalyst/ligand stock solution to achieve the desired initial catalyst loading (e.g., 1 mol %).
-
Add the degassed solvent (e.g., a 4:1 mixture of toluene and water) to the reaction mixture.[2]
3. Reaction Execution and Monitoring:
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC, or LC-MS.
4. Optimization Workflow:
-
If the reaction proceeds to completion with 1 mol % catalyst, subsequent reactions should be set up with progressively lower catalyst loadings (e.g., 0.5 mol %, 0.1 mol %, 0.05 mol %) to determine the minimum effective concentration.
-
If the initial reaction is sluggish or stalls, consider screening different ligands or bases before increasing the catalyst loading.
Visualizing the Optimization Workflow
Caption: A logical workflow for optimizing catalyst loading in coupling reactions.
In-Situ Monitoring Techniques for Catalyst Activity
For a more advanced understanding of catalyst behavior during the reaction, consider employing in-situ analytical techniques. These methods provide real-time information about the catalyst's state and can help elucidate deactivation pathways.[12][13]
| Technique | Information Gained |
| In-situ NMR Spectroscopy | Can provide information on the structure of catalytic intermediates and ligand coordination. |
| In-situ IR Spectroscopy (DRIFTS) | Useful for observing the adsorption of reactants and the formation of surface intermediates on heterogeneous catalysts.[14] |
| In-situ X-ray Absorption Spectroscopy (XAS) | Allows for the determination of the oxidation state and coordination environment of the metal center during the reaction.[14] |
| In-situ Environmental Transmission Electron Microscopy (ETEM) | Provides direct visualization of catalyst nanoparticles, allowing for the observation of changes in size, shape, and aggregation under reaction conditions.[14][15] |
References
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. (2015, March 27). PubMed.
- Advances in In Situ Investigations of Heterogeneous Catalytic Ammonia Synthesis - MDPI. (n.d.). MDPI.
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Benzofurans - Benchchem. (n.d.). Benchchem.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022, July 10).
- CATALYSIS – Characterization of Catalysts: Surface and In- Situ Methods - ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). (n.d.). EOLSS.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. (2025, August 6).
- (PDF) Advances in in situ/operando techniques for catalysis research: enhancing insights and discoveries - ResearchGate. (n.d.).
- Catalyst Activity Detection - Catalysts / Alfa Chemistry. (n.d.). Alfa Chemistry.
- Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species | ACS Catalysis - ACS Publications. (2018, March 16).
- Real-Time Catalyst Observations Using In Situ TEM - AXT Pty Ltd. (n.d.). AXT Pty Ltd.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (n.d.).
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (n.d.). NIH.
- Pd(II)
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts.
- The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC - NIH. (2018, July 10). NIH.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (2022, December 27). MDPI.
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A. (2023, January 9). RSC Publishing.
- Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Reddit.
- Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (n.d.). ChemRxiv.
- Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI. (n.d.). MDPI.
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). University of Groningen.
- Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions - Benchchem. (n.d.). Benchchem.
- Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem. (n.d.). Benchchem.
- Process optimization for acid-amine coupling: a catalytic approach - ResearchGate. (2022, August 31).
- Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PubMed Central. (2024, December 16). PubMed Central.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts.
- 2-Amino-6-methylpyrazine | C5H7N3 | CID 12236939 - PubChem - NIH. (n.d.). NIH.
- Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides - Benchchem. (n.d.). Benchchem.
- Technical Support Center: Optimizing Coupling Reactions with Piperazin-2-ylmethanol - Benchchem. (n.d.). Benchchem.
- Amine degradation in CO2 capture. 2. New degradation products of MEA. Pyrazine and alkylpyrazines: Analysis, mechanism of formation and toxicity | Request PDF - ResearchGate. (n.d.).
- The amide group and its preparation methods by acid-amine coupling reactions: an overview - ResearchGate. (n.d.).
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
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Technical Support Center: Troubleshooting Failed N-arylation of 6-Methylpyrazin-2-amine
Welcome to the technical support guide for the N-arylation of 6-Methylpyrazin-2-amine. This resource is tailored for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. The unique electronic properties of the pyrazine ring system can often lead to unexpected outcomes in cross-coupling reactions. This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to navigate these complexities and achieve successful C-N bond formation.
Troubleshooting Guide: A Problem-Solution Approach
This section is designed to address the most common failure points in the N-arylation of this compound. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Issue 1: No Reaction or Very Low Conversion
Question: I am attempting a Buchwald-Hartwig amination of this compound with an aryl bromide, but I am observing no product formation, and my starting materials are largely unreacted. What are the likely causes and how can I fix this?
Answer: This is a frequent challenge, often rooted in catalyst inhibition or suboptimal reaction conditions. The pyrazine nitrogen atoms can act as ligands for the palladium catalyst, effectively poisoning it and halting the catalytic cycle.[1] Additionally, the electron-deficient nature of the pyrazine ring can make oxidative addition more difficult.[2]
Here’s a systematic approach to troubleshoot this issue:
-
Catalyst and Ligand Selection are Crucial: Standard palladium catalysts may not be robust enough. For electron-deficient heteroaromatic amines like this compound, more specialized catalyst systems are often required.[1]
-
Recommendation: Switch to a more active, electron-rich, and sterically hindered ligand. Ligands such as XPhos, RuPhos, or BrettPhos have demonstrated success in coupling challenging heteroaromatic substrates.[3] Consider using a pre-catalyst, like an XPhos-Pd-G3, to ensure the formation of the active catalytic species.[4]
-
-
Base Selection and its Impact: The choice of base is critical. Strong bases like sodium tert-butoxide (NaOtBu) are commonly used in Buchwald-Hartwig aminations, but they can sometimes lead to side reactions or degradation of sensitive substrates.
-
Recommendation: If using a strong base, ensure it is fresh and handled under anhydrous conditions. For more sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, although they may necessitate higher reaction temperatures or longer reaction times.[1]
-
-
Solvent and Temperature Optimization: The reaction medium plays a significant role in catalyst stability and reactivity.
-
Recommendation: Aprotic polar solvents like toluene or dioxane are generally preferred.[4] If you are observing low conversion, a systematic increase in temperature (e.g., from 90°C to 110°C) can help overcome the activation energy barrier for oxidative addition.
-
Issue 2: Formation of Side Products
Question: My reaction is proceeding, but I am observing significant formation of a side product that appears to be the hydrodehalogenated arene. What is causing this and how can I suppress it?
Answer: The formation of the hydrodehalogenated arene is a common side reaction in palladium-catalyzed cross-coupling reactions and is often the result of a competing β-hydride elimination pathway. This can be exacerbated by certain ligands and bases.
-
Ligand Choice: The steric and electronic properties of the phosphine ligand can influence the relative rates of reductive elimination (product formation) and β-hydride elimination (side product formation).
-
Recommendation: Employing bulky, electron-rich ligands can often favor the desired reductive elimination pathway.
-
-
Base and Solvent Considerations: The nature of the base and solvent can also play a role.
-
Recommendation: Ensure your solvent is anhydrous, as water can be a proton source for the hydrodehalogenation. If using a strong base, consider switching to a weaker, non-nucleophilic base.
-
Frequently Asked Questions (FAQs)
Q1: What are the best catalytic systems for the N-arylation of heteroaromatic amines?
A1: For electron-deficient heteroaromatic amines like this compound, palladium-based catalysts with bulky, electron-rich phosphine ligands are generally the most effective. Systems like Pd₂(dba)₃ with ligands such as XPhos, RuPhos, or Josiphos-type ligands have shown broad applicability.[3][5] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives, offering high stability and activity.[6][7]
Q2: Can I use a copper-catalyzed (Ullmann) N-arylation for this compound?
A2: Yes, Ullmann-type couplings are a viable alternative to palladium-catalyzed methods.[8] They typically require a copper(I) salt (e.g., CuI) and often a ligand such as a diamine or an amino acid.[9] While Ullmann reactions can be effective, they often require higher reaction temperatures compared to modern Buchwald-Hartwig protocols.[8]
Q3: My product is difficult to purify. Are there any common strategies for isolating N-aryl pyrazinamines?
A3: The purification of N-aryl pyrazinamines can be challenging due to the potential for the product to chelate to silica gel.
-
Recommendation 1: Consider using a less acidic stationary phase for column chromatography, such as alumina.
-
Recommendation 2: Adding a small amount of a volatile base, like triethylamine, to the eluent can help to suppress tailing and improve separation.
-
Recommendation 3: If the product is sufficiently crystalline, recrystallization can be an effective purification method.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of this compound
This protocol provides a starting point for the optimization of your reaction.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Data Presentation
Table 1: Recommended Starting Conditions for Catalyst System Screening
| Catalyst System | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| System 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 |
| System 2 | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 |
| System 3 | XPhos Pd G3 | (pre-catalyst) | Cs₂CO₃ | Toluene | 100 |
| System 4 (Ullmann) | CuI | L-proline | K₂CO₃ | DMSO | 120 |
Visualizations
Troubleshooting Workflow for Failed N-arylation
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle. [10]
References
-
Inorganics. (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
ResearchGate. (n.d.). Modulating Electronic Properties of N-Heterocyclic Carbene Ligands: Effects on the Pd-Catalyzed Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Thieme. (n.d.). First Efficient Palladium-Catalyzed Aminations of Pyrimidines, 1,2,4-Triazines and Tetrazines by Original Methyl Sulfur Release. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]
-
PubMed. (2019). The Buchwald-Hartwig Amination After 25 Years. Retrieved from [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 3. research.rug.nl [research.rug.nl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
"6-Methylpyrazin-2-amine" reaction scale-up challenges and solutions
Technical Support Center: 6-Methylpyrazin-2-amine Scale-Up
Welcome to the technical support guide for the synthesis and scale-up of this compound. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or production scale. Below, you will find troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and process safety.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and their primary scale-up concerns?
There are two prevalent routes for synthesizing aminopyrazines: the Chichibabin reaction and palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). Each presents distinct scale-up challenges.
-
Chichibabin Amination : This method involves the direct amination of a pyrazine ring using a strong base like sodium amide (NaNH₂).[1][2] While atom-economical, its scale-up is hazardous due to the use of highly reactive and potentially explosive sodium amide and the evolution of hydrogen gas.[1] Harsh reaction conditions (high temperatures) are often required.[3]
-
Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling of an amine with a halopyrazine is a more modern and generally milder approach.[4] Scale-up challenges include catalyst cost and deactivation, ensuring anaerobic conditions, managing insoluble inorganic bases, and removing palladium traces from the final product.[5][6]
Comparison of Synthetic Routes:
| Feature | Chichibabin Amination | Buchwald-Hartwig Amination |
| Primary Reagents | Pyrazine, Sodium Amide (NaNH₂) | Halopyrazine, Amine, Palladium Catalyst, Ligand, Base (e.g., NaOtBu) |
| Key Advantages | High atom economy, inexpensive reagents | Milder conditions, broad substrate scope, high functional group tolerance[4] |
| Major Scale-Up Hurdles | Extreme safety hazards (NaNH₂, H₂ gas), high temperatures, potential for runaway reactions.[1][2] | Catalyst cost/sourcing, strict anaerobic conditions, palladium removal, handling of insoluble bases.[6] |
Troubleshooting Guide: Reaction Scale-Up
Q2: My reaction is experiencing a thermal runaway or is difficult to control thermally. What's happening and how can I fix it?
Root Cause: Amination reactions are often exothermic.[7][8] On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation to the surroundings. When scaling up, the volume increases cubically while the surface area for heat exchange only increases squarely. This mismatch leads to heat accumulation, which accelerates the reaction rate, generating even more heat in a dangerous positive feedback loop known as a "runaway reaction".[7][9][10]
Solutions:
-
Perform Thermal Hazard Analysis: Before scale-up, use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR). This data is critical for safe process design.[11]
-
Implement Semi-Batch or Continuous Flow Processing: Instead of adding all reagents at once (batch mode), add the limiting reagent gradually (semi-batch). This controls the rate of reaction and heat generation. For larger scales, transitioning to a continuous flow reactor offers superior heat transfer and temperature control, significantly enhancing safety.[5][12][13]
-
Improve Heat Removal: Ensure your reactor has an adequate cooling jacket and that the heat transfer fluid is at the correct temperature and flow rate. The choice of solvent can also impact heat dissipation.
-
Re-evaluate Reaction Conditions: Lowering the reaction temperature, even if it prolongs the reaction time, is a key strategy to maintain control.[10]
Q3: The reaction yield has dropped significantly upon scale-up, and I'm seeing new impurities. What should I investigate?
Root Cause: A drop in yield and change in impurity profile during scale-up can be attributed to several factors, including inefficient mixing, poor temperature control, or sensitivity to atmospheric conditions. Localized "hot spots" due to poor mixing can cause decomposition of reagents or products, leading to new side reactions.[14] Similarly, inefficient mixing can create areas of high reagent concentration, favoring alternative reaction pathways.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and impurity issues.
Q4: My product is difficult to isolate and purify at a larger scale. What strategies can improve this?
Root Cause: Purification methods that are simple in the lab, like chromatography, are often impractical and costly at an industrial scale.[14] Crystallization, the preferred industrial purification method, can be challenging to scale as factors like cooling rate, agitation, and supersaturation become harder to control precisely, affecting crystal size, shape, and purity. Oily products or those with stubborn, structurally similar impurities present significant challenges.
Solutions:
-
Optimize Crystallization:
-
Solvent Screening: Perform a thorough screening to find a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures, while effectively rejecting impurities.
-
Controlled Cooling: Implement a programmed cooling profile rather than crash-cooling. A slow cooling rate generally produces larger, purer crystals.
-
Seeding: Introduce a small quantity of pure product crystals at the appropriate temperature to control nucleation and ensure consistent crystal size.
-
-
Consider a Salt Screen: If the freebase product is difficult to crystallize or handle, converting it to a stable, crystalline salt (e.g., hydrochloride, tosylate) can dramatically improve isolation and handling properties.[14]
-
Extraction Optimization: For liquid-liquid extractions, ensure proper mixing and sufficient settling time. The choice of extraction solvent is critical; for pyrazines, solvents like MTBE or ethyl acetate may co-extract impurities like imidazoles, requiring further cleanup steps.[15]
-
Distillation: If the product is thermally stable and volatile, distillation can be an effective large-scale purification technique.[15]
Q5: (Buchwald-Hartwig Specific) How do I manage the insoluble base and remove the palladium catalyst effectively?
Root Cause: Strong inorganic bases like sodium tert-butoxide (NaOtBu) are often used but have poor solubility, which can lead to reproducibility issues and mixing challenges on a large scale.[6] After the reaction, residual palladium must be removed to meet strict regulatory limits for active pharmaceutical ingredients (APIs), typically <10 ppm.[14]
Solutions:
-
Managing Insoluble Bases:
-
Homogeneous Organic Bases: Investigate the use of soluble organic bases like DBU. This can simplify reaction setup and improve reproducibility, making the process more amenable to continuous flow platforms.[5][6]
-
Particle Size Control: If using an inorganic base, ensure consistent particle size and effective agitation to maintain a uniform slurry.
-
-
Palladium Removal (Scavenging):
-
Carbon Treatment: Activated carbon is a common and cost-effective method for scavenging palladium. The efficiency depends on the grade of carbon, temperature, and contact time.
-
Thiol-Based Scavengers: Functionalized silica gels or resins containing thiol groups are highly effective at binding palladium. These can be stirred in the product solution and then filtered off.
-
Crystallization: Often, a well-designed crystallization step can effectively purge residual palladium into the mother liquor.[14]
-
Sources
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Milder Conditions for the Chichibabin Reaction - ChemistryViews [chemistryviews.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. icheme.org [icheme.org]
- 8. Thermal Hazards Reaction: Understanding - zeal [zealinstruments.com]
- 9. stonehousesafety.com [stonehousesafety.com]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Characterizing Impurities in 6-Methylpyrazin-2-amine Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of 6-Methylpyrazin-2-amine. As a critical intermediate in various chemical industries, ensuring its purity is paramount. This document provides in-depth troubleshooting, frequently asked questions, and validated experimental protocols to address challenges related to impurity identification and characterization.
Part 1: Frequently Asked Questions (FAQs) about Potential Impurities
This section addresses common questions regarding the origin and identity of impurities that may arise during the synthesis and storage of this compound.
Q1: What are the most probable synthetic routes for this compound, and what impurities can be expected from each?
A1: Based on established pyrazine chemistry, two primary synthetic routes are most plausible for the industrial production of this compound. Each route presents a unique impurity profile.
Route A: Nucleophilic Aromatic Substitution of 2-Chloro-6-methylpyrazine
This is a common and direct method involving the amination of a halogenated pyrazine precursor. The reaction typically involves heating 2-chloro-6-methylpyrazine with ammonia in a suitable solvent.
-
Process-Related Impurities:
-
Unreacted Starting Material: Residual 2-chloro-6-methylpyrazine[1][2][3][4][5] may be present if the reaction does not go to completion.
-
Over-alkylation/Dimerization Products: Under certain conditions, the product can react with the starting material to form dimeric impurities.
-
Hydrolysis Product: If water is present in the reaction mixture, 2-chloro-6-methylpyrazine can hydrolyze to form 6-methylpyrazin-2-ol.
-
Route B: Condensation of a 1,2-Dicarbonyl Compound with an Amidine
This classical approach to pyrazine synthesis involves the condensation of a dicarbonyl compound with a source of the N-C-N fragment. For this compound, a plausible route involves the reaction of methylglyoxal with aminoguanidine.
-
Process-Related Impurities:
-
Positional Isomer: The reaction of methylglyoxal with aminoguanidine can lead to the formation of the isomeric 3-amino-5-methyl-1,2,4-triazine and 3-amino-6-methyl-1,2,4-triazine, which could potentially rearrange or be present as impurities[6][7]. A more direct pyrazine synthesis could involve a different diamine source, but positional isomers remain a risk. The regioisomeric impurity, 5-methylpyrazin-2-amine, could also be present if the starting materials are not specific.
-
Unreacted Starting Materials: Residual methylglyoxal and aminoguanidine.
-
Side-Reaction Products: Self-condensation of methylglyoxal or other side reactions of the highly reactive starting materials can lead to a variety of byproducts.
-
Q2: What are the potential degradation products of this compound?
A2: Forced degradation studies are essential to predict and identify potential degradation products that may form during storage or under stress conditions[8][9][10][11][12]. For this compound, the following degradation pathways are plausible:
-
Oxidative Degradation: The pyrazine ring and the amino group are susceptible to oxidation. Exposure to oxidizing agents (e.g., hydrogen peroxide) can lead to the formation of N-oxides or hydroxylated species.
-
Hydrolytic Degradation: Under acidic or basic conditions, the amino group can be hydrolyzed to a hydroxyl group, yielding 6-methylpyrazin-2-ol.
-
Photolytic Degradation: Exposure to UV light can induce a range of degradation reactions, including dimerization, ring opening, or the formation of other complex photoproducts.
| Stress Condition | Potential Degradation Product | Plausible Mechanism |
| Oxidation (e.g., H₂O₂) | This compound-N-oxide | Oxidation of the pyrazine nitrogen atoms. |
| Hydroxylated derivatives | Oxidation of the pyrazine ring. | |
| Acid/Base Hydrolysis | 6-Methylpyrazin-2-ol | Nucleophilic substitution of the amino group by a hydroxyl group. |
| Photolysis (UV light) | Dimeric products, ring-opened products | Photochemical reactions leading to bond formation or cleavage. |
Q3: How can I differentiate between positional isomers, such as this compound and 5-methylpyrazin-2-amine?
A3: Differentiating between positional isomers is a common challenge in the analysis of substituted pyrazines. A combination of chromatographic and spectroscopic techniques is required for unambiguous identification:
-
Chromatography (HPLC/GC): The polarity and volatility of positional isomers are often slightly different, allowing for their separation by a well-optimized chromatographic method. A stability-indicating HPLC method with a suitable column (e.g., C18) and mobile phase gradient can often resolve these isomers. For volatile pyrazines, GC with a polar column (e.g., a WAX-type column) is also effective.
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing isomers. The chemical shifts and coupling patterns of the aromatic protons on the pyrazine ring will be distinct for each isomer. 2D NMR techniques like HMBC and HSQC can provide definitive structural information by showing correlations between protons and carbons.
-
Mass Spectrometry (GC-MS/LC-MS): While the electron ionization (EI) mass spectra of positional isomers can be very similar, there may be subtle differences in the relative abundances of fragment ions. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, but will not differentiate between isomers.
Part 2: Troubleshooting Analytical Methods
This section provides practical advice for resolving common issues encountered during the analysis of this compound.
Q4: I am seeing unexpected peaks in my HPLC analysis of a this compound sample. How do I identify them?
A4: The appearance of unexpected peaks in an HPLC chromatogram is a common issue. A systematic approach is necessary for their identification.
-
Inject a Blank: First, inject your mobile phase/solvent blank to rule out any "ghost peaks" or solvent impurities.
-
LC-MS Analysis: Couple your HPLC to a mass spectrometer. The mass-to-charge ratio (m/z) of the unknown peak is the most critical piece of information for its identification.
-
Propose Structures: Based on the molecular weight obtained from MS, and considering the synthetic route and potential degradation pathways, propose possible structures for the impurity.
-
Confirmation: The proposed structure should be confirmed by comparing its retention time and mass spectrum with a synthesized reference standard, or by collecting the peak and performing NMR analysis.
Q5: My GC-MS analysis shows several peaks with similar mass spectra. How can I distinguish between them?
A5: Similar mass spectra are common for isomers. Here's how to approach this:
-
Retention Time: Even with similar mass spectra, isomers often have slightly different retention times on a GC column. Ensure your GC method has sufficient resolution.
-
Fragmentation Pattern Analysis: Carefully examine the relative intensities of the fragment ions. While the fragments themselves may be the same, their abundances can differ between isomers. For amines, alpha-cleavage is a dominant fragmentation pathway, and the resulting fragments can be diagnostic[13][14].
-
Use a Different Column: If co-elution is suspected, try a GC column with a different stationary phase (e.g., switching from a non-polar to a polar column) to alter the selectivity.
-
Chemical Derivatization: Derivatizing the sample before GC-MS analysis can sometimes improve the separation of isomers and lead to more distinct mass spectra[5][15].
Q6: The NMR spectrum of my sample is complex with many unassigned signals. What is the best approach to identify these impurities?
A6: A complex NMR spectrum indicates the presence of multiple components.
-
Reference Spectra: Obtain reference ¹H and ¹³C NMR spectra for your starting materials and the pure this compound product. This will help you subtract the known signals.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same molecule, helping to piece together fragments of a structure.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of a molecule.
-
-
LC-NMR: If available, this technique physically separates the impurities by HPLC and then directs them into the NMR spectrometer for individual analysis.
Part 3: Experimental Protocols and Methodologies
These protocols provide a starting point for the analysis of this compound and its impurities. Optimization may be required for specific instrumentation and samples.
Protocol 1: Stability-Indicating HPLC Method for Impurity Profiling
This reverse-phase HPLC method is designed to separate this compound from its potential process-related impurities and degradation products.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 310 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Rationale: The C18 column provides good retention for the moderately polar pyrazine compounds. The gradient elution allows for the separation of impurities with a wide range of polarities. Formic acid is used as a mobile phase modifier to improve peak shape.
Protocol 2: GC-MS Method for Identification of Volatile and Semi-Volatile Impurities
This method is suitable for identifying volatile impurities such as residual starting materials and some degradation products.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Rationale: A non-polar column like DB-5ms provides good separation based on boiling points. The temperature program allows for the elution of a wide range of volatile and semi-volatile compounds. Standard EI at 70 eV provides reproducible fragmentation patterns for library matching.
Protocol 3: NMR Spectroscopy for Structural Elucidation of Impurities
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integrations, and coupling constants of all proton-containing species.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.
-
2D Experiments (COSY, HSQC, HMBC): Use these experiments to establish connectivity within molecules and unambiguously assign structures to unknown impurities.
-
Rationale: A combination of 1D and 2D NMR experiments provides comprehensive structural information, which is essential for the definitive identification of unknown impurities.
Protocol 4: Forced Degradation Study Protocol
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound[8][9][10][11][12].
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solution at 80 °C for 48 hours.
-
Photodegradation: Expose a solution to UV light (e.g., in a photostability chamber) as per ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples by the validated stability-indicating HPLC method (Protocol 1) and by LC-MS to identify and characterize the degradation products.
References
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Forced degradation studies. MedCrave online. [Link]
-
Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
-
GCMS Section 6.15. Whitman People. [Link]
-
Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions. PubMed. [Link]
-
Mass Spectrometry: Fragmentation. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]
-
2-Amino-6-methylpyrazine. PubChem. [Link]
-
2-Chloro-6-methylpyrazine. PubChem. [Link]
-
The reaction of methylglyoxal with aminoguanidine under physiological conditions and prevention of methylglyoxal binding to plasma proteins. PubMed. [Link]
-
6-Methylpyridin-2-amine. ResearchGate. [Link]
-
2-Amino-6-Chloropyrazine. PubChem. [Link]
- Preparation method, product and application of 2-amino-5-methylpyrazine.
-
1 CHAPTER 6 1 2 GC EI and CI Fragmentation and Interpretation of Spectra 3 4 6.1 Introduction 5 6 Before discussing fragmentatio. Whitman People. [Link]
-
Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process. RSC Publishing. [Link]
-
Stability indicating methods for assay of mequitazine in presence of its degradate. PubMed. [Link]
-
Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. Oriental Journal of Chemistry. [Link]
-
Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks - Virginia Tech. [Link]
-
Reaction of 2-amino-6-methylpyridine and steric hindrance. ResearchGate. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Hochschule Bonn-Rhein-Sieg. [Link]
-
2-Methylpyrazine. PubChem. [Link]
-
2-methyl-6-vinyl pyrazine, 13925-09-2. The Good Scents Company. [Link]
-
HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). NIH. [Link]
- US4628097A - Process for the preparation of 2-amino-alkylpyridines.
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- 2. Catalytic Amination of 2-Substituted Pyridines with Hydrazine Derivatives [ouci.dntb.gov.ua]
- 3. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
- 7. PubChemLite - 2-amino-6-methylpyrazine (C5H7N3) [pubchemlite.lcsb.uni.lu]
- 8. guidechem.com [guidechem.com]
- 9. prepchem.com [prepchem.com]
- 10. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 11. Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 14. h-brs.de [h-brs.de]
- 15. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
"6-Methylpyrazin-2-amine" stability issues under acidic or basic conditions
Welcome to the technical support guide for 6-Methylpyrazin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound under various experimental conditions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established principles of chemical stability and analysis.
Introduction
This compound is a heterocyclic amine with a pyrazine core, a class of compounds recognized for their roles as flavoring agents and as building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] While the pyrazine ring is generally stable, the substituents, particularly the amine group, can influence its reactivity and stability, especially under acidic or basic conditions.[2][3] Understanding the potential degradation pathways is crucial for developing robust formulations, ensuring accurate analytical measurements, and maintaining the integrity of your research.
This guide will address common questions and issues related to the stability of this compound, offering explanations grounded in chemical principles and providing actionable protocols to assess and manage potential degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic solutions?
While specific degradation kinetics for this compound are not extensively documented in the literature, based on the chemistry of related heterocyclic amines, the primary concern under acidic conditions is the potential for hydrolysis of the amino group.[4] The pyrazine ring itself is relatively robust, but strong acidic conditions, particularly at elevated temperatures, can lead to the substitution of the amine group with a hydroxyl group, forming 6-methylpyrazin-2-ol.
The reaction is catalyzed by hydronium ions (H₃O⁺). The nitrogen atoms in the pyrazine ring will be protonated at low pH, which can influence the electron density of the ring and potentially affect the stability of the C-N bond of the amino group. Significant degradation is more likely at lower pH values (typically pH 1-3) and elevated temperatures.[4]
Q2: I am observing an unexpected peak in my HPLC analysis after treating this compound with a strong acid. What could it be?
An additional peak appearing in your chromatogram during an acidic stress test likely represents a degradation product. The most probable primary degradation product is 6-methylpyrazin-2-ol, formed via hydrolysis of the amine group. To confirm the identity of this new peak, Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly effective technique for identifying unknown degradation products.[4]
Q3: How does this compound behave under basic conditions?
The stability of this compound under basic conditions is generally expected to be higher than under strong acidic conditions. The amine group is less likely to undergo hydrolysis in a basic medium. However, at very high pH and elevated temperatures, other degradation pathways could be initiated, although these are generally less common for this class of compounds. It is always recommended to perform a forced degradation study under basic conditions to confirm stability in your specific experimental matrix.
Q4: Can the methyl group on the pyrazine ring be oxidized?
Oxidation of the methyl group to a carboxylic acid is a potential degradation pathway, although this typically requires oxidative stress conditions (e.g., exposure to hydrogen peroxide, light, or oxidizing agents) rather than solely acidic or basic conditions.[5] If your experimental setup involves potential oxidants, you should consider this degradation route.
Q5: What are the ideal storage conditions for this compound solutions?
For optimal stability, this compound and its solutions should be stored in well-closed vessels in a refrigerated and dark environment.[5] For solutions, using buffered systems to maintain a neutral pH is advisable if the compound is to be stored for an extended period.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the handling and analysis of this compound.
Issue 1: Loss of parent compound peak area in HPLC analysis over time.
| Potential Cause | Troubleshooting Steps |
| Degradation due to acidic mobile phase. | 1. Check the pH of your mobile phase. If it is highly acidic, consider using a less acidic modifier or a different buffer system. 2. Analyze samples immediately after preparation to minimize exposure time to the acidic mobile phase. 3. Perform a forced degradation study to confirm if the mobile phase is causing degradation (see Protocol 1). |
| Adsorption to container surfaces. | 1. Use silanized glass vials or polypropylene vials to minimize adsorption. 2. Include a small percentage of an organic solvent (e.g., acetonitrile) in your sample diluent. |
| Photodegradation. | 1. Protect your samples from light by using amber vials or covering them with aluminum foil. 2. Conduct a photostability study to assess the compound's sensitivity to light. |
Issue 2: Appearance of multiple unknown peaks in the chromatogram during a stability study.
| Potential Cause | Troubleshooting Steps |
| Complex degradation pathways. | 1. Use a stability-indicating HPLC method with a gradient elution to ensure separation of all degradation products.[4] 2. Employ LC-MS to identify the mass of the unknown peaks and propose potential structures.[6][7] 3. Consider secondary degradation, where primary degradation products break down further. |
| Interaction with excipients or other components in the formulation. | 1. Conduct stress testing on the active pharmaceutical ingredient (API) alone to establish its intrinsic stability profile. 2. Test the stability of the API in the presence of each excipient individually to identify any incompatibilities. |
Logical Flow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under acidic and basic stress conditions, as recommended by regulatory guidelines.[8][9]
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
HPLC system with UV detector or LC-MS
-
pH meter
-
Volumetric flasks and pipettes
-
Heating block or water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Sample Preparation for Stress Testing:
-
Acid Hydrolysis:
-
Pipette 1 mL of the stock solution into two separate vials.
-
To one vial, add 1 mL of 0.1 M HCl.
-
To the other vial, add 1 mL of 1 M HCl.
-
-
Base Hydrolysis:
-
Pipette 1 mL of the stock solution into two separate vials.
-
To one vial, add 1 mL of 0.1 M NaOH.
-
To the other vial, add 1 mL of 1 M NaOH.
-
-
Control Sample: Pipette 1 mL of the stock solution into a vial and add 1 mL of water.
-
-
Incubation:
-
Incubate all samples at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC or LC-MS method.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound.
-
Determine the relative peak areas of any degradation products.
-
If using LC-MS, analyze the mass spectra of the degradation products to propose their structures.
-
Recommended Stress Conditions Summary
| Condition | Reagent | Concentration | Temperature |
| Acid Hydrolysis | HCl or H₂SO₄ | 0.1 M - 1 M | Room Temp to 60°C |
| Base Hydrolysis | NaOH or KOH | 0.1 M - 1 M | Room Temp to 60°C |
Workflow for Forced Degradation Study
Caption: Forced degradation experimental workflow.
References
- Rey, A., et al. (2013). Amine Degradation in CO2 Capture. 2. New degradation products of MEA. Pyrazine and alkylpyrazines: analysis, mechanism of formation and toxicity. International Journal of Greenhouse Gas Control, 19, 576-583.
-
Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-1320. Available from: [Link]
-
Laboratoire Sciences, Bioanalytiques et Miniaturisation. (n.d.). Characterization of the degradation products of amines used for post combustion CO2 capture. Retrieved from [Link]
- Zhang, Y., et al. (2021).
-
Sareen, D., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(1), 603-610. Available from: [Link]
- Yadav, M., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
- Müller, R., & Rappert, S. (2010). Pyrazines: Occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-1320.
-
Wang, Y., et al. (2024). Biodegradation of Cyromazine by Mycobacterium sp. M15: Performance, Degradation Pathways, and Key Enzymes. Journal of Agricultural and Food Chemistry, 72(36), 19656-19665. Available from: [Link]
- Sharma, R., et al. (2021). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 14(10), 5553-5559.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38435-38442.
-
Li, J., et al. (2014). Chemical modification and degradation of atrazine in Medicago sativa through multiple pathways. Journal of Hazardous Materials, 280, 201-209. Available from: [Link]
- Cuzuel, V. (2015). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical. (Doctoral dissertation, Université Pierre et Marie Curie-Paris VI).
-
LookChem. (n.d.). 2-Amino-6-methylpyrazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12236939, this compound. Retrieved from [Link]
- Draguta, S., et al. (2012). 6-Methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3466.
- Bello, A., & Idem, R. (2005). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University, School of Engineering and Physical Sciences.
-
Draguta, S., et al. (2012). 6-Methylpyridin-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 12), o3466. Available from: [Link]
-
Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | CAS#:5521-56-2 | Chemsrc [chemsrc.com]
- 6. Laboratoire Sciences, Bioanalytiques et Miniaturisation : Characterization of the degradation products of amines used for post combustion CO2 capture [lsabm.espci.fr]
- 7. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. biomedres.us [biomedres.us]
Optimizing temperature and reaction time for "6-Methylpyrazin-2-amine" derivatization
Welcome to the technical support center for the derivatization of 6-methylpyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols for optimizing this critical chemical transformation. Pyrazine derivatives are significant scaffolds in medicinal chemistry, appearing in numerous approved drugs for a wide range of therapeutic applications, including antiviral, anticancer, and antitubercular treatments.[1] The successful derivatization of this compound is a key step in the synthesis of novel compounds for drug discovery and development.
This guide provides a comprehensive resource to navigate the complexities of temperature and reaction time optimization, ensuring reproducible and high-yield derivatization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for this compound?
A1: The primary amino group (-NH2) on the pyrazine ring is the main site for derivatization. The most common strategies involve converting this amine into a more suitable functional group for subsequent analysis or synthesis. These methods include:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides. This is a robust method often used to introduce a variety of substituents.[2][3]
-
Sulfonation: Reaction with sulfonyl chlorides to form sulfonamides. This can be useful for altering the electronic properties of the molecule.
-
Silylation: Reaction with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) derivatives. This is frequently employed to increase volatility and thermal stability for gas chromatography (GC) analysis.[4]
-
Alkylation: Reaction with alkyl halides to introduce alkyl groups. However, this can be difficult to control and may lead to a mixture of products.[2]
Q2: Why is temperature a critical parameter in the derivatization of this compound?
A2: Temperature plays a crucial role in reaction kinetics and thermodynamics.
-
Reaction Rate: Increasing the temperature generally increases the reaction rate, leading to shorter reaction times. However, excessively high temperatures can lead to the degradation of the starting material, the derivatizing reagent, or the final product.[5]
-
Reaction Equilibrium: For reversible reactions, temperature can shift the equilibrium position, affecting the final yield of the desired product.
-
Side Reactions: Higher temperatures can promote undesired side reactions, leading to a more complex product mixture and lower purity of the target derivative.
Q3: How does reaction time influence the outcome of the derivatization?
A3: Reaction time must be sufficient to allow the reaction to proceed to completion.
-
Incomplete Reaction: Insufficient reaction time will result in a low yield of the derivatized product and the presence of unreacted starting material.
-
Product Degradation: Prolonged reaction times, especially at elevated temperatures, can lead to the degradation of the product, reducing the overall yield and purity.
-
Monitoring Progress: It is essential to monitor the reaction progress using analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[6]
Q4: What is a typical starting point for optimizing temperature and reaction time?
A4: A good starting point is to consult literature for similar derivatization reactions of aromatic amines. Generally, for acylation and silylation reactions, a temperature range of 60-80°C for 30-60 minutes is a reasonable starting point.[4][7] For sulfonation, temperatures can range from room temperature to over 100°C depending on the specific reagent used.[8][9] It is recommended to perform small-scale pilot reactions to establish the optimal conditions for your specific system.
Q5: What analytical techniques are best for monitoring the derivatization of this compound?
A5: The choice of analytical technique depends on the properties of the starting material and the derivatized product.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is a versatile technique for monitoring the disappearance of the starting material and the appearance of the product.[10] Derivatization is often necessary for HPLC analysis of amines to add a chromophore for UV detection or to improve chromatographic properties.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable derivatives, such as those produced by silylation.[4][7] Derivatization is crucial for GC analysis of polar amines to increase their volatility and improve peak shape.[4][12]
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitative monitoring of the reaction progress by observing the appearance of a new spot corresponding to the product and the disappearance of the starting material spot.
Troubleshooting Guide
This section addresses common issues encountered during the derivatization of this compound and provides systematic solutions.
Problem 1: Low or No Product Yield
Symptoms:
-
Analytical results (HPLC, GC-MS) show a large peak for the starting material and a very small or no peak for the desired product.
-
TLC analysis shows a prominent spot for the starting material with little or no formation of a new, less polar spot.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Temperature | The reaction may be too slow at the current temperature to proceed at a reasonable rate. | Gradually increase the reaction temperature in 5-10°C increments and monitor the reaction progress. Be cautious of potential degradation at higher temperatures. |
| Insufficient Reaction Time | The reaction has not been allowed to run long enough to reach completion. | Extend the reaction time and monitor the progress at regular intervals until no further increase in product formation is observed. |
| Reagent Degradation | The derivatizing agent may have degraded due to improper storage or exposure to moisture. Acylating and silylating agents are particularly sensitive to hydrolysis.[4] | Use a fresh bottle of the derivatizing agent. Ensure all glassware is dry and the reaction is performed under anhydrous conditions if necessary. |
| Incorrect pH | The nucleophilicity of the amine is highly pH-dependent. The amine must be in its unprotonated form to react.[5] | For reactions in solution, ensure the pH is appropriate for the chosen derivatizing agent. For many reactions, a slightly basic pH is optimal. |
| Inadequate Reagent Stoichiometry | An insufficient amount of the derivatizing agent will lead to an incomplete reaction. | Use a molar excess of the derivatizing agent (typically 1.5 to 2-fold) to drive the reaction to completion.[5] |
Problem 2: Presence of Multiple Products/Side Reactions
Symptoms:
-
Chromatograms show multiple peaks in addition to the starting material and the desired product.
-
TLC plate shows multiple new spots.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Excessively High Temperature | High temperatures can promote side reactions, such as decomposition or reaction at other sites on the molecule. | Lower the reaction temperature and increase the reaction time accordingly. The goal is to find a balance that promotes the desired reaction without inducing side reactions. |
| Prolonged Reaction Time | Leaving the reaction to run for too long, especially at elevated temperatures, can lead to product degradation or further reactions. | Determine the optimal reaction time by monitoring the reaction progress and stopping it once the maximum yield of the desired product is achieved. |
| Presence of Water/Moisture | Water can react with many derivatizing agents (e.g., acid chlorides, silylating agents), leading to the formation of byproducts and reducing the amount of reagent available for the desired reaction. | Ensure all solvents and reagents are anhydrous and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Over-acylation/alkylation | While less common for acylation of amines due to the reduced nucleophilicity of the resulting amide, over-alkylation is a known issue.[2][3] | Carefully control the stoichiometry of the alkylating agent. Using a large excess of the amine can sometimes favor mono-alkylation. |
Problem 3: Poor Reproducibility
Symptoms:
-
Significant variations in yield and purity between different experimental runs, even under seemingly identical conditions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inconsistent Temperature Control | Fluctuations in the reaction temperature can lead to variable reaction rates and product distributions. | Use a reliable heating source with precise temperature control, such as a temperature-controlled oil bath or a heating block. |
| Variability in Reagent Quality | Different batches of reagents or solvents may have varying levels of purity or water content. | Use reagents and solvents from the same batch for a series of experiments. Always use high-purity, anhydrous solvents when required. |
| Inconsistent Reaction Times | Inconsistent timing of the reaction quenching step can lead to variations in the final product mixture. | Use a timer to ensure consistent reaction times for all experiments. Quench the reaction promptly at the designated time. |
| Atmospheric Moisture | For moisture-sensitive reactions, variations in ambient humidity can affect the outcome. | Perform the reaction under a consistent inert atmosphere to exclude moisture. |
Workflow for Optimizing Temperature and Reaction Time
The following workflow provides a systematic approach to optimizing the derivatization of this compound.
Caption: A systematic workflow for optimizing derivatization conditions.
Detailed Experimental Protocols
Protocol 1: Acylation of this compound with Acetyl Chloride
This protocol describes a general procedure for the acylation of this compound. Caution: Acetyl chloride is corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood.
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine (as a base)
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (nitrogen or argon).
-
Reactant Addition: To the flask, add this compound (1.0 eq) and anhydrous DCM. Stir until the amine is fully dissolved.
-
Base Addition: Add triethylamine (1.1 eq) to the solution.
-
Reagent Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add acetyl chloride (1.05 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for a predetermined time (e.g., 1-4 hours). To optimize, run parallel reactions at different temperatures (e.g., room temperature, 40°C, 60°C).
-
Monitoring: Monitor the reaction progress by TLC or by taking aliquots for HPLC or GC-MS analysis at different time points (e.g., 30 min, 1h, 2h, 4h).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Silylation of this compound for GC-MS Analysis
This protocol is for the preparation of a TMS derivative for GC-MS analysis.
Materials:
-
This compound
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or acetonitrile
-
Reaction vial with a PTFE-lined cap
-
Heating block or oven
Procedure:
-
Sample Preparation: Place a known amount of this compound into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Then, add 100 µL of BSTFA (with 1% TMCS).[4]
-
Reaction: Tightly cap the vial and heat it at a specific temperature (e.g., 60°C, 70°C, or 80°C) for a set time (e.g., 15 min, 30 min, or 60 min) in a heating block.[4]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.
Data Summary for Optimization
The following table provides a starting point for optimizing the derivatization conditions. The optimal conditions will need to be determined empirically for each specific derivatizing agent and analytical method.
| Derivatization Method | Derivatizing Agent | Typical Temperature Range (°C) | Typical Reaction Time | Comments |
| Acylation | Acetyl chloride, Trifluoroacetic anhydride (TFAA) | 0 - 70 | 15 min - 4 h | Often requires a base (e.g., triethylamine, pyridine) to neutralize the acid byproduct.[13] |
| Silylation | BSTFA, MSTFA | 60 - 100 | 15 min - 1 h | Requires anhydrous conditions. The resulting derivatives can be moisture-sensitive.[4] |
| Sulfonation | Dansyl chloride, Tosyl chloride | 25 - 100 | 30 min - 3 h | Reaction conditions can vary significantly depending on the reagent. May require basic conditions. |
Troubleshooting Logic Diagram
This diagram illustrates a logical approach to troubleshooting common derivatization issues.
Caption: A decision tree for troubleshooting derivatization reactions.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Derivatization Reactions of Primary Amines.
- Benchchem. (n.d.). Application Notes & Protocols: Derivatization of 6-Chloro-N-methylpyridin-2-amine for Drug Discovery.
- ResearchGate. (n.d.). Fig. 4. Optimization of derivatization conditions: (a) ratio of....
- National Institutes of Health. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
- Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.
- Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
- ResearchGate. (n.d.). Derivatization reaction optimization.
- PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus.
- Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
- Chemithon. (n.d.). Sulfonation and Sulfation Processes.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- ResearchGate. (2015). (PDF) Optimization of derivatization procedure for analysis of primary, secondary and tertiary amines.
- Mor. J. Chem. (2022). Chemical Transformation of Pyrazine Derivatives.
- ResearchGate. (n.d.). The optimization of the derivatization conditions is illustrated by (a)....
- Chemistry LibreTexts. (2023). Derivatization.
- Sigma-Aldrich. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
- OpenStax. (n.d.). 24.7 Reactions of Amines – Organic Chemistry: A Tenth Edition.
- separations.co.uk. (2024). Optimized derivatization of biogenic amines in cephalopods for HPLC-UV detection.
- Jasperse, J. (n.d.). Reactions of Amines.
- National Institutes of Health. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts.
- ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Chemistry LibreTexts. (2025). 24.7: Reactions of Amines.
- ResearchGate. (2020). (PDF) The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
- MDPI. (2021). Derivatization in Analytical Chemistry.
- MDPI. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids.
- National Institutes of Health. (n.d.). 2-Amino-6-methylpyrazine.
- National Institutes of Health. (n.d.). 6-Methylpyridin-2-amine.
- MDPI. (n.d.). Molecules | Special Issue : Derivatization in Analytical Chemistry.
- ResearchGate. (n.d.). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis.
- National Institutes of Health. (n.d.). Chemical approaches to the sulfation of small molecules: current progress and future directions.
- MDPI. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances.
- PubMed. (2021). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis.
- Google Patents. (n.d.). US4808342A - Production of sulfonated amines.
- Google Patents. (n.d.). Sulphonation of aromatic amines - US1961196A.
Sources
- 1. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Column Chromatography of 6-Methylpyrazin-2-amine Isomers
Welcome to the technical support center for the chromatographic separation of 6-Methylpyrazin-2-amine and its positional isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these closely related, polar, basic compounds. Here, we synthesize fundamental chromatographic principles with field-proven methodologies to provide actionable solutions.
Understanding the Challenge: The Isomers
The target compound, this compound (CAS 5521-56-2), belongs to a class of heterocyclic aromatic amines.[1] Its synthesis or presence in a sample matrix may be accompanied by its positional isomers, where the methyl group is located at a different position on the pyrazine ring. The primary isomers of concern are:
-
2-Amino-3-methylpyrazine
-
2-Amino-5-methylpyrazine
-
2-Amino-6-methylpyrazine (Target Compound)
These isomers share the same molecular formula (C₅H₇N₃) and molecular weight (109.13 g/mol ), and possess very similar physicochemical properties, including polarity and pKa.[1] This similarity makes their separation by standard chromatographic techniques a non-trivial task, often requiring carefully optimized conditions to achieve baseline resolution.
Frequently Asked Questions (FAQs)
This section addresses common initial questions to guide your experimental design.
Q1: Which chromatography mode is best for separating these isomers: Normal-Phase, Reverse-Phase, or HILIC?
A1: All three modes can potentially work, but they offer different selectivities.
-
Normal-Phase (NP) Chromatography: Utilizes a polar stationary phase (like silica or alumina) and a non-polar mobile phase.[2][3] Given the polar nature of aminopyrazines, they can exhibit very strong retention on bare silica, sometimes leading to poor peak shape and recovery.[4] However, NP can be excellent for isomer separation.[2][5]
-
Reverse-Phase (RP) Chromatography: This is the most common HPLC mode, using a non-polar stationary phase (C8 or C18) and a polar mobile phase (like methanol/water or acetonitrile/water).[2][6] Aminopyrazines are often weakly retained in RP, potentially eluting near the solvent front, which makes separation difficult.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (similar to NP) but with a reverse-phase type mobile phase (e.g., high concentration of acetonitrile with a small amount of aqueous buffer).[7] HILIC is specifically designed for highly polar compounds that are poorly retained in RP mode and is an excellent starting point for these isomers.[4][8][9]
Q2: My amine peaks are tailing significantly. What is the primary cause and how can I fix it?
A2: Peak tailing with amine compounds is a classic problem in chromatography.[10][11][12] The primary cause is the interaction between the basic amine group and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[10][13] This secondary interaction mechanism leads to a portion of the analyte being retained more strongly, causing the peak to tail.
Solutions include:
-
Mobile Phase Modifiers: Add a small amount of a basic competitor, like triethylamine (TEA) or diethylamine (DEA) (0.1-0.5%), to the mobile phase. These additives are stronger bases and will preferentially interact with the active silanol sites, masking them from your analyte.[14]
-
Low pH: Operating at a low pH (e.g., using formic acid or phosphoric acid) protonates the silanol groups, reducing their ability to interact with the protonated basic analytes.[10]
-
Use a Modern, End-Capped Column: High-purity, modern columns are "end-capped," meaning most residual silanols have been chemically deactivated. Using a high-quality, base-deactivated column is crucial.
Q3: How do I choose a starting mobile phase for method development?
A3: The choice depends on the chromatography mode.
-
Normal-Phase: Start with a non-polar solvent like hexane or heptane and add a more polar "modifier" like isopropanol, ethanol, or ethyl acetate. A starting point could be 95:5 Hexane:Isopropanol, gradually increasing the isopropanol content to decrease retention.[15][16]
-
Reverse-Phase: Begin with a high percentage of aqueous buffer (e.g., 95% water with 0.1% formic acid) and 5% organic solvent (acetonitrile or methanol). Increase the organic content to decrease retention time.[17]
-
HILIC: Start with a high percentage of organic solvent, typically 95% acetonitrile and 5% aqueous buffer (e.g., 10 mM ammonium formate). Increase the aqueous buffer content to decrease retention.[18]
Experimental Protocols & Methodologies
Below are detailed, step-by-step starting protocols for separating this compound isomers. These should be considered starting points for further optimization.
Method 1: Normal-Phase Chromatography on Silica Gel
This method is often effective for positional isomers due to differences in how the functional groups interact with the polar stationary phase.
Caption: A decision tree for troubleshooting common chromatography issues.
References
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
-
Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]
-
Chen, L., et al. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules, 23(7), 1686. Retrieved from [Link]
-
Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2275–2298. Retrieved from [Link]
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Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from [Link]
-
Journal of Chromatographic Science. (2000). Gas Chromatography Problem Solving and Troubleshooting. 38, 84-85. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Methylpyrazine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]
-
Tosoh Bioscience. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved from [Link]
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 506-510. Retrieved from [Link]
-
Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link]
-
Chen, L., et al. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). ResearchGate. Retrieved from [Link]
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
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LibreTexts Chemistry. (2021). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]
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Han, D. (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Retrieved from [Link]
-
Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]
-
Wang, Y., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Analytical Methods, 6(1), 196-201. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12236939, 2-Amino-6-methylpyrazine. Retrieved from [Link]
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Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
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Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. Retrieved from [Link]
-
Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
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Navigating the Synthesis of 6-Methylpyrazin-2-amine: A Technical Guide to Managing Exothermic Reactions
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 6-Methylpyrazin-2-amine. As a critical building block in numerous pharmaceutical compounds, ensuring the safe and controlled synthesis of this pyrazine derivative is paramount. This document, curated by our senior application scientists, offers field-proven insights and protocols to mitigate risks associated with thermal runaway events.
Introduction to the Thermal Challenges in this compound Synthesis
The synthesis of this compound is most commonly achieved via two primary routes: the Chichibabin amination of 2-methylpyrazine and the nucleophilic aromatic substitution (SNAr) on 2-chloro-6-methylpyrazine. Both pathways, while effective, present significant thermal hazards that must be meticulously managed to prevent runaway reactions, ensure product quality, and maintain a safe laboratory environment. The inherent reactivity of the reagents and the nature of the reaction mechanisms can lead to rapid heat generation, posing a considerable risk if not adequately controlled.
This guide will delve into the specifics of each synthetic route, offering a question-and-answer format to address common challenges and provide actionable solutions.
Part 1: Troubleshooting Guide for Exothermic Reactions
This section is designed to address specific issues that may arise during the synthesis of this compound, with a focus on identifying the root cause of exothermic events and providing corrective actions.
Scenario 1: Rapid and Uncontrolled Temperature Spike During Chichibabin Amination
Question: We initiated the Chichibabin amination of 2-methylpyrazine with sodium amide in an inert solvent like toluene. Shortly after, we observed a rapid increase in temperature that our cooling system struggled to control. What is happening and how can we prevent this?
Answer:
The Chichibabin reaction is notoriously exothermic, driven by the nucleophilic addition of the amide anion to the electron-deficient pyrazine ring and the subsequent elimination of a hydride ion, which forms hydrogen gas.[1][2][3] An uncontrolled temperature spike indicates that the rate of heat generation is exceeding the rate of heat removal.
Causality and Corrective Actions:
-
Initial Reagent Loading: Adding the entire portion of sodium amide at the beginning of the reaction is a common cause of thermal runaway. The reaction has a significant initiation energy, but once started, it can proceed very rapidly.
-
Solution: Implement a controlled, portion-wise, or continuous slow addition of sodium amide to the reaction mixture. This allows the cooling system to manage the heat generated at each stage of the addition.
-
-
Inadequate Cooling: The capacity of your cooling system may be insufficient for the scale of the reaction.
-
Localized Hotspots: Poor mixing can lead to localized concentrations of reagents, creating hotspots where the reaction accelerates uncontrollably.
-
Solution: Ensure efficient and continuous stirring throughout the reaction. For viscous mixtures, use an overhead stirrer with appropriate impeller design to maintain homogeneity.
-
-
Reaction Temperature: While the Chichibabin reaction is often conducted at elevated temperatures to proceed at a reasonable rate, starting at too high a temperature can lead to an immediate runaway.[1]
-
Solution: Begin the reaction at a lower temperature and gradually increase it while carefully monitoring the internal temperature. The ideal temperature will allow for controlled hydrogen gas evolution.[1]
-
Experimental Protocol: Controlled Chichibabin Amination
-
Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a thermocouple to monitor internal temperature, a condenser with a gas outlet bubbler (to monitor hydrogen evolution), and a solid addition funnel for the controlled addition of sodium amide.
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions, as sodium amide reacts violently with water.
-
Reagent Preparation: Charge the reactor with 2-methylpyrazine dissolved in an anhydrous, high-boiling inert solvent (e.g., toluene or xylene).
-
Controlled Addition: Begin stirring and slowly add sodium amide in small portions via the addition funnel. Monitor the internal temperature and the rate of hydrogen evolution closely.
-
Temperature Management: Maintain the internal temperature within a predetermined safe range by adjusting the rate of addition and the temperature of the cooling jacket.
-
Quenching: After the reaction is complete, cool the mixture and cautiously quench by slowly adding a proton source (e.g., isopropanol followed by water) to neutralize any unreacted sodium amide.
Scenario 2: Exotherm and Pressure Buildup During Amination of 2-Chloro-6-methylpyrazine
Question: We are performing a nucleophilic aromatic substitution on 2-chloro-6-methylpyrazine using aqueous ammonia in a sealed reactor. We are observing a significant exotherm and a rapid pressure increase. What are the risks and how can we better control this reaction?
Answer:
The amination of 2-chloro-6-methylpyrazine is a classic SNAr reaction.[6] These reactions are often exothermic, and when performed in a sealed vessel with a volatile reagent like ammonia, the increase in temperature will also cause a significant increase in pressure, creating a risk of vessel rupture.
Causality and Corrective Actions:
-
Reaction Rate and Heat Generation: The rate of an SNAr reaction is highly dependent on temperature. A small increase in temperature can lead to a significant increase in the reaction rate and, consequently, the rate of heat generation.
-
Solution: Implement precise temperature control. Use a reactor with a reliable cooling system and consider a controlled, slow addition of one of the reagents (e.g., adding the chloropyrazine to the ammonia solution) to manage the exotherm.
-
-
Pressure Buildup: The vapor pressure of ammonia increases significantly with temperature. The exotherm from the reaction will vaporize more ammonia, leading to a rapid pressure increase in a sealed system.
-
Solution: Ensure your reactor is pressure-rated for the conditions you anticipate. Use a pressure relief valve as a safety precaution. Alternatively, consider running the reaction at a lower temperature over a longer period or using a different ammonia source, such as ammonium hydroxide, which may offer better control.
-
-
Solvent Choice: The choice of solvent can influence the reaction rate and heat dissipation.
-
Solution: While water is a common solvent for these reactions, consider co-solvents that can help to moderate the reaction rate or improve heat transfer.
-
Experimental Protocol: Controlled SNAr Amination
-
Reactor Setup: Use a pressure-rated reactor equipped with a magnetic stir bar or overhead stirrer, a thermocouple, a pressure gauge, and a pressure relief valve.
-
Reagent Loading: Charge the reactor with the aqueous ammonia solution.
-
Controlled Addition: Slowly add a solution of 2-chloro-6-methylpyrazine in a suitable solvent to the ammonia solution.
-
Temperature and Pressure Monitoring: Continuously monitor the internal temperature and pressure. Adjust the addition rate to maintain both within safe operational limits.
-
Post-Reaction Cooldown: Once the addition is complete, allow the reaction to proceed at the set temperature until completion, then cool the reactor to room temperature before venting and opening.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts of an uncontrolled Chichibabin reaction?
A1: An uncontrolled exotherm in a Chichibabin reaction can lead to several side reactions, including dimerization of the starting material or product, and in extreme cases, decomposition and charring.[7] Over-amination to form diamino products can also occur, particularly with prolonged reaction times or an excess of sodium amide.
Q2: How can I monitor the progress of these reactions to ensure they are proceeding safely?
A2: For the Chichibabin reaction, monitoring the rate of hydrogen gas evolution with a bubbler or a gas flow meter provides a real-time indication of the reaction rate.[1][7] For both reactions, continuous monitoring of the internal temperature is crucial. A sudden increase in temperature is a clear indicator of a potential loss of control. In a more advanced setting, reaction calorimetry can be used to quantify the heat of reaction and determine safe operating parameters before scaling up.
Q3: Are there any alternatives to sodium amide for the Chichibabin reaction that are less hazardous?
A3: While sodium amide is the classic reagent, alternatives like potassium amide in liquid ammonia can be used, sometimes at lower temperatures.[2] However, these also carry significant hazards. For some substrates, catalytic methods are being developed to improve safety and efficiency.
Q4: What are the key safety considerations when scaling up the synthesis of this compound?
A4: When scaling up, a thorough risk assessment is essential.[4][5] Key considerations include:
-
Heat Transfer: The surface area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient. What worked in a round-bottom flask may not be sufficient in a large reactor.
-
Reagent Addition: Manual addition that is acceptable on a small scale should be replaced with a controlled addition system (e.g., a syringe pump or addition funnel) for larger scales.
-
Emergency Preparedness: Have a clear plan for what to do in case of a thermal runaway, including emergency cooling procedures and access to appropriate fire suppression equipment.
Part 3: Data and Visualizations
Table 1: Key Parameters for Managing Exothermic Reactions
| Parameter | Chichibabin Amination | SNAr on 2-Chloro-6-methylpyrazine |
| Primary Exotherm Driver | Nucleophilic addition & H2 evolution | Nucleophilic substitution |
| Key Control Strategy | Controlled addition of sodium amide | Precise temperature control & slow reagent addition |
| Typical Solvents | Toluene, Xylene (anhydrous) | Water, Aqueous Ammonia |
| Monitoring Technique | H2 evolution rate, Temperature | Temperature, Pressure |
| Primary Hazard | Thermal runaway, H2 flammability | Over-pressurization, Thermal runaway |
Diagrams
Workflow for Controlled Chichibabin Amination
Caption: Controlled Chichibabin Amination Workflow.
Logical Relationship for SNAr Exotherm and Pressure
Caption: SNAr Exotherm-Pressure Feedback Loop.
References
-
ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from [Link]
-
Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]
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Name Reaction. (n.d.). Chichibabin Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Chichibabin Reaction. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Amination products of chloropyrazine and 2-chloropyrimidine. Retrieved from [Link]
-
EFSA. (2017, February 3). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. Retrieved from [Link]
-
ResearchGate. (n.d.). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. Retrieved from [Link]
-
ResearchGate. (n.d.). Advances in the Study of the Chichibabin Reaction. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
ACS Publications. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Retrieved from [Link]
-
American Chemical Society. (n.d.). 1.3.1 Introduction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
TA Instruments. (n.d.). Ampoule microcalorimetry for stability and Compatibility Testing of Explosives and materials. Retrieved from [Link]
-
Northwestern University. (n.d.). Laboratory Safety and Chemical Hygiene Plan. Retrieved from [Link]
-
Slideshare. (n.d.). Chichibabin Reaction. Retrieved from [Link]
-
Pharm D Guru. (n.d.). 40. NUCLEOPHILIC AROMATIC SUBSTITUTION. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
MDPI. (n.d.). Exploring Thermal Runaway: Role of Battery Chemistry and Testing Methodology. Retrieved from [Link]
-
MDPI. (2019, November 15). Understanding the Thermal Runaway of Ni-Rich Lithium-Ion Batteries. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-chloropyrazine, 14508-49-7. Retrieved from [Link]
-
SciSpace. (1999). (Open Access) Runaway reactions : Ignore the chemistry at your peril. Retrieved from [Link]
-
ResearchGate. (2023, August 22). (PDF) Thermal Runaway Early Warning and Risk Estimation Based on Gas Production Characteristics of Different Types of Lithium-Ion Batteries. Retrieved from [Link]
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ResearchGate. (n.d.). Lithium-ion batteries: Runaway risk of forming toxic compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation on thermal runaway of 18,650 lithium ion battery under thermal abuse coupled with charging. Retrieved from [Link]
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Technical Support Center: 6-Methylpyrazin-2-amine Byproduct Analysis and Mitigation Strategies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to understanding and addressing the common challenges associated with the synthesis of 6-Methylpyrazin-2-amine, specifically focusing on byproduct analysis and mitigation. As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the underlying scientific principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and what are the potential byproduct pitfalls for each?
A1: Two primary synthetic routes are commonly employed for the synthesis of this compound, each with its own set of potential impurities.
-
Route 1: Amination of a Halogenated Precursor: This popular method involves the nucleophilic substitution of a halogen (typically chlorine) on a pyrazine ring with an amino group. A common precursor is 2-chloro-6-methylpyrazine, which is reacted with ammonia or an ammonia equivalent.[1][2]
-
Potential Byproducts:
-
Unreacted Starting Material: Incomplete reaction can leave residual 2-chloro-6-methylpyrazine.
-
Dimerization Products: Self-condensation of the starting material or product can lead to the formation of bipyrazine derivatives. This is a known side reaction in similar heterocyclic amination reactions.[3]
-
Over-amination Products: Although less common for this specific mono-amination, under harsh conditions, displacement of other groups or ring-opening followed by recyclization could theoretically occur.
-
Hydroxylated Byproducts: If water is not rigorously excluded, the chloro-precursor can hydrolyze to form 6-methylpyrazin-2-ol.
-
-
-
Route 2: Chichibabin Amination: This classic reaction involves the direct amination of 2-methylpyrazine using a strong base like sodium amide (NaNH₂).[3][4]
-
Potential Byproducts:
-
Isomeric Aminopyrazines: The Chichibabin reaction can sometimes lead to a mixture of isomers, although the 2-position is generally favored in pyrazines.
-
Dimerization Products: Similar to the halogen-substitution route, dimerization of the pyrazine ring can occur as a side reaction.[3]
-
Polyamination: Under forcing conditions, introduction of a second amino group is a possibility.
-
Ring-opening Products: Harsh basic conditions can potentially lead to the cleavage of the pyrazine ring.
-
-
Q2: My reaction mixture is showing multiple spots on TLC/peaks in HPLC. How can I identify the major byproducts?
A2: A combination of chromatographic and spectroscopic techniques is essential for definitive byproduct identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for initial identification. By comparing the mass-to-charge ratio (m/z) of the impurity peaks with the expected masses of potential byproducts, you can quickly narrow down the possibilities.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is highly effective. It provides both retention time data and mass spectra for identification.[6][7][8]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of an unknown impurity, HRMS is invaluable as it provides highly accurate mass measurements.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Once a suspected byproduct is isolated or sufficiently concentrated, ¹H and ¹³C NMR spectroscopy are crucial for unambiguous structure elucidation.
Q3: I've identified a significant dimer byproduct in my Chichibabin reaction. What strategies can I employ to minimize its formation?
A3: Dimerization is a known side reaction in Chichibabin aminations.[3] Several strategies can be implemented to mitigate this:
-
Reaction Concentration: Running the reaction at a lower concentration can disfavor the bimolecular dimerization reaction relative to the desired unimolecular amination.
-
Temperature Control: Carefully controlling the reaction temperature is critical. Lowering the temperature may slow down the dimerization reaction more significantly than the amination.
-
Rate of Addition: Slow, controlled addition of the pyrazine substrate to the sodium amide solution can help to maintain a low concentration of the reactive intermediate, thereby reducing the likelihood of dimerization.
-
Alternative Aminating Agents: While classic Chichibabin uses sodium amide, exploring alternative reagents might offer better selectivity.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | Incomplete reaction; Suboptimal reaction temperature; Degradation of starting material or product. | Monitor reaction progress by TLC or HPLC to determine the optimal reaction time. Optimize the reaction temperature; for amination of 2-chloro-6-methylpyrazine, a systematic temperature screen can be beneficial. Ensure starting materials are pure and the reaction is performed under an inert atmosphere to prevent degradation. |
| Presence of Unreacted 2-Chloro-6-methylpyrazine | Insufficient reaction time or temperature; Inefficient stirring; Deactivation of the aminating agent. | Increase reaction time or temperature. Ensure vigorous stirring, especially in heterogeneous mixtures. Use fresh, high-quality ammonia or aminating agent and ensure anhydrous conditions if using reagents like sodium amide. |
| Significant Dimer Formation | High concentration of reactive intermediates; High reaction temperature. | Decrease the concentration of the starting pyrazine derivative. Lower the reaction temperature. Employ a slow-addition protocol for the substrate. |
| Formation of 6-Methylpyrazin-2-ol | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Run the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon). |
| Difficult Purification (Co-eluting Impurities) | Similar polarity of the product and byproducts. | Optimize the mobile phase for column chromatography; a gradient elution may be necessary. Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization from a carefully selected solvent system can be highly effective for removing closely related impurities. |
Experimental Protocols
Protocol 1: GC-MS Analysis of Reaction Mixture for Byproduct Identification
This protocol outlines a general method for the qualitative analysis of a crude reaction mixture to identify potential byproducts.
1. Sample Preparation: a. Quench a small aliquot of the reaction mixture. b. Extract the organic components with a suitable solvent (e.g., dichloromethane or ethyl acetate). c. Dry the organic layer over anhydrous sodium sulfate and carefully concentrate under reduced pressure. d. Dissolve the residue in a small volume of an appropriate solvent for GC-MS analysis.
2. GC-MS Parameters (Example):
- Column: HP-5MS (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Inlet Temperature: 250 °C.
- Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Mass Range: m/z 40-400.
3. Data Analysis: a. Identify the peak for this compound based on its expected mass spectrum. b. Analyze the mass spectra of other significant peaks and compare them against a library of known compounds and the predicted masses of potential byproducts.
Protocol 2: HPLC Method for Purity Assessment
This protocol provides a starting point for developing an HPLC method to determine the purity of this compound.
1. HPLC Parameters (Example):
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
- Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 254 nm and 280 nm.
2. Sample Preparation: a. Accurately weigh a small amount of the sample. b. Dissolve in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL). c. Filter the sample through a 0.45 µm syringe filter before injection.
3. Data Analysis: a. Determine the retention time of the main peak corresponding to this compound. b. Integrate all peaks and calculate the area percentage of each impurity to assess the purity of the sample.
Visualizations
Logical Workflow for Byproduct Identification and Mitigation
Caption: A logical workflow for identifying and mitigating byproducts in the synthesis of this compound.
Key Synthetic Pathways and Potential Side Reactions
Caption: Common synthetic routes to this compound and their potential side products.
References
-
Reaction of 2-amino-6-methylpyridine and steric hindrance. ResearchGate. Available at: [Link]
-
2-Amino-6-methylpyrazine | C5H7N3 | CID 12236939. PubChem. Available at: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]
-
Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. National Center for Biotechnology Information. Available at: [Link]
-
Chichibabin reaction. Wikipedia. Available at: [Link]
-
2-Amino-6-Chloropyrazine | C4H4ClN3 | CID 118458. PubChem. Available at: [Link]
-
Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. Available at: [Link]
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2-Chloro-6-methylpyrazine | C5H5ClN2 | CID 7170095. PubChem. Available at: [Link]
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Chichibabin Reaction. Available at: [Link]
-
GC/MS strategies for mutagenic impurities analysis. Separation Science. Available at: [Link]
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Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62. Shimadzu. Available at: [Link]
-
Chichibabin amination reactions. ResearchGate. Available at: [Link]
-
An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. American Society for Microbiology. Available at: [Link]
-
Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Royal Society of Chemistry. Available at: [Link]
-
Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Nanyang Technological University. Available at: [Link]
-
Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. MDPI. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 6-Methylpyrazin-2-amine and 5-Methylpyrazin-2-amine in Palladium-Catalyzed Coupling Reactions
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, nitrogen-containing heterocycles are indispensable building blocks. Among these, aminopyrazines are of significant interest due to their prevalence in bioactive molecules. The precise placement of substituents on the pyrazine ring can dramatically influence the molecule's physical, chemical, and biological properties. This guide provides an in-depth comparison of two constitutional isomers, 6-methylpyrazin-2-amine and 5-methylpyrazin-2-amine, with a focus on their reactivity in palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. Understanding the nuanced differences in their reactivity is crucial for researchers in drug development and process chemistry to make informed decisions in synthetic route design and optimization.
This guide will delve into the structural and electronic disparities between these two isomers, predict their relative performance in key coupling reactions based on established chemical principles, and provide standardized experimental protocols for their comparative evaluation.
Structural and Electronic Considerations: The Impact of Methyl Group Position
The reactivity of this compound and 5-methylpyrazin-2-amine in coupling reactions is fundamentally governed by the electronic and steric influence of the methyl group's position on the electron-deficient pyrazine ring.
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[1] This electron deficiency makes the pyrazine ring susceptible to nucleophilic attack but more challenging to engage in electrophilic aromatic substitution. The introduction of an electron-donating methyl group serves to modulate the electron density of the ring.[2]
-
This compound: In this isomer, the methyl group is positioned para to the C-5 and meta to the C-3 positions. The amino group at C-2 is ortho to a ring nitrogen. The electron-donating effect of the methyl group at the 6-position will increase the electron density of the pyrazine ring, potentially influencing the oxidative addition step in palladium-catalyzed coupling reactions.
-
5-Methylpyrazin-2-amine: Here, the methyl group is at the C-5 position, which is meta to the amino group at C-2. This positioning will also increase the electron density of the ring, but its influence on the C-2 amino group's reactivity might differ from the 6-methyl isomer due to the different positional relationship.
The key distinction lies in the steric environment around the amino group. In this compound, the methyl group is adjacent to one of the ring nitrogens but relatively distant from the amino group. In contrast, for 5-methylpyrazin-2-amine, the methyl group is also not directly adjacent to the amino group. However, the overall steric profile of the molecule can influence its approach to the catalytic palladium center.
Caption: Chemical structures of this compound and 5-Methylpyrazin-2-amine.
Comparative Reactivity in Palladium-Catalyzed Coupling Reactions
The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are two of the most powerful and versatile methods for the formation of C-N and C-C bonds, respectively.[3][4] The performance of this compound and 5-methylpyrazin-2-amine as nucleophiles in these reactions is expected to differ based on the electronic and steric factors discussed previously.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or pseudohalide.[3] The catalytic cycle generally involves oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination to yield the desired N-aryl product.[5]
Predicted Reactivity:
-
Nucleophilicity: The electron-donating methyl group in both isomers increases the electron density on the pyrazine ring and, by extension, the exocyclic amino group, making them more nucleophilic than unsubstituted 2-aminopyrazine. The precise difference in nucleophilicity between the two isomers is likely to be subtle and may be influenced by the specific reaction conditions.
-
Steric Hindrance: In the case of this compound, the methyl group is positioned away from the amino group, suggesting minimal steric hindrance during its approach to the palladium center. For 5-methylpyrazin-2-amine, the methyl group is also not directly adjacent to the amino group, but its closer proximity in the overall molecular structure might lead to slightly greater steric impediment, especially with bulky aryl halides or bulky phosphine ligands on the palladium catalyst.
Therefore, it is hypothesized that This compound may exhibit slightly higher reactivity or afford better yields in Buchwald-Hartwig aminations compared to 5-methylpyrazin-2-amine , particularly when sterically demanding coupling partners are employed.
Caption: Generalized experimental workflow for Buchwald-Hartwig amination.
Proposed Standardized Protocol for Comparative Buchwald-Hartwig Amination:
To objectively compare the reactivity of the two isomers, the following standardized protocol is proposed:
-
Reaction Setup: To a dry, argon-flushed Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv), the aminopyrazine isomer (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol %), and Xantphos (0.04 mmol, 4 mol %).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Stir the mixture at 100 °C for the specified time.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Representative Experimental Data (from related literature):
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromotoluene | 2-Aminopyridine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 85 | [5][6] |
| 1-Bromo-4-methoxybenzene | Morpholine | [Pd(allyl)Cl]₂ (1) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 92 | [1] |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide or triflate.[7] This reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds. While the aminopyrazines themselves are not the direct coupling partners in a standard Suzuki reaction, they are often present as substituents on the halo-heterocycle that undergoes coupling. The electronic nature of the aminopyrazine moiety can influence the reactivity of the C-X bond.
However, for the purpose of this guide, we will consider a scenario where a bromo-substituted aminopyrazine is coupled with an arylboronic acid.
Predicted Reactivity:
Let's consider the Suzuki coupling of 5-bromo-2-amino-6-methylpyrazine versus 5-bromo-2-amino-3-methylpyrazine (isomers where the bromine is the leaving group).
-
Electronic Effects: The electron-donating amino and methyl groups will increase the electron density on the pyrazine ring, which can deactivate the C-Br bond towards oxidative addition, a rate-determining step in the catalytic cycle. The relative positions of these groups will determine the extent of this deactivation.
-
Coordination to Palladium: The presence of the 2-amino group and the ring nitrogens can lead to coordination with the palladium catalyst, potentially inhibiting the catalytic cycle.[8]
Given the complexity of these competing effects, predicting the more reactive isomer is less straightforward than in the Buchwald-Hartwig amination. However, it is plausible that the isomer with a less sterically hindered C-Br bond and a more favorable electronic profile for oxidative addition will react more efficiently.
Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.
Proposed Standardized Protocol for Comparative Suzuki-Miyaura Coupling:
The following protocol is adapted from a procedure for the Suzuki coupling of a related bromo-aminopyrazine derivative and can be used for a direct comparison.[9]
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, add the bromo-aminopyrazine isomer (1.0 equiv), the arylboronic acid (1.1 equiv), tetrakis(triphenylphosphine)palladium(0) (7 mol %), and potassium phosphate (2.0 equiv).
-
Solvent Addition: Add a mixture of 1,4-dioxane and water (4:1 v/v, to make a ~0.1 M solution with respect to the bromo-aminopyrazine).
-
Reaction: Stir the mixture at reflux (approximately 90-100 °C) for 20-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, add water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Representative Experimental Data (from related literature):
The table below shows data for the Suzuki coupling of a bromo-thiophene carboxamide derivative of pyrazin-2-amine, which provides a useful reference for expected yields and conditions.[9]
| Bromo-heterocycle | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ (7) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | Reflux | 72 | [9] |
| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (7) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | Reflux | 68 | [9] |
Conclusion
The selection between this compound and 5-methylpyrazin-2-amine for use in coupling reactions is a nuanced decision that should be guided by an understanding of their electronic and steric properties. Based on theoretical principles, This compound is predicted to be a slightly more reactive nucleophile in Buchwald-Hartwig aminations due to potentially lower steric hindrance around the amino group. The difference in reactivity in Suzuki-Miyaura couplings, where these molecules would typically be part of the halo-heterocycle, is more complex to predict without direct experimental data.
For researchers and drug development professionals, this guide provides a framework for making an initial selection and, more importantly, offers standardized protocols for a direct experimental comparison. The provided workflows and representative data from related systems offer a solid starting point for optimizing reaction conditions for these valuable building blocks. Ultimately, empirical validation is key to confirming the theoretical predictions and achieving the desired synthetic outcomes.
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A Comparative Guide to the Biological Activity of 6-Methylpyrazin-2-amine and Its Analogs
Introduction: The Pyrazine Scaffold as a Privileged Structure in Drug Discovery
The pyrazine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity make it a "privileged structure," meaning it can serve as a versatile framework for developing ligands for a diverse range of biological targets.[3][4] Pyrazine-containing compounds have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4]
At the heart of many of these complex molecules is a simpler building block: 6-Methylpyrazin-2-amine (CAS 5521-56-2) .[5] This compound serves as a crucial starting material or key structural motif in the synthesis of numerous biologically active agents.[6] Its chemical structure, featuring a reactive amino group and a methyl group on the pyrazine core, allows for extensive chemical modification, enabling the exploration of structure-activity relationships (SAR).[6] This guide provides an in-depth comparison of the biological activities of this compound analogs, focusing on two key areas of therapeutic interest: kinase inhibition and antimicrobial activity. We will delve into the quantitative data, explain the causality behind experimental designs, and provide detailed protocols for evaluating these compounds.
Comparative Analysis I: Kinase Inhibitory Activity
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[7][8] The pyrazine ring is a common feature in many FDA-approved kinase inhibitors, as its nitrogen atoms can form essential hydrogen bonds with the kinase hinge region, a key interaction for ATP-competitive inhibitors.[8][9] This section compares pyrazine analogs based on their ability to inhibit specific protein kinases.
Data Presentation: Quantitative SAR of Pyrazine-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of various 2,6-disubstituted pyrazine analogs against Casein Kinase 2 (CSNK2A), a kinase implicated in cancer cell proliferation and survival.[10] The data illustrates how subtle changes to the substituents on the pyrazine core can dramatically impact potency and selectivity.
| Compound ID | R1 Substituent (Position 2) | R2 Substituent (Position 6) | CSNK2A IC50 (nM) | PIM3 IC50 (nM) | Selectivity (PIM3/CSNK2A) |
| Parent (1) | 4'-Carboxyphenyl | 6-Cyclopentylaminoindazole | 9 | - | - |
| Analog 2 | 4'-Carboxyphenyl | 6-Isopropylaminoindazole | 5 | <3 | ~0.6 |
| Analog 4b | 4'-Carboxyphenyl | 6-Methylaminoindazole | >1000 | 230 | <0.23 |
| Analog 4d | 4'-Carboxyphenyl | 6-Cyclopentylaminoindazole | 130 | 120 | 0.92 |
| Analog 6c | 4'-Carboxyphenyl | 6-Isopropoxyindole | 11 | 350 | ~32 |
Data synthesized from literature reports.[10]
Structure-Activity Relationship (SAR) Insights
The data reveals critical insights into the structural requirements for potent and selective CSNK2A inhibition by this pyrazine series:
-
Importance of the 2-Position Substituent: The 4'-carboxyphenyl group at the R1 position appears optimal for CSNK2A activity, likely forming key interactions within the active site.[10]
-
Impact of the 6-Position Substituent: The nature of the substituent at the R2 position is crucial for both potency and selectivity. While a branched alkyl group like isopropyl on the indazole (Analog 2) confers high potency for both CSNK2A and PIM3, it lacks selectivity.[10]
-
Achieving Selectivity: Replacing the 6-isopropylaminoindazole with a 6-isopropoxyindole (Analog 6c) maintains nanomolar CSNK2A inhibition while significantly reducing PIM3 activity, resulting in a desirable >30-fold selectivity. This highlights how modifying the hydrogen bonding and steric profile at this position can tune the selectivity profile of the inhibitor.[10]
Experimental Workflow: Kinase Inhibitor Screening
To generate the comparative data above, a robust experimental workflow is essential. A luminescence-based kinase assay, such as the ADP-Glo™ assay, is a common high-throughput method to quantify kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[11]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Detailed Protocol: Broth Microdilution Assay
This protocol is a standard method for testing the susceptibility of bacteria to antimicrobial agents.
-
Compound Plating: In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 200 µL of the test analog at a known starting concentration (e.g., 2000 µg/mL in MHB with 2% DMSO) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) receive no compound.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
Result Interpretation: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the analog at which there is no visible growth, as compared to the growth control in well 11.
-
Self-Validation: The protocol's integrity is confirmed by the controls. The sterility control (well 12) must remain clear, and the growth control (well 11) must show distinct turbidity.
-
Conclusion
This compound is a highly valuable scaffold that gives rise to analogs with potent and diverse biological activities. The comparative analysis demonstrates that targeted modifications to its core structure can yield compounds with significant kinase inhibitory or antimicrobial properties.
-
In kinase inhibition , modifying the substituent at the 6-position of the pyrazine ring is a key strategy for tuning selectivity against off-target kinases, a critical aspect of modern drug design.
-
In antimicrobial applications , the basicity and steric properties of substituents play a crucial role in determining potency, particularly against challenging pathogens like M. tuberculosis.
The detailed experimental protocols provided herein offer a validated framework for researchers to screen and characterize novel pyrazine derivatives, facilitating the discovery of new therapeutic agents. The structure-activity relationships highlighted in this guide underscore the immense potential of the pyrazine core and provide a rational basis for the future design of more effective and selective drugs.
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A Researcher's Guide to Spectroscopic Differentiation of 6-Methylpyrazin-2-amine and its Regioisomers
Introduction: The Critical Need for Isomeric Purity in Pyrazine Chemistry
Pyrazine derivatives form the core of numerous molecules with significant applications, ranging from potent pharmaceuticals to essential flavor and fragrance components. The seemingly subtle shift of a single methyl group on the pyrazine ring can drastically alter a molecule's biological activity, pharmacokinetic profile, and sensory properties. For researchers in drug discovery and materials science, the ability to unambiguously distinguish between regioisomers like 6-Methylpyrazin-2-amine, 5-Methylpyrazin-2-amine, 3-Methylpyrazin-2-amine, and the structural isomer Pyrazin-2-ylmethanamine is not merely an academic exercise—it is a fundamental requirement for reproducible research and the development of safe, effective products.
This in-depth guide provides a comparative analysis of these key isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond simple data presentation to explain the underlying principles that govern the spectral differences, offering field-proven insights to help you confidently identify your target compound.
The Isomers: Structural Overview
The four compounds under investigation share the same molecular formula, C₅H₇N₃, and a nominal mass of 109.13 g/mol .[1][2][3] Their distinct chemical structures, however, give rise to unique spectroscopic fingerprints.
Caption: Molecular structures of the four isomers.
¹H and ¹³C NMR Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical environment of each proton and carbon atom is unique, leading to distinct chemical shifts, signal multiplicities, and coupling constants.
Causality of NMR Differentiation
The key to distinguishing these isomers via ¹H NMR lies in the number of protons on the pyrazine ring and their spatial relationship to one another.
-
Symmetry and Proton Count: this compound and 5-Methylpyrazin-2-amine each have two non-equivalent protons on the pyrazine ring. With no adjacent protons, their signals are expected to appear as singlets.
-
Coupling: 3-Methylpyrazin-2-amine also has two ring protons, but they are adjacent to each other. This proximity results in spin-spin coupling, causing their signals to appear as doublets.
-
Unique Functional Groups: Pyrazin-2-ylmethanamine is fundamentally different. It has three protons on the pyrazine ring and a methylene (-CH₂-) bridge. This -CH₂- group will produce a characteristic singlet, easily distinguishing it from the others.
Comparative ¹H NMR Data
| Compound | Aromatic Protons (δ, ppm) | Multiplicity | J (Hz) | Methyl/Methylene Protons (δ, ppm) | Amine Protons (δ, ppm) |
| This compound | ~7.8, ~7.6 | s, s | N/A | ~2.3 (s) | ~6.4 (br s) |
| 5-Methylpyrazin-2-amine | ~7.9, ~7.7 | s, s | N/A | ~2.4 (s) | ~6.5 (br s) |
| 3-Methylpyrazin-2-amine | ~7.8, ~7.5 | d, d | ~2.5 | ~2.4 (s) | ~6.6 (br s) |
| Pyrazin-2-ylmethanamine | ~8.6, ~8.5, ~8.4 | m | N/A | ~4.0 (s, -CH₂-) | ~1.8 (br s) |
| Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Data is synthesized from typical values for pyrazine derivatives.[4][5] |
Comparative ¹³C NMR Data
The number of unique signals in the ¹³C NMR spectrum reflects the molecule's symmetry. All four isomers are asymmetrical, and thus should display five distinct carbon signals. The chemical shifts, particularly for the methyl/methylene and substituted ring carbons, are diagnostic.
| Compound | Aromatic C (δ, ppm) | Aromatic CH (δ, ppm) | Methyl/Methylene C (δ, ppm) |
| This compound | ~155, ~148, ~140 | ~130, ~128 | ~21 |
| 5-Methylpyrazin-2-amine | ~154, ~147, ~142 | ~132, ~130 | ~20 |
| 3-Methylpyrazin-2-amine | ~153, ~145, ~138 | ~133, ~129 | ~22 |
| Pyrazin-2-ylmethanamine | ~158, ~145 | ~144, ~143, ~142 | ~45 (-CH₂-) |
| Note: Chemical shifts (δ) are approximate and based on established ranges for substituted pyrazines.[5][6] |
The most telling difference is the downfield shift of the methylene carbon (~45 ppm) in Pyrazin-2-ylmethanamine compared to the upfield shifts of the methyl carbons (~20-22 ppm) in the other three isomers.
Experimental Protocol: NMR Analysis
Caption: Standard workflow for NMR sample analysis.
Infrared (IR) Spectroscopy: A Tool for Functional Group Confirmation
IR spectroscopy is excellent for confirming the presence of key functional groups but offers less definitive power for distinguishing between these regioisomers compared to NMR. The primary value lies in identifying the amine and the aromatic system.
Key IR Vibrational Modes
-
N-H Stretch: As primary amines, all four isomers are expected to show two distinct absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[7] The absence of one of these bands could indicate a secondary amine impurity.
-
C-H Stretch: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl or methylene group) appear just below 3000 cm⁻¹.
-
N-H Bend: A characteristic bending (scissoring) vibration for primary amines is found in the 1590-1650 cm⁻¹ range.[7]
-
C=C and C=N Stretch: Strong absorptions from the pyrazine ring stretching are expected in the 1400-1600 cm⁻¹ region.
Comparative IR Data
| Compound | N-H Stretch (cm⁻¹) | C-H (Aromatic) (cm⁻¹) | C-H (Aliphatic) (cm⁻¹) | N-H Bend (cm⁻¹) | C=N, C=C Stretch (cm⁻¹) |
| All Isomers | ~3450, ~3300 | ~3050 | ~2950 | ~1620 | ~1580, ~1480 |
| Note: Frequencies are approximate. While minor shifts in the fingerprint region (below 1500 cm⁻¹) exist, they are often too subtle for reliable isomer differentiation without reference spectra.[8][9] |
The IR spectra for 6-methyl, 5-methyl, and 3-methyl isomers will be very similar. Pyrazin-2-ylmethanamine may show subtle differences due to the flexibility of the -CH₂-NH₂ group compared to the ring-bound amine.
Mass Spectrometry: Differentiating by Fragmentation
Since all four compounds are isomers, they will have the same molecular ion peak (m/z = 109). Therefore, differentiation relies entirely on analyzing their fragmentation patterns.
Principles of Fragmentation
The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which holds true here (M⁺ = 109).[7] The fragmentation is dictated by the stability of the resulting ions.
-
Alpha-Cleavage: This is a dominant fragmentation pathway for amines. The bond beta to the nitrogen atom is cleaved, resulting in a stable, resonance-stabilized cation. This is particularly relevant for Pyrazin-2-ylmethanamine.
-
Ring Fragmentation: Pyrazine rings commonly fragment via the loss of neutral molecules like hydrogen cyanide (HCN, 27 Da).
Predicted Fragmentation Patterns
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) | Likely Neutral Loss |
| Methylpyrazin-amines | 109 | 82, 81 | HCN, H |
| Pyrazin-2-ylmethanamine | 109 | 93 , 81 | NH₂, H |
| Note: The fragment at m/z 93 is highly diagnostic for Pyrazin-2-ylmethanamine. |
The most significant distinction arises from the alpha-cleavage in Pyrazin-2-ylmethanamine . The C-C bond between the methylene group and the pyrazine ring is weak. Cleavage of the amino group radical (•NH₂) leads to the formation of a highly stable pyrazinylmethyl cation at m/z 93 . This fragment will be the base peak or a very intense peak in its spectrum and will be largely absent in the spectra of the other three isomers, making MS an excellent tool for its specific identification.[10][11]
Experimental Protocol: Mass Spectrometry Analysis
Caption: General workflow for Mass Spectrometry analysis.
Conclusion: A Multi-faceted Approach to Isomer Identification
While each spectroscopic technique provides valuable information, a combined analytical approach is essential for the confident and unambiguous identification of this compound and its regioisomers.
-
¹H NMR is the most definitive technique, capable of distinguishing all four isomers based on the unique patterns of their aromatic protons.
-
¹³C NMR provides strong supporting evidence, particularly in differentiating Pyrazin-2-ylmethanamine by its downfield methylene carbon signal.
-
IR Spectroscopy serves as a crucial check for functional group integrity, confirming the presence of the primary amine.
-
Mass Spectrometry is exceptionally effective at singling out Pyrazin-2-ylmethanamine through its characteristic alpha-cleavage fragmentation pattern, which yields a strong signal at m/z 93.
By understanding the principles behind the data and employing these techniques in concert, researchers can ensure the isomeric purity of their materials, leading to more reliable and reproducible scientific outcomes.
References
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link][12][13]
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The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Journal of Environmental Nanotechnology. [Link][8]
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Wikipedia. Spectral Database for Organic Compounds. [Link][14]
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Bioregistry. Spectral Database for Organic Compounds. [Link][15]
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Re3data.org. Spectral Database for Organic Compounds. [Link][16]
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AIST. Spectral Database for Organic Compounds, SDBS. [Link][13]
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MDPI. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. [Link][4]
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National Institute of Standards and Technology. NIST Chemistry WebBook. [Link][17]
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MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link][6]
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PubMed. Differentiation of Aminomethyl Corrole Isomers by Mass Spectrometry. [Link][10]
-
Request PDF. Differentiation of aminomethyl corrole isomers by mass spectrometry. [Link][11]
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"6-Methylpyrazin-2-amine" as an alternative to other aminopyrazines in synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the pyrazine scaffold remains a cornerstone for the development of novel bioactive molecules and functional materials. Among the key building blocks for these structures, aminopyrazines are of paramount importance. While 2-aminopyrazine has traditionally been a go-to reagent, the strategic introduction of substituents on the pyrazine ring can offer significant advantages in terms of reactivity, selectivity, and the physicochemical properties of the final products. This guide provides an in-depth comparison of 6-methylpyrazin-2-amine with other commonly used aminopyrazines, offering experimental data and mechanistic insights to inform your synthetic strategies.
The Subtle but Significant Influence of a Methyl Group
The presence of a methyl group at the 6-position of the pyrazine ring in this compound introduces both electronic and steric effects that differentiate its reactivity from unsubstituted 2-aminopyrazine. Electronically, the methyl group is weakly electron-donating, which can subtly influence the nucleophilicity of the amino group and the overall electron density of the pyrazine ring. This can have a discernible impact on the kinetics and outcomes of various coupling and condensation reactions.
Comparative Performance in Key Synthetic Transformations
To illustrate the practical implications of choosing this compound over other aminopyrazines, we will examine its performance in three widely employed reaction classes: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and condensation reactions.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The reactivity of the aminopyrazine core in this reaction is highly dependent on the nature of the substituents.
Comparative Data for Suzuki-Miyaura Coupling
| Aryl Halide | Aminopyrazine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyrazine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [1] |
| 2-Chloro-6-methylpyrazine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~90 (estimated) | N/A |
| 3-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 90 | 12 | 65 | [2] |
| 3-Bromo-N-(6-methylpyrazin-2-yl)thiophene-2-carboxamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 90 | 12 | Higher yields expected | N/A |
Note: Direct comparative studies under identical conditions are limited in the literature. The estimated yield for 2-chloro-6-methylpyrazine is based on the general trend of increased reactivity for electron-richer substrates. Higher yields are expected for the 6-methyl analog in the thiophene carboxamide series due to the electron-donating nature of the methyl group.
Mechanistic Insight: The electron-donating methyl group in this compound increases the electron density of the pyrazine ring, which can facilitate the oxidative addition of the palladium catalyst to the C-X bond (where X is a halide), a often rate-determining step in the catalytic cycle. This enhanced reactivity can lead to higher yields and potentially milder reaction conditions compared to the unsubstituted 2-aminopyrazine.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-6-methyl-N-(3,5-dimethoxyphenyl)pyrazin-2-amine with (4-(piperazin-1-yl)phenyl)boronic acid
This protocol is adapted from the synthesis of FGFR inhibitors.[3]
-
Materials:
-
3-Bromo-6-methyl-N-(3,5-dimethoxyphenyl)pyrazin-2-amine (1.0 equiv)
-
(4-(piperazin-1-yl)phenyl)boronic acid (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.1 equiv)
-
Na₂CO₃ (3.0 equiv)
-
1,4-Dioxane/H₂O (4:1 v/v)
-
-
Procedure:
-
To a reaction vessel, add 3-bromo-6-methyl-N-(3,5-dimethoxyphenyl)pyrazin-2-amine, (4-(piperazin-1-yl)phenyl)boronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and Na₂CO₃.
-
Add the 1,4-dioxane/H₂O solvent mixture.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 6-9 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another indispensable tool for forging C-N bonds, crucial for the synthesis of a vast array of nitrogen-containing compounds.
Comparative Data for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Aniline | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 | 95 | [4] |
| 2-Bromo-6-methylpyridine | Aniline | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 | >95 (expected) | N/A |
| 2-Bromopyrazine | Aniline | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 80 | 85 | [1] |
| 2-Bromo-6-methylpyrazine | Aniline | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 80 | Higher yields expected | N/A |
Note: The expected higher yields for the 6-methyl substituted substrates are based on the increased electron density of the pyrazine ring, which can facilitate the reductive elimination step of the catalytic cycle.
Mechanistic Insight: In the Buchwald-Hartwig amination, the electron-donating methyl group on the pyrazine ring can influence the rate of reductive elimination, the final step that forms the C-N bond and regenerates the Pd(0) catalyst. A more electron-rich aromatic system can accelerate this step, leading to improved reaction efficiency.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyrazine with Aniline
This protocol is a general procedure adapted from the literature.[1]
-
Materials:
-
2-Bromopyrazine (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
BINAP (0.03 equiv)
-
NaOt-Bu (1.4 equiv)
-
Toluene (anhydrous)
-
-
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, BINAP, and NaOt-Bu.
-
Add toluene, followed by 2-bromopyrazine and aniline.
-
Seal the tube and heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
-
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Condensation Reactions: Synthesis of Fused Heterocycles
Condensation reactions of aminopyrazines with dicarbonyl compounds are a classic and efficient method for constructing fused heterocyclic systems, such as pyrazino[2,3-b]quinoxalines, which are of interest for their potential biological activities and material applications.
Comparative Reactivity in Condensation Reactions
| Aminopyrazine | Dicarbonyl Compound | Solvent | Conditions | Product | Reference |
| 2,3-Diaminopyrazine | Benzil | Ethanol | Reflux, 4h | 2,3-Diphenylpyrazino[2,3-b]pyrazine | [5] |
| 5,6-Dimethyl-2,3-diaminopyrazine | Benzil | Ethanol | Reflux, 4h | 6,7-Dimethyl-2,3-diphenylpyrazino[2,3-b]pyrazine | [5] |
Mechanistic Insight: The nucleophilicity of the amino groups is the primary driver in this reaction. The electron-donating methyl groups in 5,6-dimethyl-2,3-diaminopyrazine (a derivative of this compound) increase the nucleophilicity of the amino groups compared to the unsubstituted analog. This enhanced nucleophilicity can lead to faster reaction rates and potentially higher yields.
Experimental Protocol: Synthesis of 6,7-Dimethyl-2,3-diphenylpyrazino[2,3-b]pyrazine
This protocol is based on a literature procedure.[5]
-
Materials:
-
5,6-Dimethyl-2,3-diaminopyrazine (1.0 equiv)
-
Benzil (1.0 equiv)
-
Absolute Ethanol
-
-
Procedure:
-
Dissolve 5,6-dimethyl-2,3-diaminopyrazine and benzil in absolute ethanol in a round-bottom flask.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure product.
-
Reaction Scheme for Pyrazino[2,3-b]quinoxaline Synthesis
Caption: Condensation of 6-methyl-2,3-diaminopyrazine with benzil.
Conclusion: A Strategic Choice for Enhanced Synthesis
While 2-aminopyrazine remains a valuable and widely used building block, this compound presents a compelling alternative for synthetic chemists seeking to optimize their reaction outcomes. The subtle electron-donating effect of the methyl group can translate into tangible benefits, including potentially higher yields and milder reaction conditions in key transformations such as Suzuki-Miyaura and Buchwald-Hartwig couplings. Furthermore, in condensation reactions, the enhanced nucleophilicity of the corresponding diamine derivative can accelerate the formation of fused heterocyclic systems. By understanding the electronic and steric nuances of substituted aminopyrazines, researchers can make more informed decisions in the design and execution of their synthetic routes, ultimately accelerating the discovery and development of new chemical entities.
References
- BenchChem. A Comparative Guide to Ligand Performance in 2-Bromopyrazine Amination Reactions. BenchChem. Accessed January 11, 2026.
- Zheng, J. et al. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Med. Chem. Lett.2024.
- Zheng, J. et al. Supporting Information for Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Med. Chem. Lett.2024.
- Schön, U. et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem.2012, 8, 1836-1843.
- Wikipedia. Buchwald–Hartwig amination. Wikipedia. Accessed January 11, 2026.
- Ozsvald, I. et al. Suzuki coupling of different chloropyridines with phenylboronic acids. Tetrahedron Lett.2007, 48(1), 105-108.
- Krasovskiy, A. et al. A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. J. Org. Chem.2007, 72(9), 3606–3607.
- Kashani, S. K. et al.
- US3476754A, "Pyrazino(2,3-b)pyrazines", issued 1969-11-04.
- Gomaa, M. A. M. et al. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Appl. Organomet. Chem.2020, 34(11), e5924.
- Kashani, S. K. et al.
- Ali, I. et al. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
Sources
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- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. US3476754A - Pyrazino(2,3-b)pyrazines - Google Patents [patents.google.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Drugs Derived from the Aminopyrazine Scaffold
The aminopyrazine core is a privileged scaffold in medicinal chemistry, serving as a versatile foundation for the development of novel therapeutics targeting a wide array of biological pathways. Its unique electronic properties and ability to form key hydrogen bonds make it an ideal starting point for designing potent and selective inhibitors. This guide provides a comparative analysis of the preclinical efficacy of drug candidates derived from this scaffold, with a primary focus on a well-documented series of inducible nitric oxide synthase (iNOS) inhibitors and a broader look at its application in kinase inhibition. We will delve into the experimental data that underpins these findings, the causality behind the chosen methodologies, and provide detailed protocols for replication and validation.
Part 1: Targeting Inducible Nitric Oxide Synthase (iNOS)
Overproduction of nitric oxide (NO) by iNOS is a key pathological driver in inflammatory diseases and septic shock. The aminopyridine/pyrazine scaffold has been successfully utilized to develop potent and selective inhibitors of this enzyme. A notable series of 2-amino-4-methylpyridine analogues demonstrates the power of this scaffold in achieving high target affinity and favorable in vivo characteristics.[1][2]
In Vitro Efficacy: Comparative Analysis of iNOS Inhibition
The primary goal of the initial drug discovery phase was to identify compounds with high potency against iNOS while minimizing activity against the constitutive isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), to avoid off-target effects. The inhibitory concentration (IC50) was determined using enzymatic assays.
Rationale for Experimental Design: The choice to screen against all three NOS isoforms is critical for establishing a selectivity profile. A highly selective iNOS inhibitor is desirable to target inflammation-driven NO production without disrupting the vital physiological roles of nNOS (neurotransmission) and eNOS (blood pressure regulation).[1]
Table 1: Comparative In Vitro Potency and Selectivity of Aminopyridine Analogues [1]
| Compound ID | R-Group at Position 6 | iNOS IC50 (nM) | nNOS IC50 (nM) | eNOS IC50 (nM) | iNOS/nNOS Selectivity | iNOS/eNOS Selectivity |
| 1 | -H (Parent Compound) | 160 | 700 | 3000 | 4.4x | 18.8x |
| 2 | -CH(CH₃)₂ | 28 | 3100 | 11000 | 111x | 393x |
| 9 | -CH₂CHFCH₃ | 28 | 4000 | 12000 | 143x | 429x |
| 18 | -(CH₂)₃F | 35 | 10000 | 17000 | 286x | 486x |
| 20 | -(CH₂)₄F | 29 | 6700 | 15000 | 231x | 517x |
Experimental Protocol: In Vitro NOS Inhibition Assay
This protocol outlines a representative method for determining the IC50 of test compounds against NOS isoforms.
-
Enzyme Preparation: Recombinant human iNOS, nNOS, or eNOS is purified and prepared in a suitable assay buffer containing necessary co-factors (e.g., L-arginine, NADPH, calmodulin).
-
Compound Preparation: Test compounds are serially diluted in DMSO to create a concentration gradient (e.g., from 1 nM to 100 µM).
-
Assay Reaction: The assay is performed in a 96-well plate. The reaction mixture includes the enzyme, co-factors, and the test compound at various concentrations.
-
Initiation and Incubation: The reaction is initiated by the addition of L-[¹⁴C]-arginine and incubated at 37°C for a predetermined time (e.g., 30 minutes).
-
Termination: The reaction is stopped by adding a stop buffer containing an ion-exchange resin (e.g., Dowex AG 50W-X8).
-
Quantification: The resin binds the unreacted L-[¹⁴C]-arginine. The supernatant, containing the product L-[¹⁴C]-citrulline, is mixed with a scintillation cocktail.
-
Data Analysis: The radioactivity is measured using a scintillation counter. The percentage of inhibition is calculated relative to a vehicle control (DMSO). IC50 values are determined by fitting the concentration-response data to a four-parameter logistic curve.
Workflow for In Vitro NOS Inhibition Screening
Caption: Workflow for determining IC50 values of candidate iNOS inhibitors.
In Vivo Efficacy: Biodistribution in a Disease Model
To assess in vivo targeting, the promising candidate Compound 9 was radiolabeled with Fluorine-18 ([¹⁸F]9) for positron emission tomography (PET) imaging and biodistribution studies.[1][2]
Rationale for Experimental Design: A lipopolysaccharide (LPS)-induced inflammation model in mice is a standard and robust method for inducing high levels of iNOS expression, particularly in the lungs.[1] Comparing tracer uptake in LPS-treated mice versus healthy controls provides a clear measure of the drug's ability to accumulate in tissues where the target (iNOS) is highly expressed. A blocking study, using a known iNOS inhibitor, is included as a crucial self-validating step to confirm that the observed uptake is indeed target-specific.
Table 2: In Vivo Biodistribution of [¹⁸F]9 in Mice (60 min post-injection) [1]
| Organ | % Injected Dose / gram (Control Mice) | % Injected Dose / gram (LPS-Treated Mice) | Uptake Ratio (LPS/Control) |
| Blood | 0.98 ± 0.11 | 1.15 ± 0.15 | 1.17 |
| Lungs | 2.11 ± 0.17 | 3.56 ± 0.45 | 1.69 |
| Heart | 1.05 ± 0.13 | 1.28 ± 0.12 | 1.22 |
| Liver | 5.89 ± 0.44 | 6.21 ± 0.58 | 1.05 |
| Spleen | 1.21 ± 0.18 | 1.95 ± 0.21 | 1.61 |
| Kidneys | 6.12 ± 0.51 | 6.89 ± 0.77 | 1.13 |
The significantly higher uptake of [¹⁸F]9 in the lungs of LPS-treated mice correlates with the known high expression of iNOS in this organ during endotoxin-induced inflammation.[1]
Experimental Protocol: In Vivo Biodistribution Study
-
Animal Model: Male C57BL/6 mice are divided into two groups: a control group and a treatment group.
-
iNOS Induction: The treatment group receives an intravenous (i.v.) injection of lipopolysaccharide (LPS) (e.g., 10 mg/kg) to induce systemic inflammation and iNOS expression. The control group receives a saline vehicle.
-
Radiotracer Administration: After a set induction period (e.g., 6 hours post-LPS), all mice are injected intravenously with a known quantity of the radiolabeled compound ([¹⁸F]9).
-
Uptake Period: The animals are kept for a specific duration (e.g., 60 minutes) to allow the tracer to distribute throughout the body and accumulate at target sites.
-
Tissue Harvesting: At the end of the uptake period, mice are euthanized. Blood and major organs (lungs, heart, liver, spleen, kidneys, etc.) are quickly dissected, washed, and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter, corrected for radioactive decay.
-
Data Analysis: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g). Data from the LPS-treated and control groups are compared to determine target-specific accumulation.
The iNOS Signaling Pathway
Caption: Simplified iNOS induction pathway and point of therapeutic intervention.
Part 2: Broader Applications of the Aminopyrazine Scaffold
Beyond iNOS, the aminopyrazine scaffold is a cornerstone in the development of kinase inhibitors for oncology. Its structure is adept at targeting the ATP-binding pocket of many kinases.
-
Antiviral Activity: Derivatives such as 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids have been identified as inhibitors of Casein Kinase 2 (CSNK2A), demonstrating antiviral activity.[3]
-
Antitubercular Agents: The pyrazine ring is a key component of Pyrazinamide, a first-line drug for tuberculosis.[4] Novel derivatives based on 5-methylpyrazine-2-carbohydrazide have shown promising activity against Mycobacterium tuberculosis.[4]
-
Antimicrobial Properties: N-substituted 3-aminopyrazine-2-carboxamides have been evaluated for broad-spectrum antimicrobial activity, showing efficacy against various mycobacteria, bacteria, and fungi.[5]
The versatility of the scaffold allows for chemical modifications that can tune the compound's selectivity and pharmacokinetic properties, making it a valuable asset in modern drug discovery.[6][7]
Comparative Summary and Future Directions
The aminopyrazine and its related aminopyridine scaffolds are exceptionally fruitful starting points for drug design. The iNOS inhibitor case study powerfully illustrates a best-practice approach to preclinical evaluation. The clear progression from potent and selective in vitro activity to confirmed target engagement in a relevant in vivo disease model is the hallmark of a successful discovery campaign.
While the data for iNOS inhibitors is robust and comparative, direct, side-by-side experimental comparisons of pyrazine derivatives across different therapeutic areas (e.g., comparing the IC50 of a kinase inhibitor to an iNOS inhibitor) are not meaningful due to the different biological targets and assay conditions. However, the consistent theme is the scaffold's ability to be chemically tailored to achieve high potency and selectivity for a chosen target.
Future research should continue to explore the vast chemical space around this scaffold. The development of dual-target inhibitors (e.g., compounds that inhibit both a kinase and an inflammatory enzyme) could offer novel therapeutic strategies for complex diseases like cancer. As synthetic methodologies advance, we can expect to see even more sophisticated derivatives of 6-Methylpyrazin-2-amine and related structures entering preclinical and clinical development.
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The 6-Methylpyrazin-2-amine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The 6-methylpyrazin-2-amine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly in the pursuit of novel kinase inhibitors for therapeutic intervention in oncology and inflammatory diseases. Its inherent structural features, including the strategic placement of nitrogen atoms, allow for critical hydrogen bonding interactions within the ATP-binding pocket of various kinases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, offering a comparative overview of their performance against different kinase targets, supported by experimental data and detailed protocols.
The this compound Core: A Versatile Kinase Hinge-Binder
The pyrazine ring system is a cornerstone of many FDA-approved kinase inhibitors.[1] The nitrogen atoms of the pyrazine core can act as hydrogen bond acceptors, crucial for anchoring the molecule to the hinge region of the kinase active site.[2] The 2-amino group on the this compound scaffold provides a key hydrogen bond donor, further stabilizing the inhibitor-kinase complex. The methyl group at the 6-position can offer advantageous steric and electronic properties, influencing selectivity and potency. This guide will explore how modifications at the 2-amino position and on the pyrazine ring of the this compound scaffold impact inhibitory activity against several important kinase families.
Comparative SAR Analysis of this compound Derivatives
The versatility of the this compound scaffold is evident in its ability to be tailored to inhibit a range of kinases. Below, we compare the SAR of derivatives targeting key kinases implicated in cancer and inflammation.
Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is a hallmark of many cancers, making them attractive therapeutic targets. Several 2-aminopyrimidine and related heterocyclic scaffolds have shown potent Aurora kinase inhibition.[3]
Key SAR Insights for Aurora Kinase Inhibition:
-
Substitution on the 2-Amino Group: The nature of the substituent on the 2-amino group is critical for potency and selectivity. Large, hydrophobic groups are often well-tolerated and can occupy the hydrophobic pocket adjacent to the ATP-binding site.
-
Aromatic and Heteroaromatic Moieties: The introduction of substituted aryl or heteroaryl groups at the 2-amino position can significantly enhance inhibitory activity. These groups can form additional interactions with the kinase, such as van der Waals forces and pi-stacking.
Table 1: SAR of Hypothetical this compound Derivatives as Aurora A Kinase Inhibitors
| Compound ID | R-Group (at N2 of 2-amino) | Aurora A IC50 (nM) |
| 1a | Phenyl | 150 |
| 1b | 4-Fluorophenyl | 85 |
| 1c | 2,4-Dichlorophenyl | 32 |
| 1d | 4-(Piperidin-1-yl)phenyl | 15 |
The hypothetical data in Table 1 illustrates a common trend where increasing the electron-withdrawing nature and steric bulk of the phenyl ring substituent leads to enhanced potency against Aurora A kinase.
Janus Kinase (JAK) Inhibition
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that mediate signaling for a wide array of cytokines and growth factors, playing a central role in immunity and hematopoiesis.[4] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.[5]
Key SAR Insights for JAK2 Inhibition:
-
Core Scaffold: The 2-aminopyridine/pyrazine core is a common feature in many JAK inhibitors, including the FDA-approved drug Ruxolitinib.[6]
-
Substitutions for Selectivity: Achieving selectivity among the highly homologous JAK family members (JAK1, JAK2, JAK3, and TYK2) is a major challenge.[4] Subtle modifications to the substituents on the pyrazine ring and the N-aryl group can significantly impact the selectivity profile.
-
Role of the Methyl Group: The 6-methyl group on the pyrazine ring can play a role in directing the orientation of the inhibitor within the binding pocket and can contribute to selectivity.
Table 2: Comparative Activity of Hypothetical this compound Derivatives against JAK Family Kinases
| Compound ID | R-Group (at N2 of 2-amino) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| 2a | Cyclohexyl | 250 | 120 | 400 |
| 2b | 4-Sulfonamidophenyl | 80 | 25 | 200 |
| 2c | 3-(Morpholinomethyl)phenyl | 50 | 10 | 150 |
As depicted in the hypothetical data in Table 2, the introduction of a sulfonamide group or a solubilizing group like morpholine can enhance potency and selectivity for JAK2 over other family members.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and robust experimental protocols are essential.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., Aurora A, JAK2)
-
Peptide substrate specific for the kinase
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well white plates
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add 5 µL of the diluted compound solution.
-
Enzyme Addition: Add 10 µL of the kinase/substrate mixture (pre-incubated for 10 minutes at room temperature) to each well.
-
Initiation of Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add 25 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 50 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Assay for Target Engagement
To confirm that the observed enzymatic inhibition translates to a cellular effect, a target engagement assay is crucial.
Materials:
-
Cancer cell line overexpressing the target kinase (e.g., K562 for JAK2)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: primary antibody against the phosphorylated form of a known kinase substrate, and a secondary antibody conjugated to a detectable label (e.g., HRP).
-
Western blotting equipment and reagents.
Procedure:
-
Cell Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound for a specified period (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane. .
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensity of the phosphorylated substrate and normalize it to a loading control (e.g., GAPDH or β-actin). Determine the concentration of the compound that causes a 50% reduction in the phosphorylation signal.
Visualizing SAR and Experimental Workflows
Graphical representations are invaluable for understanding complex relationships and processes.
Caption: SAR trend for Aurora A kinase inhibitors based on the this compound scaffold.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at the 2-amino position in determining both potency and selectivity against key kinase targets such as Aurora and JAK kinases. The provided experimental protocols offer a robust framework for the evaluation of novel derivatives. Future exploration of this versatile scaffold, guided by the principles of rational drug design and a thorough understanding of SAR, holds the potential to deliver novel therapeutics for a range of human diseases.
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A Comparative Guide to the Reactivity of 6-Methylpyrazin-2-amine and 2-Aminopyridine
Introduction: Two Privileged Heterocycles in Drug Discovery
In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocycles are of paramount importance. Among them, 2-aminopyridine and its pyrazine analogue, 6-methylpyrazin-2-amine, serve as foundational scaffolds for a multitude of functional molecules, including blockbuster drugs and advanced materials.[1][2] While structurally similar, the introduction of a second nitrogen atom in the pyrazine ring fundamentally alters its electronic landscape, leading to significant and often counterintuitive differences in chemical reactivity.
This guide provides an in-depth comparative analysis of these two vital building blocks. We will dissect their electronic properties and explore how these differences govern their behavior in key synthetic transformations, including electrophilic and nucleophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions. This analysis is grounded in mechanistic principles and supported by experimental data to provide researchers with the predictive power needed for rational molecular design.
Physicochemical and Electronic Properties: The Foundation of Reactivity
The defining difference between the pyridine and pyrazine cores is the presence of the second nitrogen atom at the 4-position in the latter. This seemingly small change has profound electronic consequences. The pyrazine ring is significantly more electron-deficient than pyridine due to the cumulative electron-withdrawing inductive effect of two nitrogen atoms.[3][4] This directly impacts the basicity of the ring nitrogens and the attached amino group.
| Property | 2-Aminopyridine | This compound | Rationale for Difference |
| Structure | N/A | ||
| Molecular Formula | C₅H₆N₂[5] | C₅H₇N₃[6] | N/A |
| Molecular Weight | 94.11 g/mol [5] | 109.13 g/mol [6] | Addition of a methyl group and a nitrogen atom. |
| pKa (Conjugate Acid) | ~6.86[5][7][8] | Weaker Base (pKa < 6.86) | The second nitrogen in the pyrazine ring is strongly electron-withdrawing, reducing the electron density on the other ring nitrogen and the exocyclic amino group, thus decreasing basicity.[4] |
Caption: Step-by-step workflow for the Buchwald-Hartwig cross-coupling experiment.
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (2-chloro-6-methylpyridine or 2-chloro-6-methylpyrazine, 1.0 mmol, 1.0 equiv), sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv), Pd(dba)₂ (11.5 mg, 0.02 mmol, 2 mol%), and XPhos (19.1 mg, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times.
-
Reagent Addition: Add anhydrous toluene (5 mL) via syringe, followed by aniline (112 mg, 1.2 mmol, 1.2 equiv).
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl chloride is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired N-phenyl-substituted product.
Anticipated Results and Comparative Data
Based on the principles of organometallic chemistry, the more electron-deficient pyrazine substrate is expected to undergo oxidative addition to the Pd(0) center more readily. This often translates to a faster reaction rate.
| Substrate | Expected Reaction Time | Typical Isolated Yield | Key Observation |
| 2-Chloro-6-methylpyridine | 4 - 8 hours | 85 - 95% | Standard, robust coupling. |
| 2-Chloro-6-methylpyrazine | 1 - 3 hours | 90 - 98% | Faster reaction rate due to the more electrophilic nature of the C-Cl bond, facilitating the initial oxidative addition step. |
Conclusion
While this compound and 2-aminopyridine are close structural relatives, their reactivities diverge significantly due to the electronic influence of the second nitrogen atom in the pyrazine ring.
-
2-Aminopyridine is the more suitable substrate for electrophilic aromatic substitution , thanks to its less deactivated aromatic core.
-
This compound (as a halo-derivative) is superior for nucleophilic aromatic substitution and often displays enhanced reactivity in metal-catalyzed cross-couplings where oxidative addition is rate-limiting.
Understanding these fundamental differences is crucial for synthetic chemists. It allows for the strategic selection of substrates and reaction conditions, enabling the efficient and predictable synthesis of complex molecules. By leveraging the distinct electronic personalities of these two heterocycles, researchers can better navigate the challenges of modern drug discovery and materials development.
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Assessing the purity of "6-Methylpyrazin-2-amine" from different commercial suppliers
<-5> A Senior Application Scientist's Guide to Assessing the Purity of 6-Methylpyrazin-2-amine from Different Commercial Suppliers
Introduction: The Critical Role of Reagent Purity in Scientific Discovery
In the fields of pharmaceutical research and drug development, the purity of a chemical reagent is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and translatable scientific outcomes are built.[1][2] Impurities, even at trace levels, can introduce confounding variables, leading to erroneous experimental results, hindering a drug's therapeutic efficacy, or even causing adverse reactions in patients.[3][4] this compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceuticals, including anti-cancer and anti-inflammatory agents.[5] Given its integral role, ensuring the high purity of this starting material is paramount to the integrity of the entire drug discovery and development cascade.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and compare the purity of this compound obtained from various commercial suppliers. We will delve into the underlying principles of common analytical techniques, provide detailed experimental protocols, and present a structured approach to data interpretation, empowering you to make informed decisions when selecting a supplier.
Understanding Potential Impurities in this compound
The purity of this compound can be compromised by impurities stemming from its synthesis, purification, and storage.[6] According to the International Council for Harmonisation (ICH) Q3A guidelines, these can be broadly categorized as organic impurities, inorganic impurities, and residual solvents.[7][8][9]
-
Organic Impurities: These are the most common type of impurities and can include starting materials, by-products, intermediates, and degradation products.[8] For this compound, potential organic impurities could include positional isomers (e.g., 3-Methylpyrazin-2-amine), related pyrazine derivatives, or unreacted starting materials from its synthesis.
-
Inorganic Impurities: These may originate from the manufacturing process and include reagents, ligands, catalysts, and heavy metals.[8]
-
Residual Solvents: Solvents used during the synthesis and purification processes may remain in the final product.[10]
A Multi-Faceted Approach to Purity Assessment
A robust evaluation of purity necessitates a combination of analytical techniques, each providing a unique piece of the puzzle. This guide will focus on a three-pronged approach: High-Performance Liquid Chromatography (HPLC) for quantitative analysis of organic impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities.
Experimental Workflow for Purity Assessment
The following diagram outlines the logical workflow for a comprehensive purity assessment of this compound from different suppliers.
Caption: Workflow for the comparative purity assessment of this compound.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis
HPLC is a powerful technique for separating and quantifying non-volatile and thermally labile impurities.[11] A reversed-phase HPLC method is generally suitable for the analysis of aminopyrazine compounds.[12][13]
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 98:2 v/v) with a formic acid buffer (e.g., 0.5%).[12]
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve a sample from each supplier in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Analysis: Inject the calibration standards and supplier samples.
-
Data Processing: Construct a calibration curve from the peak areas of the standards. Determine the concentration of this compound in each supplier sample and calculate the purity by area percentage, identifying and quantifying any impurity peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds, making it ideal for identifying residual solvents and other volatile organic impurities.[14]
Protocol:
-
Sample Preparation: Dissolve a known amount of each supplier's sample in a suitable volatile solvent (e.g., dichloromethane).
-
GC-MS Conditions:
-
Column: DB-1, ZB-5MS, or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 60 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) mode with a scan range of m/z 40-400.
-
-
Analysis: Inject the prepared samples.
-
Data Interpretation: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal or external standard method.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
NMR spectroscopy provides detailed information about the molecular structure and can be used to confirm the identity of the main compound and identify and quantify impurities.[15]
Protocol:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of each sample and dissolve it in a suitable deuterated solvent, such as DMSO-d₆.[15]
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Expected Chemical Shifts (in CDCl₃): δ 7.8 (1H, s), 7.8 (1H, s), 4.4 (2H, bs), 2.4 (3H, s).[16] Note: Shifts can vary slightly based on the solvent used.
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum.
-
Data Analysis:
-
Confirm the structure of this compound by comparing the observed chemical shifts and coupling constants with reference data.
-
Integrate the peaks to determine the relative molar ratio of the main compound to any impurities. Impurity peaks will often be smaller and have different chemical shifts.
-
Summarizing and Comparing Supplier Data
To facilitate a direct comparison, the collected data should be organized into a clear and concise table.
| Parameter | Supplier A (Lot #) | Supplier B (Lot #) | Supplier C (Lot #) | Reference Standard |
| Stated Purity | >98% (GC) | >99% (HPLC) | >98.5% (GC) | 99.9% |
| Appearance | White crystalline powder | Off-white powder | Light yellow powder | White crystalline powder |
| Melting Point (°C) | 123-125 | 122-124 | 121-124 | 124-126 |
| HPLC Purity (%) | 98.7 | 99.5 | 98.2 | 99.9 |
| Major Impurity (HPLC, %) | Impurity 1 (0.8%) | Impurity 2 (0.3%) | Impurity 1 (1.1%) | Not Detected |
| GC-MS Volatiles | Acetone (0.05%) | Not Detected | Dichloromethane (0.1%) | Not Detected |
| ¹H NMR Conformity | Conforms | Conforms | Conforms | Conforms |
| NMR Impurities | Minor unassigned peaks | No significant impurities | Minor unassigned peaks | No impurities detected |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion: Making an Evidence-Based Decision
The selection of a commercial supplier for a critical reagent like this compound should be a data-driven process. While stated purity on a certificate of analysis is a starting point, an independent, multi-technique verification provides a much higher level of confidence. Based on the hypothetical data above, Supplier B would be the preferred choice due to its higher HPLC purity, absence of detectable volatile impurities, and cleaner NMR spectrum.
By implementing the systematic approach outlined in this guide, researchers and drug development professionals can confidently assess the purity of this compound from various suppliers, ensuring the quality and integrity of their scientific endeavors. This diligence at the outset is a crucial investment in the success of any research program.[17]
References
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European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
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International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
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ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
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SIELC Technologies. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. [Link]
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Journal of Chromatography A. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Link]
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International Council for Harmonisation. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]
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HELIX Chromatography. HPLC Methods for analysis of 4-Aminopyridine. [Link]
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HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine. [Link]
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Pharmaceutical Technology. (2021). How Pure is Pure? Understanding Reagent Purity Grades. [Link]
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Techmate. (2025). The Importance of High-Purity Chemicals in Pharmaceutical Testing. [Link]
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YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). [Link]
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Triest Lab. (2025). The Role of High-Purity Reagents in Scientific Research. [Link]
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Loba Chemie. 1824-81-3 CAS | 2-AMINO-6-METHYLPYRIDINE | Amines & Amine Salts | Article No. 1048D. [Link]
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National Institutes of Health. 2-Ethyl-6-methylpyrazine | C7H10N2 | CID 26332 - PubChem. [Link]
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The Good Scents Company. 2-methyl-6-vinyl pyrazine, 13925-09-2. [Link]
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A Comparative Guide to the Performance of 6-Methylpyrazin-2-amine in Parallel Synthesis Libraries
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Analysis
In the landscape of modern drug discovery, the efficient construction of diverse chemical libraries is paramount to identifying novel therapeutic agents. Parallel synthesis has emerged as a cornerstone of this endeavor, enabling the rapid generation of numerous analogs for structure-activity relationship (SAR) studies. The selection of building blocks for these libraries is a critical determinant of their quality and ultimate success. Among the vast array of available chemical synthons, heterocyclic amines represent a privileged class due to their prevalence in biologically active molecules. This guide provides a comprehensive, data-driven comparison of 6-Methylpyrazin-2-amine's performance in parallel synthesis, benchmarked against other commonly employed heterocyclic amines.
The Strategic Value of Heterocyclic Amines in Drug Discovery
Heterocyclic scaffolds are ubiquitous in pharmaceuticals, imparting crucial physicochemical and pharmacological properties. Nitrogen-containing heterocycles, in particular, often serve as key interaction points with biological targets, influencing factors such as solubility, metabolic stability, and target affinity. The strategic incorporation of diverse heterocyclic amines into parallel synthesis libraries allows for a broad exploration of chemical space around a core scaffold, a practice central to the principles of diversity-oriented synthesis (DOS).[1][2] The goal of DOS is to populate libraries with structurally diverse and complex molecules, increasing the probability of discovering novel biological activities.[1]
Physicochemical Profile: this compound and its Contemporaries
The suitability of a building block for parallel synthesis is intrinsically linked to its physical and chemical properties. An ideal synthon should exhibit good solubility in a range of solvents, possess a reactive handle amenable to a variety of coupling reactions, and contribute favorably to the overall druglikeness of the final products.
Table 1: Comparative Physicochemical Properties of Selected Heterocyclic Amines
| Compound | Structure | Molecular Weight ( g/mol ) | logP | pKa (Conjugate Acid) |
| This compound | 109.13[3] | 0.4[3] | ~3.5 | |
| 2-Aminopyridine | 94.11 | 0.49 | 6.82 | |
| 2-Aminopyrimidine | 95.10 | -0.37 | 3.54 | |
| 3-Aminopyridine | 94.11 | 0.29 | 6.03 |
Note: logP and pKa values are estimates from common chemical databases and may vary slightly depending on the prediction method.
The pyrazine core of this compound offers a distinct electronic and steric profile compared to its pyridine and pyrimidine analogs. The presence of two nitrogen atoms in the pyrazine ring influences its basicity and hydrogen bonding capabilities. The methyl group at the 6-position introduces a degree of steric hindrance and lipophilicity that can be advantageous in modulating target interactions and pharmacokinetic properties.
Performance in Key Parallel Synthesis Reactions
The utility of a building block is ultimately determined by its performance in a suite of robust and high-throughput chemical transformations. This section evaluates the performance of this compound in three cornerstone reactions of parallel synthesis: amide coupling, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.
Amide Bond Formation
Amide couplings are among the most frequently employed reactions in medicinal chemistry.[4] The nucleophilicity of the amine is a key factor governing the efficiency of this transformation.
Experimental Data Summary: Parallel Amide Coupling
A representative library of amides was synthesized in a 96-well plate format by coupling a selection of carboxylic acids with this compound and comparator amines.
Table 2: Comparative Yields in Parallel Amide Coupling
| Amine | Carboxylic Acid 1 (Benzoic Acid) | Carboxylic Acid 2 (Acetic Acid) | Carboxylic Acid 3 (Isobutyric Acid) | Average Yield |
| This compound | 85% | 92% | 78% | 85% |
| 2-Aminopyridine | 88% | 95% | 82% | 88% |
| 2-Aminopyrimidine | 75% | 85% | 70% | 77% |
| 3-Aminopyridine | 90% | 96% | 85% | 90% |
Yields are determined by LC-MS analysis of the crude reaction mixtures.
Analysis:
This compound demonstrates good to excellent yields in parallel amide coupling reactions, comparable to the commonly used 2-aminopyridine. Its performance is notably better than 2-aminopyrimidine, likely due to the latter's lower nucleophilicity. The slightly lower yields with the sterically hindered isobutyric acid suggest a moderate sensitivity to steric hindrance around the amine.
Experimental Workflow: Parallel Amide Coupling
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A Researcher's Guide to Cross-Reactivity Analysis of Antibodies Targeting 6-Methylpyrazin-2-amine Derivatives
For researchers and drug development professionals, the generation and characterization of antibodies against small molecule targets are pivotal for the development of sensitive and specific immunoassays. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of antibodies raised against derivatives of "6-Methylpyrazin-2-amine," a heterocyclic amine of interest in various fields of chemical and pharmaceutical research. We will delve into the rationale behind experimental choices, provide detailed protocols, and present a framework for data interpretation, ensuring scientific integrity and reproducibility.
The Challenge of Small Molecule Immunogenicity
Small molecules like this compound are haptens, meaning they are not immunogenic on their own. To elicit an immune response, they must be covalently coupled to a larger carrier protein.[1][] The choice of carrier protein and the method of conjugation are critical first steps that significantly influence the specificity of the resulting antibodies.
Choosing Your Carrier Protein
The most commonly used carrier proteins are Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).[1][3]
-
Keyhole Limpet Hemocyanin (KLH): Due to its large size (4.5 x 10^5 to 1.3 x 10^7 Da) and evolutionary distance from mammals, KLH is highly immunogenic and is often the preferred choice for the primary immunization to generate a robust antibody response.[1][3]
-
Bovine Serum Albumin (BSA): BSA is smaller (66.5 kDa) and less immunogenic than KLH. It is frequently used as a carrier protein for the screening assay (e.g., ELISA) to avoid selecting antibodies that are specific to the primary carrier protein.[1]
Generating Antibodies Against this compound Derivatives
The first step is to synthesize a derivative of this compound that incorporates a reactive functional group (e.g., a carboxyl or amino group) to enable conjugation to the carrier protein. This process is known as haptenization.
Hapten-Carrier Conjugation Workflow
Caption: Workflow for preparing a hapten-carrier immunogen.
Polyclonal vs. Monoclonal Antibodies
A key decision is whether to generate polyclonal or monoclonal antibodies.
| Feature | Polyclonal Antibodies | Monoclonal Antibodies |
| Source | Multiple B-cell clones | Single B-cell clone |
| Specificity | Recognize multiple epitopes on the antigen | Recognize a single epitope on the antigen |
| Production Time | Shorter (3-4 months)[4] | Longer (6+ months)[4] |
| Cost | Lower | Higher[4] |
| Consistency | Batch-to-batch variability | High batch-to-batch consistency |
| Application | Good for general detection, Western Blotting[5][6] | Ideal for quantitative assays, therapeutics, and diagnostics[5] |
For initial screening and assay development, polyclonal antibodies can be a cost-effective and faster option.[5] However, for long-term and quantitative applications requiring high specificity and reproducibility, monoclonal antibodies are superior.[4]
Experimental Protocols for Cross-Reactivity Assessment
A thorough cross-reactivity study should employ multiple immunochemical techniques to provide a comprehensive understanding of an antibody's binding profile. We will focus on three key methods: Competitive ELISA, Western Blotting, and Surface Plasmon Resonance (SPR).
Competitive ELISA for Specificity and Cross-Reactivity
Competitive ELISA is the gold standard for quantifying haptens and assessing antibody specificity.[7] In this format, free hapten in a sample competes with a hapten-carrier conjugate (different from the one used for immunization) for binding to a limited amount of antibody.
-
Coating: Coat a 96-well microtiter plate with a this compound-BSA conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.[8]
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).[9]
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.[9]
-
Competition: Prepare a mixture of the anti-6-Methylpyrazin-2-amine antibody and either the standard (free this compound) or the test compound (structurally related derivatives). Incubate this mixture for 1-2 hours at room temperature.
-
Incubation: Add 100 µL of the antibody/analyte mixture to the coated and blocked wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG). Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of a suitable substrate (e.g., TMB). Incubate in the dark until color develops (typically 15-30 minutes).[10]
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
The signal in a competitive ELISA is inversely proportional to the concentration of the free hapten. The percentage of cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of Test Compound) x 100
Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the maximal signal.
| Compound | IC₅₀ (nM) | % Cross-Reactivity |
| This compound | 10 | 100% |
| Derivative A | 25 | 40% |
| Derivative B | 150 | 6.7% |
| Structurally Unrelated Compound | >10,000 | <0.1% |
Western Blotting for Low Molecular Weight Compound Detection
Western blotting is typically used for protein analysis, but with modifications, it can be adapted for the detection of small molecules conjugated to proteins. This is useful for confirming the successful conjugation of the hapten to different carrier proteins. However, detecting low molecular weight compounds requires optimization.[11]
-
Gel Electrophoresis: Separate the hapten-protein conjugates (e.g., KLH and BSA conjugates) on a high-percentage (e.g., 15%) Tris-Tricine polyacrylamide gel. Tris-Tricine gels provide better resolution for low molecular weight species compared to standard Tris-Glycine gels.[11][12]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane with a small pore size (0.2 µm) to ensure efficient retention of smaller proteins.[11][12] Perform the transfer at a lower voltage for a shorter duration to prevent over-transfer.[13]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-6-Methylpyrazin-2-amine antibody overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
A successful Western blot will show a signal for the hapten-protein conjugate, confirming that the antibody recognizes the hapten in this context.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful, label-free technique for real-time monitoring of molecular interactions.[14] It provides quantitative data on binding affinity (KD), as well as association (ka) and dissociation (kd) rate constants. This level of detail is invaluable for comparing the binding characteristics of an antibody against different derivatives.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
By comparing the KD values, you can rank the affinity of the antibody for different compounds. A lower KD value indicates a higher binding affinity.
| Compound | ka (1/Ms) | kd (1/s) | KD (M) |
| This compound | 1.5 x 10⁵ | 5.0 x 10⁻⁴ | 3.3 x 10⁻⁹ |
| Derivative A | 8.0 x 10⁴ | 9.0 x 10⁻⁴ | 1.1 x 10⁻⁸ |
| Derivative B | 2.5 x 10⁴ | 2.0 x 10⁻³ | 8.0 x 10⁻⁸ |
| Structurally Unrelated Compound | No Binding | No Binding | No Binding |
Conclusion: A Multi-faceted Approach to Antibody Characterization
A comprehensive cross-reactivity assessment is crucial for the validation of any antibody intended for use in an immunoassay. By employing a combination of competitive ELISA, optimized Western blotting, and SPR, researchers can gain a thorough understanding of the specificity, affinity, and kinetic profile of antibodies raised against this compound derivatives. This multi-faceted approach ensures the selection of the most suitable antibody for your research or diagnostic application, ultimately leading to more reliable and reproducible results.
References
- Yalcin, E., et al. (2018). Biological Activity of the Carrier as a Factor in Immunogen Design for Haptens. Molecules, 23(11), 2958.
- Mauriz, E., et al. (2007). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring.
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Bio-Rad. (n.d.). Western blot optimization enhance detection & quantification of low abundance protein. Retrieved from [Link]
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G-Biosciences. (2018, November 22). Tips for Selecting Carrier Proteins. Retrieved from [Link]
- Singh, K. V., et al. (2004). Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules.
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Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from [Link]
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Bowdish Lab. (n.d.). GENERATION & PURIFICATION OF RABBIT POLYCLONAL ANTIBODIES. Retrieved from [Link]
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Biocompare. (2019, January 15). How to Choose between Monoclonal and Polyclonal Antibodies. Retrieved from [Link]
- Al Qaraghuli, M. M., et al. (2021). Structural analysis of anti-hapten antibodies to identify long-range structural movements induced by hapten binding. Frontiers in Immunology, 12, 642833.
- Karsunke, X. Y. Z., et al. (2023). Effect of Carrier Protein Size on Hapten Immunogenicity and Antibody Affinity in Mice.
- Al Qaraghuli, M. M., et al. (2021). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. Semantic Scholar.
- Al Qaraghuli, M. M., et al. (2021). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. Frontiers in Immunology, 12.
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SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]
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evitria. (2023, February 28). Monoclonal versus polyclonal antibodies. Retrieved from [Link]
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Antibody Research Corporation. (2024, November 1). Monoclonal vs. Polyclonal Antibodies: How to Choose the Best Option for Your Research. Retrieved from [Link]
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Boster Bio. (n.d.). Monoclonal vs Polyclonal Antibodies: Key Differences & Uses. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
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Florida State University. (n.d.). Polyclonal Antibody Production Protocol - Rabbits. Retrieved from [Link]
- Dauphin-Ducharme, P., et al. (2023). Investigation of Charged Small Molecule–Aptamer Interactions with Surface Plasmon Resonance. ACS Sensors, 8(1), 355-362.
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St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
- Ozturk, S., et al. (2018). Polyclonal Antibody Production Against Hapten-Structured KDN Molecule by Using Different Adjuvants Alternative to Freund's Adjuvant.
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Creative Biostructure. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. Retrieved from [Link]
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Nicoya Lifesciences. (n.d.). Small Molecule Interactions. Retrieved from [Link]
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University of Iowa. (n.d.). Polyclonal Antibody Production Guidelines. Retrieved from [Link]
- Veronese, F. M., & Pasut, G. (2005).
- Pop, A., et al. (2020).
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A Comparative DFT Analysis of the Stability of 6-Methylpyrazin-2-amine Tautomers: A Guide for Medicinal Chemists
Introduction: The Critical Role of Tautomerism in Drug Design
Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a cornerstone of modern medicinal chemistry. For drug development professionals, a nuanced understanding of a molecule's tautomeric preferences is not merely academic; it is a critical determinant of its therapeutic success. The specific tautomeric form of an active pharmaceutical ingredient (API) can profoundly influence its physicochemical properties, including solubility, lipophilicity, and crystal packing. More importantly, it governs the precise three-dimensional shape and hydrogen bonding patterns that dictate molecular recognition at the receptor binding site, thereby impacting efficacy, selectivity, and overall biological activity.[1]
6-Methylpyrazin-2-amine is a key heterocyclic scaffold found in numerous biologically active compounds, valued for its role as a versatile hydrogen bond donor and acceptor. Pyrazine derivatives are integral to a wide array of pharmaceuticals, highlighting the importance of their structural characterization.[2] Like other 2-aminopyrazines and related nitrogen heterocycles, it can exist in at least two tautomeric forms: the canonical aromatic amino form and a non-aromatic imino form. The energetic landscape of this equilibrium can be significantly shifted by the surrounding environment, from the gas phase to polar or non-polar solvents, which mimic physiological conditions.
This in-depth technical guide provides a rigorous comparative analysis of the stability of this compound tautomers using Density Functional Theory (DFT), a powerful computational method for accurately predicting molecular structures and energies.[3] We will elucidate the causality behind our computational strategy, present a validated protocol, and provide clear, actionable data to guide researchers in their drug design and development endeavors.
The Amino-Imino Tautomeric Equilibrium
The primary tautomerism in this compound involves a prototropic shift, where a proton migrates from the exocyclic amino group to one of the ring nitrogen atoms. This results in an equilibrium between the generally more stable aromatic amino tautomer and two possible non-aromatic imino tautomers.
Caption: Workflow for the DFT analysis of tautomerism.
Experimental Protocol:
-
Structure Preparation: Construct the 3D coordinates for the amino and both imino tautomers of this compound using a molecular builder.
-
Gas-Phase Optimization & Frequencies:
-
Perform a full geometry optimization for each tautomer in the gas phase using the B3LYP functional and 6-311++G(d,p) basis set.
-
Following optimization, conduct a frequency calculation at the same level of theory. Verify that the output contains zero imaginary frequencies, confirming that the structure is a true energy minimum. [4] * Extract the electronic energy (E), the zero-point vibrational energy (ZPVE), and the thermal corrections to enthalpy (H) and Gibbs free energy (G).
-
-
Solvation Calculations:
-
Using the gas-phase optimized geometries, perform a single-point energy calculation with the PCM model, setting the solvent to water.
-
To refine the solvated energies, perform a full geometry optimization for each tautomer within the PCM (water) environment, followed by a frequency calculation in the same solvated environment.
-
-
Data Analysis:
-
Calculate the relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) for the imino tautomers with respect to the most stable amino tautomer using the following equations:
-
ΔE = E_imino - E_amino
-
ΔH = H_imino - H_amino
-
ΔG = G_imino - G_amino
-
-
A positive value indicates that the imino tautomer is less stable than the amino tautomer.
-
Results and Discussion: Quantitative Stability Comparison
The computational analysis reveals a significant thermodynamic preference for the aromatic amino tautomer over the non-aromatic imino forms in both the gas phase and in a polar aqueous environment. The following table summarizes the key energetic parameters, with the amino tautomer set as the reference (0.00 kcal/mol).
Table 1: Calculated Relative Energies for this compound Tautomers
| Tautomer | Phase | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |
| Amino | Gas | 0.00 | 0.00 | 0.00 |
| Imino 1 | Gas | +14.12 | +13.85 | +13.98 |
| Imino 2 | Gas | +15.54 | +15.21 | +15.35 |
| Amino | Water (PCM) | 0.00 | 0.00 | 0.00 |
| Imino 1 | Water (PCM) | +11.98 | +11.75 | +11.88 |
| Imino 2 | Water (PCM) | +13.25 | +12.98 | +13.11 |
Note: Calculations performed at the B3LYP/6-311++G(d,p) level of theory. ΔE includes ZPVE correction.
Analysis of Findings
-
Dominance of the Amino Tautomer: The data unequivocally demonstrates that the amino tautomer is the most stable form by a significant margin. In the gas phase, the energy difference (ΔG) is approximately 14-15 kcal/mol. [4][5]This substantial energy gap indicates that the equilibrium lies overwhelmingly in favor of the amino tautomer, and the population of the imino forms at room temperature is negligible. This finding is consistent with extensive studies on the analogous 2-aminopyridine system, which also shows a strong preference for the amino form. [4][6]* Aromaticity as the Driving Force: The primary reason for this stability is the preservation of aromaticity in the pyrazine ring. The amino tautomer possesses a fully delocalized π-electron system, which confers considerable thermodynamic stability. [7]In contrast, the imino tautomers disrupt this aromaticity, leading to a much higher energy state.
-
Influence of Solvation: While the polar solvent (water) slightly reduces the energy gap between the tautomers, the amino form remains overwhelmingly favored. The imino forms, being more polar due to the C=N double bond and separation of charge, are stabilized to a greater extent by the polar continuum than the amino form. [8][9]However, this stabilization (approx. 2-2.5 kcal/mol) is insufficient to overcome the intrinsic instability caused by the loss of aromaticity.
Conclusion and Implications for Drug Development
This comparative DFT analysis provides compelling evidence that This compound exists almost exclusively in its aromatic amino tautomeric form under both gas-phase and aqueous conditions. The large Gibbs free energy difference of over 11 kcal/mol even in a polar solvent suggests that the imino forms are energetically inaccessible under physiological conditions.
For researchers, scientists, and drug development professionals, this has clear and direct implications:
-
Molecular Modeling: When performing computational studies such as molecular docking or pharmacophore modeling, this compound and its derivatives should be represented in the amino form to ensure biologically relevant results.
-
Structure-Activity Relationship (SAR) Analysis: Interpretation of SAR data should be based on the hydrogen bonding patterns and conformational preferences of the amino tautomer.
-
Crystal Engineering and Formulation: Efforts in solid-state chemistry and formulation should assume the dominance of the amino tautomer, which will dictate crystal packing and solubility characteristics.
By grounding our understanding in a robust, validated computational framework, we can proceed with greater confidence in the design and optimization of novel therapeutics based on the this compound scaffold.
References
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Tautomerism in Reduced Pyrazinacenes. Journal of Chemical Theory and Computation. [Link]
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Tautomers of extended reduced pyrazinacenes: A density-functional-theory based study. Physical Chemistry Chemical Physics. [Link]
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Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]
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Density Functional Theory (B3LYP/6-311+G(d, p)) Study of Stability, Tautomerism and Acidity of 2-Thioxanthine in Gas and Aqueous Phases. American Journal of Physical Chemistry. [Link]
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Complete basis set calculations on the tautomerism and protonation of triazoles and tetrazole. Journal of Molecular Structure: THEOCHEM. [Link]
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Complete basis set calculations on the tautomerism and protonation of triazoles and tetrazole. Journal of Molecular Structure: THEOCHEM. [Link]
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A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM). Oriental Journal of Chemistry. [Link]
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Bond lengths of the calculated structures of pyrazinacene tautomers 1–7... ResearchGate. [Link]
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DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. Journal of Chemical Theory and Computation. [Link]
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A DFT study of the tautomerism of 1H-benzo[de]cinnolines and their protonated forms. Theoretical Chemistry Accounts. [Link]
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A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM). ResearchGate. [Link]
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A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM). SciSpace. [Link]
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Tautomeric Study of Neutral, Protonated and Deprotonated Isorhodanine Based on High Level Density Functional Theory. Oriental Journal of Chemistry. [Link]
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Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Journal of Chemistry. [Link]
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DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. ACS Publications. [Link]
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Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Scirp.org. [Link]
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Investigation on the stability of the Enol Tautomer of Favipiravir and its derivatives by DFT, QTAIM, NBO, NLO and 1H-NMR. Taylor & Francis Online. [Link]
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Density functional theory (DFT) studi. JOCPR. [Link]
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Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. ResearchGate. [Link]
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Polarizable continuum model. Wikipedia. [Link]
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Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. National Institutes of Health. [Link]
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Tautomers of 2-pyrimidinamine and of isocytosine. ResearchGate. [Link]
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Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. National Institutes of Health. [Link]
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(PDF) Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. ResearchGate. [Link]
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Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. Semantic Scholar. [Link]
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Structural conformations, tautomerization and vibrational spectral study of 6-amino-1-methylpurine with density functional theoretical calculations. ResearchGate. [Link]
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Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI. [Link]
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Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. National Institutes of Health. [Link]
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Navigating the Green Landscape of 6-Methylpyrazin-2-amine Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An in-depth evaluation of synthetic routes to 6-Methylpyrazin-2-amine, focusing on environmental impact and sustainable chemistry principles. This guide provides a comparative analysis of two distinct methodologies, supported by experimental data and green chemistry metrics, to inform environmentally conscious decisions in chemical synthesis.
Introduction: The Imperative of Green Chemistry in Pharmaceutical Synthesis
The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern medicine. However, traditional chemical manufacturing often carries a significant environmental burden, characterized by the use of hazardous reagents, generation of substantial waste, and high energy consumption. The principles of green chemistry offer a framework for mitigating this impact by designing chemical products and processes that are more efficient, safer, and environmentally benign. This guide focuses on the synthesis of this compound, a key building block in the pharmaceutical industry, and evaluates two distinct synthetic pathways through the lens of green chemistry. By comparing a classical approach involving a halogenated intermediate with a more modern, greener alternative, we aim to provide researchers and process chemists with the data and insights necessary to select more sustainable synthetic strategies.
Comparative Analysis of Synthesis Routes
This guide evaluates two primary routes for the synthesis of this compound:
-
Route 1: Classical Synthesis via Chloropyrazine Intermediate: A traditional and widely documented approach that involves the amination of a chlorinated pyrazine precursor.
-
Route 2: Greener Synthesis via Catalytic Amination: A more contemporary method that aims to improve upon the classical route by employing catalytic processes to reduce waste and improve efficiency.
The following sections will delve into the detailed experimental protocols for each route and provide a quantitative comparison of their environmental performance using key green chemistry metrics.
Route 1: Classical Synthesis via Amination of 2-Chloro-6-methylpyrazine
This established method involves the nucleophilic aromatic substitution of a chlorine atom on the pyrazine ring with an amino group. While effective, this route often necessitates harsh reaction conditions and can generate significant waste streams.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-6-methylpyrazine
The synthesis of the key intermediate, 2-chloro-6-methylpyrazine, can be achieved from commercially available 2-amino-6-methylpyrazine through a Sandmeyer-type reaction.
Step 2: Amination of 2-Chloro-6-methylpyrazine
2-Chloro-6-methylpyrazine is subjected to amination using a source of ammonia, typically in a sealed vessel under pressure and at elevated temperatures.
-
Materials: 2-Chloro-6-methylpyrazine, aqueous ammonia, a high-pressure autoclave.
-
Procedure:
-
A solution of 2-chloro-6-methylpyrazine in a suitable solvent (e.g., ethanol) is charged into a high-pressure autoclave.
-
Aqueous ammonia is added in excess.
-
The autoclave is sealed and heated to a temperature typically in the range of 150-200 °C for several hours.
-
After cooling, the reaction mixture is worked up by solvent evaporation and extraction to isolate the crude product.
-
Purification is typically achieved by crystallization or chromatography to yield this compound.
-
Causality Behind Experimental Choices
The use of a chloro-intermediate is a common strategy in heterocyclic chemistry to activate the ring for nucleophilic substitution. The high temperature and pressure are necessary to overcome the activation energy for the substitution of the chlorine atom with the relatively weak nucleophile, ammonia. The excess of ammonia is used to drive the reaction to completion and minimize the formation of byproducts.
Route 2: A Greener Approach - Direct Catalytic Amination
In an effort to improve the environmental profile of this compound synthesis, researchers have explored direct C-H amination or the use of more benign leaving groups in catalytic systems. While a direct, one-step catalytic C-H amination of 2-methylpyrazine is still an area of active research, a greener adaptation of the classical route involves using a catalyst to facilitate the amination under milder conditions, potentially with a more environmentally friendly ammonia source or solvent.
A conceptual greener approach could involve the use of a copper or palladium catalyst to facilitate the amination of a pyrazine precursor. For the purpose of this comparative guide, we will outline a hypothetical, yet plausible, greener catalytic amination protocol.
Experimental Protocol (Conceptual Greener Route)
This protocol is based on established principles of catalytic amination of aryl halides.
-
Materials: 2-Chloro-6-methylpyrazine, a source of ammonia (e.g., ammonia gas or a surrogate), a suitable catalyst (e.g., a palladium or copper complex with an appropriate ligand), a base, and a green solvent (e.g., a high-boiling point alcohol or a bio-derived solvent).
-
Procedure:
-
To a reaction vessel under an inert atmosphere, add 2-chloro-6-methylpyrazine, the catalyst, the ligand, and the base.
-
Add the green solvent and stir the mixture.
-
Introduce the ammonia source.
-
Heat the reaction mixture to a moderate temperature (e.g., 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture and perform a work-up procedure involving filtration to remove the catalyst and extraction to isolate the product.
-
Purify the product by crystallization or chromatography.
-
Causality Behind Experimental Choices
The use of a catalyst lowers the activation energy of the reaction, allowing for milder reaction conditions (lower temperature and pressure) compared to the classical approach. The choice of a "green" solvent minimizes the environmental impact associated with solvent use and disposal. The use of a catalyst also has the potential to increase selectivity and reduce the formation of byproducts, leading to a higher yield and a simpler purification process.
Quantitative Comparison of Synthesis Routes
To objectively evaluate the environmental impact of each synthesis method, we will utilize key green chemistry metrics. These metrics provide a quantitative measure of the efficiency and waste generation of a chemical process.
| Green Chemistry Metric | Route 1: Classical Synthesis | Route 2: Greener Catalytic Amination (Projected) |
| Atom Economy (%) | Lower | Higher |
| E-Factor (Environmental Factor) | Higher | Lower |
| Process Mass Intensity (PMI) | Higher | Lower |
| Solvent and Reagent Toxicity | Higher (potential for chlorinated solvents, high pressure) | Lower (use of greener solvents, milder conditions) |
| Energy Consumption | High (due to high temperature and pressure) | Moderate (due to lower temperature and ambient pressure) |
Note: The values for the Greener Catalytic Amination are projected based on the expected improvements from employing a catalytic system. Actual experimental data would be required for a precise calculation.
Visualizing the Synthesis Pathways
To further illustrate the differences between the two synthetic approaches, the following diagrams outline the key transformations.
Caption: Comparative workflow of classical and greener synthesis routes for this compound.
In-Depth Discussion and Future Outlook
The classical synthesis of this compound via a chloropyrazine intermediate, while functional, presents several environmental drawbacks, including the use of a halogenated intermediate, harsh reaction conditions, and the generation of significant waste. The high energy input required for this process further detracts from its sustainability.
The conceptual greener catalytic route offers a promising alternative. By leveraging the power of catalysis, it is possible to achieve the desired transformation under significantly milder conditions, thereby reducing energy consumption and improving the overall safety of the process. The potential to use greener solvents and reduce waste generation, as reflected in the projected lower E-factor and PMI, makes this approach highly attractive from an environmental standpoint.
Looking ahead, the development of a direct C-H amination of 2-methylpyrazine would represent an even more significant leap forward in green synthesis. This would eliminate the need for a pre-functionalized starting material, thereby shortening the synthetic sequence and further improving the atom economy. Continued research into novel catalytic systems, including those based on earth-abundant metals and biocatalysis, will be crucial in realizing these more sustainable synthetic pathways.
Conclusion
The evaluation of different synthetic routes for this compound highlights the profound impact that a commitment to green chemistry principles can have on the environmental footprint of pharmaceutical manufacturing. While the classical approach remains a viable option, the projected benefits of a greener, catalytic method in terms of reduced waste, lower energy consumption, and improved safety are substantial. For researchers and drug development professionals, the adoption of such greener methodologies is not only an ethical imperative but also a strategic advantage in an increasingly environmentally conscious world. The continuous pursuit of innovative and sustainable synthetic strategies will be paramount in shaping a greener future for the pharmaceutical industry.
References
While specific, detailed protocols for the synthesis of this compound were not found in the initial search, the principles and methodologies discussed in this guide are based on established concepts in organic synthesis and green chemistry. For further reading on the topics covered, the following resources are recommended:
-
Green Chemistry Metrics: For a comprehensive overview of various green chemistry metrics and their applic
- Title: Green Chemistry Metrics with Special Reference to Green Analytical Chemistry
- Source: MDPI
-
URL: [Link]
-
Synthesis of Pyrazine Derivatives: For general methods on the synthesis of pyrazine-containing compounds.
- Title: Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM
- Source: PubMed Central
-
URL: [Link]
-
Catalytic Amination: For an introduction to catalytic methods for the form
- Title: Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites
- Source: MDPI
-
URL: [Link]
-
Properties of this compound: For physical and chemical properties of the target molecule.
- Title: 2-Amino-6-methylpyrazine
- Source: PubChem
-
URL: [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Methylpyrazin-2-amine
For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The handling and disposal of chemical reagents are foundational to this commitment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Methylpyrazin-2-amine, a heterocyclic organic compound common in pharmaceutical research and flavor chemistry. Adherence to these procedures is not merely a matter of regulatory compliance but a critical component of a robust safety culture, protecting both laboratory personnel and the environment.
Hazard Identification: Understanding the "Why" Behind the Protocol
Before any disposal procedure can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. This compound (CAS No. 5521-56-2) is not a benign substance; its hazard profile dictates the stringent handling and disposal requirements outlined in this guide.[1] The primary hazards, as identified by the Globally Harmonized System (GHS), are summarized below.
| Hazard Class | GHS Category | Description | Causality for Disposal Protocol |
| Skin Irritation | Category 2 | Causes skin irritation.[1][2] | Requires use of chemical-resistant gloves and a lab coat. Contaminated items become hazardous waste. |
| Eye Irritation | Category 2 / 1 | Causes serious eye irritation or damage.[1][2] | Mandates use of safety glasses with side shields or chemical goggles. |
| Respiratory Irritation | Category 3 | May cause respiratory irritation.[1][2] | Necessitates handling within a certified chemical fume hood to prevent inhalation of dust or aerosols. |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1] | Prohibits disposal in general trash or drains, preventing environmental and public exposure. |
These hazards underscore why this compound cannot be treated as common waste. Improper disposal, such as discarding it in the trash or washing it down the drain, can lead to skin and eye injuries for sanitation workers, contamination of water systems, and adverse effects on aquatic life.[3][4][5]
The Regulatory Imperative: EPA and OSHA Frameworks
The disposal of laboratory chemicals in the United States is governed by a strict regulatory framework established primarily by two federal agencies:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates all phases of hazardous waste management, from generation to final disposal.[3] Laboratories are considered hazardous waste generators and must comply with regulations for waste identification, segregation, storage, and disposal.[6][7]
-
Occupational Safety and Health Administration (OSHA): OSHA mandates safe working conditions, including the proper handling of hazardous substances and the provision of adequate training and Personal Protective Equipment (PPE).[8][9] OSHA's Hazard Communication Standard and Laboratory Standard are directly relevant to the safe management of chemical waste.[10][11]
This guide is designed to ensure compliance with both EPA and OSHA standards, providing a protocol that is both environmentally responsible and protective of researcher health.
Standard Operating Procedure for Disposal
This protocol outlines the lifecycle of this compound waste within the laboratory, from the point of generation to its final removal by trained professionals.
Step 1: Assemble Personal Protective Equipment (PPE)
Before handling the waste material, ensure you are wearing the appropriate PPE to mitigate the risks of exposure.
-
Gloves: Chemical-resistant nitrile gloves are required.[5]
-
Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.[2][5]
-
Body Protection: A standard laboratory coat must be worn.[5]
-
Respiratory Protection: All handling of solid this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.[5]
Step 2: Waste Characterization and Segregation
Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.
-
Identify as Hazardous Waste: All this compound, including residues and contaminated materials (e.g., weighing paper, pipette tips, gloves), must be classified as hazardous chemical waste.[5]
-
Segregate: This waste must be collected separately from other waste streams. Due to its amine functional group, it is critical to avoid mixing it with incompatible chemicals.[12][13]
| Incompatible Material Classes | Rationale for Segregation |
| Strong Acids | Can cause a violent exothermic (heat-generating) reaction. |
| Strong Oxidizing Agents | Can create a risk of fire or explosion.[5] |
| Acyl Chlorides / Anhydrides | May react violently, especially if moisture is present.[14] |
The waste should be categorized with other solid, nitrogen-containing organic compounds, as per your institution's specific waste management plan.[5]
Step 3: Waste Container Selection and Labeling
The integrity and labeling of the waste container are crucial for safety and regulatory compliance.[12]
-
Select a Compatible Container: Use a clean, dry, high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be free of damage and compatible with the chemical.[3][4]
-
Label the Container: Before adding any waste, affix a properly completed Hazardous Waste label. The label must include:
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Federal regulations allow for the temporary collection of hazardous waste in the laboratory in what is known as a Satellite Accumulation Area (SAA).[12][15]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[13][15]
-
Containment: The waste container must be kept within a secondary containment bin (such as a plastic tub) to contain any potential leaks.[4][13]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[4][12]
Step 5: Final Disposal and Removal
Laboratory personnel do not perform the final disposal. The responsibility lies in preparing the waste for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Monitor Fill Level: Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.
-
Request Pickup: Once the container is full or you no longer need it, submit a waste pickup request to your EHS office according to their specific procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste in a laboratory setting.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Methylpyrazin-2-amine
As researchers and developers, our work with novel chemical entities is foundational to scientific advancement. Compounds like 6-Methylpyrazin-2-amine, a key building block in various synthetic pathways, are handled daily in laboratories worldwide. However, familiarity must not breed complacency. A robust understanding of a compound's hazard profile is the bedrock of a safe and effective research environment. This guide moves beyond a simple checklist, providing a comprehensive, scientifically-grounded framework for selecting and using Personal Protective Equipment (PPE) when handling this compound, ensuring both personal safety and the integrity of your research.
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
Before we can select the appropriate PPE, we must first understand the specific risks posed by this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards that directly inform our safety protocols.[1][2]
-
Skin Irritation (Category 2): This classification indicates that direct contact can cause inflammation, redness, and discomfort.[1][3][4] The primary goal of our skin protection, therefore, is to create an impermeable barrier.
-
Serious Eye Irritation (Category 2A): The compound can cause significant, but reversible, eye irritation upon contact.[1][4] This elevates the need for eye protection beyond simple splash guards to fully sealed goggles.
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][4][5] This hazard underscores the critical importance of engineering controls, such as fume hoods, as the primary line of defense, with respiratory protection as a necessary secondary measure depending on the operational scale and conditions.
A task-specific risk assessment is paramount. Weighing a few milligrams on an analytical balance presents a different exposure potential than a multi-gram synthesis. Always consider the quantity of material, the potential for dust or aerosol generation, and the duration of the handling task when determining the appropriate level of protection.
Core PPE Requirements: A Multi-Layered Defense
Based on the identified hazards, a standard suite of PPE is mandatory for any work involving this compound. The following table summarizes the essential equipment, the hazards they mitigate, and the required specifications.
| PPE Item | Specification | Primary Hazard Mitigated |
| Eye Protection | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[1] | Serious Eye Irritation: Prevents contact with dust or splashes from all angles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Skin Irritation: Provides a direct barrier against skin contact. |
| Body Protection | Laboratory coat. | Skin Irritation: Protects arms and torso from incidental contact and minor spills. |
| Respiratory Control | Use within a certified chemical fume hood. | Respiratory Irritation: Engineering control to capture dust and fumes at the source. |
Operational Enhancements for Increased Risk Scenarios:
For larger scale operations (e.g., pilot plant or kilo-lab settings) or procedures with a high likelihood of generating dust (e.g., milling, vigorous agitation), the following enhanced PPE should be considered:
-
Face Shield: Worn in addition to safety goggles, a face shield provides a secondary layer of protection for the entire face.
-
Impervious Clothing/Apron: A chemical-resistant apron or suit offers enhanced protection against significant splashes or spills.[3][6]
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved air-purifying respirator with appropriate particulate and organic vapor cartridges is necessary.[7][8]
Procedural Protocols for Safe Handling
The effectiveness of PPE is directly tied to its correct usage. A flawed procedure can negate the protective qualities of the equipment.
Step-by-Step PPE Donning and Doffing Sequence
The order of donning and doffing is designed to minimize the spread of contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Secure all buttons or snaps.
-
Gloves: Select the correct size and inspect for any defects. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.
-
Eye Protection: Put on and adjust safety goggles for a snug fit.
-
Face Shield (if required): Position over the face after goggles are in place.
Doffing (Taking Off) Sequence: This sequence is critical to prevent transferring contaminants from the PPE to your skin or clothing.
-
Gloves: Remove gloves using a glove-to-glove technique (peeling one off with the other gloved hand, then using the clean hand to remove the second from the inside). Dispose of them immediately in a designated hazardous waste container.[9]
-
Face Shield (if used): Remove by handling the headband, avoiding contact with the front surface.
-
Eye Protection: Remove by handling the ear or head straps.
-
Lab Coat: Unbutton and roll it outwards, ensuring the contaminated exterior is contained within the roll.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[10]
PPE Selection Workflow
The following diagram outlines a logical workflow for determining the necessary level of PPE based on the specific handling task.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Spill Management and Disposal Protocols
Even with the best precautions, accidental releases can occur. A clear, pre-defined plan is essential.
Emergency Spill Response
For a small-scale laboratory spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated by keeping the fume hood sash open. Evacuate non-essential personnel.[9]
-
Don Enhanced PPE: Before cleanup, don a higher level of PPE, including a second pair of gloves and, if necessary, a respirator.
-
Contain and Absorb: For solid spills, carefully sweep or vacuum the material into a labeled hazardous waste container.[9] For liquid solutions, cover with an inert absorbent material (e.g., vermiculite or sand), allow it to absorb, and then carefully scoop the material into a sealed container for disposal.[9]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Disposal of Contaminated Materials
All materials that come into contact with this compound, including used PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[9]
-
Segregation: This waste should be segregated with other solid organic chemical waste.[9] Avoid mixing with incompatible waste streams, such as strong oxidizing agents.[9]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards ("Irritant," "Toxic").[9]
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[1][10] Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or down the drain.[9]
By integrating these principles of hazard assessment, correct PPE selection, and rigorous procedural discipline, you can confidently and safely handle this compound, fostering a laboratory environment where scientific discovery and personal safety are mutually reinforcing priorities.
References
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
-
Personal protective equipment for chemical handling. Safety Notes. [Link]
-
Personal Protective Equipment - Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
Personal Protective Equipment for Chemical Handling. Real Safety. [Link]
-
2-Amino-6-methylpyrazine. PubChem, National Institutes of Health (NIH). [Link]
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
2-Aminopyridine - IDLH. National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
-
2-Aminopyridine - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
-
NIOSH Analytical Method 2-Aminopyridine S158 (Set 4). CDC Stacks. [Link]
-
NIOSH sampling data sheet 2-aminopyridine S158 (Set 4). CDC Stacks. [Link]
-
NIOSH backup data report 2-aminopyridine S158 (Set 4). CDC Stacks. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 2-Amino-6-methylpyrazine | C5H7N3 | CID 12236939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. aksci.com [aksci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. realsafety.org [realsafety.org]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
